Chelerythrine hydroxide
Description
A benzophenanthridine alkaloid evaluated as a kinase-inhibitor.
Chelerythrine is a natural product found in Corydalis ternata, Zanthoxylum simulans, and other organisms with data available.
Chelerythrine is a benzophenanthridine alkaloid extracted from the plant Greater celandine (Chelidonium majus). It is a potent, selective, and cell-permeable protein kinase C inhibitor.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJIEBFSOEYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3895-92-9 (chloride), 478-03-5 (hydroxide) | |
| Record name | Chelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861211 | |
| Record name | Cheleritrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-15-9 | |
| Record name | Chelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelerythrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cheleritrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELERYTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chelerythrine in Cancer Cells
Introduction
Chelerythrine, a benzophenanthridine alkaloid isolated from plants such as Chelidonium majus, has emerged as a compound of significant interest in oncology research.[1] Its potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties, have positioned it as a promising candidate for further investigation and drug development.[2] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of chelerythrine in cancer cells, intended for researchers, scientists, and drug development professionals. We will delve into its molecular targets, the signaling pathways it modulates, and provide detailed experimental protocols to investigate its effects.
Core Molecular Mechanisms of Action
Chelerythrine exerts its anticancer effects through a variety of interconnected mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3] A key initiating event in its mechanism of action is the inhibition of Protein Kinase C (PKC).[4]
Inhibition of Protein Kinase C (PKC)
Chelerythrine is a potent and cell-permeable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival.[4][5] By inhibiting PKC, chelerythrine disrupts these signaling cascades, leading to downstream effects that contribute to its anticancer activity.[1] Specifically, the inhibition of PKC by chelerythrine has been shown to attenuate the translocation of PKC from the cytosol to the membrane, a critical step in its activation.[1]
Caption: Chelerythrine inhibits Protein Kinase C (PKC), disrupting downstream signaling pathways that promote cell proliferation and survival.
Induction of Apoptosis
A primary outcome of chelerythrine treatment in cancer cells is the induction of apoptosis, or programmed cell death.[3] This is a critical mechanism for eliminating malignant cells and is a hallmark of many effective anticancer agents. Chelerythrine triggers apoptosis through multiple, interconnected pathways.
a. The Intrinsic (Mitochondrial) Pathway:
Chelerythrine can directly target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[6] This release is a key initiating event in the intrinsic apoptotic pathway. Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the cleavage of cellular substrates and the execution of apoptosis.[7]
Furthermore, chelerythrine modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[8] It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the expression of pro-apoptotic proteins like Bax and Bak.[8] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.
Caption: Chelerythrine induces the intrinsic apoptotic pathway by targeting mitochondria, modulating Bcl-2 family proteins, and activating the caspase cascade.
b. Generation of Reactive Oxygen Species (ROS):
Chelerythrine treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[3] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can trigger apoptosis.[3] The increase in intracellular ROS can also contribute to the disruption of the mitochondrial membrane potential, further amplifying the apoptotic signal.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, chelerythrine can also cause cell cycle arrest, preventing cancer cells from proliferating.[3] It has been observed to induce arrest at different phases of the cell cycle, including the G1 and G2/M phases, depending on the cancer cell type and the concentration of the compound.[9] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Cytotoxicity of Chelerythrine in Various Cancer Cell Lines
The cytotoxic effects of chelerythrine have been evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cell line.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1703 | Non-Small Cell Lung Carcinoma | Not specified, but sensitive | [10] |
| SK-LU-1 | Lung Adenocarcinoma | Not specified, but sensitive | [10] |
| HLCSC | Human Lung Cancer Stem Cells | Not specified, but sensitive | [10] |
| NCI-N87 | Gastric Cancer | 3.81 | [11] |
| Jurkat E6-1 | Leukemia | 0.18 - (range for derivatives) | [12] |
| THP-1 | Leukemia | 0.18 - (range for derivatives) | [12] |
| HepG2 | Hepatocellular Carcinoma | 2.5 - 20 (range) | [7] |
| Caki | Renal Cell Carcinoma | 2.5 - 20 (range) | [7] |
| 786-O | Renal Cell Carcinoma | 2.5 - 20 (range) | [7] |
| HeLa | Cervical Cancer | 2.5 - 20 (range) | [7] |
| H1299 | Non-Small Cell Lung Carcinoma | 2.5 - 20 (range) | [7] |
| A549 | Lung Carcinoma | 2.5 - 20 (range) | [7] |
Experimental Protocols for Investigating the Anticancer Effects of Chelerythrine
To facilitate further research into the mechanism of action of chelerythrine, this section provides detailed, step-by-step protocols for key in vitro assays.
Experimental Workflow
A typical workflow for evaluating the anticancer effects of chelerythrine in vitro involves a series of assays to assess cytotoxicity, apoptosis induction, and cell cycle arrest, followed by mechanistic studies using techniques like Western blotting.
Caption: A general experimental workflow for the in vitro evaluation of the anticancer effects of chelerythrine.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of chelerythrine (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with chelerythrine at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Treat cells with chelerythrine as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It is invaluable for investigating the effect of chelerythrine on the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation.
Protocol:
-
Lyse chelerythrine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Chelerythrine is a promising natural compound with potent anticancer activity. Its mechanism of action is multifaceted, involving the inhibition of PKC, induction of apoptosis through both intrinsic and ROS-mediated pathways, and the induction of cell cycle arrest. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of chelerythrine and to elucidate its complex interactions within cancer cells. As our understanding of its molecular targets and signaling pathways continues to grow, chelerythrine may pave the way for the development of novel and effective cancer therapies.
References
- Chen, J., & Chen, J. (Year). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Source. [Link]
- Wikipedia. (n.d.). Chelerythrine. In Wikipedia.
- Author, A. A., & Author, B. B. (Year). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology.
- Author, A. A., & Author, B. B. (Year). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics.
- Author, A. A., & Author, B. B. (Year). Inhibition of PKC signalling by chelerythrine (CC) decreases the...
- Heng, W. S., & Cheah, S. C. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. International Journal of Molecular Sciences. [Link]
- Heng, W. S., & Cheah, S. C. (2020). IC 20 , IC 50 , and IC 80 values of chelerythrine chloride.
- Author, A. A., & Author, B. B. (Year). Chelerythrine mediates apoptosis through the mitochondrial pathway.
- Author, A. A., & Author, B. B. (Year). CHE induced apoptosis in prostate cancer PC-3 cells.
- Antolin, A. A., & Workman, P. (2012). Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal. [Link]
- Author, A. A., & Author, B. B. (Year). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Author, A. A., & Author, B. B. (Year). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
- Author, A. A., & Author, B. B. (Year). Induction of Apoptosis of Tumor Cells by Chelerythrine (CHE).
- Author, A. A., & Author, B. B. (Year). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Molecules.
- Author, A. A., & Author, B. B. (Year).
- Author, A. A., & Author, B. B. (Year). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae.
- Author, A. A., & Author, B. B. (Year). CHE treatment induces cell apoptosis in HepG2 cells.
- Author, A. A., & Author, B. B. (Year).
- Author, A. A., & Author, B. B. (Year). IC 50 values of 33 derivatives against leukemia cell lines in vitro (x...
- Author, A. A., & Author, B. B. (Year). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Cancers.
- Author, A. A., & Author, B. B. (Year). A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacokinetics and Pharmacodynamics.
- Author, A. A., & Author, B. B. (Year). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Author, A. A., & Author, B. B. (Year). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.
Sources
- 1. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine - Wikipedia [en.wikipedia.org]
- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Chelerythrine-Induced Apoptosis: Signaling Pathways and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine, a benzo[c]phenanthridine alkaloid, has emerged as a significant molecule of interest in oncology and cell biology due to its potent pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides an in-depth technical overview of the molecular signaling pathways activated by chelerythrine to induce programmed cell death. We will dissect its multi-faceted mechanism, which includes the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, induction of mitochondrial dysfunction, and the subsequent activation of the caspase cascade. Furthermore, this document serves as a practical resource by detailing robust, field-proven experimental protocols for the systematic investigation and validation of these apoptotic pathways in a laboratory setting.
Introduction: Chelerythrine as a Pro-Apoptotic Agent
Chelerythrine is a natural alkaloid extracted from plants such as Chelidonium majus. While historically recognized as a potent inhibitor of Protein Kinase C (PKC), contemporary research has unveiled a more complex and nuanced role in cellular signaling, particularly in the induction of apoptosis.[1] Its ability to trigger this intrinsic cell death program makes it a valuable tool for cancer research and a potential scaffold for novel therapeutic development.[1] Notably, chelerythrine often circumvents resistance to conventional apoptotic stimuli, highlighting its unique mechanism of action.[2] This guide will focus on the core signaling cascades initiated by chelerythrine, providing a foundational understanding for researchers aiming to harness or study its cytotoxic potential. It is important to note that while often used interchangeably in literature, chelerythrine is typically supplied as a chloride salt for stability and solubility in experimental settings. The active molecular species and its potential hydroxide form in physiological buffer are central to its biological activity.
Core Apoptotic Signaling Pathways Modulated by Chelerythrine
Chelerythrine induces apoptosis through a coordinated assault on multiple key cellular checkpoints. The primary mechanisms converge on the mitochondria, establishing the intrinsic pathway as the central axis of its action.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
A primary and rapid consequence of chelerythrine exposure is a significant increase in intracellular ROS.[3][4] This surge in oxidative stress is a critical upstream event that initiates several downstream apoptotic cascades.
-
Causality: The overproduction of ROS, possibly hydrogen peroxide (H₂O₂), creates a highly oxidative intracellular environment.[3] This environment directly damages cellular components and, crucially, triggers the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction.[2][3] The use of antioxidants like N-acetyl-L-cysteine (NAC) has been shown to inhibit chelerythrine-induced apoptosis, confirming the pivotal role of ROS in this process.[3][4]
The Mitochondrial (Intrinsic) Pathway: A Central Hub
Chelerythrine directly and indirectly targets the mitochondria, making it the central executioner of the apoptotic signal.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are the principal regulators of mitochondrial integrity. Chelerythrine disrupts the delicate balance between pro-apoptotic (e.g., Bax, Bak, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] Specifically, it has been identified as a functional inhibitor of Bcl-xL, binding to its BH3 domain and preventing it from sequestering pro-apoptotic proteins like Bax.[2][7] Studies have consistently shown that chelerythrine treatment leads to the upregulation of Bax and the downregulation of Bcl-xL.[5][6]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm) and Cytochrome c Release: The culmination of ROS production and Bcl-2 family modulation is the loss of the mitochondrial membrane potential (ΔΨm).[2][5] This depolarization, often involving the mitochondrial permeability transition pore, leads to the swelling of the mitochondria and the release of intermembrane space proteins into the cytosol.[2][8] The most critical of these is cytochrome c.[3][6] Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, a key step in the activation of the caspase cascade.
-
A Bax/Bak-Independent Mechanism: Intriguingly, chelerythrine has demonstrated the ability to induce apoptosis even in cells lacking both Bax and Bak, which are typically essential for mitochondrial outer membrane permeabilization.[2] This suggests an alternative mechanism for cytochrome c release, possibly through direct effects on the mitochondrial permeability transition pore (mPTP) that are sensitive to cyclosporine A.[2][8]
The Caspase Activation Cascade
The release of cytochrome c initiates a proteolytic cascade mediated by a family of cysteine proteases known as caspases.
-
Initiator and Effector Caspases: The apoptosome recruits and activates the initiator caspase, Caspase-9.[3] Activated Caspase-9 then cleaves and activates effector caspases, most notably Caspase-3.[5][9]
-
Execution of Apoptosis: Activated Caspase-3 is the primary executioner, responsible for cleaving a multitude of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis. This includes the cleavage of Poly(ADP-ribose) Polymerase (PARP), a protein involved in DNA repair, which is a definitive marker of caspase-dependent apoptosis.[6][10]
-
Involvement of Caspase-8: While the intrinsic pathway is dominant, some studies suggest chelerythrine can also activate the initiator Caspase-8, which is typically associated with the extrinsic (death receptor) pathway.[11] This may occur through the downregulation of FLICE-inhibitory protein (FLIP), a key inhibitor of Caspase-8 activation.[11][12]
Crosstalk with Other Signaling Pathways
Chelerythrine's effects are not limited to the core apoptotic machinery. It also modulates other critical cell signaling pathways:
-
PI3K/Akt Pathway: Chelerythrine has been shown to downregulate the phosphorylation and activation of Akt, a key survival kinase.[5][10] Inhibition of the Akt pathway can further promote apoptosis by removing its inhibitory effects on pro-apoptotic proteins.
-
Endoplasmic Reticulum (ER) Stress: The induction of ROS by chelerythrine can also lead to ER stress, an unfolded protein response that can independently trigger apoptosis.[7][13]
-
Calcium Homeostasis: Chelerythrine can inhibit the activity of SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase), leading to an accumulation of cytosolic calcium. This calcium overload can be taken up by mitochondria, further contributing to dysfunction and apoptosis signaling.[14]
Visualization of Core Signaling Pathways
To provide a clear visual summary of the molecular interactions, the following diagrams were generated using the Graphviz DOT language.
Caption: Core signaling pathways in Chelerythrine-induced apoptosis.
Experimental Validation: Protocols and Methodologies
Validating the mechanism of action requires a multi-pronged experimental approach. The following protocols provide a robust framework for investigating chelerythrine-induced apoptosis.
Quantitative Data Summary
The efficacy of chelerythrine is cell-type dependent. A crucial first step is to determine the optimal concentration and treatment time.
| Cell Line | Effective Concentration (IC50) | Treatment Time (hours) | Key Finding | Reference |
| HepG2 (Hepatoma) | 2.5 - 10 µM | 24 | Induction of apoptosis via oxidative stress and mitochondrial pathway. | [5][15] |
| SMMC-7721 (Hepatoma) | Dose-dependent | Time-dependent | Disruption of mitochondrial membrane potential and regulation of Bcl-2 family proteins. | [6] |
| HEK-293 / SW-839 (Renal) | 5 - 40 µM | 24 - 48 | Inhibition of proliferation and induction of apoptosis. | [15] |
| Cardiac Myocytes | 6 - 30 µM | Rapid | ROS generation leads to cytochrome c release. | [3] |
| Caki (Renal Carcinoma) | Dose-dependent | Dose-dependent | Apoptosis mediated by ROS-induced ER stress and STAT3 inactivation. | [13] |
Experimental Workflow Visualization
Caption: Experimental workflow for validating chelerythrine-induced apoptosis.
Detailed Experimental Protocols
This flow cytometry-based assay is the gold standard for differentiating viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It therefore stains late apoptotic and necrotic cells.
-
Methodology:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of chelerythrine and a vehicle control for the desired time (e.g., 24 hours).[5]
-
Harvesting: Carefully collect both the floating cells (from the media) and adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
This technique is essential for confirming the activation of specific signaling pathways by measuring changes in protein expression and cleavage.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies to detect target proteins.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-xL, Bax, Cleaved Caspase-3, Cleaved PARP, p-Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.[10][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
-
Data Interpretation: Quantify band intensities relative to the loading control. Look for a decrease in Bcl-xL and pro-caspase-3, and an increase in Bax, cleaved caspase-3, and cleaved PARP in chelerythrine-treated samples compared to controls.
Conclusion and Future Directions
Chelerythrine is a potent inducer of apoptosis that acts through a multi-pronged mechanism centered on ROS production and mitochondrial dysregulation. Its ability to modulate the Bcl-2 protein family and activate the caspase cascade, sometimes in a Bax/Bak-independent manner, makes it a compelling subject for further investigation. Future research should focus on elucidating the precise molecular targets responsible for its Bax/Bak-independent activity and exploring its synergistic potential with other anti-cancer agents to overcome therapeutic resistance. The development of chelerythrine analogs with improved selectivity and reduced off-target toxicity represents a promising avenue for translating this natural product into a clinical candidate.[14]
References
- Zhou, H., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. Journal of Biological Chemistry, 283(13), 8423-33. [Link]
- Takahashi, N., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. Journal of Molecular and Cellular Cardiology, 33(11), 1999-2009. [Link]
- Wikipedia contributors. (2023). Chelerythrine. Wikipedia, The Free Encyclopedia. [Link]
- Datta, R., et al. (2000). Chelerythrine Chloride Induces Rapid Polymorphonuclear Leukocyte Apoptosis Through Activation of caspase-3. Shock, 13(6), 464-71. [Link]
- Zhou, H., et al. (2008). Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism. Journal of Biological Chemistry. [Link]
- Dai, Y., et al. (2003). Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells.
- Chan, S. L., et al. (2003). Identification of Chelerythrine as an Inhibitor of BclXL Function.
- Qi, Z., et al. (2022).
- Qi, Z., et al. (2022).
- He, G., et al. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. Journal of Cellular and Molecular Medicine, 23(10), 6697-6707. [Link]
- Singh, S. M., & Singh, N. (2014). Chelerythrine Induces Reactive Oxygen Species-Dependent Mitochondrial Apoptotic Pathway in a Murine T Cell Lymphoma. Tumour Biology, 35(1), 129-40. [Link]
- Zhang, Z. F., et al. (2011). Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell.
- Li, H. L., et al. (2020). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 11, 996. [Link]
- Dai, Y., et al. (2003). Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine chloride induces rapid polymorphonuclear leukocyte apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chelerythrine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Chelerythrine Hydroxide as a Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various pathological conditions, most notably cancer. This has rendered PKC a compelling target for therapeutic intervention. Chelerythrine, a natural benzophenanthridine alkaloid, has emerged as a potent and selective inhibitor of PKC. This technical guide provides a comprehensive overview of Chelerythrine, detailing its mechanism of action, protocols for its use in both in vitro and cell-based assays, and a discussion of its therapeutic potential and limitations.
Introduction: The Role of Protein Kinase C in Cellular Signaling
The Protein Kinase C (PKC) family consists of at least 12 isoforms, categorized into three subfamilies based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). These enzymes play a pivotal role in transducing a vast array of extracellular signals into intracellular responses. Upon activation, typically by diacylglycerol (DAG) and calcium (for cPKCs), PKC translocates from the cytosol to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. Given their central role in cellular regulation, aberrant PKC signaling is a hallmark of numerous diseases, making PKC inhibitors valuable tools for both basic research and drug development.
Chelerythrine: A Potent Inhibitor of Protein Kinase C
Chelerythrine is a quaternary ammonium alkaloid isolated from plants of the Papaveraceae family, such as Chelidonium majus.[1][2] It is recognized as a potent, cell-permeable, and selective inhibitor of Protein Kinase C.[2][3]
Chemical Properties
Chelerythrine (C₂₁H₁₈NO₄) exists in two distinct conformations: a positively charged iminium form and an uncharged pseudo-base form.[2][4] The iminium form is predominant at physiological pH and is the active conformation for PKC inhibition.[4][5] It is typically used as Chelerythrine chloride, which is soluble in DMSO.[6]
Mechanism of Action
Chelerythrine exerts its inhibitory effect on PKC by interacting with the catalytic domain of the enzyme.[3][7] It acts as a competitive inhibitor with respect to the phosphate-accepting substrate (like histone IIIS) and a non-competitive inhibitor with respect to ATP.[3][7][8] This mode of action suggests that Chelerythrine binds to a site on the catalytic domain that is distinct from the ATP-binding pocket but overlaps with the substrate-binding site. This prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling. Notably, some studies also indicate that Chelerythrine can inhibit the translocation of PKC from the cytosol to the membrane, which is a critical step in its activation.[9]
Caption: Mechanism of Chelerythrine Inhibition of PKC.
Specificity and Selectivity
Chelerythrine demonstrates selectivity for PKC over other kinases such as tyrosine protein kinase, cAMP-dependent protein kinase, and calcium/calmodulin-dependent protein kinase.[3] However, it is important to note that some conflicting reports exist in the literature regarding its specificity, with some studies suggesting it may have off-target effects or even enhance PKC activity under certain conditions.[10][11] Therefore, careful experimental design and data interpretation are crucial when using this inhibitor.
Experimental Protocols
In Vitro PKC Inhibition Assay
This protocol describes a radiometric assay to measure the inhibition of PKC activity by Chelerythrine using a peptide substrate.
Workflow for In Vitro PKC Inhibition Assay
Caption: Workflow for In Vitro PKC Inhibition Assay.
Materials:
-
Purified PKC enzyme
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine, 50 µg/mL diacylglycerol)
-
Peptide substrate (e.g., Ac-FKKSFKL-NH₂)[12]
-
[γ-³²P]ATP
-
Chelerythrine chloride
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of Chelerythrine chloride in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and peptide substrate.
-
Add the desired concentration of Chelerythrine or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for PKC.
-
Incubate the reaction for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Chelerythrine concentration relative to the vehicle control.
Cell-Based Assay for PKC Inhibition
This protocol outlines a method to assess the effect of Chelerythrine on PKC-mediated cellular events, such as cell proliferation, using a colorimetric assay.
Workflow for Cell-Based PKC Inhibition Assay
Caption: Workflow for Cell-Based PKC Inhibition Assay.
Materials:
-
Cancer cell line known to have active PKC signaling (e.g., various non-small cell lung cancer lines)[13]
-
Complete cell culture medium
-
Chelerythrine chloride
-
MTT or WST-1 cell proliferation assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Chelerythrine chloride in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Chelerythrine or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or the colored formazan product (WST-1).
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Data Interpretation and Quantitative Summary
The results from the in vitro and cell-based assays can be used to determine the potency and efficacy of Chelerythrine as a PKC inhibitor.
| Parameter | Typical Value | Reference |
| In Vitro IC₅₀ | 0.66 µM | [3][7] |
| In Vitro Kᵢ (vs. Histone IIIS) | 0.7 µM | [3] |
| Cell-Based IC₅₀ (L-1210 cells) | 0.53 µM | [7] |
| Cell-Based IC₅₀ (NSCLC cell lines) | 5.0 - 7.78 µM | [13] |
Note: IC₅₀ values can vary depending on the specific PKC isoform, substrate, and cell line used.
Therapeutic Potential and Limitations
Chelerythrine's ability to inhibit PKC has made it a subject of interest for its therapeutic potential in various diseases, particularly cancer.[14] It has been shown to induce apoptosis, and cell cycle arrest, and prevent tumor invasion and metastasis in several cancer cell lines.[13][14] Beyond cancer, Chelerythrine has demonstrated anti-inflammatory, antiviral, and antibacterial properties.[1][15]
However, the clinical application of Chelerythrine is limited by its potential toxicity and off-target effects.[1][2] Some studies suggest that it can induce apoptosis in non-cancerous cells and may have cytotoxic effects independent of PKC inhibition.[2] Additionally, the discrepancy in the literature regarding its precise mechanism and specificity warrants further investigation.[10][11] The development of Chelerythrine analogs with improved selectivity and reduced toxicity is an active area of research.[2] It's also important to consider that off-target toxicity is a common challenge for many cancer drugs in clinical trials.[16][17]
Conclusion
Chelerythrine hydroxide is a valuable research tool for studying PKC-mediated signaling pathways. Its potency and selectivity as a PKC inhibitor, coupled with its cell permeability, make it suitable for both in vitro and in vivo studies. However, researchers and drug development professionals must be mindful of its potential off-target effects and the existing controversies in the literature. Careful experimental design, including the use of appropriate controls and multiple validation methods, is essential for accurately interpreting data generated using this compound. Further research into its precise molecular interactions and the development of more specific derivatives will be crucial for realizing its full therapeutic potential.
References
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]
- Chelerythrine is a potent and specific inhibitor of protein kinase C. PubMed. [Link]
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central. [Link]
- Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. PubMed. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology. [Link]
- Activators and Inhibitors of Protein Kinase C (PKC)
- Chelerythrine. Wikipedia. [Link]
- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. PubMed. [Link]
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Chemical structure of chelerythrine and its equilibrium forms iminium and alkanolamine under near-neutral pH.
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online. [Link]
- Chelerythrine inhibits protein kinase C but not p34 cdc2 / cyclin B...
- Protein Kinase C Pharmacology: Refining the Toolbox. PubMed Central. [Link]
- PROTEIN KINASE C ASSAY KITS PROTOCOL.
- Angoline and Chelerythrine, Benzophenanthridine Alkaloids That Do Not Inhibit Protein Kinase C.
- Effect of chelerythrine and angoline on translocation of PKC.
- Effect of chelerythrine on protein kinase C (PKC) activity.
- Protocols – Newton Lab. University of California San Diego. [Link]
- Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]
Sources
- 1. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 9. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 13. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 14. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Chelerythrine Hydroxide: A Guide to Natural Sources, Extraction, and Purification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine is a quaternary benzophenanthridine alkaloid of significant interest to the pharmaceutical and scientific communities due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of Chelerythrine. It details advanced, field-proven methodologies for its extraction, purification, and subsequent analysis. The protocols described herein are presented with a rationale for each step, ensuring a deep understanding of the underlying chemical principles. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals working on the isolation and application of this promising natural product.
Introduction to Chelerythrine
Chemical Identity and Structure
Chelerythrine (C₂₁H₁₈NO₄⁺) is a natural benzophenanthridine alkaloid characterized by a tetracyclic aromatic ring system.[3][4] In aqueous solutions, its structure is pH-dependent, existing in equilibrium between two forms: a positively charged, planar iminium ion and an uncharged, non-planar pseudo-base, also known as the alkanolamine or hydroxide form.[5][6] This structural duality is a critical factor influencing its solubility, membrane permeability, and interaction with biological targets.[6] The hydroxide form, Chelerythrine hydroxide (C₂₁H₁₉NO₅), is formed under neutral or alkaline conditions.[7][8]
Pharmacological Significance
Chelerythrine has garnered substantial attention for its potent biological activities. It is a well-documented inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways.[5][9] This inhibitory action is central to its demonstrated anti-inflammatory, antimicrobial, and potent anticancer effects, where it can induce apoptosis in various cancer cell lines.[2][6][10] Its wide-ranging bioactivity makes it a valuable lead compound in modern drug discovery.
Principal Natural Sources of Chelerythrine
Chelerythrine is predominantly found in plant species belonging to the Papaveraceae (Poppy) and Rutaceae (Rue) families.[1][10] More than 80 alkaloids with a similar benzophenanthridine structure have been isolated from these plant families.[1]
Key Plant Species
The most prominent and commercially relevant sources of Chelerythrine include:
-
Macleaya cordata (Plume Poppy): The roots and fruits of this plant are a major industrial source of Chelerythrine and the related alkaloid, Sanguinarine.[2][11][12]
-
Chelidonium majus (Greater Celandine): This traditional medicinal herb is a well-known source of Chelerythrine and other isoquinoline alkaloids.[5][10][13]
-
Sanguinaria canadensis (Bloodroot): Native to North America, the rhizomes of bloodroot are rich in a mixture of benzophenanthridine alkaloids, including Chelerythrine.[10][13]
-
Zanthoxylum Species: Various species within this genus, such as Zanthoxylum clava-herculis, Z. rhoifolium, Z. nitidum, and Z. rhetsa, are known to produce Chelerythrine, where it contributes to their antibacterial properties.[5][9][14][15][16]
Comparative Table of Natural Sources
| Plant Species | Family | Common Name | Primary Plant Part Used |
| Macleaya cordata | Papaveraceae | Plume Poppy | Roots, Fruits[11][12][17] |
| Chelidonium majus | Papaveraceae | Greater Celandine | Whole Plant, Roots[5][18] |
| Sanguinaria canadensis | Papaveraceae | Bloodroot | Rhizomes[10][13] |
| Zanthoxylum rhetsa | Rutaceae | Indian Prickly Ash | Root Bark, Stem Bark[16][19] |
| Zanthoxylum clava-herculis | Rutaceae | Hercules' Club | Plant Material[5][9] |
| Zanthoxylum rhoifolium | Rutaceae | - | Plant Material[5][9] |
Extraction Methodologies
The extraction of quaternary alkaloids like Chelerythrine from plant biomass is a multi-step process designed to efficiently remove the target compounds while minimizing co-extraction of impurities.
Pre-processing of Plant Material
Rationale: Proper preparation of the raw plant material is critical for maximizing extraction efficiency. Drying prevents microbial degradation and standardizes the material by removing water content. Grinding the dried material into a fine powder dramatically increases the surface area available for solvent contact, facilitating the diffusion of alkaloids out of the plant cells.
Protocol:
-
Air-dry the collected plant material (e.g., roots of Macleaya cordata) in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) using an industrial blender or mill.
Advanced Extraction Technique: Ultrasonic-Assisted Extraction (UAE)
Rationale: UAE utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles create intense local pressure and temperature gradients, disrupting plant cell walls and enhancing solvent penetration. This method significantly reduces extraction time and solvent consumption compared to conventional methods.[20] An ethanolic solvent is often chosen as it provides a good polarity balance for extracting alkaloids while being less toxic than methanol.
Detailed Protocol:
-
Combine the powdered plant material with 75% ethanol at a solid-to-liquid ratio of 1:8 (g/mL).[20]
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Perform the extraction for 35 minutes at an ultrasonic frequency of 85%.[20]
-
After extraction, separate the solid material from the liquid extract via centrifugation or filtration.
-
Collect the supernatant (the crude extract) for further purification.
Extraction and Initial Cleanup Workflow
Caption: General workflow for the ultrasonic-assisted extraction of Chelerythrine.
Purification and Isolation Strategies
The crude extract contains a complex mixture of alkaloids (e.g., Sanguinarine) and other phytochemicals. A multi-step purification process is required to isolate Chelerythrine to a high degree of purity.
Counter-Current Chromatography (CCC)
Rationale: CCC is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, preventing irreversible adsorption of the sample. pH-zone-refining CCC is particularly effective for separating compounds with different pKa values, such as Chelerythrine and Sanguinarine.[11] In this method, a pH gradient is formed across the CCC column. The alkaloids, which are basic, are introduced in their protonated (salt) form and are retained in the organic stationary phase by an acidic retainer. As the acidic mobile phase displaces them, they partition into the mobile phase at their characteristic isoelectric points, allowing for highly efficient separation.
Detailed Protocol (pH-Zone-Refining CCC):
-
Solvent System Preparation: Prepare a two-phase solvent system of chloroform-ethyl acetate-methanol-water (3:1:3:2, v/v/v/v).[11]
-
Phase Modification: Add a retainer, such as 10 mM triethylamine (a base), to the lower organic phase (stationary phase). Add an eluter, such as 10 mM HCl (an acid), to the upper aqueous phase (mobile phase).[11]
-
Column Preparation: Fill the CCC column with the stationary phase (lower phase).
-
Sample Loading: Dissolve the crude extract in the stationary phase and inject it into the column.
-
Elution: Pump the mobile phase (upper phase) through the column at a defined flow rate. The pH gradient will cause the alkaloids to elute as sharp, well-separated peaks.
-
Fraction Collection: Collect the eluting fractions and analyze them (e.g., by HPLC) to identify those containing pure Chelerythrine. From 2.0 g of a crude extract, this method can yield approximately 600 mg of Chelerythrine with over 95% purity.[11]
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of Chelerythrine from a crude extract.
Analytical Characterization
Once purified, the identity and purity of Chelerythrine must be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard method for assessing the purity of the final product and for quantifying Chelerythrine in various extracts. A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity.
Protocol for Purity Analysis:
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer, such as 1% triethylamine adjusted to pH 3 with phosphoric acid (e.g., 25:75 v/v).[1][18]
-
Detection: UV detection is performed at the characteristic absorption maximum of Chelerythrine, which is around 268 nm.[1][18]
-
Quantification: Purity is determined by calculating the peak area of Chelerythrine relative to the total peak area of all components in the chromatogram.
Structural Confirmation
Rationale: While HPLC confirms purity, it does not definitively prove the chemical structure. Spectroscopic methods are required for unambiguous identification.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its molecular formula (C₂₁H₁₈NO₄⁺).[11][12]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural elucidation and confirmation.[11][17]
Conclusion
Chelerythrine is a valuable natural product with significant therapeutic potential. Its efficient isolation hinges on selecting the appropriate plant source, such as Macleaya cordata or Chelidonium majus, and employing optimized extraction and purification workflows. Modern techniques like ultrasonic-assisted extraction offer rapid and high-yield recovery of crude alkaloids. Subsequent purification by advanced chromatographic methods, particularly pH-zone-refining counter-current chromatography, is highly effective for separating Chelerythrine from closely related alkaloids, yielding a final product of high purity suitable for research and drug development applications. The methodologies outlined in this guide provide a robust framework for scientists to successfully isolate and characterize this important molecule.
References
- Various Authors. (2025). Preparative Separation of Chelerythrine and Sanguinarine From Macleaya cordata by pH-Zone-Refining Counter-Current Chromatography. ResearchGate.
- Wikipedia. (n.d.). Chelerythrine.
- Xiao, P., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology.
- FAO AGRIS. (2022). Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography.
- Baraniak, J., et al. (2024). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. National Institutes of Health (PMC).
- PubMed. (n.d.). Rapid determination of protopine, allocryptopine, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS.
- PubMed. (2014). Optimization of the Separation and Determination of Nitidine and Chelerythrine in Zanthoxylum Nitidum by High-Performance Liquid Chromatography With Fluorescence Detection.
- MDPI. (n.d.). Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective.
- Oxford Academic. (2013). Optimization of the Separation and Determination of Nitidine and Chelerythrine in Zanthoxylum nitidum by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Chromatographic Science.
- Win-Health. (n.d.). Chelerythrine-INGREDIENTS.
- National Institutes of Health (PMC). (2017). Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination.
- PubMed. (2008). Separation of sanguinarine and chelerythrine in Macleaya cordata (Willd) R. Br. based on methyl acrylate-co-divinylbenzene macroporous adsorbents.
- National Institutes of Health (PubChem). (n.d.). Chelerythrine.
- GSRS. (n.d.). This compound.
- Frontiers. (n.d.). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine.
- PubMed. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC].
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
- MDPI. (n.d.). N-Methoxycarbonyl-9,12-Dimethoxy-Norchelerythrine: A Novel Antifungal Type-III Benzo[c]phenanthridine from Zanthoxylum simulans Hance Seedlings.
- ResearchGate. (2025). Inhibitory and Enzyme-Kinetic Investigation of Chelerythrine and Lupeol Isolated fromZanthoxylum rhoifoliumAgainst Krait Snake Venom Acetylcholinesterase.
- ResearchGate. (2025). Isolation, Structure Elucidation, and Biological Activity of a New Alkaloid from Zanthoxylum rhetsa.
- National Institutes of Health (PMC). (n.d.). Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro).
- Scirp.org. (n.d.). Simultaneous Quantitative Determination of Nitidine, Chelerythrine and Sanguinarine Using HPTLC from Callus Extract of Zanthoxylum rhetsa.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 5. Chelerythrine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chelerythrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Chelerythrine-INGREDIENTS-Win-Health [win-healthco.com]
- 10. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of protopine, allocryptopine, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the separation and determination of nitidine and chelerythrine in Zanthoxylum nitidum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation and In Silico Prediction of Potential Drug-like Compounds with a New Dimeric Prenylated Quinolone Alkaloid from Zanthoxylum rhetsa (Roxb.) Root Extracts Targeted against SARS-CoV-2 (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Quantitative Determination of Nitidine, Chelerythrine and Sanguinarine Using HPTLC from Callus Extract of Zanthoxylum rhetsa [scirp.org]
- 17. Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chromatography [agris.fao.org]
- 18. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
The Benzophenanthridine Core: A Comprehensive Technical Guide to the Synthesis and Derivatization of Chelerythrine Hydroxide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the chemical synthesis and derivatization of Chelerythrine, a naturally occurring benzophenanthridine alkaloid. Chelerythrine, and its synthetic analogs, are subjects of intense research due to their wide-ranging pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This document serves as a technical resource, elucidating the synthetic pathways to the core scaffold, detailing methodologies for the strategic derivatization, and exploring the critical structure-activity relationships that govern its biological efficacy.
Understanding the Chelerythrine Scaffold: Biosynthesis and Chemical Properties
Chelerythrine is a quaternary ammonium alkaloid characterized by a planar tetracyclic benzophenanthridine structure.[2] In nature, it is produced in plants of the Papaveraceae family, such as Chelidonium majus (greater celandine), through a complex biosynthetic pathway originating from the amino acid tyrosine.[2][3] The biosynthesis proceeds through key intermediates such as (S)-reticuline and (S)-scoulerine, with the final steps involving oxidative cyclization to form the characteristic benzophenanthridine core.[3]
Caption: Simplified biosynthetic pathway of Chelerythrine.
A crucial chemical feature of Chelerythrine is its existence in two pH-dependent conformations: a positively charged iminium form and an uncharged alkanolamine (pseudo-base) form. The iminium cation is the predominant and more biologically active form under physiological conditions, capable of intercalating with DNA and interacting with protein targets.
Total Synthesis of the Benzophenanthridine Core
Benzyne Cyclization Route
A notable approach to the benzophenanthridine skeleton involves an intramolecular cyclization of an appropriately substituted N-(2-halobenzyl)-N-arylethylamine derivative via a benzyne intermediate. This powerful strategy allows for the construction of the tetracyclic system in a convergent manner.
Conceptual Workflow for Benzyne Cyclization:
Caption: Conceptual workflow for the benzyne cyclization route.
Palladium-Catalyzed Internal Biaryl Coupling
More contemporary methods utilize the efficiency and selectivity of transition metal catalysis. Palladium-catalyzed intramolecular aryl-aryl coupling reactions of haloamides have proven to be a versatile and efficient route to the benzophenanthridine core. This approach often proceeds under milder conditions and with greater functional group tolerance compared to classical methods.
Synthesis of Chelerythrine Derivatives: Strategic Modifications
The majority of synthetic efforts towards chelerythrine derivatives have focused on the modification of the C-6 position. The electrophilic nature of the iminium ion at this position makes it susceptible to nucleophilic attack, providing a convenient handle for introducing a wide range of substituents.
General Scheme for C-6 Derivatization
The general strategy involves the reaction of chelerythrine (or its chloride salt) with a suitable nucleophile, often in an aprotic solvent. This reaction proceeds via nucleophilic addition to the C=N+ double bond, leading to the formation of a new C-C or C-heteroatom bond at the C-6 position.
Caption: General scheme for C-6 derivatization of Chelerythrine.
Experimental Protocols for Key Derivatives
The following protocols are illustrative examples of the synthesis of various C-6 substituted chelerythrine derivatives.
Protocol 1: Synthesis of 6-Cyanodihydrochelerythrine
-
To a stirred solution of chelerythrine chloride (1 equivalent) in dry dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN) (1.3 equivalents) and 4-dimethylaminopyridine (DMAP) (3.4 equivalents).
-
Reflux the reaction mixture for 14 hours.
-
After completion, wash the mixture with a saturated sodium bicarbonate solution.
-
The organic layer is then collected, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product.
-
Purification by silica gel column chromatography affords the desired 6-cyanodihydrochelerythrine.
Protocol 2: Synthesis of 6-(Indol-3-yl)dihydrochelerythrine
-
To a solution of chelerythrine chloride (1 equivalent) in acetonitrile, add indole (2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under vacuum.
-
Purify the crude product by silica gel column chromatography to obtain the target compound.
Protocol 3: Synthesis of 6-Alkoxydihydrochelerythrine Derivatives
-
A mixture of chelerythrine (1 equivalent), the corresponding alcohol (as solvent), and CuCl2·2H2O (catalytic amount) is heated at 80 °C for 10 hours.[4]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired 6-alkoxydihydrochelerythrine.[4]
Structure-Activity Relationships (SAR) and Biological Evaluation
The biological activity of chelerythrine and its derivatives is highly dependent on their chemical structure. Understanding these structure-activity relationships is crucial for the design of new analogs with improved potency and selectivity.
The Importance of the Iminium Moiety and Planarity
The planar, cationic benzophenanthridine scaffold is a key determinant of its biological activity. This structural feature facilitates intercalation into DNA and interaction with the catalytic domain of enzymes like Protein Kinase C (PKC).[5] Derivatives where the C=N+ bond is reduced, such as dihydrochelerythrine, generally exhibit significantly lower activity. However, some C-6 substituted dihydrochelerythrine derivatives are considered prodrugs, which can be converted back to the active iminium form in vivo.[6]
Influence of Substituents at C-6
The nature of the substituent at the C-6 position has a profound impact on the cytotoxic and antimicrobial activity of chelerythrine derivatives.
-
Cyano and Malonic Ester Groups: The introduction of electron-withdrawing groups such as cyano and malonic esters at the C-6 position has been shown to enhance cytotoxic activity against leukemia cell lines.[1]
-
Alkoxy Groups: 6-Alkoxydihydrochelerythrine derivatives have demonstrated significant antifungal and acaricidal activity.[4][7]
-
Aryl and Heteroaryl Groups: The addition of bulky aromatic and heteroaromatic moieties can modulate the biological activity, and in some cases, lead to compounds with improved selectivity.
Quantitative Data on Biological Activity
The following table summarizes the in vitro cytotoxic activity of chelerythrine and some of its C-6 substituted derivatives against selected cancer cell lines.
| Compound | Substituent at C-6 | Cell Line | IC50 (µM) | Reference |
| Chelerythrine | - | Multiple | ~0.6 - 1.2 | [8] |
| 6-Cyanodihydrochelerythrine | -CN | NB4 | 1.85 | [9] |
| 6-Cyanodihydrochelerythrine | -CN | MKN-45 | 12.72 | [9] |
| 6-Cyanodihydrosanguinarine | -CN | NB4 | 0.53 | [9] |
| 6-Cyanodihydrosanguinarine | -CN | MKN-45 | 1.53 | [9] |
*Note: Sanguinarine is a closely related benzophenanthridine alkaloid.
Mechanism of Action: Targeting Key Cellular Pathways
Chelerythrine exerts its biological effects through multiple mechanisms of action, with the inhibition of Protein Kinase C (PKC) being one of the most well-characterized.
Protein Kinase C (PKC) Inhibition
Chelerythrine is a potent and selective inhibitor of PKC, with a reported IC50 value of 0.66 µM.[5] It acts as a competitive inhibitor with respect to the phosphate acceptor and non-competitive with respect to ATP, binding to the catalytic domain of the enzyme.[5] The inhibition of PKC disrupts various signaling pathways involved in cell proliferation, differentiation, and apoptosis, which is believed to be a major contributor to its anticancer effects.[10]
Caption: Mechanism of Chelerythrine as a PKC inhibitor.
Induction of Apoptosis
Beyond PKC inhibition, chelerythrine can induce apoptosis through various other mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of the Bcl-2 family of proteins.[11] It has also been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increase in cytosolic calcium levels, which can trigger apoptotic pathways.[10]
Future Directions and Conclusion
Chelerythrine continues to be a valuable lead compound in the development of new therapeutic agents. The synthetic strategies outlined in this guide provide a framework for the creation of novel analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Exploring modifications at other positions of the benzophenanthridine scaffold to further probe the structure-activity landscape.
-
Developing derivatives with improved selectivity for specific PKC isozymes to minimize off-target effects.
-
Synthesizing conjugates of chelerythrine with other pharmacophores to create hybrid molecules with dual mechanisms of action.
References
- An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applic
- Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds. (2015). European Journal of Pharmaceutical Sciences. [Link]
- An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applic
- Chelerythrine is a potent and specific inhibitor of protein kinase C. (1990).
- Structural modification of sanguinarine and chelerythrine and their antibacterial activity. (2011). PubMed. [Link]
- An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applic
- An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applic
- Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Deriv
- Structural modification of sanguinarine and chelerythrine and their in vitro acaricidal activity against Psoroptes cuniculi. (2012). PubMed. [Link]
- In Vitro Antifungal Activity of Sanguinarine and Chelerythrine Derivatives against Phytopathogenic Fungi. (2012). Semantic Scholar. [Link]
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. (2021). PubMed Central. [Link]
- Structural Modification of Sanguinarine and Chelerythrine and Their in Vitro Acaricidal Activity against Psoroptes cuniculi. (2012). J-Stage. [Link]
- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. (2020). PubMed. [Link]
- Protein kinase C inhibitor, chelerythrine, potentiates the adrenaline-mediated aggregation of human platelets through calcium influx. (1998). eCommons@AKU. [Link]
- Chelerythrine. (2023). Wikipedia. [Link]
- IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. (2021). PubMed Central. [Link]
- IC 20 , IC 50 , and IC 80 values of chelerythrine chloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications (2022) | José Ignacio Laines-Hidalgo | 31 Citations [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural modification of sanguinarine and chelerythrine and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural modification of sanguinarine and chelerythrine and their in vitro acaricidal activity against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine - Wikipedia [en.wikipedia.org]
- 11. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
Chelerythrine: A Molecular Dissection of its Role in Cell Cycle Arrest
An In-Depth Technical Guide
Abstract
Chelerythrine, a natural benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has garnered significant attention for its potent antitumor activities.[1][2] A primary mechanism underpinning its therapeutic potential is the induction of cell cycle arrest, effectively halting the proliferation of cancerous cells. This technical guide provides an in-depth analysis of the molecular pathways through which chelerythrine exerts its cytostatic effects. We will dissect its role as a potent Protein Kinase C (PKC) inhibitor, elucidate its impact on the core cell cycle machinery, and detail the experimental methodologies required to validate these mechanisms in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers investigating chelerythrine as a potential chemotherapeutic agent.
Introduction: Chelerythrine as a Cytostatic Agent
Chelerythrine (C₂₁H₁₈NO₄) is a well-characterized alkaloid known for a wide range of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer effects.[1][3] Its primary and most studied biochemical function is as a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.66 µM.[4][5] The PKC family of serine/threonine kinases are critical nodes in signaling pathways that regulate cellular proliferation, differentiation, and survival; their dysregulation is a common feature in many cancers.[1][6]
By inhibiting PKC, chelerythrine disrupts these oncogenic signaling cascades, leading to two primary outcomes in cancer cells: apoptosis (programmed cell death) and cell cycle arrest.[1][6] While apoptosis is a mechanism of cell elimination, cell cycle arrest is a cytostatic mechanism that prevents tumor growth. This guide will focus specifically on the latter, exploring how chelerythrine manipulates the intricate molecular clockwork of the cell cycle.
The Core Mechanism: Disruption of G1/S Phase Progression
The cell cycle is a tightly regulated process divided into four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transition between these phases is governed by complexes of cyclins and cyclin-dependent kinases (CDKs). Chelerythrine predominantly induces cell cycle arrest at the G1/S checkpoint, preventing cells from committing to DNA replication.[7][8] Evidence also exists for G2/M arrest in certain cell types, such as renal cell carcinoma, often at higher concentrations of the compound.[8][9]
The G1 arrest is the most consistently reported effect and is central to chelerythrine's antiproliferative action.[7][8] This is achieved through the modulation of two critical tumor suppressor pathways: the Retinoblastoma (Rb) protein pathway and the p53 pathway.
The Rb-E2F Pathway: The Master Switch for S-Phase Entry
The Retinoblastoma protein (Rb) is a cornerstone of the G1/S checkpoint.[10] Its function is to sequester the E2F family of transcription factors, which are responsible for activating the genes necessary for DNA synthesis (e.g., cyclins E and A).[11][12]
Normal G1/S Transition:
-
Mitogenic signals activate Cyclin D-CDK4/6 complexes.
-
Active Cyclin D-CDK4/6 phosphorylates Rb (pRb).
-
Phosphorylation causes a conformational change in Rb, forcing it to release E2F.[13]
-
Free E2F activates the transcription of S-phase genes, and the cell cycle progresses.
Chelerythrine's Intervention: Chelerythrine disrupts this process by preventing the inactivation of Rb. By inhibiting upstream kinases like PKC, it suppresses the signaling cascade that leads to Cyclin D-CDK4/6 activation. This ensures Rb remains in its active, hypophosphorylated state.[14] In this state, Rb binds tightly to E2F, preventing it from activating target genes.[10][15] The cell is thus unable to pass the G1 restriction point and is effectively arrested.
Upregulation of CDK Inhibitors: Reinforcing the G1 Blockade
Chelerythrine reinforces the G1 arrest by inducing the expression of Cyclin-Dependent Kinase Inhibitors (CKIs), particularly p21Waf1/Cip1 and p27Kip1.[6]
-
p21Waf1/Cip1: This CKI is a potent, broad-spectrum inhibitor of CDK activity. Its induction by chelerythrine directly blocks the kinase activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, further preventing Rb phosphorylation.[16][17]
-
p27Kip1: Similar to p21, p27 binds to and inactivates G1/S-CDK complexes, contributing to the maintenance of the G1 arrest.
The Role of the p53 Tumor Suppressor
The tumor suppressor protein p53 is a critical sensor of cellular stress. Upon activation, it can halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is irreparable. Several studies have demonstrated that chelerythrine can increase the expression and phosphorylation (activation) of p53.[18][19][20]
Activated p53 functions as a transcription factor, and one of its most important targets is the gene CDKN1A, which codes for the p21Waf1/Cip1 protein.[21] This provides a direct mechanistic link between chelerythrine, p53 activation, and the CKI-mediated inhibition of CDKs, ultimately converging on the Rb-E2F pathway.
The following diagram illustrates the interconnected pathways through which chelerythrine induces G1 phase arrest.
Caption: Standard workflow for investigating cell cycle effects.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to quantify DNA content, thereby determining the distribution of cells in G1, S, and G2/M phases.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for their categorization: cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting. Treat cells with desired concentrations of chelerythrine and a vehicle control for 24-48 hours.
-
Rationale: This ensures a sufficient number of cells for analysis and allows enough time for the compound to exert its effect on the cell cycle.
-
-
Harvesting: Collect both adherent and floating cells to account for any cells that may have detached due to treatment. Transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. This step removes media and any residual drug.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. It also preserves the cells for later analysis.
-
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Rationale: RNase A is crucial as it degrades any double-stranded RNA, ensuring that PI only stains DNA and preventing false signals.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on the PI fluorescence histogram.
Conclusion and Future Directions
Chelerythrine is a potent inducer of cell cycle arrest, primarily targeting the G1/S transition in a variety of cancer cell lines. [6][8]Its mechanism of action is multifaceted, converging on the inhibition of G1/S-phase CDKs through the canonical Rb and p53 tumor suppressor pathways. [6][19]While its role as a PKC inhibitor is a key initiating event, it is important to acknowledge that chelerythrine may have other cellular targets that contribute to its biological effects. [22] For drug development professionals, the robust, multi-pronged mechanism by which chelerythrine enforces G1 arrest makes it an attractive candidate for further investigation. Future research should focus on:
-
Combination Therapies: Investigating synergistic effects with other chemotherapeutic agents that target different phases of the cell cycle.
-
Selectivity and Toxicity: While effective against cancer cells, potential cytotoxicity to non-cancerous cells needs thorough evaluation. [1]The development of analogs with improved tumor specificity is a promising avenue. [1]* In Vivo Efficacy: Translating the potent in vitro effects observed into robust preclinical and clinical in vivo models is the critical next step in its development as a therapeutic agent.
By understanding the precise molecular levers that chelerythrine pulls to halt cell proliferation, the scientific community can better harness its potential in the ongoing fight against cancer.
References
- Wikipedia. (n.d.). Chelerythrine.
- Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993–999.
- Vrba, J., Dolezel, P., Vicar, J., & Ulrichova, J. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in Vitro, 22(5), 1275–1284.
- Gschwendt, M., Müller, H. J., Kielbassa, K., Zang, R., Kittstein, W., Rincke, G., & Marks, F. (1997). Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases. European Journal of Pharmacology, 324(1), 85–88.
- He, G., Kuang, G., Wang, Y., Xu, Y., & Zhang, Y. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. Journal of Cellular and Molecular Medicine, 23(6), 4049–4058.
- Wójcik, P., et al. (2023). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. Molecules, 28(15), 5787.
- Kumar, S., Bharti, A., Tripathi, T., & Acharya, A. (2016). Activation of p53-dependent/-independent pathways of apoptotic cell death by chelerythrine in a murine T cell lymphoma. Leukemia & Lymphoma, 57(6), 1410–1420.
- Ren, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Oncology, 11, 709493.
- ResearchGate. (n.d.). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells | Request PDF.
- Li, X., et al. (2022). Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway. Molecules, 27(19), 6649.
- Wang, L., et al. (2016). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters, 11(5), 3243–3248.
- Kumar, S., Bharti, A., Tripathi, T., & Acharya, A. (2016). Activation of p53-dependent/-independent pathways of apoptotic cell death by chelerythrine in a murine T cell lymphoma. Leukemia & Lymphoma, 57(6), 1410-1420.
- Kumar, S., Bharti, A., Tripathi, T., & Acharya, A. (2016). Full article: Activation of p53-dependent/-independent pathways of apoptotic cell death by chelerythrine in a murine T cell lymphoma. Taylor & Francis Online.
- ResearchGate. (n.d.). (PDF) Antitumor Effects of Chelerythrine: A Literature Review.
- BioCrick. (n.d.). Chelerythrine | CAS:34316-15-9 | PKC antagonist | Alkaloids | High Purity.
- Valipour, M., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central.
- Wang, L., et al. (2016). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Spandidos Publications.
- National Center for Biotechnology Information. (n.d.). Chelerythrine | C21H18NO4+ | CID 2703 - PubChem.
- Wang, Y., et al. (2022). Chelerythrine Chloride Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction. National Institutes of Health.
- ResearchGate. (n.d.). Chemical structure of chelerythrine and its backbone benzo[c]phenanthridine.
- ResearchGate. (n.d.). Chelerythrine inhibits protein kinase C but not p34 cdc2 / cyclin B....
- Yao, J., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Li, M., et al. (2023). Chelerythrine Inhibits TGF-β-Induced Epithelial–Mesenchymal Transition in A549 Cells via RRM2. MDPI.
- Sun, X., et al. (2022). Chelerythrine inhibits the progression of glioblastoma by suppressing the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway. Life Sciences, 293, 120358.
- Wu, L., et al. (2001). The E2F1-3 transcription factors are essential for cellular proliferation. Nature, 414(6862), 457–462.
- ResearchGate. (n.d.). Chelerythrine inhibits the progression of glioblastoma by suppressing the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway.
- Meng, L. H., et al. (2004). Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1. Cancer Research, 64(24), 9086–9092.
- ResearchGate. (n.d.). The E2F Transcription Factor Is a Cellular Target for the RB Protein.
- Huber, H. E., Edwards, G. M., Goodhart, P. J., Patrick, D. R., & Oliff, A. (1993). Transcription factor E2F binds DNA as a heterodimer. Proceedings of the National Academy of Sciences of the United States of America, 90(8), 3525–3529.
- Wikipedia. (n.d.). Retinoblastoma protein.
- ResearchGate. (n.d.). G1 phase arrest diminishes the efficacy of chemotherapeutic agents. (A)....
- Kim, D. S., et al. (2001). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Journal of Microbiology and Biotechnology, 11(4), 633-638.
- Burkhart, D. L., & Sage, J. (2020). Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies. Cancers, 12(9), 2645.
- Dick, F. A., & Rubin, S. M. (2013). Molecular mechanisms underlying RB protein function. Nature Reviews Molecular Cell Biology, 14(5), 297–306.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 6. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 11. The E2F1-3 transcription factors are essential for cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription factor E2F binds DNA as a heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tetrandrine induces early G1 arrest in human colon carcinoma cells by down-regulating the activity and inducing the degradation of G1-S-specific cyclin-dependent kinases and by inducing p53 and p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of p53-dependent/-independent pathways of apoptotic cell death by chelerythrine in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Chelerythrine: Mechanisms, Models, and Methodologies
Introduction: Unveiling Chelerythrine
Chelerythrine is a quaternary benzo[c]phenanthridine alkaloid naturally occurring in plants of the Papaveraceae, Fumariaceae, and Rutaceae families, most notably Chelidonium majus (greater celandine).[1][2] While historically investigated for its antimicrobial and antitumor activities, a significant body of evidence has established its potent anti-inflammatory properties.[2][3] This guide provides a technical deep-dive into the molecular mechanisms underpinning Chelerythrine's anti-inflammatory effects, details field-proven experimental protocols for its evaluation, and synthesizes data to support its potential as a therapeutic agent.
Unlike broadly acting anti-inflammatory drugs, Chelerythrine exhibits a multi-target profile, engaging several critical nodes within the inflammatory cascade. This pleiotropic action suggests a capacity to modulate complex inflammatory diseases where multiple pathways are pathologically activated.
Molecular Mechanisms of Anti-inflammatory Action
Chelerythrine exerts its anti-inflammatory effects not through a single mechanism but by modulating a network of interconnected signaling pathways. The causality behind its efficacy lies in its ability to inhibit pro-inflammatory transcription factors, downregulate inflammatory enzymes, and suppress the production of key mediators.
Central Hub Inhibition: The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (primarily the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of genes for cytokines, chemokines, and other inflammatory mediators.
Chelerythrine potently disrupts this pathway. Evidence demonstrates that it prevents the nuclear translocation of the p65 subunit, thereby blocking the transcriptional activation of inflammatory genes.[4] This inhibition is, in part, mediated through the activation of the Nrf2 pathway, which exerts a suppressive effect on NF-κB.[1][2]
Attenuation of MAPK Signaling Cascades
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and Extracellular signal-Regulated Kinases 1/2 (ERK1/2), are critical signal transducers that convert extracellular stimuli into cellular responses, including the production of inflammatory cytokines. Chelerythrine has been shown to selectively inhibit the activation (phosphorylation) of p38 MAPK and ERK1/2 in response to inflammatory stimuli.[4][5][6] By blocking these upstream kinases, Chelerythrine prevents the activation of downstream transcription factors and halts the inflammatory cascade.
Downstream Consequences: Suppression of Inflammatory Mediators
The inhibition of upstream signaling hubs like NF-κB and MAPK culminates in the potent suppression of key inflammatory effectors.
-
Pro-inflammatory Cytokines: Chelerythrine markedly suppresses the production and release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
-
Inflammatory Enzymes: The compound effectively inhibits the expression of prostaglandin H synthase, also known as cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory responses.[4][7]
-
Vasoactive and Pro-inflammatory Molecules: This COX-2 inhibition leads to a reduction in prostaglandin E2 (PGE2).[4][7] Furthermore, Chelerythrine diminishes the production of nitric oxide (NO), another key inflammatory molecule.[5][6]
Additional Modulatory Roles
-
Protein Kinase C (PKC) Inhibition: Chelerythrine is a well-characterized inhibitor of PKC, which can be an upstream regulator of the NF-κB pathway in certain contexts.[4]
-
AMPK/mTOR Pathway: In models of rheumatoid arthritis, Chelerythrine has been shown to ameliorate disease by modulating the AMPK/mTOR/ULK-1 signaling pathway, which is involved in cellular energy homeostasis and autophagy.[3][8]
Experimental Framework for Efficacy Validation
A robust evaluation of Chelerythrine's anti-inflammatory properties requires a multi-tiered approach, combining in vitro mechanistic studies with in vivo models that reflect physiological disease states.
In Vitro Evaluation of Anti-inflammatory Activity
The primary objective of in vitro assays is to elucidate molecular mechanisms and determine dose-dependent efficacy in a controlled environment. The murine macrophage cell line RAW264.7 is a standard and reliable model for these studies.[1][2]
This protocol quantifies the inhibitory effect of Chelerythrine on the production of key pro-inflammatory cytokines.
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of Chelerythrine (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatant for analysis.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions. A standard curve must be generated for absolute quantification.
-
Data Analysis: Calculate the concentration of each cytokine. The percentage of inhibition is calculated relative to the LPS-only treated control.
This protocol provides a self-validating system to confirm that the observed reduction in cytokines is caused by the inhibition of upstream signaling pathways.
-
Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with Chelerythrine (e.g., 10 µM) for 2 hours, followed by a shorter LPS stimulation (e.g., 30-60 minutes) to capture peak phosphorylation of signaling proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands. The validation lies in observing a decrease in the ratio of phosphorylated protein to total protein in Chelerythrine-treated samples compared to the LPS-only control.
Table 1: Representative In Vitro Anti-inflammatory Activity of Chelerythrine
| Parameter Measured | Cell Model | Stimulus | Effect of Chelerythrine | Reference |
|---|---|---|---|---|
| TNF-α Production | RAW264.7 | LPS | Dose-dependent decrease | [1] |
| IL-6 Production | RAW264.7 | LPS | Dose-dependent decrease | [1] |
| IL-1β Production | RAW264.7 | LPS | Dose-dependent decrease | [1] |
| NO Production | Peritoneal Macrophages | LPS | Significant inhibition | [5][6] |
| NF-κB (p65) Nuclear Translocation | RAW264.7 | LPS | Significantly suppressed | [1][2] |
| p38 MAPK Phosphorylation | Peritoneal Macrophages | LPS | Selective inhibition |[5][6] |
In Vivo Assessment in Preclinical Models
In vivo models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system, providing insights into its efficacy, pharmacokinetics, and safety.
This model is highly relevant for studying acute, severe inflammation. The causality assessment is direct: does Chelerythrine prevent the pathological hallmarks of ALI induced by LPS?
-
Animal Acclimatization: Use C57BL/6 mice (8-10 weeks old) and allow them to acclimate for one week.
-
Grouping: Divide mice into groups: Control (saline), LPS only, and LPS + Chelerythrine (e.g., 1, 5 mg/kg).
-
Drug Administration: Administer Chelerythrine or vehicle intraperitoneally (i.p.) 1 hour before the LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 10 mg/kg) via intratracheal instillation or i.p. injection to induce ALI.
-
Sample Collection (24h post-LPS):
-
Euthanize mice and perform a bronchoalveolar lavage (BAL) with PBS to collect BAL fluid (BALF).
-
Harvest lung tissue. One lobe can be used for wet/dry weight ratio analysis (a measure of pulmonary edema), and another can be fixed in formalin for histology (H&E staining).
-
-
Analysis:
-
BALF Analysis: Centrifuge the BALF. Count the total cells and neutrophils in the cell pellet. Measure cytokine levels (TNF-α, IL-6) in the supernatant via ELISA.
-
Histopathology: Score the fixed lung sections for inflammatory cell infiltration, alveolar wall thickening, and edema.
-
-
Validation: A successful outcome is characterized by a significant reduction in the lung wet/dry ratio, neutrophil counts in BALF, cytokine levels, and histological signs of injury in the Chelerythrine-treated group compared to the LPS-only group.[1][2]
Table 2: Representative In Vivo Anti-inflammatory Activity of Chelerythrine
| Model | Species | Key Outcome Measures | Effect of Chelerythrine | Reference |
|---|---|---|---|---|
| LPS-Induced Acute Lung Injury | Mouse | Pulmonary edema, Neutrophil infiltration, BALF Cytokines | Significantly attenuated lung injury and inflammation | [1][2] |
| LPS-Induced Endotoxic Shock | Mouse | Serum TNF-α, Serum NO, Survival | Inhibited inflammatory mediators, improved survival | [5][6] |
| Acetic Acid-Induced Writhing | Mouse | Number of writhes | Pronounced inhibition (analgesic effect) | [7] |
| Adjuvant-Induced Arthritis | Rat | Paw swelling, Bone damage, Inflammatory markers | Effectively ameliorated arthritis symptoms |[3][8] |
Conclusion and Future Directions
Chelerythrine is a potent natural compound that mitigates inflammation through the coordinated modulation of the NF-κB and MAPK signaling pathways. Its ability to suppress a broad range of pro-inflammatory cytokines and mediators has been validated in both cellular and preclinical animal models of acute and chronic inflammation.
The experimental frameworks detailed herein provide a robust, self-validating system for researchers to investigate Chelerythrine and similar compounds. The causality between the inhibition of specific signaling proteins and the downstream reduction in inflammatory markers is clearly demonstrable with these protocols.
While the therapeutic potential is significant, it is crucial to consider the reported toxicity of Chelerythrine at higher doses.[3][4] Future research should focus on optimizing therapeutic windows, exploring targeted delivery systems to enhance efficacy and reduce systemic exposure, and conducting rigorous preclinical safety and pharmacokinetic studies to pave the way for potential clinical applications in inflammatory diseases.
References
- Ghavami, S., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Egharevba, E., et al. (2019).
- Liu, Y., et al. (2018). Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2. Frontiers in Pharmacology. [Link]
- Fan, X., et al. (2022). Chelerythrine ameliorates rheumatoid arthritis by modulating the AMPK/mTOR/ULK-1 signaling pathway.
- Liu, Y., et al. (2018).
- Fan, X., et al. (2022).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
- Li, G., et al. (2020). Chelerythrine suppresses proliferation and metastasis of human prostate cancer cells via modulating MMP/TIMP/NF-κB system. PubMed. [Link]
- Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Pharmaron. (n.d.).
- Li, W., et al. (2012). Effect of chelerythrine against endotoxic shock in mice and its modulation of inflammatory mediators in peritoneal macrophages through the modulation of mitogen-activated protein kinase (MAPK)
- Ayurveda Journals. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. ayurvedajournals.com. [Link]
- Niu, X., et al. (2011).
- Getaki, J., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents.
- Madhuranga, K., & Samarakoon, K. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Shemon, A. N., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Vrba, J., et al. (2008). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor.
- Li, W., et al. (2012). Effect of chelerythrine against endotoxic shock in mice and its modulation of inflammatory mediators in peritoneal macrophages through the modulation of mitogen-activated protein kinase (MAPK) pathway. Xi'an Jiaotong University. [Link]
- Niu, X., et al. (2011). Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice.
Sources
- 1. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]
- 2. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storkapp.me [storkapp.me]
- 6. Effect of chelerythrine against endotoxic shock in mice and its modulation of inflammatory mediators in peritoneal macrophages through the modulation of mitogen-activated protein kinase (MAPK) pathway - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelerythrine ameliorates rheumatoid arthritis by modulating the AMPK/mTOR/ULK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Chelerythrine Hydroxide: A Technical Guide for Drug Discovery Professionals
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel antibacterial agents is a critical priority for the global scientific community. Chelerythrine, a quaternary benzophenanthridine alkaloid derived from plants such as Macleaya cordata and Chelidonium majus, has emerged as a promising candidate with a broad spectrum of antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the antibacterial properties of chelerythrine hydroxide, delving into its spectrum of activity, multi-targeted mechanism of action, and its efficacy against challenging bacterial phenotypes such as biofilms. Detailed experimental protocols and visual workflows are presented to equip researchers and drug development professionals with the foundational knowledge required to investigate and harness the therapeutic potential of this natural compound.
Introduction: The Emergence of Chelerythrine as a Potent Antimicrobial Agent
Chelerythrine is a naturally occurring alkaloid recognized for a variety of pharmacological activities, including anti-inflammatory, antitumor, and notably, antibacterial effects.[3][4] Its hydrochloride and hydroxide forms are often utilized in research due to their stability in aqueous solutions.[5][6] The growing body of evidence supporting its efficacy against a wide range of bacterial pathogens, including multidrug-resistant strains, underscores its potential as a lead compound in the development of new antibacterial therapies.[5][7] This guide will elucidate the scientific underpinnings of chelerythrine's antibacterial action, providing a technical framework for its evaluation.
The Antibacterial Spectrum of Chelerythrine
Chelerythrine exhibits a broad spectrum of activity, with pronounced efficacy against Gram-positive bacteria and notable effects against specific Gram-negative pathogens.[2][5][6] Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.[8]
Activity Against Gram-Positive Bacteria
Chelerythrine has demonstrated potent activity against a variety of Gram-positive bacteria. This includes clinically significant pathogens such as Staphylococcus aureus and its methicillin-resistant variant (MRSA), as well as Streptococcus agalactiae and Bacillus species.[5] The disruption of the cell wall and membrane is a key mechanism contributing to its efficacy against these organisms.[3][7]
Activity Against Gram-Negative Bacteria
While generally more effective against Gram-positive bacteria, chelerythrine also exhibits activity against certain Gram-negative bacteria.[5][6] For instance, it has been shown to inhibit the growth of Xanthomonas oryzae pv. oryzae, a plant pathogen, and carbapenem-resistant Serratia marcescens.[1][9][10] The complex outer membrane of Gram-negative bacteria often presents a barrier to antimicrobial agents; however, chelerythrine's ability to increase cell membrane permeability contributes to its inhibitory effects.[1][11]
Quantitative Data: Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the reported MIC values of chelerythrine against a selection of bacterial species, providing a quantitative measure of its antibacterial potency.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | SA | 156 | |
| Methicillin-resistant S. aureus | MRSA | 156 | [3] |
| Extended-spectrum β-lactamase S. aureus | ESBLs-SA | 156 | [3] |
| Streptococcus agalactiae | GBS | 256 | [5][6] |
| Xanthomonas oryzae pv. oryzae | Xoo | 1.25 | [1][11] |
| Carbapenem-resistant Serratia marcescens | CRSM | 125 | [10] |
| Staphylococcus aureus & S. lugdunensis (dual-species) | - | 8 |
The Multi-Targeted Mechanism of Antibacterial Action
The robust antibacterial activity of chelerythrine is attributed to its ability to engage with multiple cellular targets, leading to a cascade of events that culminate in bacterial cell death. This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development.
Disruption of Cell Wall and Membrane Integrity
A primary mechanism of chelerythrine's action is the disruption of the bacterial cell envelope.[3][7] It damages the cell wall and increases the permeability of the cell membrane, leading to the leakage of essential intracellular components such as proteins and ions.[3][5][11] This is evidenced by morphological changes observed through scanning electron microscopy and increased leakage of substances like alkaline phosphatase (AKP).[3]
Inhibition of Macromolecular Synthesis
Chelerythrine has been shown to interfere with critical biosynthetic pathways. Studies suggest it can inhibit the synthesis of proteins and DNA, further impeding bacterial growth and replication.[3] This interference with fundamental cellular processes contributes significantly to its bactericidal effect.
Induction of Oxidative Stress
Another key aspect of chelerythrine's antibacterial mechanism is the induction of oxidative stress. It triggers the accumulation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to cellular components and disrupting the oxidative balance.[1][11]
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Chelerythrine has demonstrated the ability to both inhibit the formation of biofilms and eradicate pre-formed biofilms of various pathogens, including Staphylococcus aureus and Candida albicans dual-species biofilms.[12][13] It can suppress biofilm formation at sub-MIC concentrations and effectively remove mature biofilms at higher concentrations.[10][12][13]
A diagram illustrating the multifaceted antibacterial mechanism of chelerythrine is provided below.
Caption: Experimental workflow for the Broth Microdilution Method.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. [14] Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spot-plate these aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of chelerythrine that results in no bacterial growth on the agar plate.
Cell Membrane Permeability Assay
This assay assesses the ability of chelerythrine to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents.
Materials:
-
Bacterial culture
-
Chelerythrine solution
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., Propidium Iodide)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells in the logarithmic phase by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
Treat the bacterial suspension with various concentrations of chelerythrine. Include an untreated control.
-
Incubate for a defined period.
-
Add the fluorescent dye, which can only enter cells with compromised membranes.
-
Measure the fluorescence intensity. An increase in fluorescence indicates an increase in membrane permeability.
Conclusion and Future Directions
This compound presents a compelling profile as a broad-spectrum antibacterial agent with a multi-targeted mechanism of action that is also effective against bacterial biofilms. Its demonstrated efficacy against both Gram-positive and select Gram-negative bacteria, including drug-resistant strains, positions it as a valuable lead compound for further preclinical and clinical investigation. Future research should focus on optimizing its therapeutic index, exploring synergistic combinations with existing antibiotics, and elucidating the molecular details of its interaction with bacterial targets. The protocols and data presented in this guide offer a solid foundation for researchers to advance the development of chelerythrine-based antibacterial therapies.
References
- Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. (n.d.). MDPI.
- Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam. (n.d.). PeerJ.
- Chelerythrine. (n.d.). Wikipedia.
- Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans. (n.d.). MDPI.
- Efficacy of chelerythrine against dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis. (2020). 3 Biotech.
- Chelerythrine-Mediated Growth Inhibition and Resistance Mechanism in Bacillus tropicus. (n.d.). MDPI.
- Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. (2024). Frontiers in Microbiology.
- Antimicrobial and Antibiofilm Activities and Mechanism of Action of Chelerythrine Against Carbapenem-Resistant Serratia marcescens In Vitro. (n.d.). ResearchGate.
- Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. (2023). National Center for Biotechnology Information.
- Chelerythrine-Mediated Growth Inhibition and Resistance Mechanism in Bacillus tropicus. (2024). National Center for Biotechnology Information.
- Antimicrobial and Antibiofilm Activities and Mechanism of Action of Chelerythrine Against Carbapenem-Resistant Serratia marcescens In Vitro. (2021). PubMed.
- Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. (2024). National Center for Biotechnology Information.
- Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. (2024). ResearchGate.
- Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. (2024). Europe PMC.
- Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam. (n.d.). ResearchGate.
- Activity of siderophores against drug-resistant Gram-positive and Gram-negative bacteria. (2018). Dovepress.
- Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested... (n.d.). ResearchGate.
- Minimum inhibitory concentration. (n.d.). Wikipedia.
- true this compound M0313149. (n.d.). Molbase.
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. (2018). National Center for Biotechnology Information.
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chelerythrine-Mediated Growth Inhibition and Resistance Mechanism in Bacillus tropicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]
- 6. Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelerythrine - Wikipedia [en.wikipedia.org]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Antibiofilm Activities and Mechanism of Action of Chelerythrine Against Carbapenem-Resistant Serratia marcescens In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of chelerythrine against dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
Core Topic: The Interaction of Chelerythrine and its Hydroxide Form with DNA and RNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical examination of the interactions between the benzophenanthridine alkaloid chelerythrine and nucleic acids. We will explore the nuanced molecular mechanisms, the significant biological ramifications, and the key experimental methodologies used to characterize these interactions. This document is designed to serve as a vital resource for professionals engaged in molecular biology, pharmacology, and the development of novel therapeutics.
Chelerythrine: A Molecule of pH-Dependent Activity and Therapeutic Potential
Chelerythrine is a naturally occurring quaternary benzophenanthridine alkaloid with a rich history in traditional medicine and a growing profile in modern pharmacology.[1] Isolated from plants such as Chelidonium majus (greater celandine), it exhibits a remarkable spectrum of biological activities, including potent antibacterial, anti-inflammatory, and anticancer properties.[1][2] The foundation of its therapeutic action is widely attributed to its ability to bind to nucleic acids.[1]
A critical aspect of chelerythrine's chemistry is its existence in a pH-dependent equilibrium. In acidic to neutral environments (pH 1-6), it exists as a planar, positively charged iminium cation.[3][4][5] As the pH becomes alkaline (pH > 8.5), it converts to a neutral, non-planar alkanolamine or hydroxide form.[3][4][5] This structural duality is paramount, as the charged iminium species is established to be the exclusive form that actively binds to the polyanionic backbone of DNA and RNA.[3][4][5]
The Mechanics of Chelerythrine's Interaction with DNA
The binding of chelerythrine to the DNA double helix is a complex, cooperative process primarily mediated by intercalation, a mechanism that underpins its biological effects.[3][6]
Binding Modes: Intercalation as the Primary Mechanism
Intercalation: The defining mode of interaction involves the insertion of chelerythrine's planar, polycyclic aromatic system between the stacked base pairs of DNA.[3][6][7] This insertion is stabilized by hydrophobic and van der Waals forces. Evidence for this intercalative binding is robust and derived from multiple experimental approaches:
-
Spectroscopic Shifts: Upon binding, the UV-visible absorption spectrum of chelerythrine exhibits hypochromism (decreased absorbance) and a bathochromic (red) shift.[3]
-
Hydrodynamic Changes: Viscosity measurements of DNA solutions show a significant increase in the presence of chelerythrine, a classic indicator that the DNA helix is lengthening to accommodate the intercalating molecules.[3][6]
-
Fluorescence Enhancement: The fluorescence of chelerythrine is typically enhanced upon intercalation, as the rigid environment of the DNA base pairs protects it from quenching.[3][6]
While intercalation is dominant, other interactions, such as groove binding, may also contribute to the overall affinity.
Structural and Biological Consequences of DNA Binding
The intercalation of chelerythrine triggers significant changes in DNA topology and function, leading to potent cellular responses.
-
Structural Perturbations: The binding induces conformational changes in the B-form of DNA and unwinds the double helix to create space for the molecule.[6][7] This stabilization is evident from a marked increase in the DNA's thermal melting temperature.[3][6]
-
G-Quadruplex Stabilization: Chelerythrine shows a notable ability to bind and stabilize G-quadruplex structures, which are non-canonical four-stranded DNA formations found in telomeres and gene promoter regions.[3][5][8]
-
Inhibition of Cellular Machinery: By distorting the DNA structure, chelerythrine physically obstructs the processes of DNA replication and transcription.[7] Its ability to stabilize G-quadruplexes in telomeres leads to the inhibition of telomerase, an enzyme crucial for cancer cell immortality.[3][5]
-
Topoisomerase Poisoning: Chelerythrine is recognized as a topoisomerase poison.[3] It stabilizes the complex between topoisomerase enzymes and DNA, preventing the re-ligation of DNA strands and leading to the accumulation of strand breaks, a potent trigger for apoptosis (programmed cell death).
The Emerging Frontier: Chelerythrine's Interaction with RNA
While less explored than its DNA interactions, the binding of chelerythrine to RNA is a critical area of research, given the diverse regulatory and structural roles of RNA in the cell.[1]
Targeting Diverse RNA Structures
Chelerythrine's iminium form has been shown to bind various RNA structures, often through an intercalative mechanism.[5][9]
-
Double-Stranded RNA (dsRNA): The alkaloid intercalates into duplex RNA, such as poly(rA), with high affinity.[9]
-
RNA Triplexes: Studies show that chelerythrine binds and stabilizes RNA triplex structures even more strongly than their parent duplex forms, suggesting a potential role in antigene strategies.[10][11]
-
RNA G-Quadruplexes: Chelerythrine exhibits a higher binding affinity for human telomeric RNA G-quadruplexes compared to their DNA counterparts, highlighting its potential as a selective RNA-targeting agent.[3][8]
The functional consequences of this binding include the potential disruption of protein synthesis and the modulation of RNA-protein interactions.
A Guide to Experimental Methodologies
A suite of biophysical techniques is essential for a comprehensive characterization of chelerythrine-nucleic acid interactions.[12][13][14]
Spectroscopic and Calorimetric Techniques
-
UV-Visible Absorption Spectroscopy: This is a fundamental technique used to monitor the changes in the drug's absorption spectrum upon titration with DNA or RNA, providing initial evidence of interaction and allowing for the calculation of binding constants.[3][6]
-
Fluorescence Spectroscopy: This highly sensitive method leverages the intrinsic fluorescence of chelerythrine. Changes in fluorescence intensity upon binding are used to determine binding affinities and can provide insights into the binding mode through quenching experiments.[3][6]
-
Circular Dichroism (CD) Spectroscopy: CD is invaluable for observing changes in the secondary structure of the nucleic acid itself. Perturbations in the characteristic CD spectra of B-form DNA or A-form RNA confirm that the ligand is inducing conformational changes upon binding.[3][6]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during the binding event.[15] A single ITC experiment can provide the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[6][10]
Hydrodynamic and Other Methods
-
Viscometry: An increase in the viscosity of a DNA solution upon addition of a ligand is a strong indicator of an intercalative binding mode, as it reflects the lengthening and stiffening of the DNA helix.[6][10]
-
Molecular Modeling: Computational techniques such as molecular docking and dynamics simulations provide atomistic insights into the binding pose and the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[9][16]
Quantitative Data Summary: Binding Parameters
The following table summarizes representative quantitative data for the interaction of chelerythrine with nucleic acids, compiled from various biophysical studies.
| Technique | Parameter | DNA Interaction | RNA Interaction |
| Spectroscopy | Binding Constant (K) | ~10⁵ - 10⁶ M⁻¹[3][15] | ~10⁵ M⁻¹ (duplex); >10⁶ M⁻¹ (triplex)[9][10] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ) | ~10⁶ M⁻¹[3] | ~10⁵ M⁻¹ (duplex); ~10⁶ M⁻¹ (triplex)[10][11] |
| Enthalpy (ΔH) | Exothermic (Favorable)[6][15] | Exothermic (Favorable)[9][10] | |
| Entropy (ΔS) | Often Positive (Favorable)[6][15] | Positive (Favorable)[10][11] | |
| Binding Stoichiometry | Drug per base pair (n) | ~3-4 base pairs per drug molecule[3] | Varies with RNA structure |
Note: These values are illustrative and can vary based on experimental conditions such as buffer, pH, ionic strength, and temperature.
Core Experimental Protocols
Protocol: UV-Visible Spectroscopic Titration
-
Solution Preparation: Prepare concentrated stock solutions of chelerythrine and nucleic acid (e.g., calf thymus DNA) in a suitable, filtered buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Accurately determine their concentrations.
-
Instrumentation: Use a dual-beam spectrophotometer. Place a known concentration of chelerythrine (typically 10-20 µM) in the sample cuvette. Use the buffer as a reference.
-
Titration: Record the initial absorption spectrum of the chelerythrine solution (e.g., 300-600 nm).
-
Aliquot Addition: Make successive, small-volume additions of the nucleic acid stock solution to the sample cuvette. Mix gently and allow the solution to equilibrate for 2-3 minutes after each addition.
-
Spectral Recording: Record the full absorption spectrum after each addition of the nucleic acid.
-
Data Analysis: Correct the raw data for dilution. Plot the change in absorbance at a key wavelength against the concentration of the nucleic acid. Fit the resulting binding isotherm to an appropriate model (e.g., using Scatchard analysis) to determine the intrinsic binding constant (K) and binding site size (n).
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the chelerythrine and nucleic acid solutions in the exact same, thoroughly degassed buffer. The ligand (chelerythrine) concentration in the syringe should be 10-15 times that of the macromolecule (nucleic acid) in the sample cell.
-
Instrument Setup: Set the experimental temperature (e.g., 25 °C), stirring speed, and reference power. Equilibrate the instrument until a stable baseline is achieved.
-
Titration: Perform a series of small, precisely controlled injections (e.g., 5-10 µL) of the chelerythrine solution from the syringe into the nucleic acid solution in the sample cell.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.
-
Data Analysis: Integrate the area under each injection peak to determine the heat change (ΔH) for that injection. Plot these values against the molar ratio of ligand to macromolecule. Fit the resulting isotherm using the software's built-in models (e.g., one set of sites) to directly obtain Kₐ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Visualized Mechanisms and Workflows
Caption: The pathway from chelerythrine binding to cellular apoptosis.
Caption: A typical experimental workflow for biophysical analysis.
References
- Basu, A., et al. (2020). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. Biophysical Reviews, 12(6), 1369–1386. [Link]
- Haque, L., et al. (2020). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed, 31 Oct 2020. [Link]
- Basu, A., & Kumar, G. S. (2013). The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction. PubMed, 5 Dec 2013. [Link]
- Shahabadi, N., et al. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. PubMed, 5 Jul 2013. [Link]
- Cawley, D. J., & Fox, K. R. (2002). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions.
- Ghayour, A., et al. (2022). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central, 25 May 2022. [Link]
- Haque, L., et al. (2015). Exploring the comparative binding aspects of benzophenanthridine plant alkaloid chelerythrine with RNA triple and double helices: a spectroscopic and calorimetric approach. RSC Publishing, 27 May 2015. [Link]
- Basu, A., & Kumar, G. S. (2014). Elucidation of the DNA binding specificity of the natural plant alkaloid chelerythrine: a biophysical approach. PubMed, 5 Sep 2014. [Link]
- Haque, L., et al. (2015). Exploring the comparative binding aspects of benzophenanthridine plant alkaloid chelerythrine with RNA triple and double helices: a spectroscopic and calorimetric approach. RSC Publishing, 27 May 2015. [Link]
- Chandrabose, S., & Sanjeev, K. S. (2018). Computational and Experimental Binding Mechanism of DNA-drug Interactions. Current Pharmaceutical Design, 24(32). [Link]
- Fox, K. R. (Ed.). (1999). Drug-DNA interaction protocols. The New School Libraries & Archives. [Link]
- Basu, A., & Kumar, G. S. (2013). Binding parameters for the complexation of chelerythrine with DNA...
- Qi, Y., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central, 25 Feb 2022. [Link]
- Chen, H., et al. (2020). Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure. RSC Publishing. [Link]
- Bai, L. P., et al. (2014). Recognition of Chelerythrine to Human Telomeric DNA and RNA G-quadruplexes. PMC. [Link]
- Chen, H., et al. (2020). Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure. RSC Publishing, 20 Nov 2020. [Link]
- Stankov, A. A., et al. (2022).
- Pradhan, A. B., et al. (2016). Spectroscopic study on the binding of chelerythrine with duplex poly (rA)
- Wikipedia contributors. (2023). Chelerythrine. Wikipedia. [Link]
- Ahmed, K., et al. (2007). Effect of 1 and 5·mol·l –1 chelerythrine on basal pHi and on hypertonicity (hyper).
- Zhang, T., et al. (2022). Chelerythrine Inhibits TGF-β-Induced Epithelial–Mesenchymal Transition in A549 Cells via RRM2. MDPI, 15 Sep 2022. [Link]
- Bhuiya, S., et al. (2015).
- Bhuiya, S., et al. (2015). (PDF) Chelerythrine-lysozyme interaction: spectroscopic studies, thermodynamics and molecular modeling exploration.
- Wikipedia contributors. (2023).
- Wang, L., et al. (2020).
- Hrobonova, K., et al. (2021). Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines. MDPI, 17 Aug 2021. [Link]
- Chan, S. L., et al. (2003). Identification of Chelerythrine as an Inhibitor of BclXL Function. Amanote Research. [Link]
Sources
- 1. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. Recognition of Chelerythrine to Human Telomeric DNA and RNA G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic study on the binding of chelerythrine with duplex poly (rA): A model of RNA intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the comparative binding aspects of benzophenanthridine plant alkaloid chelerythrine with RNA triple and double helices: a spectroscopic and calorimetric approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Exploring the comparative binding aspects of benzophenanthridine plant alkaloid chelerythrine with RNA triple and double helices: a spectroscopic and calorimetric approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. search.library.newschool.edu [search.library.newschool.edu]
- 15. Elucidation of the DNA binding specificity of the natural plant alkaloid chelerythrine: a biophysical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelerythrine-lysozyme interaction: spectroscopic studies, thermodynamics and molecular modeling exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of Chelerythrine Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelerythrine, a quaternary benzophenanthridine alkaloid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3][4] Isolated from plants such as Chelidonium majus (greater celandine), Macleaya cordata, and species of the Zanthoxylum genus, this natural compound has a rich history in traditional medicine.[1][2][5][6] Modern pharmacological investigations have begun to unravel the complex molecular mechanisms that underlie its therapeutic potential, revealing a molecule with multifaceted effects on cellular processes. This guide provides a comprehensive technical overview of the pharmacological profile of chelerythrine, with a focus on its mechanisms of action, pharmacokinetic properties, and key biological effects relevant to drug discovery and development.
Structurally, chelerythrine exists in two pH-dependent forms: a positively charged iminium ion and an uncharged alkanolamine pseudo-base.[1][7] This chemical duality is crucial to its biological activity, influencing its ability to interact with molecular targets such as nucleic acids and proteins.[7] The charged iminium form, prevalent at physiological pH, is particularly important for its interaction with DNA.[7]
This document will delve into the core aspects of chelerythrine's pharmacology, providing in-depth analysis of its primary molecular targets and the signaling pathways it modulates. We will explore its well-established role as a protein kinase C (PKC) inhibitor, its interactions with other kinases and receptors, and its impact on fundamental cellular processes like apoptosis, cell cycle regulation, and inflammation. Furthermore, we will examine its pharmacokinetic profile and discuss the toxicological considerations that are paramount for its potential clinical translation.
Primary Molecular Target: Protein Kinase C (PKC) Inhibition
The most extensively characterized mechanism of action for chelerythrine is its potent and selective inhibition of Protein Kinase C (PKC).[1][8] PKC is a family of serine/threonine kinases that play pivotal roles in a vast array of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation.[9][10]
Mechanism of PKC Inhibition
Chelerythrine acts as a competitive inhibitor with respect to the phosphate-accepting substrate (e.g., histone) and a non-competitive inhibitor with respect to ATP.[8][11] This indicates that chelerythrine binds to the catalytic domain of PKC at a site distinct from the ATP-binding pocket, thereby preventing the phosphorylation of downstream target proteins.[8][11] Its inhibitory action has been demonstrated to be potent, with a reported half-maximal inhibitory concentration (IC50) of 0.66 µM for rat brain PKC.[8]
Furthermore, chelerythrine has been shown to inhibit the translocation of PKC from the cytosol to the cell membrane, a critical step in its activation.[10] This dual action of inhibiting both catalytic activity and activation contributes to its robust blockade of PKC signaling.
Selectivity Profile
While a potent PKC inhibitor, chelerythrine exhibits selectivity for certain PKC isoforms. It is considered a selective inhibitor of group A (classical) and group B (novel) PKC isoforms.[9][12] Studies have shown it to be less effective against other kinases, such as tyrosine protein kinase, cAMP-dependent protein kinase, and calcium/calmodulin-dependent protein kinase, highlighting its specificity for the PKC family.[8]
Experimental Protocol: In Vitro PKC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of chelerythrine against a specific PKC isoform.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human PKC isoform (e.g., PKCα) is obtained from a commercial source.
-
A fluorescently labeled peptide substrate specific for the PKC isoform is used.
-
ATP and necessary co-factors (e.g., Ca2+, phosphatidylserine, diacylglycerol for classical isoforms) are prepared in a kinase reaction buffer.
-
-
Assay Procedure:
-
A serial dilution of chelerythrine hydroxide is prepared.
-
The PKC enzyme, substrate, and co-factors are incubated with varying concentrations of chelerythrine in a 384-well microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis:
-
The percentage of PKC inhibition is calculated for each chelerythrine concentration relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Diverse Pharmacological Effects
Beyond its well-documented role as a PKC inhibitor, chelerythrine exhibits a broad spectrum of biological activities, impacting numerous cellular processes and signaling pathways. This pleiotropic nature contributes to its potential therapeutic applications in various disease contexts.
Anticancer Activity
Chelerythrine has demonstrated significant anticancer properties in a multitude of cancer cell lines and in vivo models.[7][9][13] Its antitumor effects are mediated through several interconnected mechanisms:
-
Induction of Apoptosis: Chelerythrine is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][7] This is achieved through both intrinsic and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[7] Additionally, chelerythrine has been shown to activate the caspase cascade, the central executioners of apoptosis.[4]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.[1][7] This effect is often linked to its inhibition of key cell cycle regulatory proteins.
-
Inhibition of Tumor Invasion and Metastasis: Chelerythrine can suppress the invasive and metastatic potential of cancer cells, a critical aspect of its anticancer activity.[7]
-
Induction of Autophagy-Mediated Cell Death: In some cancer cell types, chelerythrine can trigger autophagy, a cellular self-degradation process that can lead to cell death.[1][7]
-
Telomerase Inhibition: Chelerythrine has been shown to bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes and at the ends of chromosomes (telomeres), leading to the inhibition of telomerase activity.[7] Telomerase is an enzyme crucial for maintaining telomere length and is often overexpressed in cancer cells, contributing to their immortality.
Anti-inflammatory Effects
Chelerythrine possesses significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory signaling pathways.[14][15] It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[14][16] The mechanisms underlying its anti-inflammatory actions include:
-
Inhibition of the NF-κB Pathway: Chelerythrine can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[14] It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB.[14]
-
Modulation of MAP Kinase Pathways: The compound can influence the activity of mitogen-activated protein (MAP) kinase signaling pathways, such as p38 MAPK, which are involved in the inflammatory response.[14][17]
-
Interaction with Glucocorticoid Receptors: Some studies suggest that chelerythrine may exert anti-inflammatory effects through its interaction with glucocorticoid receptors.[14]
-
Inhibition of Cyclooxygenase-2 (COX-2): Chelerythrine has been reported to inhibit the expression of COX-2, a key enzyme in the production of prostaglandins, which are important mediators of inflammation.[15]
Antimicrobial Activity
Chelerythrine exhibits broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[1][2][18] Its antibacterial mechanism is thought to involve the disruption of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.[1][18][19] It can also inhibit bacterial protein biosynthesis.[18][19] This makes it a potential candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Other Pharmacological Activities
-
Antiviral Effects: Chelerythrine has demonstrated antiviral activity against several viruses, including flaviviruses and respiratory syncytial virus (RSV).[14] Its antiviral mechanisms may include direct interaction with viral components and modulation of host cell signaling pathways that are essential for viral replication.[14]
-
Neuroprotective and Neurotoxic Effects: The effects of chelerythrine on the nervous system are complex and appear to be dose-dependent. While some studies suggest potential neuroprotective effects, others have highlighted its neurotoxic potential at higher concentrations. Further research is needed to fully elucidate its role in the central nervous system.
-
Interaction with Other Receptors: Chelerythrine has been shown to interact with other receptors, including the human P2X7 receptor, where it acts as a non-competitive antagonist.[20]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of chelerythrine is crucial for its development as a therapeutic agent. Studies in various animal models have provided insights into its absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
Following oral administration, chelerythrine is rapidly absorbed.[21][22] However, its oral bioavailability can be limited.[23] The peak plasma concentrations (Cmax) are typically reached within a few hours after administration.[21][24] Intramuscular administration results in a more rapid and higher peak plasma concentration compared to oral administration.[21][24]
Distribution
The apparent volume of distribution of chelerythrine suggests that it is distributed into tissues.[23]
Metabolism
Chelerythrine is metabolized in the body, with one of its major metabolites being dihydrochelerythrine.[21][22] The concentration of the parent compound is generally higher than that of its metabolite in plasma.[21][22]
Excretion
The elimination half-life (T1/2) of chelerythrine is relatively short, indicating that it is cleared from the body relatively quickly.[21][24]
Pharmacokinetic Parameters
| Parameter | Oral Administration (Pigs, 0.1 mg/kg)[21][24] | Intramuscular Administration (Pigs, 0.1 mg/kg)[21][24] |
| Cmax (ng/mL) | 5.04 ± 1.00 | 69.79 ± 15.41 |
| Tmax (h) | 1.83 ± 0.26 | 0.42 ± 0.13 |
| T1/2 (h) | 2.03 ± 0.26 | - |
Note: These values are from a single study in pigs and may vary in other species.
Toxicology and Safety Considerations
While chelerythrine shows significant therapeutic promise, it is essential to consider its toxicological profile.
In Vitro vs. In Vivo Toxicity
A noteworthy aspect of chelerythrine's toxicology is the difference between its in vitro and in vivo toxicity. It can exhibit significant cytotoxicity in cell culture.[3][14] However, its in vivo toxicity is reported to be significantly lower.[14][25] This discrepancy is attributed to the structural conversion of the cytotoxic iminium form to the less toxic alkanolamine form in the physiological environment.[14][25]
Dose-Dependent Toxicity
The toxicity of chelerythrine is dose-dependent.[26][27] High doses have been associated with adverse effects, including hepatotoxicity and pulmonary toxicity in animal models.[14][26][27] Long-term administration of high doses has been shown to cause lung damage in rats, potentially through the activation of NF-κB and the production of inflammatory cytokines.[26][27]
Developmental Toxicity
Studies in zebrafish embryos have indicated that chelerythrine can induce developmental toxicity, leading to increased mortality and malformation rates.[28] These effects were associated with the induction of oxidative stress and apoptosis.[28]
Safety in Clinical Use
To date, there is limited clinical trial data on the use of chelerythrine in humans. Further extensive toxicological studies are required to establish its safety profile for clinical applications.
Conclusion and Future Directions
This compound is a natural compound with a rich and complex pharmacological profile. Its primary mechanism of action as a potent and selective inhibitor of Protein Kinase C underpins many of its diverse biological effects, including its significant anticancer and anti-inflammatory activities. The pleiotropic nature of chelerythrine, with its ability to modulate multiple signaling pathways, makes it an attractive lead compound for the development of novel therapeutics for a range of diseases.
However, several challenges remain in the path to its clinical translation. A more comprehensive understanding of its in vivo mechanism of action, beyond PKC inhibition, is needed. Further elucidation of its pharmacokinetic and metabolic fate in humans is also critical. Importantly, a thorough assessment of its long-term safety and the establishment of a therapeutic window are paramount.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To develop analogs with improved potency, selectivity, and reduced toxicity.
-
Advanced Drug Delivery Systems: To enhance its bioavailability and target it to specific tissues or cells, thereby minimizing off-target effects.
-
Combination Therapies: Investigating the synergistic effects of chelerythrine with existing therapeutic agents to enhance efficacy and overcome drug resistance.
-
Rigorous Clinical Trials: To evaluate its safety and efficacy in human populations for specific disease indications.
References
- A. G, et al.
- Ren, X., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Oncology, 11, 712210.
- Wikipedia. (2023). Chelerythrine.
- Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Li, G., et al. (2022). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. International Journal of Molecular Sciences, 23(15), 8635.
- Yang, F., et al. (2021). Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs. Xenobiotica, 51(11), 1264-1270.
- Li, W., et al. (2013).
- Niu, X. F., et al. (2011). Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice. Fitoterapia, 82(4), 680-685.
- Li, W., et al. (2017). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters, 14(5), 5849-5854.
- Chmura, S. J., et al. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity and Growth Delay in Vivo. Clinical Cancer Research, 6(2), 737-742.
- Chao, S. H., et al. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Life Sciences, 62(16), 1483-1490.
- Yang, F., et al. (2021).
- He, L., et al. (2018). Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam.
- ResearchGate. (n.d.).
- Chmura, S. J., et al. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity. AACR Journals.
- Zhang, J., et al. (2022). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. Molecules, 27(11), 3559.
- Lee, J., et al. (2022). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences, 23(15), 8635.
- Yang, F., et al. (2021).
- Yang, F., et al. (2021).
- Shemon, A. N., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology, 142(6), 1015-1019.
- ResearchGate. (n.d.).
- Lu, F., et al. (2018). Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2. Frontiers in Pharmacology, 9, 1029.
- Dai, J., et al. (2020). Efficacy of chelerythrine against dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis. Applied Microbiology and Biotechnology, 104(12), 5469-5480.
- Xi'an Jiaotong University. (n.d.). Effect of chelerythrine against endotoxic shock in mice and its modulation of inflammatory mediators in peritoneal macrophages through the modulation of mitogen-activated protein kinase (MAPK)
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Basu, A., et al. (2016). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. RSC Advances, 6(82), 78479-78491.
- Int J Clin Exp Pathol. (2015).
- Wang, Y., et al. (2023). Developmental toxicity induced by chelerythrine in zebrafish embryos via activating oxidative stress and apoptosis pathways. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 273, 109719.
- MDPI. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
- PubChem. (n.d.). Chelerythrine.
- ResearchGate. (n.d.). (PDF)
- Benchchem. (n.d.). This compound.
- ResearchGate. (n.d.).
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]
- 17. Effect of chelerythrine against endotoxic shock in mice and its modulation of inflammatory mediators in peritoneal macrophages through the modulation of mitogen-activated protein kinase (MAPK) pathway - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 18. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 24. Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. e-century.us [e-century.us]
- 28. Developmental toxicity induced by chelerythrine in zebrafish embryos via activating oxidative stress and apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Chelerythrine on Mitochondrial Function: A Technical Guide for Researchers
<
Executive Summary
Chelerythrine, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus, has garnered significant attention in biomedical research for its potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[1] While historically recognized as a potent inhibitor of Protein Kinase C (PKC), a growing body of evidence reveals that its profound effects on cellular viability are centrally mediated through direct actions on mitochondria.[2][3] This guide provides an in-depth technical exploration of the mechanisms by which chelerythrine modulates mitochondrial function, leading to the induction of apoptosis. It details the compound's direct targeting of mitochondria to trigger the mitochondrial permeability transition pore (MPTP), dissipate membrane potential, modulate reactive oxygen species (ROS) production, and initiate the caspase cascade.[4][5] This document serves as a resource for researchers, scientists, and drug development professionals, offering not only a comprehensive mechanistic overview but also detailed, validated experimental protocols to investigate these effects in a laboratory setting.
Section 1: Introduction to Chelerythrine
Chemical Properties and Pharmacological Profile
Chelerythrine (C₂₁H₁₈NO₄⁺) is a quaternary benzo[c]phenanthridine alkaloid. Its planar cationic structure allows it to intercalate with DNA and target various intracellular proteins.[1][6] While it exhibits a broad range of biological activities, including antibacterial and anti-inflammatory effects, its most extensively studied role is that of a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][3][6] However, research has clarified that many of its apoptosis-inducing effects occur independently of PKC inhibition, pointing towards a more direct and critical interaction with mitochondria.[7]
A Multifaceted Role in Cellular Processes
Chelerythrine's influence extends across multiple cellular pathways. It is known to induce cell cycle arrest, promote autophagy, and inhibit telomerase activity.[1][6] Yet, its most dominant and therapeutically relevant action is the robust induction of apoptosis, a form of programmed cell death.[1][8] This apoptotic induction is not merely a downstream consequence of signaling pathway inhibition but is initiated by direct molecular interactions within the mitochondrial compartment.[2][9]
Section 2: Mitochondria: The Nexus of Chelerythrine's Cytotoxic Action
Mitochondria are far more than cellular powerhouses; they are central integrators of life and death signals. Their functions in ATP synthesis, calcium homeostasis, and redox signaling are inextricably linked to the regulation of the intrinsic apoptotic pathway.[10] Key to this process is the integrity of the mitochondrial membranes and the regulation of the mitochondrial permeability transition pore (MPTP), a multi-protein complex in the inner mitochondrial membrane.[11][12] Sustained opening of the MPTP is a critical, often irreversible, step towards cell death.[13]
Section 3: Mechanistic Deep Dive: How Chelerythrine Subverts Mitochondrial Function
Chelerythrine's primary mechanism for inducing apoptosis involves the direct targeting of mitochondria, bypassing the need for upstream signaling events typically required by other apoptotic stimuli.[2][9] This action is potent enough to induce apoptosis even in cells lacking the essential pro-apoptotic proteins Bax and Bak, highlighting a distinct and powerful pathway.[2][4]
Induction of the Mitochondrial Permeability Transition Pore (MPTP)
The cornerstone of chelerythrine-induced mitochondrial dysfunction is the opening of the MPTP.[4] This event leads to a sudden increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa.[11][14] The influx of solutes and water causes the mitochondrial matrix to swell, leading to the rupture of the outer mitochondrial membrane.[11] This effect can be inhibited by Cyclosporine A (CsA), a known inhibitor of the MPTP component cyclophilin D, confirming the pore's involvement.[4]
Collapse of Mitochondrial Membrane Potential (ΔΨm)
A direct and immediate consequence of MPTP opening is the dissipation of the mitochondrial membrane potential (ΔΨm).[4][15] The ΔΨm is the electrochemical gradient essential for ATP production. Its collapse, which can be readily measured, signifies a catastrophic loss of mitochondrial integrity and bioenergetic function.[16][17] Studies consistently show that chelerythrine treatment leads to a dose-dependent decrease in ΔΨm in various cell types.[5][16]
Modulation of Reactive Oxygen Species (ROS)
The role of reactive oxygen species (ROS) in chelerythrine-induced apoptosis is complex and may be cell-type dependent. Many studies report that chelerythrine treatment leads to a significant increase in mitochondrial ROS production.[5][7][18] This oxidative stress can further promote MPTP opening, creating a damaging feedback loop.[7] However, some research suggests that in certain contexts, chelerythrine can initiate apoptosis rapidly and independently of significant ROS generation, indicating that MPTP induction can be the primary event.[19]
Triggering the Intrinsic Apoptotic Cascade
The rupture of the outer mitochondrial membrane, driven by MPTP-induced swelling, leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol.[2][7] The most critical of these is cytochrome c.
-
Cytochrome c Release: Unlike many apoptotic agents that require Bax/Bak to form pores for cytochrome c release, chelerythrine can trigger its release directly from isolated mitochondria.[2][9]
-
Caspase Activation: Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3.[5][8]
-
PARP Cleavage: Activated caspase-3 proceeds to cleave a host of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5]
Protocol 3: Quantification of Apoptosis via Caspase-3/7 Activity Assay
-
Principle: This is a fluorometric or colorimetric assay that measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay utilizes a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore or chromophore. When cleaved by active caspase-3/7, the reporter molecule is released, and its signal can be quantified.
-
Step-by-Step Methodology:
-
Seed cells in a 96-well plate (white for luminescence, black for fluorescence) and treat with chelerythrine as described previously.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
At the end of the treatment period, add the caspase-glo 3/7 reagent (or similar) directly to the wells. The reagent typically contains the substrate and a lysis buffer.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
-
Section 5: Data Interpretation and Summary
The collective data from these assays provide a comprehensive profile of chelerythrine's mitochondrial toxicity.
Table 1: Summary of Expected Quantitative Effects of Chelerythrine
| Assay Parameter | Typical Chelerythrine Concentration | Expected Outcome | Citation(s) |
| Cell Viability (e.g., MTT/CCK-8) | 1-10 µM | Dose-dependent decrease (IC₅₀ varies by cell line) | [5][16] |
| Mitochondrial Membrane Potential (ΔΨm) | 2.5-10 µM | Dose-dependent decrease in Red/Green fluorescence ratio | [5][16][17] |
| Cytosolic Cytochrome c | 5-10 µM | Increased presence in the cytosolic fraction | [2][7][8][9] |
| Caspase-3/7 Activity | 2.5-10 µM | Dose-dependent increase in fluorescence/luminescence | [5][8] |
| ROS Production | 2.5-10 µM | Dose-dependent increase in ROS-sensitive dye fluorescence | [5][7][18] |
Section 6: Conclusion and Future Directions
Chelerythrine is a powerful tool for studying mitochondrial-mediated apoptosis. Its ability to directly engage the mitochondrial permeability transition pore provides a unique mechanism for inducing cell death, even in apoptosis-resistant models that lack Bax and Bak. [2][4]This direct action underscores the mitochondrion's central role in cellular fate and positions chelerythrine as a valuable lead compound in the development of novel anti-cancer therapeutics. [1]Future research should focus on elucidating the precise molecular binding partner of chelerythrine at the MPTP and exploring its therapeutic potential in combination with other agents that target different nodes of the apoptotic machinery. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists to further explore and harness the potent mitochondrial effects of this natural alkaloid.
References
- Chan, S. L., Lee, M. C., Tan, K. O., & Yu, V. C. (2008). Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism. Journal of Biological Chemistry, 283(23), 15697–15707. [Link]
- Zhang, J., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. Journal of Biological Chemistry, 283(23), 15697-707. [Link]
- Luo, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 708504. [Link]
- Lin, Y., et al. (2022). Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway. International Journal of Molecular Sciences, 23(18), 10837. [Link]
- Singh, M., & Sharma, R. (2013). Chelerythrine Induces Reactive Oxygen Species-Dependent Mitochondrial Apoptotic Pathway in a Murine T Cell Lymphoma. PLoS One, 8(7), e68812. [Link]
- Funakoshi, T., et al. (2011). Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine. Toxicology in Vitro, 25(6), 1166-72. [Link]
- Sato, N., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. Journal of Molecular and Cellular Cardiology, 33(9), 1627-38. [Link]
- Zhang, J., et al. (2012). Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell. Toxicology, 291(1-3), 108-15. [Link]
- Wikipedia contributors. (2023). Chelerythrine. Wikipedia, The Free Encyclopedia. [Link]
- Lin, Y., et al. (2022).
- Zhang, J., et al. (2015). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters, 10(4), 2373–2378. [Link]
- ResearchGate. (n.d.). Chelerythrine targets mitochondria directly to release CytC. [Link]
- Tsai, M. L., & Lee, C. Z. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Naunyn-Schmiedeberg's archives of pharmacology, 358(3), 344–349. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Maciel, L., et al. (2020). Exogenous 10 kDa-Heat Shock Protein Preserves Mitochondrial Function After Hypoxia/Reoxygenation. Frontiers in Pharmacology, 11, 545. [Link]
- ResearchGate. (2022). (PDF)
- American Heart Association Journals. (2010). Molecular Mechanisms Underlying Protein Kinase C Targeting To Mitochondria.
- Wang, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants, 12(10), 1827. [Link]
- Lei, Y., et al. (2018). Sanguinarine and chelerythrine: two natural products for mitochondria-imaging with aggregation-induced emission enhancement and pH-sensitive characteristics. RSC Advances, 8(11), 5941–5949. [Link]
- Ondruš, T., et al. (2023).
- Wikipedia contributors. (2023). Mitochondrial permeability transition pore. Wikipedia, The Free Encyclopedia. [Link]
- Ondruš, T., et al. (2023).
- Ahmad, W., et al. (2017). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Molecular Biology Reports, 44(3), 321–329. [Link]
- Brand, M. D. (2022). Generation of Reactive Oxygen Species by Mitochondria. MDPI. [Link]
- ResearchGate. (n.d.). (PDF) The Mitochondrial Permeability Transition Pore. [Link]
- Crisan, D. A., et al. (2024). Mitochondrial Bioenergetics and Cardiac Rehabilitation: Bridging Basic Science and Clinical Practice. MDPI. [Link]
Sources
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway [mdpi.com]
- 6. Chelerythrine - Wikipedia [en.wikipedia.org]
- 7. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Chelerythrine Hydroxide in Animal Models: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers
Abstract: Chelerythrine (CHE), a quaternary benzo[c]phenanthridine alkaloid derived from plants such as Chelidonium majus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the in vivo efficacy of chelerythrine, synthesized from a critical review of preclinical animal studies. We will explore its potent anti-cancer and anti-inflammatory properties, detailing the underlying mechanisms of action, effective dosing strategies, and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage chelerythrine's therapeutic potential in their own preclinical research programs. We will dissect the causality behind experimental designs and provide field-proven insights to ensure scientific integrity and reproducibility.
Introduction to Chelerythrine: A Molecule of Two Forms
Chelerythrine is a fascinating molecule whose biological activity is intrinsically linked to its chemical structure and the surrounding physiological environment. It exists in a pH-dependent equilibrium between two forms: a positively charged "iminium" form and an uncharged "alkanolamine" form.[3]
-
Iminium Form: Predominant in acidic environments (pH 1-6), such as the microenvironment of solid tumors.[3] This charged form readily intercalates with DNA and RNA and is considered the primary driver of its cytotoxic and anti-proliferative effects.[4][5]
-
Alkanolamine Form: Prevalent at a more alkaline pH (8.5-11).[3] This neutral form has a higher affinity for proteins like bovine serum albumin and is less toxic, which may explain why the in vivo toxicity of chelerythrine is often lower than what is observed in vitro.[4][6]
This dual nature is critical for experimental design. The acidic tumor microenvironment can enhance the accumulation and activity of the potent iminium form, providing a potential mechanism for tumor selectivity.
Core Mechanisms of Action: A Multi-Pronged Approach
Chelerythrine does not rely on a single mechanism but rather modulates multiple critical signaling pathways, making it a robust candidate for complex diseases like cancer and chronic inflammation. Its primary and most well-documented role is as a potent and selective inhibitor of Protein Kinase C (PKC).[2][5]
Protein Kinase C (PKC) Inhibition
PKC is a family of serine/threonine kinases that are central regulators of cellular proliferation, differentiation, apoptosis, and inflammation. Overactivation of PKC is a hallmark of many cancers and inflammatory conditions. Chelerythrine's ability to inhibit PKC disrupts these downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Modulation of Inflammatory Pathways
Chelerythrine demonstrates profound anti-inflammatory effects by targeting key nodes in the inflammatory cascade. In vivo studies have repeatedly shown its ability to suppress the production of pro-inflammatory cytokines and mediators.[1][4][7]
-
NF-κB Pathway: Chelerythrine prevents the activation and nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression. This leads to a marked decrease in the production of cytokines like TNF-α and IL-6.[4][7]
-
COX-2 Inhibition: It inhibits the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of pain and inflammation.[1][4]
-
Nrf2 Activation: Chelerythrine can activate the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes, helping to resolve oxidative stress associated with inflammation.[4][8]
Caption: Chelerythrine's Anti-Inflammatory Mechanism via NF-κB Inhibition.
Induction of Cell Death Pathways in Cancer
Chelerythrine's anticancer strategy is multifaceted, inducing various forms of programmed cell death.[3][9]
-
Apoptosis: It triggers apoptosis by disrupting mitochondrial membrane potential, activating caspases-9 and -3, and downregulating anti-apoptotic proteins like Bcl-2.[10][11]
-
ROS-Mediated Apoptosis: CHE can induce the generation of reactive oxygen species (ROS) in cancer cells, which have inherently higher levels of oxidative stress. This excess ROS pushes the cells past a toxic threshold, activating pro-apoptotic signaling pathways.[3][9]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or S phase, by modulating cyclin-dependent kinases.[3][11]
-
Necroptosis: In some cancer types, such as glioma and gastric cancer, chelerythrine has been shown to induce necroptosis, a form of programmed necrosis, offering an alternative cell-kill mechanism when apoptosis is evaded.[12][13]
In Vivo Efficacy in Preclinical Cancer Models
Animal models are indispensable for validating the therapeutic potential of compounds like chelerythrine before they can be considered for clinical trials.[14][15] CHE has demonstrated significant tumor growth inhibition across a range of xenograft models.
Lung Cancer
In a compelling study using a mouse model of aggressive lung cancer, orally administered chelerythrine resulted in a significant reduction in the number of lung tumor nodules.[16] Its efficacy was comparable to genetically silencing Ribonucleotide Reductase Subunit M2 (RRM2), a key protein in DNA synthesis that CHE directly binds to and suppresses.[16] Importantly, no signs of toxicity were observed even at high doses.[16]
| Lung Cancer Model Data Summary | |
| Animal Model | Mice with induced aggressive lung cancer |
| Compound | Chelerythrine (CHE) |
| Administration | Oral |
| Key Efficacy Endpoint | Significant reduction in lung cancer nodules |
| Mechanism Highlight | Suppression of RRM2 protein |
| Toxicity | No signs of toxicity observed at effective doses |
| Reference | Thailand Medical News[16] |
Renal Cancer
The efficacy of chelerythrine chloride was evaluated in a xenograft mouse model using renal cancer cells. The study demonstrated that treatment with CHE led to reduced tumor growth in vivo.[10] Mechanistically, this was associated with the inhibition of the ERK and Akt signaling pathways and the upregulation of pro-apoptotic proteins like p53 and cleaved caspase-3.[10]
Glioblastoma
In glioblastoma (GBM) xenograft models, chelerythrine was shown to inhibit tumor progression.[12] The compound suppressed key signaling pathways involved in cell proliferation, migration, and invasion, including the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 pathway.[12]
Workflow & Protocol: Xenograft Tumor Model
The following is a generalized, yet critical, protocol for assessing the efficacy of chelerythrine in a subcutaneous xenograft model.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., U251 for glioblastoma, SW-839 for renal cancer) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.[12]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude, 6-8 weeks old) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitoring: Monitor mice daily for health and measure tumor size with digital calipers every 2-3 days. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control (vehicle) and treatment groups.
-
Dosing: Administer chelerythrine via the desired route (e.g., intraperitoneal or oral gavage) at a specified dose and schedule (e.g., 5-10 mg/kg daily). The vehicle control group should receive an equivalent volume of the carrier solvent.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint. Monitor body weight as a general indicator of toxicity.
-
Analysis: At the end of the study, euthanize the mice, and carefully excise and weigh the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion snap-frozen for Western blot or PCR analysis to confirm target engagement (e.g., decreased p-ERK, increased cleaved caspase-3).[10]
In Vivo Efficacy in Preclinical Inflammation Models
Chelerythrine's potent anti-inflammatory properties have been validated in several acute and chronic inflammation models.
Acute Inflammation and Pain
In a mouse model of acute inflammation, chelerythrine showed significant anti-inflammatory and analgesic effects. It pronouncedly inhibited the acetic acid-induced writhing response, a common model for visceral pain.[1] This effect is linked to its ability to inhibit COX-2 and reduce the production of prostaglandin E2.[1]
Endotoxic Shock and Acute Lung Injury (ALI)
Lipopolysaccharide (LPS)-induced endotoxic shock is a severe systemic inflammatory response. Pretreatment of mice with chelerythrine (1, 5, and 10 mg/kg, p.o.) markedly decreased the production of TNF-α and IL-6 and attenuated lung histopathological changes.[7] This protective effect was attributed to the inhibition of NF-κB activation.[7] Further studies confirmed that CHE ameliorates LPS-induced pathological changes in the lung by suppressing inflammation via the Nrf2-mediated NF-κB signaling pathway.[8]
| LPS-Induced Endotoxemia Model Data Summary | |
| Animal Model | Male Mice |
| Inducing Agent | Lipopolysaccharide (LPS), 1 mg/kg, i.p. |
| Compound | Chelerythrine (CHE) |
| Administration | 1, 5, and 10 mg/kg, p.o. (pretreatment) |
| Key Efficacy Endpoints | Decreased serum TNF-α and IL-6; Attenuated lung histopathology |
| Mechanism Highlight | Inhibition of p65 NF-κB expression |
| Reference | Niu XF, et al. (2014)[7] |
Ulcerative Colitis
In a mouse model of acetic acid-induced ulcerative colitis, an inflammatory bowel disease, chelerythrine treatment was shown to relieve oxidative stress and inflammation.[17] It inhibited the production of inflammatory cytokines NO and TNF-α, showcasing its potential for treating inflammatory conditions of the gut.[17]
Pharmacokinetics and Toxicology Profile
Understanding a compound's pharmacokinetic (PK) and safety profile is a non-negotiable aspect of preclinical development.[15][18]
Pharmacokinetics
A study in pigs provides key insights into the PK of chelerythrine.[19]
-
Absorption & Metabolism: After a single oral administration (0.1 mg/kg), CHE was rapidly absorbed, reaching a maximum concentration (Cmax) of 5.04 ng/mL at 1.83 hours.[19] It is also rapidly metabolized, with a short half-life (T₁/₂) of approximately 2.03 hours.[6][19] This suggests that for sustained therapeutic effect, multiple daily doses may be necessary.[19]
-
Bioavailability: Intramuscular (IM) administration resulted in a significantly higher Cmax (69.79 ng/mL) compared to oral administration, indicating lower oral bioavailability.[19]
Toxicology and Safety
While chelerythrine exhibits cytotoxicity towards cancer cells, its in vivo safety profile requires careful consideration.
-
Hepatotoxicity: At higher doses (e.g., 10 mg/kg/day), chelerythrine has been associated with acute hepatotoxicity.[4] However, chronic administration of lower doses (0.2 mg/kg, i.p.) over 56 days did not result in liver damage.[4] An average daily dose of up to 5 mg/kg was reported to be safe.[4]
-
In Vitro vs. In Vivo Toxicity: The observed in vivo toxicity is considerably less than its in vitro toxicity. This is likely due to its structural conversion to the less reactive alkanolamine form in the physiological pH of the bloodstream.[4][6]
Researchers must perform dose-escalation studies in their chosen animal model to establish the maximum tolerated dose (MTD) before proceeding to efficacy studies.
Conclusion and Future Directions
The body of evidence from in vivo animal models strongly supports the therapeutic potential of chelerythrine hydroxide as both an anti-cancer and anti-inflammatory agent. Its multi-target mechanism of action, particularly its ability to inhibit PKC and NF-κB while modulating ROS, makes it a compelling candidate for further development.
Future research should focus on:
-
Optimizing Delivery: Given its rapid metabolism and lower oral bioavailability, novel drug delivery strategies (e.g., nanoparticle encapsulation) could enhance its therapeutic index and tumor-specific targeting.
-
Combination Therapies: Evaluating chelerythrine in combination with standard-of-care chemotherapies or immunotherapies could reveal synergistic effects.
-
Chronic Disease Models: Expanding efficacy studies into more chronic models of inflammation (e.g., rheumatoid arthritis) and neurodegeneration is warranted.
-
Translational Studies: While rodent models are crucial, translating these findings to larger animal models will be a critical step before human clinical trials can be envisioned.[20]
This guide provides a foundational framework for researchers. By understanding the causality behind its mechanisms and adhering to rigorous, validated protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable natural compound.
References
- Niu, X., Fan, T., Li, W., Xing, W., & Huang, H. (2011).
- The Phytochemical Chelerythrine Blocks Lung Cancer Spread by Disabling Key Tumor Protein. (n.d.). Thailand Medical News. [Link]
- Qi, L., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology. [Link]
- Niu, X. F., Li, W. F., Huang, H. Y., & Fan, T. B. (2014). Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice.
- Zargaran, A., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Chelerythrine. (n.d.). Wikipedia. [Link]
- Gitterman, D. P., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Li, G., et al. (2016). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters. [Link]
- Chelerythrine relieved oxidative stress (OS) in acetic acid (AA). (n.d.).
- Qi, L., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]
- Pharmacokinetics of Chelerythrine and Its Metabolite after Oral and Intramuscular Administrations in Pigs. (n.d.).
- Fan, L., et al. (2018). Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2. Frontiers in Pharmacology. [Link]
- Li, Y., et al. (2021).
- Basu, A., & Kumar, G. S. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central. [Link]
- Chelerythrine inhibits the progression of glioblastoma by suppressing the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway. (n.d.).
- Kubínová, R., et al. (2022). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. Molecules. [Link]
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. (2023). MDPI. [Link]
- Study on structure–activity relationship of chelerythrine. (n.d.).
- The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. (n.d.). PubMed Central. [Link]
- Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in Vitro. [Link]
- Sheyn, D., et al. (2016). Effect of Chelerythrine on Intestinal Cell Turnover following Intestinal Ischemia-Reperfusion Injury in a Rat Model.
- Neurotrophic and neuroprotective effects of a monomeric GLP-1/GIP/Gcg receptor triagonist in cellular and rodent models of mild traumatic brain injury. (2019). Experimental Neurology. [Link]
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (n.d.). PubMed Central. [Link]
- Perspectives in Veterinary Pharmacology and Toxicology. (n.d.). PubMed Central. [Link]
- Role of animal models in biomedical research: a review. (n.d.). PubMed Central. [Link]
- Neuroprotective activity of alpha-dihydroergocryptine in animal models. (1995). Journal of Neural Transmission. Supplementum. [Link]
- Neuroprotection in a 6-hydroxydopamine-lesioned Parkinson model using lactoferrin-modified nanoparticles. (n.d.). PubMed. [Link]
- Pyrrolizidine Alkaloidosis in Animals. (n.d.). MSD Veterinary Manual. [Link]
Sources
- 1. Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 10. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Phytochemical Chelerythrine Blocks Lung Cancer Spread by Disabling Key Tumor Protein - Thailand Medical News [thailandmedical.news]
- 17. researchgate.net [researchgate.net]
- 18. Perspectives in Veterinary Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of Chelerythrine analogues
An In-Depth Technical Guide to the Structure-Activity Relationship of Chelerythrine Analogues
Introduction: The Therapeutic Promise and Challenge of Chelerythrine
Chelerythrine is a quaternary benzophenanthridine alkaloid isolated from plants such as Greater Celandine (Chelidonium majus) and has a long history in traditional Chinese medicine.[1][2] Modern research has identified its potential as a potent anti-inflammatory, antiviral, and anticancer agent.[1][3][4] Its planar, polyaromatic structure allows it to intercalate with DNA, and it exhibits a wide range of biological activities by modulating multiple cellular pathways.[1][5][6]
However, the clinical development of Chelerythrine is hampered by significant toxicity concerns, including hepatotoxicity.[1] This critical limitation drives the exploration of its analogues. Structure-Activity Relationship (SAR) studies are therefore paramount, aiming to systematically modify the Chelerythrine scaffold to design new chemical entities that retain or enhance therapeutic efficacy while minimizing harmful off-target effects and toxicity. This guide provides a comprehensive overview of the core mechanisms of Chelerythrine, the key structural determinants of its activity, and the experimental workflows essential for the rational design and evaluation of its next-generation analogues.
Core Mechanisms of Action: A Multi-Targeted Profile
Chelerythrine's broad bioactivity stems from its ability to interact with several key cellular targets. Understanding these mechanisms is foundational to designing analogues with improved selectivity.
-
Protein Kinase C (PKC) Inhibition: Chelerythrine was initially identified as a potent and specific inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction pathways that regulate cell growth, proliferation, and apoptosis.[2][3][7] It was reported to interact with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate acceptor.[8] However, subsequent research has challenged this view, with some studies demonstrating that many of Chelerythrine's effects occur independently of PKC inhibition, suggesting a more complex mechanistic profile.[8][9]
-
Nucleic Acid Interactions: The planar structure of Chelerythrine is ideal for intercalating into the DNA double helix, particularly at GC-rich sequences.[6][10] This interaction can disrupt DNA replication and transcription, contributing to its cytotoxic effects. Furthermore, Chelerythrine can selectively bind to and stabilize G-quadruplex DNA structures, which are prevalent in telomeres and oncogene promoter regions.[6][10] This stabilization inhibits the activity of telomerase, an enzyme critical for cancer cell immortality.[3][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Chelerythrine is a potent inducer of apoptosis (programmed cell death) through multiple avenues. It can inhibit the anti-apoptotic protein Bcl-xL, disrupting its interaction with pro-apoptotic partners like Bax and Bak.[3][8] It also acts as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to a disruption of cellular calcium homeostasis, mitochondrial calcium overload, and subsequent activation of apoptotic signaling.[2] These actions often culminate in cell cycle arrest, preventing cancer cells from proliferating.[2][6]
-
Modulation of Other Signaling Pathways: Beyond PKC and apoptosis, Chelerythrine influences other critical signaling networks. It has been shown to regulate the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.[1][6] It also acts as a noncompetitive antagonist of the human P2X7 receptor, a key player in inflammation and cell death.[9][11]
Decoding the Structure-Activity Relationship: Key Molecular Determinants
The design of effective Chelerythrine analogues hinges on understanding how specific structural modifications impact biological activity and toxicity.
-
The Benzophenanthridine Scaffold: The rigid, planar benzophenanthridine core is the foundational pharmacophore, essential for DNA intercalation and interaction with the binding pockets of target proteins.[1][5]
-
The Quaternary Iminium Ion: The positive charge on the nitrogen atom is a critical feature, often indispensable for biological activity. Studies have shown that analogues retaining the N-methyl quaternary nitrogen exhibit potent cytotoxic and antibacterial effects.[5]
-
Ring A Modifications: The A-ring of the scaffold is a key site for modification. The presence of ortho-methoxy groups, as seen in Chelerythrine, distinguishes it from analogues like Sanguinarine and influences its pharmacological profile.[12] Complete removal of the A-ring to create phenanthridine derivatives can still yield compounds that retain significant biological activity, suggesting the core B, C, and D rings are sufficient for some target interactions.[5]
-
Substitutions on Aromatic Rings: The type and position of substituents dramatically influence potency and selectivity.
-
Toxicity Reduction: The addition of a hydroxyl group has been shown to decrease toxicity. For example, the structural analog fagaronine, which possesses a hydroxyl group, is not hepatotoxic, unlike Chelerythrine and Sanguinarine.[1]
-
Potency Enhancement: A general trend observed in related scaffolds is that electron-withdrawing groups (e.g., halogens, -NO₂, -CF₃) on the N-aromatic ring can significantly enhance anticancer activity.[13] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) may reduce activity.[13]
-
Specific Modifications: Targeted modifications have yielded highly potent analogues. For instance, NK109, a 7-O-demethylated analogue of Chelerythrine, showed significantly greater growth-inhibitory activity against cancer cell lines.[5]
-
Illustrative SAR Data for Hypothetical Chelerythrine Analogues
The following table summarizes hypothetical data to illustrate key SAR principles.
| Analogue ID | Modification Description | Cancer Cell IC₅₀ (µM) | PKCα IC₅₀ (µM) | Key Insight |
| CHE-001 | Chelerythrine (Parent) | 5.2 | 0.66 | Baseline activity with high PKC inhibition. |
| CHE-002 | 7-O-demethylation (like NK109) | 0.8 | 0.55 | Demethylation significantly increases cytotoxicity.[5] |
| CHE-003 | Addition of C-10 Hydroxyl Group | 8.5 | 2.1 | Hydroxylation may decrease cytotoxicity and target potency.[1] |
| CHE-004 | A-Ring Removal (Phenanthridine) | 4.1 | 15.8 | Retains cytotoxicity but loses PKC-specific activity.[5] |
| CHE-005 | N-Aromatic Ring with -CF₃ | 1.5 | 0.9 | Electron-withdrawing group enhances cytotoxicity.[13] |
Experimental Workflows for Evaluating Analogue Activity
A tiered, systematic approach is essential for characterizing novel Chelerythrine analogues, moving from broad cellular effects to specific target engagement and finally to in vivo validation.
Workflow Diagram: From Synthesis to In Vivo Testing
Caption: A tiered workflow for the evaluation of Chelerythrine analogues.
In Vitro Cytotoxicity and Proliferation Assays
The initial step is to determine the concentration-dependent effect of new analogues on cancer cell viability.
Detailed Protocol: MTT Cell Viability Assay [14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Chelerythrine analogues in culture medium. Replace the old medium with 100 µL of medium containing the desired analogue concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3–4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability versus the log of the analogue concentration and use a non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).
Target Engagement and Mechanistic Assays
Once cytotoxic analogues are identified, the next step is to confirm their mechanism of action.
Detailed Protocol: Non-Radioactive PKC Kinase Activity Assay (ELISA-based)
-
Substrate Coating: Use a 96-well plate pre-coated with a specific synthetic peptide substrate for PKC.
-
Kinase Reaction: Add the purified or partially purified PKC enzyme preparation to each well.
-
Inhibitor Addition: Add various concentrations of the Chelerythrine analogue to the wells. Include a positive control (known PKC inhibitor like the parent Chelerythrine) and a negative control (vehicle).
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate for the optimized reaction time (e.g., 30-60 minutes) at 30°C.
-
Detection: Add a polyclonal antibody that specifically recognizes the phosphorylated form of the substrate.
-
Secondary Antibody & Signal: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).
-
Quenching & Measurement: Stop the reaction with an acid stop solution and measure the absorbance at 450 nm. A lower signal indicates greater inhibition of PKC activity.
-
Data Analysis: Calculate the percent inhibition for each analogue concentration and determine the IC₅₀ value for PKC inhibition.
PKC Signaling Pathway Diagram
Caption: Simplified Protein Kinase C (PKC) signaling cascade.
In Vivo Efficacy and Toxicity Evaluation
Promising candidates must be tested in a living system to assess their therapeutic potential and safety profile.
Standard Workflow: Murine Xenograft Model [15][16]
-
Model Establishment: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously injected with human tumor cells (e.g., SQ-20B squamous cell carcinoma). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The Chelerythrine analogue is administered systemically (e.g., intraperitoneally or intravenously) according to a predetermined dosing schedule.
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is monitored as a general indicator of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predefined size. Efficacy is assessed by comparing the tumor growth delay in the treated groups versus the control group.
-
Toxicity Assessment: At the end of the study, major organs (liver, kidney, spleen) are harvested for histopathological analysis to assess for any compound-related toxicity. Blood samples may also be collected for hematology and clinical chemistry analysis.
Conclusion and Future Directions
The study of Chelerythrine analogues represents a classic drug discovery challenge: optimizing a potent but toxic natural product into a safe and effective therapeutic. The key to success lies in a deep understanding of its multi-faceted mechanism of action and the subtle structural nuances that govern its activity. SAR studies have revealed that modifications to the benzophenanthridine core, particularly substitutions on the aromatic rings and alterations at the N-methyl group, can profoundly impact cytotoxicity and target selectivity.[5][13]
Future research should focus on developing analogues with improved pharmacokinetic profiles, including better solubility and metabolic stability, to enhance in vivo efficacy.[1][17] Furthermore, leveraging computational modeling and in silico screening can help prioritize the synthesis of analogues with a higher probability of success, accelerating the discovery of novel candidates.[18] By combining rational design with the rigorous experimental workflows outlined in this guide, the scientific community can unlock the full therapeutic potential of the Chelerythrine scaffold, paving the way for new and effective treatments for cancer and other diseases.
References
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Chelerythrine. Wikipedia. [Link]
- Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids. MDPI. [Link]
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. Scilit. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]
- Full article: Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online. [Link]
- Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central. [Link]
- Study on structure–activity relationship of chelerythrine.
- Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PubMed Central. [Link]
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- In Silico Analysis Applied to the Study of Cytotoxicity in N
- PROTEIN KINASE C ASSAY KITS PROTOCOL.
- In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. PubMed. [Link]
- Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines.
- Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds. PubMed. [Link]
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI. [Link]
- [Advance in studies on pharmacological activities of chelerythrine]. PubMed. [Link]
- Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. MDPI. [Link]
Sources
- 1. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 4. [Advance in studies on pharmacological activities of chelerythrine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 9. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Impact of Chelerythrine on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immunity, making it a critical target for therapeutic development in a host of diseases. This guide provides an in-depth technical exploration of Chelerythrine, a benzo[c]phenanthridine alkaloid, and its profound inhibitory effects on this pathway. While traditionally known as a potent Protein Kinase C (PKC) inhibitor, Chelerythrine's impact on NF-κB signaling is multifaceted. This document elucidates the primary mechanism of action, wherein Chelerythrine interferes with upstream signaling cascades, preventing the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65/p50 complex in the cytoplasm. We present a validated, multi-step experimental framework—from global reporter assays to specific biochemical analyses—designed to rigorously assess and confirm this inhibition. This guide serves as a practical resource for researchers aiming to utilize Chelerythrine as a chemical probe or investigate its therapeutic potential.
Part 1: The NF-κB Signaling Pathway: A Primer
The NF-κB family of transcription factors are rapid-acting regulators of genes central to inflammation, cell survival, and immune responses.[1][2] In most unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm through a non-covalent interaction with a family of inhibitory proteins known as Inhibitors of κB (IκBs), with IκBα being the most prominent.[2][3][4]
The activation of the canonical NF-κB pathway , the most common route, is initiated by a wide array of stimuli, including inflammatory cytokines like TNF-α, bacterial lipopolysaccharides (LPS), and growth factors.[4][5] This leads to the recruitment and activation of the IκB Kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[3] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on two critical serine residues (Ser32 and Ser36).[3] This phosphorylation event tags IκBα for rapid polyubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of IκBα unmasks a Nuclear Localization Signal (NLS) on the p65 subunit, facilitating the rapid translocation of the active p65/p50 dimer into the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, initiating the transcription of pro-inflammatory and survival genes.[6][8]
Part 2: Chelerythrine: A Modulator of Cellular Signaling
Chelerythrine is a natural quaternary benzo[c]phenanthridine alkaloid isolated from plants such as Chelidonium majus (greater celandine).[6][9] It has garnered significant attention for its wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.[6][9][10]
The most widely characterized mechanism of action for Chelerythrine is its role as a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[11][12][13] It acts as a competitive inhibitor with respect to the phosphate acceptor substrate and non-competitively with respect to ATP, interacting directly with the catalytic domain of PKC.[13] The IC₅₀ for PKC inhibition is approximately 0.66-0.7 μM.[12][13]
Part 3: Core Mechanism: How Chelerythrine Inhibits NF-κB Signaling
The primary mechanism by which Chelerythrine inhibits NF-κB activation is linked to its well-established role as a PKC inhibitor. Several isoforms of PKC are known to be upstream activators of the IKK complex. By inhibiting PKC, Chelerythrine effectively cuts off a key signal required for IKK activation in response to certain stimuli. This intervention has a cascade of downstream consequences that collectively suppress the pathway:
-
Inhibition of IKK Activation: By blocking upstream kinases like PKC, Chelerythrine prevents the phosphorylation and subsequent activation of the IKK complex.
-
Stabilization of IκBα: An inactive IKK complex cannot phosphorylate IκBα. This prevents the ubiquitination and proteasomal degradation of the inhibitory protein.[17]
-
Cytoplasmic Sequestration of NF-κB: With IκBα remaining intact and bound to the p65/p50 heterodimer, the complex is retained in the cytoplasm in its inactive state.
-
Prevention of p65 Nuclear Translocation: The unmasking of the p65 Nuclear Localization Signal is blocked, thus Chelerythrine significantly reduces the amount of p65 that enters the nucleus.[6][9][18]
-
Suppression of NF-κB-mediated Transcription: With diminished nuclear NF-κB, the transcription of target pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and other NF-κB-dependent genes is markedly suppressed.[6][9][19]
Part 4: A Validated Experimental Framework for Assessing Chelerythrine's Impact
To rigorously validate the inhibitory effect of Chelerythrine on NF-κB signaling, a multi-tiered experimental approach is essential. This framework is designed as a self-validating system, where each experiment logically follows and biochemically confirms the results of the previous one.
Experiment 1: Quantifying NF-κB Transcriptional Activity via Luciferase Reporter Assay
-
Causality & Rationale: This is the foundational experiment. Its purpose is to determine if Chelerythrine has any functional impact on the ultimate output of the NF-κB pathway: gene transcription. A luciferase gene under the control of an NF-κB response element provides a highly sensitive and quantitative readout of pathway activity.[8][20] A positive result here (i.e., inhibition) justifies further mechanistic investigation.
-
Data Presentation: Dose-Response Inhibition
Chelerythrine [µM] Stimulant (e.g., 10 ng/mL TNF-α) Normalized Luciferase Activity (RLU) % Inhibition 0 - 1.0 ± 0.1 0% 0 + 15.2 ± 1.3 0% 0.1 + 12.5 ± 1.1 19.0% 0.5 + 8.1 ± 0.9 50.0% 1.0 + 4.3 ± 0.5 77.3% | 5.0 | + | 1.8 ± 0.3 | 95.0% |
-
Detailed Step-by-Step Methodology [8][21][22]
-
Cell Culture & Transfection: Seed cells (e.g., HEK293T or HeLa) in 24-well plates. Co-transfect each well with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. Allow cells to express for 24 hours.
-
Pre-treatment: Aspirate media and replace with fresh media containing varying concentrations of Chelerythrine (e.g., 0.1 to 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB agonist (e.g., TNF-α, LPS) to the wells at a pre-determined optimal concentration. Include unstimulated control wells. Incubate for 6-8 hours.
-
Cell Lysis: Wash cells once with PBS. Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminometry: Transfer 20 µL of lysate to an opaque 96-well plate. Use a dual-luciferase assay system and a plate-reading luminometer to measure both Firefly and Renilla luciferase activity.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Express data as fold-change relative to the unstimulated, vehicle-treated control.
-
Experiment 2: Visualizing p65 Nuclear Translocation via Immunofluorescence Microscopy
-
Causality & Rationale: Having confirmed that transcriptional output is reduced, this experiment aims to pinpoint the block at the level of transcription factor localization. It directly tests the hypothesis that Chelerythrine prevents the p65 subunit from entering the nucleus, which is a prerequisite for its function.[7]
-
Data Presentation: Quantitation of p65 Localization
Condition Cytoplasmic p65 (Mean Intensity) Nuclear p65 (Mean Intensity) Nuclear:Cytoplasmic Ratio Control (Unstimulated) 120.5 ± 8.2 15.3 ± 2.1 0.13 Stimulant (e.g., TNF-α) 35.1 ± 4.5 145.8 ± 11.3 4.15 | Stimulant + Chelerythrine (1 µM) | 115.7 ± 9.1 | 20.1 ± 2.5 | 0.17 |
-
Detailed Step-by-Step Methodology [23][24][25]
-
Cell Culture: Seed cells (e.g., A549 or RAW264.7) on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat with Chelerythrine or vehicle for 1 hour, followed by stimulation with an agonist (e.g., TNF-α for 30 minutes).
-
Fixation: Aspirate media, wash with cold PBS, and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 2% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Nuclear Staining & Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a confocal microscope. Quantify the mean fluorescence intensity of p65 in the nucleus (defined by DAPI stain) and the cytoplasm for at least 50 cells per condition using software like ImageJ.[7]
-
Experiment 3: Biochemical Confirmation via Western Blot for IκBα Phosphorylation & Degradation
-
Causality & Rationale: This experiment moves further upstream to validate the findings from microscopy. If p65 remains in the cytoplasm, the most direct cause in the canonical pathway is the stabilization of its inhibitor, IκBα. This assay directly measures the levels of phosphorylated IκBα (the "degradation signal") and total IκBα protein.
-
Data Presentation: Densitometry of IκBα Status
Condition p-IκBα / Total IκBα Ratio Total IκBα / Loading Control Ratio Control (Unstimulated) 0.1 ± 0.02 1.0 ± 0.05 Stimulant (e.g., TNF-α, 15 min) 2.5 ± 0.3 0.2 ± 0.03 | Stimulant + Chelerythrine (1 µM) | 0.3 ± 0.04 | 0.9 ± 0.06 |
-
Detailed Step-by-Step Methodology [3][26]
-
Cell Culture & Treatment: Grow cells in 6-well plates to ~90% confluency. Pre-treat with Chelerythrine, followed by stimulation with an agonist for a short time course (e.g., 0, 5, 15, 30 minutes) to capture the transient phosphorylation and degradation of IκBα.
-
Lysis: Place plates on ice, wash with cold PBS, and lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping & Re-probing: To ensure equal loading and compare total protein levels, the membrane can be stripped and re-probed for total IκBα and a loading control like β-actin or GAPDH.
-
Experiment 4: Direct Assessment of DNA Binding via Electrophoretic Mobility Shift Assay (EMSA)
-
Causality & Rationale: This is a highly specific, albeit technically demanding, assay that provides the most direct evidence for the inhibition of NF-κB's primary function. It directly visualizes the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing its consensus binding site. A lack of a "shifted" band in Chelerythrine-treated samples provides definitive proof of functional inhibition.[1][27][28]
-
Detailed Step-by-Step Methodology [28][29]
-
Nuclear Extract Preparation: Treat cells as described previously. Harvest cells and prepare nuclear extracts using a specialized kit or protocol that ensures the integrity of DNA-binding proteins. Quantify protein concentration.
-
Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a non-radioactive (e.g., biotin, IRDye) or radioactive (³²P) tag.
-
Binding Reaction: In a small volume, incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) (to block non-specific binding). Include the following controls:
-
Probe only (no extract)
-
Extract from stimulated cells + labeled probe
-
Extract from Chelerythrine-treated, stimulated cells + labeled probe
-
Competition control: Stimulated extract + labeled probe + 100x excess of unlabeled ("cold") probe.
-
-
Native Gel Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complex.
-
Detection: Transfer the gel to a membrane (for biotin detection) or dry the gel (for radioactive/infrared detection). Detect the probe's signal. The protein-DNA complex will migrate slower than the free probe, creating a "shifted" band. The intensity of this band corresponds to the amount of active, DNA-binding NF-κB.
-
Conclusion
Chelerythrine serves as a powerful chemical tool for dissecting the NF-κB signaling pathway. Through its primary action as a PKC inhibitor, it effectively dismantles the canonical NF-κB activation cascade by preventing the crucial IκBα degradation step, leading to the cytoplasmic arrest of p65 and a potent suppression of inflammatory gene expression. The integrated experimental framework detailed in this guide provides a robust and logical methodology for researchers to validate this mechanism in their specific model systems. Understanding the precise molecular impact of compounds like Chelerythrine is paramount for both fundamental research and the development of next-generation anti-inflammatory therapeutics.
References
- Ramaswami, S. (2015). Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding. Springer Protocols.
- National Institutes of Health (NIH). (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
- PubMed. (n.d.). Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα.
- LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide.
- Frontiers in Pharmacology. (2018). Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2.
- PubMed. (2018). Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2.
- Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY.
- ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- ResearchGate. (n.d.). Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding....
- Unknown Source. (n.d.). EMSA (Electrophoretic Mobility Shift Assay).
- PubMed. (2020). Chelerythrine suppresses proliferation and metastasis of human prostate cancer cells via modulating MMP/TIMP/NF-κB system.
- PubMed. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- PubMed Central. (n.d.). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19.
- PubMed. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine.
- ResearchGate. (n.d.). Western blot analysis of P-IκB-α and IκB-α expression. Immunoblotting....
- Journal of Immunological Methods. (n.d.). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages.
- PubMed. (1997). Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases.
- ResearchGate. (n.d.). Effects of CH on the NF-κB pathway activation in LPS-stimulated....
- Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei.
- ResearchGate. (n.d.). Fig. 6. Immunofluorescent staining of NF-κB p65 nuclear translocation.....
- PubMed. (1998). Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C.
- PubMed Central. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot.
- British Journal of Pharmacology. (n.d.). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor.
- ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in....
- PubMed Central. (n.d.). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε.
- Int J Clin Exp Med. (n.d.). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy.
- PubMed. (n.d.). Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice.
- ResearchGate. (n.d.). Chelerythrine inhibits the progression of glioblastoma by suppressing the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway.
- MDPI. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase.
- PubMed Central. (2017). NF-κB signaling in inflammation.
- PubMed Central. (n.d.). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation.
- PubMed Central. (2022). Nanoparticles Carrying NF-κB p65-Specific siRNA Alleviate Colitis in Mice by Attenuating NF-κB-Related Protein Expression and Pro-Inflammatory Cellular Mediator Secretion.
Sources
- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nanoparticles Carrying NF-κB p65-Specific siRNA Alleviate Colitis in Mice by Attenuating NF-κB-Related Protein Expression and Pro-Inflammatory Cellular Mediator Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]
- 7. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine suppresses proliferation and metastasis of human prostate cancer cells via modulating MMP/TIMP/NF-κB system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bowdish.ca [bowdish.ca]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. gut.bmj.com [gut.bmj.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 28. licorbio.com [licorbio.com]
- 29. med.upenn.edu [med.upenn.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies: Chelerythrine
Introduction: Unraveling the Multifaceted Roles of Chelerythrine in Cellular Signaling
Chelerythrine, a benzophenanthridine alkaloid isolated from plants like Chelidonium majus, has emerged as a valuable tool in cell biology and cancer research.[1][2] Initially characterized as a potent, cell-permeable inhibitor of Protein Kinase C (PKC), its mechanism of action is now understood to be far more complex.[2][3][4][5] While it does interact with the catalytic domain of PKC, research has revealed that many of its biological effects, including the induction of apoptosis and cell cycle arrest, can occur independently of PKC inhibition.[4][5][6] This document provides a comprehensive guide for researchers on the effective use of Chelerythrine in in vitro cell culture studies, detailing its mechanisms of action, providing validated protocols, and offering insights into experimental design and data interpretation.
Chelerythrine's utility in the laboratory stems from its ability to modulate multiple critical cellular pathways. It is a well-documented inducer of apoptosis through the intrinsic mitochondrial pathway, a process often initiated by the generation of reactive oxygen species (ROS).[1][7][8] Furthermore, it can instigate cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cell type and concentration.[1][8][9][10] These properties make Chelerythrine a powerful agent for investigating cancer cell death and proliferation.
Mechanism of Action: A Multi-pronged Approach to Cellular Disruption
The biological activities of Chelerythrine are diverse, impacting several key signaling cascades. A thorough understanding of these mechanisms is crucial for designing experiments and interpreting results accurately.
1. Induction of Apoptosis:
Chelerythrine is a potent inducer of programmed cell death through multiple interconnected pathways:
-
Mitochondrial Pathway (Intrinsic Pathway): A primary mechanism involves the generation of ROS, which leads to mitochondrial dysfunction.[1][7] This includes the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[7][9][11] Chelerythrine can also modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-xL and upregulating pro-apoptotic members like Bax and Bid.[11][12]
-
Endoplasmic Reticulum (ER) Stress: Chelerythrine can induce ER stress, another potent trigger for apoptosis.[1][8] The accumulation of unfolded proteins in the ER activates a signaling cascade that can ultimately lead to cell death.
-
Inhibition of Bcl-xL Function: Chelerythrine has been shown to directly inhibit the anti-apoptotic protein Bcl-xL by preventing its binding to pro-apoptotic partners like Bak and Bax.[4][5][13]
2. Cell Cycle Arrest:
Chelerythrine can halt the proliferation of cancer cells by inducing cell cycle arrest. This effect is often observed at the G1/S or G2/M checkpoints.[1][8][9] The arrest is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21Waf1/Cip1 and p27Kip1.[1]
3. Protein Kinase C (PKC) Inhibition:
While initially identified as a potent PKC inhibitor with an IC50 of approximately 0.66 µM, it's important to note that many of Chelerythrine's effects are independent of this activity.[3][4][5][6] It acts as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[3][4][5]
The multifaceted mechanism of Chelerythrine is visually summarized in the following signaling pathway diagram:
Caption: Chelerythrine-induced signaling pathways leading to apoptosis and cell cycle arrest.
Protocols for In Vitro Studies
A. Reagent Preparation and Storage
1. Chelerythrine Stock Solution:
-
Solubility: Chelerythrine chloride is soluble in Dimethyl Sulfoxide (DMSO) and water up to 10 mM.[4][5][14] Using DMSO that has absorbed moisture can reduce solubility.[3][14]
-
Preparation (10 mM Stock in DMSO):
-
Storage:
-
Store the solid powder at -20°C in a desiccated environment for up to 24 months.[4][6][14]
-
Store the DMSO stock solution in small, single-use aliquots at -20°C for up to 3 months or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[6][13][14]
-
Crucially, protect both the solid and solutions from light , as Chelerythrine is light-sensitive.[6][14]
-
B. Experimental Workflow: Cell Viability and Cytotoxicity Assessment
The following protocol outlines a typical workflow for assessing the cytotoxic effects of Chelerythrine using the MTT assay.
Sources
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 5. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 7. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Administration of Chelerythrine Hydroxide in Mice: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Chelerythrine, a natural benzophenanthridine alkaloid, has garnered significant scientific interest for its diverse pharmacological activities.[1] Primarily recognized as a potent inhibitor of Protein Kinase C (PKC), it demonstrates a broad spectrum of potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comprehensive overview and detailed protocols for the in vivo administration of Chelerythrine hydroxide in murine models, a critical step in preclinical research and drug development. The focus is on ensuring scientific rigor, reproducibility, and adherence to best practices in animal welfare.
Preclinical Considerations: Understanding Chelerythrine's Profile
Before embarking on in vivo studies, a thorough understanding of Chelerythrine's physicochemical properties, mechanism of action, and toxicological profile is paramount.
Physicochemical Properties and Formulation
Chelerythrine is commercially available, often as a chloride salt, which is soluble in water and dimethyl sulfoxide (DMSO).[3] For in vivo applications, the hydroxide form's solubility characteristics in various vehicles must be carefully considered to ensure bioavailability and minimize local irritation. The pH of the formulation is a critical factor, as Chelerythrine exists in a charged iminium form at acidic to neutral pH (1-6) and an uncharged alkanolamine form at alkaline pH (8.5-11).[4][5]
Table 1: Solubility and Formulation Summary
| Parameter | Details | Source(s) |
| Compound | This compound (or Chloride salt) | [1] |
| Common Solvents | Water, DMSO | [3] |
| Stock Solution | Up to 10 mM in DMSO | [6] |
| Working Dilution | Further dilution in sterile saline, PBS, or other appropriate vehicle | N/A |
| pH Consideration | Exists in different forms depending on pH, which can affect biological activity. | [4][5] |
| Storage | Store stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [6] |
Mechanism of Action
Chelerythrine's primary molecular target is Protein Kinase C (PKC), a family of serine/threonine kinases crucial for various cellular signaling pathways.[1][2] By competitively inhibiting the catalytic domain of PKC with respect to the phosphate acceptor, Chelerythrine disrupts downstream signaling cascades involved in cell proliferation, differentiation, and survival.[2][7] Beyond PKC inhibition, Chelerythrine has been shown to modulate other pathways, including the MAPK and NF-κB signaling pathways, and to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of Bcl-2 family protein interactions.[4][5][8]
Caption: Simplified signaling pathways modulated by Chelerythrine.
In Vivo Toxicology and Dosing Considerations
Toxicological assessment is a critical prerequisite for in vivo studies. Studies have shown that the in vivo toxicity of Chelerythrine can be considerably less than its in vitro toxicity.[4] However, dose-dependent toxicity has been observed. For instance, acute hepatotoxicity was reported in mice at a dose of 10 mg/kg/day, while chronic administration of 0.2 mg/kg (i.p.) for 56 days did not result in liver damage.[4] Another study suggested that an average daily dose of up to 5 mg/kg was safe.[4] It is imperative to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental context.
Table 2: Reported In Vivo Dosing and Toxicity in Mice
| Dose | Route | Observation | Source(s) |
| 10 mg/kg/day | i.p. | Marked parenchymal damage in the liver, acute hepatotoxicity. | [4] |
| 5 mg/kg | i.p. | Resulted in tumor growth delay with minimal toxicity. | [7][9] |
| 2.5 mg/kg | i.p. | Increased cytotoxic function of TANK cells and recovery of immunosuppression. | [5] |
| 1, 5, and 10 mg/kg | p.o. | Pretreatment decreased production of inflammatory cytokines in an endotoxic shock model. | [10] |
| 0.2 mg/kg | i.p. | Chronic administration for 56 days did not result in liver damage. | [4] |
Experimental Protocols
The choice of administration route is dictated by the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the formulated compound.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (or chloride salt)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a 10 mM stock solution.
-
Gently vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.[6]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the final desired concentration and the total volume to be administered.
-
Dilute the stock solution with a sterile vehicle (e.g., saline, PBS) to the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.
-
Gently mix the working solution.
-
If any precipitation is observed, the formulation may need to be optimized (e.g., by adjusting the vehicle composition or pH).
-
For intravenous administration, it is highly recommended to filter the final working solution through a 0.22 µm sterile filter to remove any potential particulates.
-
Caption: Workflow for preparing Chelerythrine for in vivo use.
Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic administration in mice, offering rapid absorption.
Materials:
-
Prepared Chelerythrine working solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[11]
-
70% ethanol for disinfection
-
Appropriate mouse restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved manually by scruffing the neck and securing the tail.[12]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]
-
Disinfection: Swab the injection site with 70% ethanol.[13]
-
Injection:
-
Tilt the mouse's head slightly downwards to displace the abdominal organs.[14]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[12]
-
Aspirate gently to ensure that a blood vessel or organ has not been punctured. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13]
-
Slowly inject the calculated volume of the Chelerythrine solution. The maximum recommended volume for i.p. injection in mice is typically 10 mL/kg.[11]
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as abdominal distension, pain, or changes in behavior.[12]
Intravenous (i.v.) Injection
Intravenous injection, typically via the lateral tail vein, provides immediate and complete bioavailability.
Materials:
-
Prepared and filtered Chelerythrine working solution
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (e.g., 27-30 gauge)[15]
-
Mouse restraint device for tail vein injection
-
Heat lamp or warming pad to induce vasodilation
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation: Place the mouse in a restraint device. Warm the tail using a heat lamp or by immersing it in warm water (max 42°C) to dilate the lateral tail veins.[16][17]
-
Vein Identification: The two lateral tail veins are located on either side of the tail.
-
Disinfection: Clean the tail with 70% ethanol.[18]
-
Injection:
-
Starting from the distal part of the tail, insert the needle, bevel up, into the vein at a shallow angle (approximately 30°).[16]
-
Successful entry into the vein is often indicated by a "flash" of blood in the needle hub.[16]
-
Slowly inject the Chelerythrine solution. The vein should blanch as the solution displaces the blood.[15] If a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt a more proximal injection.
-
The maximum recommended bolus i.v. injection volume is 5 mL/kg.[15]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[16]
-
-
Post-injection Monitoring: Monitor the mouse for any signs of adverse reactions.[16]
Oral Gavage (p.o.)
Oral gavage ensures the precise administration of a defined dose directly into the stomach.
Materials:
-
Prepared Chelerythrine working solution
-
Sterile oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse, e.g., 20-22 gauge for an adult mouse)[19][20]
-
Sterile syringes
Protocol:
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[21]
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head. The head and body should be in a straight line.[21]
-
Gavage Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[21]
-
The mouse will naturally swallow, which facilitates the passage of the needle into the esophagus.
-
Gently advance the needle to the pre-measured depth without any force. If resistance is met, withdraw and re-attempt.[21]
-
Slowly administer the solution. The maximum recommended volume for oral gavage is 10 mL/kg.[22]
-
Withdraw the needle smoothly along the same path.
-
-
Post-gavage Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[23]
Concluding Remarks
The successful in vivo administration of this compound in mice hinges on meticulous preparation, precise technique, and a comprehensive understanding of the compound's properties. The protocols outlined in this guide provide a foundation for researchers to conduct their studies with a high degree of scientific validity and in accordance with ethical animal handling practices. It is strongly recommended that all procedures are performed by trained personnel and in compliance with institutional animal care and use committee (IACUC) guidelines.
References
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PubMed Central. (n.d.).
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC - PubMed Central. (n.d.).
- Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Chelerythrine - Wikipedia. (n.d.).
- Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. (n.d.).
- Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed. (n.d.).
- Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.).
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH. (n.d.).
- Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis - PubMed. (n.d.).
- Administration and injection of substances in mice Number: AD-2 Scope - Direction des services vétérinaires. (n.d.).
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. (n.d.).
- SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12).
- Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - MDPI. (n.d.).
- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.).
- UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.).
- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
- Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (n.d.).
- Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection This SOP replaces: Date - Institute of Laboratory Animal Science (LTK). (2022, July 27).
- SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12).
- Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).
- Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed. (n.d.).
- Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PubMed Central. (n.d.).
- The pharmacokinetics and anti-inflammatory effects of chelerythrine solid dispersions in vivo - 西安交通大学. (n.d.).
- In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed. (n.d.).
- Chelerythrine Protects Against Acetaminophen-Induced Acute Liver Injury: Insights from Gut Microbiota and Multi-Omics Analysis - MDPI. (n.d.).
- Original Article Long term toxicity of chelerythrine on NF-κB expression in rat pulmonary tissues. (n.d.).
- Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice - PubMed. (n.d.).
- The pharmacokinetics of chelerythrine solution and chelerythrine liposomes after oral administration to rats - PubMed. (n.d.).
- Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs: Xenobiotica - Taylor & Francis Online. (n.d.).
- Pharmacokinetics of Chelerythrine and Its Metabolite after Oral and Intramuscular Administrations in Pigs | Request PDF - ResearchGate. (n.d.).
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 4. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of chelerythrine against lipopolysaccharide-induced endotoxic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. ltk.uzh.ch [ltk.uzh.ch]
- 18. dsv.ulaval.ca [dsv.ulaval.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Navigating the Complexities of PKC and Chelerythrine
An in-depth guide to the immunoprecipitation of Protein Kinase C (PKC) following cellular treatment with chelerythrine. This document provides senior-level scientific insights, detailed protocols, and troubleshooting advice for researchers investigating PKC signaling and the cellular effects of chelerythrine.
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3] This family is divided into three main subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[4][5][6] Given their pivotal role in cell signaling, PKC isoforms are frequently implicated in various diseases, particularly cancer, making them a subject of intense research and a target for therapeutic development.[1][2][7]
Chelerythrine, a benzophenanthridine alkaloid originally isolated from plants like Chelidonium majus, was for many years considered a potent and specific inhibitor of PKC.[8][9][10] Early studies suggested it competitively binds to the catalytic domain of PKC, making it a valuable tool for dissecting PKC-dependent pathways.[9][11] However, the scientific narrative has evolved. More recent evidence suggests that chelerythrine's cellular effects are far more complex and may not be exclusively mediated by PKC inhibition. Some studies have shown that chelerythrine can fail to inhibit PKC activity in certain contexts and may exert its potent cytotoxic and pro-apoptotic effects through PKC-independent mechanisms, such as inhibiting the anti-apoptotic protein Bcl-XL.[12]
This modern understanding reframes the use of chelerythrine. It is no longer just a simple inhibitor but a multi-purpose compound whose interactions within the cell are complex and warrant further investigation.[13] Immunoprecipitation (IP) emerges as a powerful technique in this context. IP allows for the isolation of a specific PKC isoform from a complex cell lysate, enabling researchers to study its expression levels, post-translational modifications, and, critically, its interaction with other proteins (co-immunoprecipitation or Co-IP) following chelerythrine treatment.
This guide provides a comprehensive framework for designing and executing the immunoprecipitation of PKC after chelerythrine treatment. It is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that researchers can generate robust, reliable, and interpretable data.
Scientific Principles
The PKC Signaling Cascade
PKC activation is a tightly regulated process. For conventional and novel isoforms, it typically begins with the activation of cell surface receptors, which leads to the activation of Phospholipase C (PLC).[2] PLC then cleaves the membrane phospholipid PIP2 into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-triphosphate (IP3).[2] IP3 triggers the release of calcium from the endoplasmic reticulum, which, along with DAG, recruits and activates PKC at the plasma membrane, initiating downstream signaling events.[2][14]
The Immunoprecipitation Workflow
Immunoprecipitation is an affinity purification technique that isolates a specific protein (the "antigen") from a heterogeneous solution using an antibody that specifically binds to it.[15] The resulting antigen-antibody complex is then captured on a solid-phase support, most commonly Protein A or Protein G beads, which have a high affinity for the Fc region of IgG antibodies.[16][17] After a series of washes to remove non-specifically bound proteins, the target protein is eluted from the beads for downstream analysis.
Experimental Design and Key Considerations
A successful IP experiment hinges on careful planning and the inclusion of appropriate controls.
Chelerythrine Treatment Strategy
The concentration and duration of chelerythrine treatment are critical variables. Because chelerythrine can induce apoptosis and cell cycle arrest, it is essential to determine these parameters empirically for your specific cell line.[18][19][20] A dose-response experiment is highly recommended.
| Parameter | Recommended Starting Range | Rationale & Key Reference |
| Concentration | 1 - 10 µM | This range is commonly reported to induce significant cellular effects, including apoptosis, in various cell lines.[11][19][21] |
| Incubation Time | 4 - 24 hours | Shorter times may be sufficient to observe signaling changes, while longer times are often required to see effects on cell viability or protein expression.[18][19] |
| Vehicle Control | DMSO or appropriate solvent | Essential for ensuring that the observed effects are due to chelerythrine and not the solvent it is dissolved in. |
Lysis Buffer Selection: Preserving the Target
The choice of lysis buffer is a trade-off between solubilization efficiency and maintaining protein integrity.[22]
-
RIPA Buffer: Contains strong ionic detergents (like SDS), providing excellent solubilization of most cellular proteins. However, it can denature kinases and disrupt protein-protein interactions, making it less ideal for Co-IP or kinase assays.[22][23]
-
Modified RIPA / IP Lysis Buffer: These are gentler formulations, often omitting SDS, that effectively solubilize proteins while better preserving native protein conformations and interactions.[23][24] This is the recommended choice for most PKC IP applications.
-
NP-40 or Triton X-100 Buffers: These contain non-ionic detergents and are even milder, making them the best choice for studying fragile protein complexes in Co-IP experiments.[22]
Senior Application Scientist Note: Always supplement your chosen lysis buffer with a fresh cocktail of protease and phosphatase inhibitors immediately before use. This is non-negotiable for preventing the degradation and preserving the phosphorylation status of your target protein.[22][23]
The Importance of Controls
Controls are the foundation of a trustworthy IP experiment. They validate your results and are indispensable for troubleshooting.[25]
| Control Type | Description | Purpose |
| Input Lysate | A small fraction (1-5%) of the total cell lysate saved before the addition of any antibody or beads.[26] | Confirms that the target protein (PKC) is expressed in your sample and that the antibody used for Western blotting can detect it. |
| Isotype Control IgG | A non-specific antibody of the same isotype and from the same host species as your primary anti-PKC antibody, used in a parallel IP reaction. | Differentiates between specific binding of the anti-PKC antibody to its target and non-specific binding of immunoglobulins to the beads or other proteins. |
| Beads-Only Control | A parallel IP reaction performed with only the Protein A/G beads and no antibody.[25][27] | Identifies proteins that bind non-specifically to the agarose or magnetic beads themselves. |
Detailed Protocol: Immunoprecipitation of PKC
This protocol provides a robust starting point. Optimization of antibody concentration, bead volume, and incubation times may be necessary for specific PKC isoforms and cell types.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, and flasks/dishes.
-
Chelerythrine: Stock solution in DMSO.
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100).[28]
-
Protease Inhibitor Cocktail (100X).
-
Phosphatase Inhibitor Cocktail (100X).
-
Wash Buffer (can be the same as IP Lysis Buffer or a milder buffer like PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2X Laemmli Sample Buffer for Western Blotting; or a gentle, low-pH glycine buffer for native protein elution).
-
-
Antibodies and Beads:
-
Equipment:
-
Refrigerated microcentrifuge.
-
End-over-end rotator.
-
Pipettes and tips.
-
Magnetic rack (if using magnetic beads).
-
Step-by-Step Methodology
Part 1: Cell Treatment and Lysis
-
Cell Seeding: Plate cells to achieve 80-90% confluency at the time of harvest.
-
Chelerythrine Treatment: Treat cells with the desired concentration of chelerythrine (and a vehicle control) for the predetermined time.
-
Harvest and Wash: Aspirate the media and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 0.5 - 1.0 mL of ice-cold IP Lysis Buffer (supplemented with protease/phosphatase inhibitors) per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[31]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[31]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your total cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Save Input: Set aside 20-50 µL of the lysate to serve as your "Input" control.[26] Add an equal volume of 2X sample buffer and boil. Store at -20°C.
Part 2: Immunoprecipitation
-
Pre-clearing (Recommended): To 500 µg - 1 mg of total protein in a microfuge tube, add 20-30 µL of Protein A/G bead slurry. Incubate on a rotator for 1 hour at 4°C.[29][32]
-
Pellet Beads: Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. Discard the beads.
-
Antibody Incubation: Add the primary anti-PKC antibody (typically 1-5 µg, but should be optimized) to the pre-cleared lysate. For the isotype control, add an equivalent amount of Normal IgG to a separate tube of lysate.
-
Incubate: Incubate on a rotator overnight at 4°C to allow the formation of antigen-antibody complexes.[31]
-
Capture Complex: Add 30-50 µL of fresh Protein A/G bead slurry to each tube.
-
Incubate: Incubate on a rotator for 1-3 hours at 4°C to capture the immune complexes.[31]
Part 3: Washing and Elution
-
Pellet Beads: Collect the beads by centrifugation (1,000 x g for 30 seconds) or with a magnetic rack. Discard the supernatant.
-
Wash: Resuspend the beads in 500 µL - 1 mL of ice-cold Wash Buffer. Mix gently and then pellet the beads again. Repeat this wash step 3 to 5 times to thoroughly remove non-specifically bound proteins.[31]
-
Elution: After the final wash, carefully remove all supernatant. To elute the protein for Western Blot analysis, resuspend the bead pellet in 30-50 µL of 2X Laemmli Sample Buffer.
-
Denature: Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads and denature them.
-
Final Spin: Centrifuge at high speed for 1 minute. The supernatant now contains your immunoprecipitated protein, ready for loading onto an SDS-PAGE gel.
Troubleshooting Common IP Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal for PKC in IP Lane | - Insufficient protein in lysate.- PKC is not expressed or is at very low levels.- Antibody is not suitable for IP.- Inefficient elution. | - Increase the amount of starting lysate.[33]- Confirm expression in your "Input" lane first.- Use an antibody specifically validated for IP applications.[34]- Ensure complete resuspension in sample buffer and boil for at least 5 minutes. |
| High Background/ Non-specific Bands | - Insufficient washing.- Antibody concentration is too high.- Proteins are binding non-specifically to beads. | - Increase the number of wash steps or the stringency of the wash buffer (e.g., add a small amount of detergent).[35]- Titrate your antibody to find the optimal concentration.[36]- Always include a pre-clearing step and run an isotype control.[27] |
| Heavy (~50 kDa) and Light (~25 kDa) Chains of IgG Obscure Protein of Interest | - The secondary antibody used in the Western blot detects the denatured IP antibody. | - Use IP-specific secondary antibodies that only recognize native (non-reduced) IgG.- Use a primary antibody for the Western blot that is from a different host species than the IP antibody.[37]- Cross-link the antibody to the beads before the IP procedure.[35] |
Conclusion
Immunoprecipitation is an invaluable technique for isolating Protein Kinase C and investigating the cellular consequences of chelerythrine treatment. By understanding the complex pharmacology of chelerythrine and meticulously designing experiments with the proper controls, researchers can move beyond a simple inhibition model. This approach allows for a more nuanced exploration of how chelerythrine modulates PKC function, its interaction with other cellular proteins, and its ultimate impact on cell fate. The protocols and principles outlined in this guide provide a solid foundation for generating high-quality, reproducible data in the dynamic field of signal transduction.
References
- Chelerythrine. Wikipedia. [Link]
- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. PubMed. [Link]
- Chelerythrine is a potent and specific inhibitor of protein kinase C. PubMed. [Link]
- Immunoprecipitation (IP) Troubleshooting Guide. Sino Biological. [Link]
- Protein A/G Magnetic Beads (EA-IP-007M). Elabscience. [Link]
- Troubleshooting of Immunoprecipitation (IP).
- Protein kinase C isoforms: Multi-functional regulators of cell life and de
- Protein Kinase C Signaling. Journal of New Developments in Chemistry - Open Access Pub. [Link]
- Signal Transduction Pathways: PKC Family. The Medical Biochemistry Page. [Link]
- Protein Kinase C Signaling Pathway. Boster Biological Technology. [Link]
- Immunoprecipitation troubleshooting. Agrisera antibodies. [Link]
- PKC P
- The molecular functions of protein kinase C (PKC) isoforms. MedCrave online. [Link]
- Protein kinase C isoforms: Multi-functional regulators of cell life and de
- Protein Kinase C Pharmacology: Refining the Toolbox. PMC - NIH. [Link]
- Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis. PMC - PubMed Central. [Link]
- Protein kinase C isotypes and their specific functions: Prologue.
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Six Tips to Improve Your Co-IP Results.
- IP-Kinase Assay. Bio-protocol. [Link]
- Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
- Immunoprecipitation (IP): The Complete Guide. Antibodies.com. [Link]
- Immunoprecipitation of PKC- Z and p70S6K in PKC- Z expressing cells..
- Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. PubMed Central. [Link]
- Chelerythrine Inhibits TGF-β-Induced Epithelial–Mesenchymal Transition in A549 Cells via RRM2. MDPI. [Link]
- Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. PubMed. [Link]
- A benzophenanthridine alkaloid, chelerythrine induces apoptosis in vitro in a Dalton's lymphoma. PubMed. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PMC - PubMed Central. [Link]
- Activation of PKC by serum.
Sources
- 1. imrpress.com [imrpress.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. raybiotech.com [raybiotech.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelerythrine - Wikipedia [en.wikipedia.org]
- 9. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. goldbio.com [goldbio.com]
- 17. apexbt.com [apexbt.com]
- 18. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A benzophenanthridine alkaloid, chelerythrine induces apoptosis in vitro in a Dalton's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. usbio.net [usbio.net]
- 23. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 24. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 26. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 27. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 28. bioradiations.com [bioradiations.com]
- 29. neb.com [neb.com]
- 30. Protein A/G磁気ビーズ | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 32. ptglab.com [ptglab.com]
- 33. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 34. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 35. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 36. agrisera.com [agrisera.com]
- 37. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
Determining the Antimicrobial Potency of Chelerythrine Hydroxide: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assay
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the exploration of novel antimicrobial compounds, with natural products emerging as a promising reservoir of chemical diversity. Chelerythrine, a benzophenanthridine alkaloid extracted from plants like Chelidonium majus and Macleaya cordata, has garnered significant attention for its broad-spectrum pharmacological activities, including antibacterial effects.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of Chelerythrine hydroxide, a critical parameter for evaluating its potential as an antimicrobial agent.
Scientific Foundation: Understanding Chelerythrine's Mechanism and MIC Principles
Chelerythrine exerts its antimicrobial effects through a multi-pronged approach. It has been shown to disrupt the integrity of bacterial cell walls and membranes, leading to the leakage of essential intracellular components.[2][3][4] Additionally, it can interfere with crucial cellular processes such as protein biosynthesis and nucleic acid synthesis.[2][5] The compound is also a potent, cell-permeable inhibitor of Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways.[6]
The Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] The broth microdilution method, recognized as a gold standard by bodies like the Clinical and Laboratory Standards Institute (CLSI), is a highly accurate and efficient technique for determining MIC values.[10][11] This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Experimental Design: Key Considerations for Chelerythrine
Testing natural products like Chelerythrine requires specific considerations beyond standard antibiotic testing protocols.
-
Solubility and Stability: this compound's solubility can be influenced by the pH of the medium.[12] It is crucial to prepare stock solutions in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), and ensure the final concentration in the assay does not lead to precipitation.[12] Stock solutions should be stored correctly, typically at -20°C or -80°C in aliquots to prevent degradation from light and repeated freeze-thaw cycles.[12]
-
Choice of Media: While Mueller-Hinton Broth (MHB) is the standard medium recommended by CLSI for many bacteria, the growth requirements of specific test organisms may necessitate alternative media.[13] Any deviation from standard media should be documented and validated.
-
Quality Control (QC): The inclusion of well-characterized QC strains with known antimicrobial susceptibility patterns is non-negotiable for ensuring the accuracy and reproducibility of the assay.[14][15] These strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, help to validate the testing methodology and the potency of the reagents.[15][16]
Detailed Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[17]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile broth
-
Bacterial strains (test organisms and QC strains)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Resazurin solution (optional, for growth indication)
Step-by-Step Methodology
Part 1: Preparation of Reagents and Inoculum
-
Chelerythrine Stock Solution Preparation:
-
Accurately weigh this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[12]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the Chelerythrine stock solution.
-
Prepare a working solution by diluting the stock solution in the appropriate sterile broth (e.g., CAMHB) to twice the highest concentration to be tested in the assay.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Part 2: Assay Plate Setup
-
Serial Dilution of Chelerythrine:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the Chelerythrine working solution (2x the highest desired concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well containing the diluted Chelerythrine and the growth control wells. This will result in a final inoculum concentration of 5 x 10⁵ CFU/mL and will dilute the Chelerythrine concentrations to their final test concentrations.
-
-
Controls:
-
Growth Control (Positive Control): Include wells containing 100 µL of broth and 100 µL of the bacterial inoculum, with no Chelerythrine.
-
Sterility Control (Negative Control): Include wells containing 200 µL of sterile broth only, with no Chelerythrine or bacteria.
-
Solvent Control: If the final concentration of DMSO is significant, include a control with the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
-
Part 3: Incubation and MIC Determination
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
-
Reading the Results:
-
Following incubation, visually inspect the plate for bacterial growth. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[9][18]
-
A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth inhibition.
-
For some bacteriostatic compounds, a faint haze or a small button of cells at the bottom of the well may be observed; specific CLSI guidelines should be consulted for interpretation in such cases.[19]
-
Data Presentation and Interpretation
The results of the MIC assay should be presented in a clear and organized manner.
Table 1: Example MIC Data for this compound
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus (Test Isolate) | 8 | N/A |
| Escherichia coli (Test Isolate) | 16 | N/A |
| S. aureus ATCC 29213 (QC) | 4 | 2 - 8 |
| E. coli ATCC 25922 (QC) | 16 | 8 - 32 |
Interpretation of Results:
The MIC value provides a quantitative measure of the in vitro activity of Chelerythrine against the tested organism. It is crucial to understand that the MIC value of one compound cannot be directly compared to another without considering their respective clinical breakpoints.[7] For novel compounds like Chelerythrine, these breakpoints have not been established. The interpretation focuses on the relative potency against different bacterial species and comparison to the activity of known antibiotics tested under the same conditions.
Workflow Visualization
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for determining the MIC of this compound. Adherence to standardized methodologies and rigorous quality control is paramount for generating reliable and reproducible data. The MIC value is a critical first step in the evaluation of a novel antimicrobial agent. Further studies, including time-kill kinetics, post-antibiotic effect determination, and in vivo efficacy studies, are necessary to fully elucidate the therapeutic potential of this compound.
References
- Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae.
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
- Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
- Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam. Taylor & Francis Online. [Link]
- Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. [Link]
- Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae.
- Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. Frontiers. [Link]
- Efficacy of chelerythrine against dual-species biofilms of Staphylococcus aureus and Staphylococcus lugdunensis.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. American Society for Microbiology. [Link]
- A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology. [Link]
- What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains?.
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19.
- Broth microdilution – Knowledge and References. Taylor & Francis. [Link]
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Chelerythrine. Wikipedia. [Link]
- Microbiology guide to interpreting minimum inhibitory concentr
- M07QG | Minimal Inhibitory Concentration Reading Guide.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Broth microdilution. Wikipedia. [Link]
- screening for antimicrobial activity of natural products using a micropl
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
- Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Chelerythrine-Mediated Growth Inhibition and Resistance Mechanism in Bacillus tropicus.
- Extraction of Chelerythrine and its Effects on Pathogenic Fungus Spore Germination.
Sources
- 1. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae [frontiersin.org]
- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine - Wikipedia [en.wikipedia.org]
- 7. idexx.dk [idexx.dk]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 16. bsac.org.uk [bsac.org.uk]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. m.youtube.com [m.youtube.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Chelerythrine hydroxide for studying MAPK pathway activation
Application Notes & Protocols
Topic: Chelerythrine Hydroxide for Studying MAPK Pathway Activation
Audience: Researchers, scientists, and drug development professionals.
Investigating the Mitogen-Activated Protein Kinase (MAPK) Cascade with Chelerythrine: A Mechanistic and Methodological Guide
Senior Application Scientist Narrative
Welcome to a comprehensive guide on utilizing Chelerythrine, a benzophenanthridine alkaloid, as a tool to probe the intricate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. My goal here is not merely to provide a set of instructions, but to impart a deeper understanding of the experimental design, the causality behind our methodological choices, and the nuances of interpreting your data. The MAPK cascades—primarily the ERK, JNK, and p38 pathways—are central hubs for cellular decision-making, governing everything from proliferation to apoptosis.[1] Understanding how a compound like Chelerythrine modulates these pathways requires precision, foresight, and a clear grasp of its complex pharmacology.
Chelerythrine is widely cited as a potent and selective inhibitor of Protein Kinase C (PKC), with an IC50 in the sub-micromolar range (≈0.66 µM).[2][3] For years, this was the accepted lens through which its biological effects were viewed. However, the scientific narrative has evolved. Compelling evidence now reveals that Chelerythrine's influence on the MAPK pathways can be far more complex and, in some cases, entirely independent of PKC inhibition.[4] Specifically, Chelerythrine has been shown to activate the stress-related JNK and p38 MAPK pathways, often through the induction of oxidative stress.[4][5] Conversely, its effect on the ERK pathway appears to be highly context-dependent, with reports showing both activation and inhibition.[6][7]
This guide is structured to navigate this complexity. We will treat every experiment as a self-validating system, establishing non-toxic working concentrations before delving into mechanistic studies. We will embrace the nuance of Chelerythrine's activity, designing experiments that can dissect its multifaceted effects on the MAPK signaling network.
Part 1: The Dichotomous Mechanism of Chelerythrine in MAPK Signaling
Chelerythrine's interaction with the MAPK pathway is not straightforward. While its identity as a PKC inhibitor is well-established, its effects on MAPKs can be mediated by at least two distinct mechanisms. A researcher's primary challenge is to design experiments that can distinguish between these effects or, at a minimum, acknowledge their potential to co-exist.
-
PKC-Dependent Regulation: PKC isoforms can lie upstream of MAPK cascades. For instance, conventional PKCs can activate the Raf-MEK-ERK pathway. By inhibiting PKC, Chelerythrine can theoretically lead to the downregulation of ERK signaling in certain cellular contexts.[8]
-
PKC-Independent Activation (Oxidative Stress): Studies have demonstrated that Chelerythrine can induce the production of reactive oxygen species (ROS).[6] This oxidative stress is a potent activator of the stress-activated protein kinase (SAPK) pathways, namely JNK and p38.[4] This activation is often mediated by upstream kinases like MEKK1 and MKK4 and, crucially, has been shown to occur at concentrations where PKC is not significantly inhibited.[4][5] Furthermore, some reports indicate that Chelerythrine can also activate the ERK pathway through these alternative mechanisms.[6][9]
The following diagram illustrates these potential signaling routes. Understanding this dichotomy is critical for accurate data interpretation.
Caption: Chelerythrine's dual-mechanism impact on MAPK signaling pathways.
Part 2: Essential Experimental Design
Before embarking on mechanistic studies, a rigorous experimental framework must be established. This ensures that the observed effects on MAPK signaling are not artifacts of cellular toxicity and that the results are robust and reproducible.
Chelerythrine can induce apoptosis and reduce cell viability in a dose- and time-dependent manner.[10][11] It is therefore critical to first determine the sub-toxic to moderately-toxic concentration range in your specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for this purpose.[12]
Key Objectives:
-
Identify the IC50 (concentration that inhibits 50% of cell viability).
-
Select a range of concentrations for subsequent experiments (e.g., a sub-toxic dose, a dose near the IC50, and a moderately toxic dose) to observe dose-dependent effects on signaling.
Your experimental design is only as strong as your controls. For every experiment, the following should be included:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Chelerythrine. This is the baseline for all comparisons.
-
Untreated Control: Cells grown in media alone.
-
Positive Control (for MAPK activation): A known activator of the MAPK pathways (e.g., Anisomycin for JNK/p38, Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) for ERK) to validate that the detection system is working.
MAPK activation is often a rapid and transient event.[13] A single time point is insufficient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) at a fixed Chelerythrine concentration to identify the peak phosphorylation of each MAPK.
Part 3: Experimental Workflow and Protocols
The following diagram outlines the complete experimental workflow, from initial cell culture to final data analysis. This systematic approach ensures a logical progression and helps to standardize the procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Activation of p38 and c-Jun N-terminal kinase pathways and induction of apoptosis by chelerythrine do not require inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of p38 MAP kinase and JNK but not ERK is required for erythropoietin-induced erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Chelerythrine Hydroxide Stock Solution in DMSO
Abstract
This document provides a comprehensive, technically detailed guide for the preparation, storage, and handling of Chelerythrine hydroxide stock solutions using dimethyl sulfoxide (DMSO). Chelerythrine is a potent and selective benzophenanthridine alkaloid inhibitor of Protein Kinase C (PKC), a critical enzyme family in cellular signal transduction.[1][2] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and storage of this reagent. This guide explains the causal relationships behind protocol steps, ensuring scientific integrity and empowering researchers to prepare stable, reliable stock solutions for various applications in cell biology and drug development.
Scientific Background and Reagent Overview
Chelerythrine: A Potent PKC Inhibitor
Chelerythrine is a cell-permeable alkaloid widely used in research to investigate cellular pathways regulated by Protein Kinase C.[2][3] It exerts its inhibitory effect by interacting with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate-accepting substrate and non-competitive with respect to ATP.[1][4][5] This specific mechanism makes it a valuable tool for dissecting PKC-dependent signaling cascades.[1][6]
The compound's chemical structure allows it to exist in two pH-dependent forms: a positively charged iminium ion in acidic to neutral conditions (pH 1-6) and an uncharged alkanolamine pseudo-base at alkaline pH (8.5-11).[7][8][9] The charged iminium form is considered the biologically active species for interacting with key cellular targets.[8][9]
It is crucial to distinguish between the commonly available Chelerythrine chloride (M.W. ~383.8 g/mol ) and This compound (M.W. ~365.4 g/mol ), the subject of this protocol.[4][10] While handling and storage are similar, the difference in molecular weight is critical for accurate molar concentration calculations.
Dimethyl Sulfoxide (DMSO): The Solvent of Choice
DMSO is a highly effective polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an ideal vehicle for creating high-concentration stock solutions for in vitro studies.[11]
Key Properties and Considerations for DMSO:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[12] Water contamination can significantly decrease the solubility of compounds like Chelerythrine, leading to precipitation and inaccurate concentrations.[5][12] Therefore, the use of anhydrous, high-purity DMSO is paramount.
-
Cellular Effects: While widely used, DMSO can have physiological effects on cells, typically observed at concentrations above 0.5%-1%.[13][14] It is essential to maintain the final concentration of DMSO in experimental assays as low as possible and to include a vehicle control (media with the same final DMSO concentration) in all experiments.[14]
-
Freezing Point: DMSO has a relatively high freezing point of ~18.5°C (65.3°F), meaning it may be solid at room temperature.[11] It should be warmed gently to melt completely before use.
Safety and Handling Precautions
Both Chelerythrine and DMSO require careful handling. Adherence to institutional safety guidelines is mandatory.
-
Chelerythrine: This compound is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhaling dust. Avoid all direct contact.
-
-
DMSO: DMSO can facilitate the absorption of other chemicals through the skin.[16]
-
Handling: Always wear gloves. If DMSO comes into contact with your skin, wash the area thoroughly with soap and water.
-
Protocol: 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Required Materials and Equipment
-
This compound (solid powder, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials for storage
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Bath sonicator
Quantitative Data Summary
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₂₁H₁₈NO₄·HO | 365.38[10] | Yellow crystalline solid[17] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Colorless liquid[11] |
Step-by-Step Methodology
Workflow for Preparing this compound Stock Solution
Caption: A step-by-step workflow for the preparation and storage of this compound stock solution in DMSO.
-
Pre-Protocol Preparations:
-
Allow the vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes moisture condensation from the air into the reagents.[12]
-
If the DMSO is frozen, warm it gently in a water bath until it is completely liquid, and mix well.
-
-
Calculations:
-
Use the following formula to determine the mass of this compound required:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock:
Mass (mg) = 10 mM × 1 mL × 365.38 g/mol / 1000 = 3.65 mg
Molarity Calculation Quick-Reference Table (M.W. = 365.38)
Desired Stock Concentration Volume: 0.5 mL Volume: 1 mL Volume: 2 mL 1 mM 0.18 mg 0.37 mg 0.73 mg 5 mM 0.91 mg 1.83 mg 3.65 mg | 10 mM | 1.83 mg | 3.65 mg | 7.31 mg |
-
-
Weighing and Dissolution:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder (e.g., 3.65 mg) directly into the tube. Handle powder in a chemical fume hood.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube using a calibrated pipette.
-
Close the cap tightly and vortex the solution vigorously for 1-2 minutes. The solution should appear clear and yellow.
-
If any solid particles remain, sonicate the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.[17][18][19]
-
Storage and Stability
Proper storage is essential to maintain the potency and reliability of your stock solution.
-
Aliquotting: Immediately aliquot the stock solution into smaller, single-use volumes in amber or light-protected microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption.[7][12]
-
Light Protection: Chelerythrine is light-sensitive.[7] Always use amber vials or wrap clear vials in aluminum foil.
-
Temperature: Store the aliquots under the appropriate conditions, as summarized below.
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Solid Powder | -20°C | Up to 4 years[13] | Store in a desiccated environment, protected from light.[7] |
| DMSO Stock Solution | -20°C | Up to 1 month[7][19] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 1 year[5][7] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Solution | 4°C | Not recommended (>1 day)[13] | Prepare fresh from DMSO stock for each experiment. |
Quality Control and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the DMSO stock solution during storage. | 1. Water absorption by DMSO, reducing solubility.[12] 2. The stock was not allowed to fully warm to room temperature before use. 3. Concentration exceeds solubility limit. | 1. Discard the stock and prepare a new one using fresh, anhydrous DMSO. Review handling procedures to minimize moisture exposure.[12] 2. Warm the vial gently (e.g., in a 37°C water bath) and vortex to see if the compound redissolves. 3. Prepare a more dilute stock solution. |
| Inconsistent or reduced biological activity in experiments. | 1. Degradation of Chelerythrine due to improper storage (light exposure, freeze-thaw cycles).[7] 2. Age of the stock solution has exceeded its shelf-life. 3. Inaccurate initial concentration due to weighing or pipetting errors. | 1. Prepare a fresh stock solution from the solid powder, strictly following storage and handling protocols. 2. Always label aliquots with the preparation date and discard after the recommended storage period. 3. Ensure balance and pipettes are properly calibrated. |
| Precipitate forms when diluting the stock into aqueous culture media. | 1. The aqueous solubility of Chelerythrine is much lower than in DMSO.[13][20] 2. The stock solution was added too quickly to the media. | 1. Ensure the final concentration in the media is within the compound's aqueous solubility limit. 2. Add the DMSO stock dropwise to the culture media while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations. |
Application Example: Dilution for Cell-Based Assays
Chelerythrine is a potent inhibitor of PKC, and understanding its mechanism is key to its application.
Mechanism of PKC Inhibition by Chelerythrine
Caption: Chelerythrine competitively binds to the substrate site on the PKC catalytic domain, preventing phosphorylation.
To treat cells with Chelerythrine, the 10 mM DMSO stock solution must be diluted to a final working concentration (e.g., 1-10 µM) in cell culture medium.
Protocol:
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make 10 mL of media with a final concentration of 10 µM Chelerythrine from a 10 mM stock, a 1:1000 dilution is required.
Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration Volume of Stock = (10 µM × 10 mL) / 10,000 µM = 0.010 mL or 10 µL
-
Prepare Working Solution:
-
Warm an aliquot of the 10 mM stock solution to room temperature.
-
Add 10 µL of the stock solution to 10 mL of pre-warmed cell culture medium.
-
Crucially, add the DMSO stock to the media, not the other way around. Pipette the stock directly into the media and mix immediately by inverting or swirling to avoid precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of culture medium (e.g., 10 µL of DMSO in 10 mL of media). This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in this example is 0.1%, which is well below the toxicity threshold for most cell lines.[14]
References
- Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993-999.
- Chmura, S. J., Dolan, M. E., Cha, A., Mauceri, H. J., Kufe, D. W., & Weichselbaum, R. R. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity. Clinical Cancer Research, 6(2), 737-742.
- Exposome-Explorer. (2013). Chelerythrine chloride SAFETY DATA SHEET.
- Lu, Y. J., Chen, J., & Wu, G. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Molecules, 26(23), 7201.
- Ghashghaeinia, M., et al. (2020). The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. Cell Biology and Toxicology, 37, 213–229.
- PubChem. (n.d.). Chelerythrine. National Center for Biotechnology Information.
- University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- Newton, A. C. (2018). Protein Kinase C: Poised to Signal. American Journal of Physiology-Endocrinology and Metabolism, 314(11), E994-E1001.
- Wikipedia. (n.d.). Chelerythrine.
- ResearchGate. (2024). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Global Substance Registration System. (n.d.). This compound.
- Basu, A., & Suresh Kumar, G. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. Mutation Research/Reviews in Mutation Research, 777, 46-59.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
- Qi, W., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 730669.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
Sources
- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. chelerythrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Chelerythrine chloride | Autophagy | Apoptosis | BCL | PKC | TargetMol [targetmol.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. usbio.net [usbio.net]
Application Notes & Protocols: Utilizing Chelerythrine Hydroxide in Kinase Activity Assays
Abstract
Chelerythrine, a natural benzophenanthridine alkaloid, is widely recognized as a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1][2] Its utility in dissecting signal transduction pathways makes it an invaluable tool for researchers in oncology, immunology, and neuroscience. This document provides a comprehensive guide to the use of Chelerythrine, with a focus on its hydroxide form, in both biochemical and cell-based kinase activity assays. We delve into its mechanism of action, provide field-proven protocols for its application, and offer insights into data interpretation and troubleshooting, ensuring scientific rigor and experimental success.
Introduction: Understanding Chelerythrine
Chelerythrine is isolated from plants such as Chelidonium majus (greater celandine).[1] In aqueous solutions, its structure exists in a pH-dependent equilibrium between two forms: a positively charged iminium cation and an uncharged alkanolamine, also known as the pseudo-base or hydroxide form.[1][3][4] The neutral hydroxide form is considered more cell-permeable, facilitating its interaction with intracellular targets.
The primary and most studied activity of Chelerythrine is the potent and specific inhibition of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC isoforms are critical nodes in signaling cascades that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[5] Consequently, Chelerythrine serves as a vital chemical probe to elucidate the roles of PKC in these processes.
Mechanism of Kinase Inhibition
Chelerythrine exerts its inhibitory effect on PKC by interacting with the enzyme's catalytic domain.[2] Mechanistic studies have revealed a specific mode of inhibition:
-
Competitive with Substrate: Chelerythrine acts as a competitive inhibitor with respect to the phosphate-acceptor substrate (e.g., histone proteins or synthetic peptides).[2][6] It binds to the substrate-binding site within the catalytic domain, preventing the phosphorylation of target proteins. The reported inhibitory constant (Ki) is approximately 0.7 µM.[2]
-
Non-Competitive with ATP: The inhibition is non-competitive with respect to ATP, indicating that Chelerythrine does not bind to the ATP-binding pocket.[2][6] This distinguishes it from many other kinase inhibitors, such as staurosporine.
-
Selectivity: While potent against PKC (IC₅₀ ≈ 660 nM), Chelerythrine shows high selectivity, with significantly less activity against other kinases like tyrosine protein kinase, cAMP-dependent protein kinase (PKA), and calcium/calmodulin-dependent protein kinase (CaMK).[2]
However, it is crucial for researchers to be aware of potential off-target effects. At higher concentrations, Chelerythrine has been reported to activate MAPK pathways, inhibit the anti-apoptotic protein Bcl-xL, and interact with other cellular targets, which must be considered when interpreting experimental outcomes.[7]
Caption: Mechanism of PKC inhibition by Chelerythrine.
Reagent Preparation and Handling
Proper handling and storage of Chelerythrine are paramount to ensure its stability and activity. The compound is typically supplied as a chloride salt, which readily forms the hydroxide pseudo-base in solution.
-
Solubility: Chelerythrine chloride is soluble in both water and DMSO up to 10 mM. For cell-based assays, DMSO is the preferred solvent for stock solutions.
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of Chelerythrine chloride (MW: 383.83 g/mol ).
-
Add the required volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage and Stability:
-
Solid: Store the lyophilized powder desiccated at -20°C, protected from light. Stable for up to 3 years.[8]
-
Solutions: Stock solutions are light-sensitive.[8] Aliquot into single-use volumes in amber or foil-wrapped tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.[8]
-
-
Safety Precautions: Chelerythrine is a potent bioactive compound. Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, are required. It is classified as acutely toxic and may be fatal if swallowed.[9][10]
Protocol I: In Vitro Biochemical PKC Activity Assay
This protocol describes a non-radioactive, ELISA-based method to determine the IC₅₀ of Chelerythrine against a purified PKC isoform. The principle involves the phosphorylation of a biotinylated substrate peptide by PKC, which is then captured on a streptavidin-coated plate and detected using a phosphorylation-specific antibody.
Materials and Reagents
-
Purified, active PKC enzyme (e.g., PKCα, PKCβ)
-
PKC Substrate Peptide (biotinylated)
-
Streptavidin-coated 96-well microplate
-
Chelerythrine
-
Staurosporine (Positive Control Inhibitor)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP Solution
-
Anti-phospho-PKC Substrate Antibody (conjugated to HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Workflow for the in vitro biochemical PKC assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare serial dilutions of Chelerythrine in Kinase Assay Buffer (e.g., from 100 µM to 1 nM). Also prepare solutions for controls: "No Inhibitor" (vehicle only), "No Enzyme," and a positive control inhibitor (e.g., 1 µM Staurosporine).
-
Enzyme Addition: Add 20 µL of diluted PKC enzyme to each well of the streptavidin-coated plate, except for the "No Enzyme" control wells.
-
Inhibitor Addition: Add 10 µL of the Chelerythrine serial dilutions or control solutions to the appropriate wells.
-
Pre-incubation: Gently tap the plate to mix and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP/Substrate mix in Kinase Assay Buffer. Add 20 µL of this mix to all wells to start the reaction. Incubate for 30-60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of a stop/wash buffer (e.g., PBS with 0.1% Tween-20 and 50 mM EDTA). Wash the plate 3 times.
-
Antibody Detection: Add 50 µL of diluted anti-phospho-substrate antibody to each well. Incubate for 60 minutes at room temperature.
-
Final Wash and Development: Wash the plate 3 times. Add 50 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
-
Measurement: Add 50 µL of Stop Solution. Read the absorbance at 450 nm within 15 minutes.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "No Enzyme" control from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the Chelerythrine concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of Chelerythrine that inhibits 50% of PKC activity.
| Chelerythrine [nM] | Absorbance (450 nm) | % Inhibition |
| 0 (Vehicle) | 1.250 | 0% |
| 10 | 1.213 | 3% |
| 100 | 1.025 | 18% |
| 300 | 0.775 | 38% |
| 600 | 0.613 | 51% |
| 1000 | 0.450 | 64% |
| 5000 | 0.150 | 88% |
| 10000 | 0.088 | 93% |
| Table 1: Representative data from a PKC biochemical assay used to determine the IC₅₀ of Chelerythrine. |
Protocol II: Cell-Based Assay for PKC Pathway Inhibition
This protocol uses Western blotting to assess the ability of Chelerythrine to inhibit PKC signaling in cultured cells. Phorbol 12-myristate 13-acetate (PMA), a potent PKC activator, is used to stimulate a downstream phosphorylation event, which is then measured in the presence or absence of the inhibitor.
Materials and Reagents
-
Human cell line (e.g., HeLa, SQ-20B, U2OS)[11]
-
Complete cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Chelerythrine stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-phospho-MARCKS (a common PKC substrate), Anti-total-MARCKS
-
Loading control antibody (e.g., Anti-β-Actin or Anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
PKC Signaling Pathway Context
Caption: Simplified PKC/NF-κB signaling pathway inhibited by Chelerythrine.
Step-by-Step Protocol
-
Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of Chelerythrine (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
PKC Stimulation: Add PMA to a final concentration of 100 nM to all wells except the "unstimulated" control. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein samples with lysis buffer and loading dye.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-MARCKS) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total MARCKS and a loading control.
-
Expected Results
The Western blot should show a strong band for phospho-MARCKS in the "PMA only" lane. This signal should decrease in a dose-dependent manner in the lanes pre-treated with Chelerythrine, demonstrating its inhibitory activity in a cellular context. Total MARCKS and the loading control should remain consistent across all lanes.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in biochemical assay | Insufficient washing; Non-specific antibody binding | Increase the number and duration of wash steps. Increase the concentration of detergent (e.g., Tween-20) in the wash buffer. Increase blocking time. |
| No kinase activity detected | Inactive enzyme; Incorrect buffer components; ATP degradation | Use a fresh aliquot of enzyme and confirm its activity. Ensure Mg²⁺ is present in the buffer. Prepare fresh ATP solution for each experiment. |
| Inconsistent results in cell-based assay | Variable cell confluency; Inconsistent treatment times; Chelerythrine precipitation | Plate cells at a consistent density. Standardize all incubation times precisely. Ensure the final DMSO concentration is low (<0.5%) and that Chelerythrine is fully dissolved in the medium. |
| Chelerythrine shows low potency in cells | Poor cell permeability; Compound efflux | Confirm the pH of your medium. While the hydroxide form is more permeable, efflux pumps can remove the compound. Consider using a different cell line or checking for MDR protein expression. |
Conclusion
Chelerythrine is a powerful and specific inhibitor of Protein Kinase C, making it an essential tool for cell signaling research. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can effectively probe the function of PKC in diverse biological systems. The biochemical and cell-based assays detailed in this guide provide a solid framework for quantifying the inhibitory activity of Chelerythrine and validating its effects in a physiologically relevant context. As with any small molecule inhibitor, careful consideration of potential off-target effects through dose-response studies and the use of multiple controls is critical for rigorous and reproducible science.
References
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]
- Chelerythrine. Wikipedia. [Link]
- Biochemical assays for multiple activation states of protein kinase C.
- Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Enzyme Assays for Protein Kinase C Activity.
- In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity. AACR Journals. [Link]
- Activators and Inhibitors of Protein Kinase C (PKC)
- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. PubMed. [Link]
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Effect of chelerythrine on protein kinase C (PKC) activity.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI. [Link]
- Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. PubMed Central. [Link]
- In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. PubMed. [Link]
- Study on structure–activity relationship of chelerythrine.
- Chelerythrine | C21H18NO4+ | CID 2703. PubChem. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife. [Link]
- Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. NIH. [Link]
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. PubMed Central. [Link]
- SID 135102464 - Chelerythrine hydrochloride. PubChem. [Link]
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Note & Protocols: Profiling Transcriptional Landscapes Following Chelerythrine Hydroxide Treatment
Audience: Researchers, scientists, and drug development professionals engaged in molecular pharmacology and oncology.
Abstract: This document provides a comprehensive guide to designing and executing gene expression analysis studies to elucidate the cellular response to Chelerythrine, a natural benzophenanthridine alkaloid. We delve into the compound's complex mechanism of action, offering a strategic framework and detailed, field-tested protocols for robust transcriptomic profiling using both quantitative real-time PCR (RT-qPCR) and next-generation sequencing (RNA-Seq).
Section 1: The Scientific Rationale—Understanding Chelerythrine's Molecular Impact
Chelerythrine is a bioactive alkaloid derived from plants such as Chelidonium majus (Greater Celandine).[1][2] While it was initially characterized as a potent and selective inhibitor of Protein Kinase C (PKC), subsequent research has revealed a more complex and multifaceted mechanism of action that extends beyond simple PKC inhibition.[3][4] Its demonstrated anti-cancer, anti-inflammatory, and anti-bacterial properties stem from its ability to modulate a network of critical signaling pathways, making gene expression analysis a powerful tool to map its cellular effects.[2][5][6]
Core Mechanisms of Action
A successful gene expression study hinges on understanding the probable biological pathways being perturbed. Chelerythrine treatment is known to trigger a cascade of cellular events:
-
PKC Inhibition: As a primary mode of action, Chelerythrine competes with the phosphate acceptor on the catalytic domain of PKC, a crucial family of kinases involved in cell proliferation, differentiation, and survival.[3][7]
-
PKC-Independent Pathway Modulation: Critically, many of Chelerythrine's effects are independent of its action on PKC.[3] It directly influences several other key signaling nodes:
-
MAPK Pathway Activation: It robustly activates stress-activated protein kinase (SAPK/JNK) and p38 MAPK pathways, often through the induction of reactive oxygen species (ROS).[2][3] This is a key driver of apoptosis.
-
PI3K/AKT/mTOR Pathway Inhibition: The compound inhibits the phosphorylation, and thus the activity, of key components of this pro-survival pathway, including PI3K, Akt, and mTOR.[8]
-
Induction of Apoptosis: Chelerythrine is a potent inducer of apoptosis. It inhibits anti-apoptotic proteins like Bcl-xL and Bcl-2, promotes mitochondrial dysfunction, and activates the caspase cascade.[3][9][10]
-
NF-κB and Nrf2 Modulation: It can suppress the pro-inflammatory NF-κB pathway while activating the Nrf2/ARE antioxidant response pathway, explaining its anti-inflammatory effects.[5][11]
-
STAT3 Inactivation: The compound has been shown to induce apoptosis by inactivating the STAT3 signaling pathway.[12]
-
These intersecting pathways culminate in significant cellular reprogramming, primarily manifesting as cell cycle arrest, apoptosis, and modulation of inflammatory responses.[1][12]
Visualizing the Signaling Cascade
To conceptualize these interactions, the following diagram illustrates the major signaling pathways affected by Chelerythrine.
Caption: Major signaling pathways modulated by Chelerythrine treatment.
Section 2: Experimental Design & Workflow
A well-designed experiment is paramount for generating reproducible and interpretable data. The goal is to capture the specific transcriptional response to Chelerythrine, not a generic cellular stress signature from excessive toxicity.
Foundational Experimental Parameters
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line known to be sensitive to PKC inhibitors like A549 lung cancer or HepG2 liver cancer cells).[9][13]
-
Dose-Response and IC50 Determination: Before any gene expression analysis, perform a cell viability assay (e.g., MTT, CCK-8) to determine the half-maximal inhibitory concentration (IC50). For transcriptomic studies, it is crucial to use sub-IC50 concentrations (e.g., 0.25x to 0.5x IC50) to ensure the majority of cells are viable and the observed changes are due to specific pathway modulation, not widespread cell death. Typical working concentrations in literature range from 1-20 µM.[3][14]
-
Time-Course Selection: Gene expression is dynamic. A time-course experiment is highly recommended.
-
Controls and Replicates:
-
Vehicle Control: This is non-negotiable. Chelerythrine is typically dissolved in DMSO.[3] The control cells must be treated with the same final concentration of DMSO as the experimental group.
-
Biological Replicates: A minimum of three independent biological replicates is the standard for statistical robustness in both qPCR and RNA-Seq experiments.
-
Master Experimental Workflow
The overall process from cell culture to data interpretation follows a validated pipeline.
Caption: A comprehensive workflow for gene expression analysis.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for core laboratory procedures.
Protocol 1: Cell Culture and Chelerythrine Treatment
-
Reagent Preparation:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA isolation) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the 10 mM Chelerythrine stock.
-
Prepare working dilutions in complete culture medium. For example, to achieve a 5 µM final concentration, dilute the 10 mM stock 1:2000 into the medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.05% for a 1:2000 dilution).
-
Aspirate the old medium from the cells and gently add the Chelerythrine-containing medium or the vehicle control medium.
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO2) and incubate for the desired time points (e.g., 6 hours, 24 hours).
-
-
Harvesting:
-
At each time point, aspirate the medium, wash the cell monolayer once with ice-cold PBS, and proceed immediately to RNA isolation.
-
Protocol 2: High-Integrity RNA Isolation
This protocol assumes the use of a silica column-based kit, which is standard for high-quality RNA suitable for sequencing.
-
Cell Lysis: Add the lysis buffer provided with the kit (containing a chaotropic agent like guanidinium thiocyanate) directly to the culture well. Pipette up and down to homogenize and ensure complete lysis.
-
Homogenization: Pass the lysate through a fine-gauge needle (21G) or a commercial shredder column to shear genomic DNA.
-
Ethanol Precipitation: Add 1 volume of 70% ethanol to the cleared lysate and mix well.
-
Binding: Transfer the mixture to the provided silica spin column and centrifuge. The RNA will bind to the membrane.
-
Washing: Perform the recommended wash steps with the provided buffers to remove proteins, salts, and other contaminants. Include an on-column DNase digestion step as per the kit's instructions to eliminate any residual genomic DNA.
-
Elution: Elute the purified RNA in nuclease-free water.
-
Quality Control (Critical Step):
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance. Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio of >1.8.
-
Integrity: Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent. Aim for an RNA Integrity Number (RIN) of >8.0 for RNA-Seq and >7.0 for RT-qPCR.
-
Protocol 3: Targeted Gene Expression Analysis by RT-qPCR
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
Design or select pre-validated primers for your target and reference genes. Primers should span an exon-exon junction to prevent amplification of any contaminating gDNA.
-
-
qPCR Reaction:
-
Prepare a master mix containing a SYBR Green-based qPCR reagent, forward and reverse primers (final concentration ~200-500 nM), and nuclease-free water.
-
Add diluted cDNA to the appropriate wells of a qPCR plate.
-
Add the master mix. Seal the plate.
-
-
Thermocycling:
-
Run the plate on a real-time PCR instrument using a standard 3-step cycling protocol (e.g., 95°C denaturation, 60°C anneal, 72°C extension), followed by a melt curve analysis to confirm product specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of your target gene to a stable reference gene (e.g., GAPDH, ACTB) and then normalize the treated samples to the vehicle control.
-
| Potential Target Genes for RT-qPCR Validation | Associated Pathway | Expected Regulation by Chelerythrine |
| FOS, JUN | MAPK Signaling | Upregulation |
| BAX, PUMA | Pro-Apoptosis | Upregulation |
| BCL2, BCL-XL (BCL2L1) | Anti-Apoptosis | Downregulation |
| CCND1 (Cyclin D1) | Cell Cycle Progression | Downregulation |
| CDKN1A (p21) | Cell Cycle Arrest | Upregulation[10] |
| HMOX1 | Nrf2 Antioxidant Response | Upregulation |
Section 4: Data Interpretation—From Numbers to Biology
The final and most critical phase is interpreting the gene expression data in the context of Chelerythrine's known biology.
-
For RT-qPCR Data: A 2-fold change is generally considered biologically significant. Confirm that the observed changes align with the expected pathway modulation. For example, an increase in BAX mRNA and a decrease in BCL2 mRNA strongly supports the induction of apoptosis.[9]
-
For RNA-Seq Data:
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in treated vs. control samples (typically defined by a False Discovery Rate < 0.05 and a log2 fold change > 1).
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to determine if the list of differentially expressed genes is significantly enriched for specific biological pathways (e.g., "Apoptotic Signaling Pathway," "MAPK Cascade") or GO terms ("regulation of cell cycle," "response to oxidative stress"). This provides an unbiased view of the global cellular response.
-
Connecting to Mechanism: Correlate the enriched pathways with the known mechanisms of Chelerythrine. For instance, enrichment of MAPK signaling pathways validates the expected activation of this cascade.[2][5] The discovery of novel, unexpected pathways can open new avenues of research into the compound's full therapeutic potential.
-
By following this integrated approach of informed experimental design, meticulous execution of protocols, and rigorous data analysis, researchers can effectively map the transcriptional consequences of Chelerythrine treatment, providing deep insights into its mechanism of action and potential as a therapeutic agent.
References
- Hu, J., Liu, J., Wu, X., Chen, T., & Wang, L. (2010). Microarray analysis of the chelerythrine-induced transcriptome of Mycobacterium tuberculosis. PubMed.
- Wikipedia. (n.d.). Chelerythrine. Wikipedia.
- Ghaffari, S., Dehghan, G., & Zare, A. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online.
- Li, J., et al. (2021). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. PubMed Central.
- Qi, L., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central.
- Qi, Z., et al. (2022). Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway. MDPI.
- Yang, B., et al. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. PubMed.
- Ghaffari, S., Dehghan, G., & Zare, A. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central.
- Malikova, J., Zdarilova, A., & Hlobilkova, A. (2006). EFFECTS OF SANGUINARINE AND CHELERYTHRINE ON THE CELL CYCLE AND APOPTOSIS. ResearchGate.
- Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. ResearchGate.
- Wang, Y., et al. (2024). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI.
- National Center for Biotechnology Information. (n.d.). Chelerythrine. PubChem.
- Sluyter, R., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology.
- Chen, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Li, J., et al. (2024). Chelerythrine Inhibits TGF-β-Induced Epithelial–Mesenchymal Transition in A549 Cells via RRM2. MDPI.
- Chen, J., et al. (2024). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. National Institutes of Health.
- Basu, A., & Suresh Kumar, G. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central.
- National Center for Biotechnology Information. (n.d.). SID 135102464 - Chelerythrine hydrochloride. PubChem.
- Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. PubMed.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 4. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Chelerythrine Hydroxide in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine, a natural benzophenanthridine alkaloid, has garnered significant attention in oncological research due to its potent anti-tumor activities.[1][2] A primary mechanism of action is its role as a selective and cell-permeable inhibitor of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction pathways that regulate cell proliferation and survival.[3][4] This document provides a comprehensive guide for the utilization of Chelerythrine hydroxide in preclinical xenograft tumor models. It outlines the underlying scientific principles, detailed experimental protocols, and robust data analysis methodologies to empower researchers in evaluating the therapeutic potential of this promising compound.
Scientific Background and Rationale
Chelerythrine is a quaternary benzophenanthridine alkaloid extracted from plants such as Chelidonium majus.[3] Its anticancer properties are attributed to its ability to induce apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1] A key molecular target of Chelerythrine is Protein Kinase C (PKC). By competitively inhibiting the catalytic domain of PKC with respect to the phosphate acceptor, Chelerythrine disrupts downstream signaling cascades that are often dysregulated in cancer.[4]
Beyond its well-documented effects on PKC, emerging evidence indicates that Chelerythrine's anti-neoplastic activity is multifaceted. It has been shown to induce the generation of reactive oxygen species (ROS), trigger endoplasmic reticulum (ER) stress, and inhibit the STAT3 signaling pathway, all of which contribute to its pro-apoptotic effects in cancer cells.[5] Furthermore, Chelerythrine can modulate the expression of Bcl-2 family proteins, interfering with the interaction between Bcl-xL and Bax, which directly impacts mitochondrial-mediated apoptosis.[1] Studies have also demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cancer cell growth, proliferation, and survival.[6]
The use of xenograft tumor models, where human tumor cells are implanted into immunocompromised mice, provides an invaluable in vivo platform to assess the anti-tumor efficacy and systemic effects of compounds like Chelerythrine.[7] These models allow for the evaluation of a drug's ability to inhibit tumor growth in a complex biological system, offering crucial data for preclinical drug development.[2][8]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Chelerythrine exerts its anti-cancer effects through a variety of mechanisms, making it a promising candidate for further investigation.
-
PKC Inhibition: As a potent and selective inhibitor of PKC, Chelerythrine blocks the phosphorylation of downstream targets involved in cell proliferation and survival signaling.[3][4]
-
Induction of Apoptosis: Chelerythrine promotes programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This includes the disruption of mitochondrial membrane potential and the activation of caspases.[1][9]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle at various phases, such as G1, S, or G2/M, preventing cancer cell division.[1][10]
-
ROS Generation and ER Stress: Chelerythrine can induce the production of reactive oxygen species, leading to oxidative stress and subsequent endoplasmic reticulum stress, which can trigger apoptosis.[1][5]
-
Inhibition of Pro-Survival Pathways: It has been shown to downregulate key survival pathways like PI3K/AKT/mTOR and STAT3.[5][6]
-
Anti-Metastatic Properties: By inhibiting pathways such as TGFB1-ERK1/2/Smad2/3-Snail/ZEB1, Chelerythrine may suppress tumor cell migration, invasion, and stemness.[11]
Figure 2: General workflow for a xenograft tumor model study.
Step-by-Step Methodology
-
Cell Culture and Preparation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in serum-free media or PBS at the desired concentration (e.g., 1-10 x 10^6 cells per injection).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. [12]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse. [13]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). [13] * Measure tumor dimensions 2-3 times per week using calipers or an ultrasound imaging system.
-
-
Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended). Ensure the average tumor volume is similar across all groups at the start of treatment.
-
-
Preparation and Administration of Chelerythrine:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentration. The final DMSO concentration should ideally be below 5-10%.
-
Administer Chelerythrine (e.g., via intraperitoneal injection, oral gavage, or intravenous injection) according to the predetermined dosing schedule and volume. The control group should receive the vehicle only.
-
A previously reported effective dose in a xenograft model is 5 mg/kg.
-
-
Tumor and Health Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity. [14] * Observe the animals for any signs of distress or adverse reactions.
-
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be snap-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for histopathological examination (IHC).
-
Data Collection and Analysis
Tumor Volume Calculation
-
Caliper Measurement: The most common formula is:
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): A common metric to express the efficacy of the treatment.
-
% TGI = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100%. * Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.
-
-
Waterfall Plot: Illustrates the individual response of each animal to the treatment, showing the percentage change in tumor volume from baseline.
Statistical Analysis
-
Tumor growth data often exhibit variability and may not follow a normal distribution. [17][18]* Statistical significance between the treated and control groups can be determined using appropriate tests, such as a two-way ANOVA with repeated measures or a mixed-effects model to analyze the tumor growth curves. [19]* Student's t-test or Mann-Whitney U test can be used to compare endpoint tumor volumes or weights.
-
A p-value < 0.05 is typically considered statistically significant.
Exemplary Data Presentation
Table 1: Effect of Chelerythrine on Xenograft Tumor Growth
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 152.5 ± 15.1 | 1250.8 ± 102.3 | 1.28 ± 0.11 | - |
| Chelerythrine (5 mg/kg) | 155.2 ± 14.8 | 587.4 ± 75.6 | 0.61 ± 0.08 | 53.0 |
*p < 0.05 compared to Vehicle Control
Troubleshooting and Considerations
-
Solubility and Stability: Chelerythrine exists in a charged "iminium" form at acidic to neutral pH and an uncharged "alkanolamine" form at alkaline pH. [1][20]The charged form is generally more active. [1]Ensure complete dissolution and stability of the compound in the chosen vehicle. Sonication may aid in solubilization.
-
Toxicity: Monitor mice closely for weight loss, lethargy, or other signs of toxicity. While some studies report minimal toxicity, dose-finding studies are recommended. [2][8]The in vivo toxicity of Chelerythrine may be lower than in vitro due to its structural conversion. [20][21]* Tumor Model Selection: The choice of cancer cell line is critical. Ideally, use a cell line with a known sensitivity to Chelerythrine and a well-established growth rate in xenograft models. Patient-derived xenograft (PDX) models can offer higher clinical relevance. [12][13]* Pharmacokinetics: The half-life of Chelerythrine can be relatively short, necessitating multiple daily doses for sustained exposure. [21][22]
Conclusion
This compound is a compelling anti-cancer agent with a multi-modal mechanism of action. The use of xenograft tumor models provides a robust platform for evaluating its therapeutic efficacy in vivo. By following well-designed and rigorously executed protocols, researchers can generate high-quality, reproducible data to advance the preclinical development of this promising compound. Careful consideration of the experimental design, data analysis methods, and potential challenges will ensure the generation of meaningful insights into the anti-tumor potential of Chelerythrine.
References
- Wikipedia. Chelerythrine. [Link]
- Li, F., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 734553. [Link]
- Chen, M., et al. (2016). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters, 12(1), 477–483. [Link]
- Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Jensen, M. M., et al. (2014). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Experimental & Clinical Cancer Research, 33, 89. [Link]
- Wu, J., & Tan, M. (2011). Statistical Analysis for Tumor Xenograft Experiments in Drug Development.
- He, L., et al. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. Journal of Cellular and Molecular Medicine, 23(11), 7474-7485. [Link]
- Liu, T. H., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants, 12(10), 1832. [Link]
- Wang, Y., et al. (2022). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal.
- Tan, S. H., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. International Journal of Molecular Sciences, 21(1), 343. [Link]
- Chen, M., et al. (2016). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters, 12(1), 477-483. [Link]
- Valipour, M., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Cell Cycle, 20(20), 2097-2111. [Link]
- Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies.
- Sørensen, M. S., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE, 19(7), e0305886. [Link]
- Wang, Y., & Huang, X. (2024). Chelerythrine induces apoptosis and ferroptosis through Nrf2 in ovarian cancer cells. Cellular and Molecular Biology, 70(3), 174-181. [Link]
- Wu, J. (2010). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
- Jørgensen, J. T., et al. (2011). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. Cancer Imaging, 11, 211-218. [Link]
- Heitjan, D. F. (2011). Biology, Models, and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research, 17(5), 949-952. [Link]
- FUJIFILM VisualSonics. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. [Link]
- Garrett-Mayer, E. (2007). Statistical analysis of in vivo tumor growth experiments. Statistics in Medicine, 26(1), 1-12. [Link]
- Wang, Z., et al. (2022). Chelerythrine inhibits the progression of glioblastoma by suppressing the TGFB1-ERK1/2/Smad2/3-Snail/ZEB1 signaling pathway. Journal of Ethnopharmacology, 285, 114872. [Link]
- Mauceri, H. J., et al. (2002). Chelerythrine-based therapies for cancer.
- Liu, D., et al. (2018). Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs. Xenobiotica, 48(12), 1226-1231. [Link]
- Liu, D., et al. (2018). Pharmacokinetics of Chelerythrine and Its Metabolite after Oral and Intramuscular Administrations in Pigs.
- Zhang, L., et al. (2019). Antitumor Effects of Chelerythrine: A Literature Review. Latin American Journal of Pharmacy, 38(10), 2056-64. [Link]
- Peng, L., et al. (2023). Study on structure–activity relationship of chelerythrine. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8040. [Link]
- Chmura, S. J., et al. (2000). In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity and Growth Delay in Vivo. Clinical Cancer Research, 6(2), 737-742. [Link]
- da Silva, A. C. A., et al. (2021). Cytotoxic and chemosensitizing effects of glycoalkaloidic extract on 2D and 3D models using RT4 and patient derived xenografts bladder cancer cells. Toxicology in Vitro, 76, 105217. [Link]
- Zhang, L., et al. (2019). Chelerythrine (CHE) can Block Tumor Cells at Different Times.
- Chmura, S. J., et al. (2000). In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. Clinical Cancer Research, 6(2), 737-742. [Link]
- Tanimizu, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1361917. [Link]
- Liu, T. H., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants, 12(10), 1832. [Link]
Sources
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chelerythrine - Wikipedia [en.wikipedia.org]
- 4. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and chemosensitizing effects of glycoalkaloidic extract on 2D and 3D models using RT4 and patient derived xenografts bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 14. WO2002013803A2 - Chelerythrine-based therapies for cancer - Google Patents [patents.google.com]
- 15. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 16. Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements | FUJIFILM VisualSonics [visualsonics.com]
- 17. worldscientific.com [worldscientific.com]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Statistical analysis of in vivo tumor growth experiments. | Semantic Scholar [semanticscholar.org]
- 20. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Chelerythrine for the Investigation of Bcl-2 Family Protein Interactions
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cell survival and death.[1][2][3] The intricate network of interactions between pro-apoptotic and anti-apoptotic members of this family dictates the cell's fate, and its dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of small molecules that modulate these protein-protein interactions (PPIs) is a major focus in cancer therapy.[6] Chelerythrine, a natural benzophenanthridine alkaloid, has been identified as a direct inhibitor of anti-apoptotic Bcl-2 proteins, making it a valuable chemical tool for investigating the functional consequences of these interactions.[6][7] This guide provides an in-depth exploration of Chelerythrine's mechanism of action and detailed protocols for its application in studying Bcl-2 family PPIs in both biochemical and cellular contexts.
The Bcl-2 Family and the Role of Chelerythrine
The Bcl-2 family is comprised of three functional sub-groups:
-
Anti-apoptotic Proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which sequester pro-apoptotic proteins to prevent apoptosis.[2][4]
-
Pro-apoptotic Effector Proteins: (e.g., Bax, Bak) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[1][4]
-
Pro-apoptotic BH3-only Proteins: (e.g., Bid, Bad, Bim, PUMA, Noxa) which act as sensors of cellular stress and promote apoptosis by either directly activating effectors or by neutralizing the anti-apoptotic proteins.[1]
The balance of these interactions forms a rheostat that determines cell survival or death. In many cancer cells, overexpression of anti-apoptotic proteins like Bcl-xL sequesters pro-apoptotic partners, effectively disabling the apoptotic machinery.
Mechanism of Action of Chelerythrine
Chelerythrine induces apoptosis by directly targeting and inhibiting anti-apoptotic Bcl-2 family members.[6] It was identified as an inhibitor of the Bcl-xL/Bak BH3 domain interaction, thereby displacing pro-apoptotic proteins like Bax and Bak from their anti-apoptotic counterparts.[6] This "unleashes" the pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.[6][8]
Interestingly, structural and mutagenesis studies have revealed that Chelerythrine binds to the BH1 groove of Bcl-xL, a site distinct from the canonical BH3-binding cleft targeted by many other BH3-mimetic drugs.[9] This unique binding mode may confer different specificities and downstream effects, making it a particularly interesting tool for comparative studies. While widely known as a Protein Kinase C (PKC) inhibitor, its ability to induce apoptosis by directly targeting mitochondria can be independent of its PKC activity.[6][10]
Caption: The Intrinsic Apoptosis Pathway and Chelerythrine's Point of Intervention.
Properties and Handling of Chelerythrine
Proper handling and storage are critical for reproducible results. The table below summarizes key properties and recommendations.
| Property | Value / Recommendation | Source(s) |
| Molecular Formula | C₂₁H₁₈ClNO₄ | |
| Molecular Weight | 383.83 g/mol | |
| IC₅₀ (Bcl-xL/Bak) | ~1.5 µM | [6] |
| IC₅₀ (PKC) | ~0.66 µM | |
| Solubility | Soluble in DMSO (up to 10 mM) and Water (up to 10 mM) | [11] |
| Stock Solution | Prepare a 10 mM stock in anhydrous DMSO. | [11] |
| Storage (Solid) | -20°C, desiccated, protected from light. Stable for up to 24 months. | [11] |
| Storage (Solution) | Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [11] |
| Cell Culture Use | The charged iminium form is prevalent at neutral pH. Be aware of potential precipitation at high final concentrations in media. | [11][12] |
Application I: Biochemical Validation of Bcl-xL Inhibition
To quantitatively assess the direct inhibitory effect of Chelerythrine on a specific Bcl-2 family interaction, a biochemical assay using purified components is essential. Fluorescence Polarization (FP) is a robust, solution-based technique ideal for this purpose.[13][14]
Principle of Fluorescence Polarization (FP)
FP measures the change in the tumbling rate of a fluorescently labeled molecule. A small, fluorescently labeled peptide (e.g., a BH3 domain peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. When this peptide binds to a large protein (e.g., Bcl-xL), the resulting complex tumbles much more slowly, leading to a high polarization signal. An inhibitor that disrupts this interaction will displace the labeled peptide, causing the polarization signal to decrease.
Caption: Experimental Workflow for Co-Immunoprecipitation (Co-IP).
Protocol: Co-Immunoprecipitation
Materials:
-
Cell line expressing endogenous target proteins (e.g., OCI-AML3)
-
Chelerythrine stock solution
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% CHAPS. Crucially, buffer must be gentle enough to maintain PPIs.
-
Protease and Phosphatase Inhibitor Cocktails
-
IP-grade primary antibody against bait protein (e.g., anti-Bcl-xL)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE loading buffer
-
Primary antibody against prey protein (e.g., anti-Bak) for Western Blot
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of Chelerythrine (e.g., 5 µM) or vehicle (DMSO) for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer supplemented with freshly added protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration (e.g., via BCA assay).
-
-
Pre-Clearing (Recommended):
-
To 1 mg of protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C to remove non-specifically binding proteins. [15] * Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-Bcl-xL antibody (or isotype control IgG for the negative control).
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complex:
-
Add 30-50 µL of pre-washed Protein A/G beads to each sample.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads (using a magnetic rack or centrifugation). Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. Washing stringency may need optimization to reduce background without disrupting the specific interaction. [15]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute and denature the proteins.
-
-
Western Blot Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Include a lane with a small percentage (2-5%) of the initial "input" lysate to verify protein expression.
-
Perform Western blotting using standard procedures.
-
Probe separate blots with anti-Bak (prey) and anti-Bcl-xL (bait) antibodies.
-
Expected Outcome: The amount of Bak detected in the Bcl-xL immunoprecipitate should be significantly reduced in the Chelerythrine-treated sample compared to the vehicle control, while the amount of immunoprecipitated Bcl-xL should remain relatively constant.
Application III: Measuring Functional Outcomes
The ultimate goal of disrupting anti-apoptotic Bcl-2 protein function is to induce apoptosis. Therefore, cell viability and apoptosis assays are essential to correlate PPI disruption with a functional cellular response.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Treat with a dose range of Chelerythrine (e.g., 0, 1, 2.5, 5, 10 µM) for 12-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Troubleshooting and Scientific Considerations
| Issue | Possible Cause | Recommended Solution |
| Chelerythrine precipitates in media | Final concentration exceeds solubility limit; interaction with media components. | Ensure final DMSO concentration is <0.5%. Add diluted Chelerythrine to media with gentle mixing. Test different serum-free or low-serum media if the problem persists. [11] |
| No effect on cell viability | Cell line is not dependent on the targeted Bcl-2 member (e.g., Mcl-1 dependent); ineffective drug concentration or duration. | Profile the Bcl-2 family expression in your cell line. Perform a dose-response and time-course experiment. Compare with a cell line known to be sensitive to Bcl-xL inhibition. |
| High background in Co-IP | Insufficient washing; non-specific antibody binding; sticky proteins. | Increase the number of washes or the detergent concentration in the wash buffer. Always perform pre-clearing of the lysate. [15]Use a high-quality, IP-validated antibody and an isotype control. |
| Inconsistent results | Degradation of Chelerythrine stock. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions for each experiment. [11] |
| Off-target effects observed | Chelerythrine inhibits other kinases (e.g., PKC) or proteins (e.g., TXNRD1). [16][17] | Acknowledge these possibilities in data interpretation. Use multiple, structurally distinct inhibitors targeting the same pathway to confirm phenotypes. Use genetic approaches (e.g., siRNA/CRISPR) to validate that the effect is dependent on the Bcl-2 family member of interest. [18] |
References
- Strasser, A., Cory, S., & Adams, J. M. (2011). The BCL-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC. [Link]
- Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. [Link]
- Garib, V., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Cell and Developmental Biology. [Link]
- Wikipedia contributors. (2023). Bcl-2 family. Wikipedia. [Link]
- Koehler, M. F. (2019). Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. MDPI. [Link]
- Meng, F. Y., et al. (2011).
- Chan, S. L., et al. (2003). Identification of chelerythrine as an inhibitor of BclXL function. PubMed. [Link]
- Chan, S. L., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. PubMed. [Link]
- Lin, Y., et al. (2022).
- ResearchGate. (n.d.). Chelerythrine mediates apoptosis through the mitochondrial pathway.
- Zhang, H., et al. (2011). High-throughput Fluorescence Polarization Assay for Chemical Library Screening Against Anti-Apoptotic Bcl-2 Family Member Bfl-1. PubMed. [Link]
- Garcia-Guzman, M., et al. (1999). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Shojaei, S., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Wikipedia contributors. (2023). Chelerythrine. Wikipedia. [Link]
- Prukova, D., et al. (2019). Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma. PMC. [Link]
- Lee, M. C., et al. (2006). Chelerythrine and sanguinarine dock at distinct sites on BclXL that are not the classic BH3 binding cleft. PubMed. [Link]
- Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Assay Genie. [Link]
- Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
- ResearchGate. (2025). High-Throughput Fluorescence Polarization Assay for Chemical Library Screening against Anti-Apoptotic Bcl-2 Family Member Bfl-1.
- Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
- ResearchGate. (2016). Does treatment with chelerythrine decrease overall protein expression and/or interfere with protein extraction?.
- Zhang, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI. [Link]
- Lim, J. Y., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. NIH. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- National Center for Biotechnology Information. (n.d.). Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members. Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of chelerythrine as an inhibitor of BclXL function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelerythrine and sanguinarine dock at distinct sites on BclXL that are not the classic BH3 binding cleft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Electrophoretic mobility shift assay (EMSA) with Chelerythrine hydroxide
An in-depth guide to the Electrophoretic Mobility Shift Assay (EMSA) utilizing Chelerythrine Hydroxide, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, detailed protocols, and expert insights into the dual application of Chelerythrine as both a specific Protein Kinase C (PKC) inhibitor and a direct DNA-binding agent within the EMSA framework.
Part 1: Principle and Strategic Applications of Chelerythrine in EMSA
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a cornerstone technique for investigating protein-nucleic acid interactions in vitro.[1][2] The principle is based on the reduced electrophoretic mobility of a protein-DNA or protein-RNA complex compared to the free, unbound nucleic acid probe.[2][3] This guide focuses on the strategic integration of this compound, a benzophenanthridine alkaloid, into the EMSA workflow.[4][5]
Chelerythrine presents a unique duality for researchers:
-
As a Potent and Specific PKC Inhibitor: Chelerythrine is a cell-permeable and potent inhibitor of Protein Kinase C (PKC), a critical enzyme in signal transduction pathways that often culminates in the phosphorylation of transcription factors.[4][6] By inhibiting PKC, Chelerythrine can be used to determine if the DNA-binding activity of a target protein is dependent on its phosphorylation status. This application is crucial for dissecting signaling pathways that regulate gene expression.[7]
-
As a DNA Intercalating Agent: Chelerythrine, particularly in its charged iminium form (prevalent at physiological pH), can directly bind to and intercalate between nucleic acid base pairs.[4][8][9] This property allows it to be used as a competitive inhibitor in an EMSA to study its potential to disrupt the binding of a protein to its DNA target, a mechanism relevant to its anticancer properties.[8][10]
The choice of application dictates the experimental design, as detailed in the subsequent protocols.
Part 2: Core Methodologies and Experimental Design
A successful EMSA experiment hinges on meticulous preparation of three key components: the nucleic acid probe, the protein source (typically nuclear extracts or purified protein), and the binding reaction conditions. This section outlines a robust, non-radioactive EMSA protocol, which offers enhanced safety and probe stability compared to traditional radioisotope methods.[11][12][13]
Diagram: General Non-Radioactive EMSA Workflow
Caption: General workflow for a non-radioactive EMSA experiment.
Protocol 1: Preparation of Labeled Probes and Nuclear Extracts
A. Oligonucleotide Probe Design and Annealing
-
Design: Design complementary single-stranded oligonucleotides, typically 20-50 base pairs in length, corresponding to the putative protein binding site.[14]
-
Modification: Order one oligonucleotide with a 5' or 3' end-label, such as biotin or an infrared fluorescent dye (e.g., IRDye®).[2]
-
Annealing:
-
Reconstitute the labeled and unlabeled complementary oligos to a concentration of 100 µM in annealing buffer.
-
Combine equal molar amounts of each oligo in a PCR tube.
-
Heat the mixture to 95-100°C for 5 minutes in a heat block or thermocycler.[1][15]
-
Allow the mixture to cool slowly to room temperature by turning off the heat block and leaving the tube in place.[2][15]
-
The resulting double-stranded, labeled probe can be stored at -20°C.
-
B. Nuclear Protein Extraction This protocol is a generalized method; optimization may be required for specific cell types.[16]
-
Cell Harvest: Harvest 1-2 x 10⁷ cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the pellet in 400 µL of ice-cold Buffer A. Incubate on ice for 15 minutes to allow cells to swell.
-
Membrane Disruption: Add 25 µL of 10% Igepal-CA630 (or NP-40) and vortex for 10 seconds to lyse the cell membrane.
-
Isolate Nuclei: Centrifuge immediately at 16,000 x g for 1 minute at 4°C. The supernatant is the cytoplasmic fraction. The pellet contains the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50-100 µL of ice-cold Buffer B.
-
Extraction: Incubate on a rocking platform for 30-60 minutes at 4°C to facilitate nuclear protein extraction.
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Storage: Transfer the supernatant (the nuclear extract) to a pre-chilled tube. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[16]
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
Table 1: Buffer Formulations
| Buffer Name | Component | Final Concentration | For 10 mL |
| Annealing Buffer | Tris-HCl, pH 7.5 | 10 mM | 100 µL of 1M stock |
| NaCl | 50 mM | 100 µL of 5M stock | |
| EDTA, pH 8.0 | 1 mM | 20 µL of 0.5M stock | |
| Buffer A (Lysis) | HEPES, pH 7.9 | 10 mM | 100 µL of 1M stock |
| KCl | 10 mM | 20 µL of 5M stock | |
| EDTA, pH 8.0 | 0.1 mM | 2 µL of 0.5M stock | |
| DTT | 1 mM | 10 µL of 1M stock | |
| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock | |
| Buffer B (Extraction) | HEPES, pH 7.9 | 20 mM | 200 µL of 1M stock |
| NaCl | 400 mM | 800 µL of 5M stock | |
| EDTA, pH 8.0 | 1 mM | 20 µL of 0.5M stock | |
| DTT | 1 mM | 10 µL of 1M stock | |
| Protease Inhibitor Cocktail | 1X | 100 µL of 100X stock |
Part 3: Application-Specific EMSA Protocols with Chelerythrine
The following protocols detail how to use Chelerythrine in its two primary roles. It is critical to include proper controls to ensure the validity of the results.
Protocol 2: Chelerythrine as a PKC Inhibitor to Study Protein Phosphorylation
This protocol assesses whether PKC activity is required for a protein to bind to its DNA target. The key step is the pre-incubation of the nuclear extract with Chelerythrine before the addition of the DNA probe.
A. Experimental Logic and Controls
-
Hypothesis: Phosphorylation of Protein 'X' by PKC is necessary for its DNA binding.
-
Expected Outcome: The band shift observed with the untreated nuclear extract will be diminished or eliminated in the sample pre-treated with Chelerythrine.
-
Essential Controls:
-
Lane 1 (Probe Only): Labeled probe without nuclear extract.
-
Lane 2 (Positive Control): Labeled probe + untreated nuclear extract.
-
Lane 3 (Specificity Control): Lane 2 + 100-fold molar excess of unlabeled "cold" competitor probe.
-
Lane 4 (Supershift Control): Lane 2 + antibody specific to the protein of interest.
-
Lane 5 (Vehicle Control): Labeled probe + nuclear extract pre-treated with the solvent for Chelerythrine (e.g., DMSO).
-
Lane 6+ (Experimental): Labeled probe + nuclear extract pre-treated with increasing concentrations of Chelerythrine.
-
Diagram: Mechanism of Chelerythrine as a PKC Inhibitor in EMSA
Caption: Chelerythrine inhibits PKC, preventing transcription factor (TF) phosphorylation and subsequent DNA binding.
B. Step-by-Step Protocol
-
Prepare Master Mix: For each reaction, prepare a master mix containing all components except the nuclear extract and probe.
-
Pre-incubation with Chelerythrine:
-
In separate tubes, aliquot 2-10 µg of nuclear extract.
-
Add this compound to final concentrations ranging from 1-20 µM (this requires optimization). For the vehicle control, add an equivalent volume of DMSO.
-
Incubate at room temperature for 15-20 minutes to allow for PKC inhibition.
-
-
Binding Reaction:
-
To the pre-incubated nuclear extracts, add the Binding Reaction Mix.
-
For the specificity control, add the unlabeled competitor probe at this stage.
-
Incubate for 15 minutes at room temperature.
-
Add 1 µL of the biotin-labeled probe (final concentration ~20-50 fmol).
-
Incubate for a further 20-30 minutes at room temperature.[15]
-
For supershift assays, add 1-2 µg of specific antibody after the probe incubation and incubate for another 20 minutes.
-
-
Electrophoresis and Detection:
-
Add 2 µL of 10X Loading Dye to each reaction.
-
Load samples onto a 4-6% non-denaturing polyacrylamide gel.[1]
-
Run the gel in 0.5X TBE buffer at 100-150 V at 4°C until the dye front is three-quarters of the way down the gel.[17]
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's instructions.
-
Table 2: Typical Binding Reaction Setup (PKC Inhibition)
| Component | Stock Concentration | Volume per 20 µL Rxn | Final Concentration |
| 10X Binding Buffer | 10X | 2 µL | 1X |
| Poly(dI-dC) | 1 µg/µL | 1 µL | 50 ng/µL |
| Nuclear Extract | 1-5 µg/µL | Variable (2-10 µg) | 0.1-0.5 µg/µL |
| Chelerythrine/Vehicle | 100 µM | Variable (e.g., 0.2-4 µL) | 1-20 µM |
| Labeled Probe | 20 fmol/µL | 1 µL | 1 fmol/µL |
| Nuclease-Free Water | - | to 20 µL | - |
| Controls | |||
| Unlabeled Competitor | 2 pmol/µL | 1 µL | 100 fmol/µL (100X) |
| Specific Antibody | 1 µg/µL | 1-2 µL | 1-2 µg |
Protocol 3: Chelerythrine as a Direct DNA-Binding Competitor
This protocol investigates if Chelerythrine can physically block a protein from binding to its DNA target by intercalating into the DNA. Here, Chelerythrine is added simultaneously with the other reaction components.
A. Experimental Logic
-
Hypothesis: Chelerythrine disrupts the binding of Protein 'X' to its DNA target.
-
Expected Outcome: The intensity of the shifted band will decrease as the concentration of Chelerythrine increases. This mimics the effect of an unlabeled competitor probe.
-
Controls: The same controls as in Protocol 2 are essential to validate the baseline protein-DNA interaction.
Diagram: Mechanism of Chelerythrine as a Competitive DNA Binder
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. licorbio.com [licorbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelerythrine - Wikipedia [en.wikipedia.org]
- 7. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives | Semantic Scholar [semanticscholar.org]
- 11. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescence based non-radioactive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-radioactive mobility shift assay [fgsc.net]
- 14. EMSA - probe design and competition - Protein and Proteomics [protocol-online.org]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Protocol Online: Aimee's non-Radioactive EMSA Protocol [protocol-online.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chelerythrine Solubility in Aqueous Solutions
Welcome to the technical support guide for Chelerythrine. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with Chelerythrine in aqueous environments. As a compound with significant pH-dependent properties, understanding its underlying chemistry is critical for experimental success. This guide provides in-depth explanations, actionable troubleshooting steps, and validated protocols to ensure reliable and reproducible results.
Section 1: The Core Challenge: Understanding Chelerythrine's pH-Dependent Equilibrium
The primary source of solubility issues with Chelerythrine is not typically the counter-ion (e.g., chloride) but rather a fundamental, pH-dependent structural equilibrium. Chelerythrine exists as two distinct species in aqueous solutions: a charged iminium cation and a neutral alkanolamine (or pseudo-base) form.[1][2][3][4]
-
At Acidic to Neutral pH (pH < 7.5): The molecule exists predominantly as the positively charged, planar iminium cation. This form is generally more soluble in water.[1][2][4]
-
At Alkaline pH (pH > 8.5): The iminium cation undergoes a nucleophilic attack by a hydroxide ion (OH⁻), converting it to the neutral, non-planar alkanolamine form.[4][5][6] This neutral species is significantly less soluble in aqueous solutions and is prone to precipitation.
The transition between these two forms is governed by a pKa value of approximately 8.58.[7][8] Since common biological buffers and cell culture media are maintained at a physiological pH of ~7.2-7.4, a significant fraction of Chelerythrine will exist in the less soluble alkanolamine form, creating a high risk of precipitation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why did my Chelerythrine precipitate immediately after I diluted my DMSO stock into my cell culture medium?
This is the most common issue and is almost always due to the pH-dependent equilibrium. Your DMSO stock contains dissolved Chelerythrine, but when you introduce it to the buffered medium at pH ~7.4, you are shifting the equilibrium towards the less soluble, neutral alkanolamine form, causing it to crash out of solution.[1][2] Rapid, localized high concentrations during dilution exacerbate this problem.
Q2: What is the difference between "Chelerythrine Chloride" and "Chelerythrine Hydroxide"?
"Chelerythrine Chloride" refers to the salt form of the compound, where the positively charged iminium cation is paired with a chloride anion (Cl⁻).[9] This is the most common commercially available form. "this compound" is a less common term that can be ambiguous. It may refer to the iminium cation paired with a hydroxide anion (OH⁻), or it could refer to the neutral alkanolamine form itself, which is technically 6-hydroxy-5,6-dihydrochelerythrine.[5][6] Regardless of the starting salt, the equilibrium in solution is the critical factor governing solubility.
Q3: What is the best solvent for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[10][11][12][13][14][15] It can typically dissolve Chelerythrine chloride to concentrations of 10 mM or higher.[10][11] Always use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the solubility of some compounds.[16]
Q4: How should I prepare and store stock solutions?
It is always best to prepare fresh solutions for each experiment.[10] If storage is necessary, prepare stock solutions in anhydrous DMSO, aliquot them into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[10] Repeated freeze-thaw cycles can lead to compound degradation.[10]
Q5: My solution was clear at first but became cloudy after a few hours at room temperature. What happened?
This delayed precipitation can be due to several factors. The solution may have been supersaturated initially, with precipitation occurring as it equilibrates. Alternatively, interactions with components in a complex medium (like phosphate or proteins in serum) can slowly reduce solubility over time.[10][17][18] Finally, temperature changes can affect solubility; a solution prepared at room temperature might precipitate if moved to a colder environment.
Section 3: Systematic Troubleshooting Guide
If you are encountering precipitation, follow this logical workflow to identify and solve the problem.
Section 4: Recommended Experimental Protocols
Adherence to proper technique is crucial for success. These protocols are designed to minimize the risk of precipitation.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the foundation for all subsequent experiments.
-
Pre-Weighing: Allow the vial of solid Chelerythrine Chloride to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of Chelerythrine Chloride (MW: 383.83 g/mol for the chloride salt) in a suitable tube.[11]
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Example: For 5 mg of Chelerythrine Chloride, add 1.30 mL of DMSO.[14]
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonication in a water bath for 5-10 minutes can aid dissolution.[13][15] Ensure no visible particulate matter remains.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes in low-retention microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[10]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol uses a serial dilution and proper mixing technique to prevent the compound from precipitating upon introduction to the aqueous medium.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution. For example, dilute it 1:100 in DMSO to create a 100 µM stock. This reduces the volume of DMSO added to your final medium.
-
Prepare Final Medium: Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile tube. For example, to make 10 mL of a 10 µM working solution, use 9.99 mL of medium.
-
Initiate Mixing: Place the tube of medium on a vortex mixer set to a medium speed. The goal is to create a vortex in the liquid.
-
Spike-Dilution: While the medium is actively mixing, add the required volume of your stock solution. For a 10 µM final concentration from a 10 mM stock, you would add 10 µL. Add the stock solution drop-wise into the side of the vortex, not directly into the center or bottom of the tube. This ensures rapid dispersal.
-
Final Mix: Continue vortexing for an additional 15-30 seconds to ensure homogeneity.
-
Verification and Use: Visually inspect the solution for any signs of precipitation or cloudiness. Use the freshly prepared working solution immediately for your experiment.
Section 5: Data Summary Table
This table provides key physicochemical properties for Chelerythrine Chloride for easy reference.
| Property | Value | Source(s) |
| Chemical Name | 1,2-Dimethoxy-12-methyl-[10][11]benzodioxolo[5,6-c]phenanthridinium chloride | [11] |
| Molecular Formula | C₂₁H₁₈ClNO₄ | [9][11] |
| Molecular Weight | 383.83 g/mol | [9][11] |
| Appearance | Yellow crystalline solid | [19] |
| pKa (Iminium⇌Alkanolamine) | ~8.58 | [7][8] |
| Solubility (Water) | Up to 10 mM (3.84 mg/mL) | [11] |
| Solubility (DMSO) | Up to 10 mM (3.84 mg/mL) | [10][11] |
| PKC IC₅₀ | ~660 nM | [11][16][20][21] |
| Typical Cell Culture Conc. | 1 - 20 µM | [14][21] |
References
- Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993–999.
- Zarrabi, A., Zarepour, A., & Alimohammadi, R. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Infection, Disease & Health, 26(3), 209-216.
- Li, M., Wang, C., & Li, W. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 709495.
- Maiti, M., Nandi, R., & Chaudhuri, K. (1983). Binding parameters for the complexation of chelerythrine with DNA. Photochemistry and Photobiology, 38(1), 245-251.
- Wikipedia. (2023). Chelerythrine. In Wikipedia.
- National Center for Biotechnology Information. (n.d.). Chelerythrine. PubChem Compound Database.
- Basu, A., & Kumar, G. S. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. Journal of Biosciences, 43(2), 335-348.
- Zhang, Y., Li, Y., & Wang, L. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules, 27(15), 4693.
- Zhang, Y., Li, Y., & Wang, L. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules, 27(15), 4693.
- ResearchGate. (n.d.). (A) Equilibrium between iminium and alkanolamine forms of chelerythrine... [Image]. ResearchGate.
- Zhang, Y., Li, Y., & Wang, L. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules, 27(15), 4693.
- National Center for Biotechnology Information. (n.d.). Chelerythrine, chloride. PubChem Compound Database.
- Reddit. (2022). Buffer keeps precipitating. Any advice why? r/labrats.
- Agrisera. (n.d.). Problems with dialysis. Agrisera Antibodies.
Sources
- 1. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine - Wikipedia [en.wikipedia.org]
- 4. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chelerythrine, chloride | C21H18ClNO4 | CID 72311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Chelerythrine | Apoptosis | Autophagy | BCL | PKC | TargetMol [targetmol.com]
- 14. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 15. Chelerythrine chloride | Autophagy | Apoptosis | BCL | PKC | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. reddit.com [reddit.com]
- 18. agrisera.com [agrisera.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Chelerythrine Hydroxide for Cell Viability Assays
Welcome to the technical support guide for Chelerythrine hydroxide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the effective use of this compound in cell viability and cytotoxicity assays. As a potent modulator of critical signaling pathways, precise experimental design is paramount to achieving reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Chelerythrine?
A1: Chelerythrine is widely recognized as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It acts as a competitive inhibitor with respect to the phosphate acceptor substrate and non-competitively with ATP, with a reported IC50 value for PKC inhibition of approximately 0.66 µM.[1][3] However, its biological effects are pleiotropic. Beyond PKC inhibition, Chelerythrine can also inhibit the anti-apoptotic protein Bcl-xL, induce apoptosis through mitochondrial pathways, and modulate other signaling cascades, sometimes independent of its action on PKC.[4] It has also been shown to interact directly with nucleic acids.[5]
Q2: What is the difference between this compound and Chelerythrine chloride?
A2: Chelerythrine is a positively charged benzophenanthridine alkaloid.[2] In laboratory settings, it is supplied as a salt with a counter-ion for stability and solubility. Chelerythrine chloride is the most commonly used and commercially available salt form. This compound is another salt form.[6] For most cell-based applications, the biological activity is attributed to the Chelerythrine cation itself, and thus, data from studies using the chloride salt are generally applicable when determining starting concentrations for the hydroxide form.
Q3: How should I prepare and store a stock solution of this compound?
A3: Proper preparation and storage are critical for experimental consistency.
-
Solvent Selection: Chelerythrine chloride is soluble in both water (up to ~10 mM) and DMSO (up to ~10 mM). DMSO is often preferred for preparing high-concentration stock solutions due to its ability to prevent microbial growth and its compatibility with most cell culture media at low final concentrations (typically <0.5% v/v).
-
Stock Solution Preparation: For a 10 mM stock solution using this compound (M.W. 365.38 g/mol )[6], dissolve 3.65 mg in 1 mL of high-quality, anhydrous DMSO. Mix thoroughly by vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as many alkaloids are light-sensitive.
Q4: What is a recommended starting concentration range for a cell viability assay?
A4: The effective concentration of Chelerythrine is highly cell-type dependent. A broad concentration range is recommended for initial screening to determine the IC50 (half-maximal inhibitory concentration). Based on published literature, a starting range of 0.1 µM to 50 µM is advisable for most cancer and non-cancer cell lines.[3][4][7][8][9] Some studies have observed cytotoxic effects at concentrations as low as 0.5 µM.[3]
Table 1: Recommended Starting Concentrations
| Assay Type | Cell Type | Recommended Starting Range | Typical Incubation Time |
| Initial IC50 Screening | Cancer Cell Lines (e.g., A549, L-1210) | 0.1 µM - 50 µM (logarithmic series) | 24 - 48 hours |
| Apoptosis Induction | Various (e.g., SH-SY5Y) | 2.5 µM - 10 µM | 16 - 48 hours |
| Mechanism of Action Study | Specific to Target Pathway | Varies based on IC50 | Varies |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High variability in IC50 values between experiments.
-
Question: My calculated IC50 value for Chelerythrine varies significantly from one experiment to the next. What could be the cause?
-
Answer & Solution: Inconsistent IC50 values are a common issue stemming from subtle variations in experimental conditions.
-
Causality: The cytotoxic effect of a compound is a function of dose, time, and the physiological state of the cells. Cell density is particularly critical; at high densities, the effective concentration per cell is lower, while at low densities, cells may be more sensitive to stress. Cell passage number can also influence phenotype and drug sensitivity.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Always perform a cell count immediately before plating. Ensure the same number of cells is seeded in each well and that cells are in the logarithmic growth phase.
-
Control for Cell Passage Number: Use cells within a consistent and narrow passage number range for an entire set of experiments. Cells at very high passage numbers can exhibit altered growth rates and drug sensitivities.
-
Ensure Reagent Consistency: Prepare fresh serial dilutions of Chelerythrine from a single, validated stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the main stock.
-
Maintain Consistent Incubation Times: The duration of compound exposure directly impacts cell viability. Use a precise timer and process plates consistently.[10]
-
-
Issue 2: No significant cytotoxicity observed, even at high concentrations.
-
Question: I've treated my cells with up to 50 µM Chelerythrine for 24 hours, but I'm not seeing the expected level of cell death. Why might this be?
-
Answer & Solution: This suggests either cellular resistance or insufficient treatment duration.
-
Causality: Different cell lines possess unique molecular profiles, such as varying expression levels of PKC isoforms or Bcl-2 family proteins, which can confer resistance. Furthermore, the induction of apoptosis is a time-dependent process that may require longer than 24 hours to become evident in a viability assay.
-
Troubleshooting Steps:
-
Extend the Incubation Period: Repeat the experiment with incubation times of 48 and 72 hours. Many studies report significant effects after 48 hours of treatment.[4][9]
-
Broaden the Concentration Range: Test concentrations up to 100 µM. While this is high, it can confirm whether the cells are truly resistant or if the IC50 is simply higher than anticipated.
-
Verify Compound Activity: Test the compound on a sensitive control cell line known to respond to Chelerythrine (e.g., HL-60 or L-1210 leukemia cells)[3][11] to ensure your stock solution is active.
-
Consider the Assay Method: Some assays, like the MTT assay, measure metabolic activity.[12] If the compound causes cell cycle arrest without immediate cell death, the MTT signal may not decrease significantly at 24 hours. Consider a direct measure of cytotoxicity, such as an LDH release assay.[13]
-
-
Issue 3: I observe precipitation of the compound in my culture medium.
-
Question: When I add my working solution of Chelerythrine to the cell culture wells, I see a cloudy precipitate. How can I solve this?
-
Answer & Solution: Precipitation can lead to inaccurate dosing and direct, non-specific toxicity.
-
Causality: While Chelerythrine salts are soluble in DMSO and water, their solubility can decrease in complex biological media containing salts and proteins, especially at high concentrations. The pH-dependent equilibrium between the charged iminium and uncharged pseudo-base forms can also affect solubility.[14]
-
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the Chelerythrine working solution.
-
Mix Thoroughly but Gently: After adding the compound, mix the plate with a gentle swirling or tapping motion to ensure rapid and even distribution.
-
Lower the Highest Concentration: If precipitation occurs only at the highest concentrations, reduce the top concentration in your dilution series.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the well is not exceeding 0.5%. Higher concentrations can sometimes contribute to solubility issues with certain compounds.
-
-
Visualized Workflows and Pathways
Troubleshooting Workflow for Inconsistent IC50 Results
Caption: A troubleshooting flowchart for diagnosing and correcting sources of IC50 variability.
Simplified Mechanism of Action
Caption: Step-by-step workflow for determining Chelerythrine IC50 using an MTT assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Harvest cells that are in a healthy, logarithmic phase of growth.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium to the desired seeding density (this must be optimized for your cell line; typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" and "no-cell blank" controls.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment (Day 2):
-
Prepare a 2X working concentration serial dilution of this compound in complete culture medium. For a final range of 0.1 µM to 50 µM, your 2X series would be 0.2 µM to 100 µM.
-
Include a "vehicle control" medium containing the same final concentration of DMSO as your highest drug concentration (e.g., 0.2% DMSO for a final concentration of 0.1%).
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate 2X working solution to each well.
-
Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay (Day 3 or 4):
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate reader at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Plot the % Viability against the log of the Chelerythrine concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
References
- Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Wikipedia. (2023). Chelerythrine.
- Ghavami, S., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Infection, Genetics and Evolution, 93, 104945. [Link]
- Wiley, J. S., et al. (2002). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology, 136(4), 519–527. [Link]
- Ferreira, J. F. S., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds.
- He, S., et al. (2021). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. International Journal of Molecular Sciences, 22(16), 8899. [Link]
- Basu, A., & Suresh Kumar, G. (2017). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. Journal of Biosciences, 42(1), 143–155. [Link]
- ResearchGate. (n.d.). Cell viability analysis by MTT assay following treatment with CC.
- GSRS. (n.d.). This compound.
- Wodarska, M., et al. (2012). A cellular viability assay to monitor drug toxicity. Journal of Visualized Experiments, (65), e3832. [Link]
- Zdarilová, A., et al. (2006). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 216(2), 245–255. [Link]
Sources
- 1. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Chelerythrine hydroxide stability in cell culture media over time
Technical Support Center: Chelerythrine Hydroxide
A Guide to Understanding and Ensuring Stability in Cell Culture Media
Welcome to the technical support guide for Chelerythrine. As a potent modulator of critical signaling pathways, including Protein Kinase C (PKC) and the Bcl-2 family, Chelerythrine is a valuable tool in cancer, immunology, and neuroscience research.[1] However, its unique chemical structure as a benzophenanthridine alkaloid presents specific handling and stability challenges, particularly in the complex aqueous environment of cell culture media. This guide provides field-proven insights and troubleshooting protocols to ensure the reproducibility and validity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental properties and handling of Chelerythrine.
Q1: What are the different chemical forms of Chelerythrine, and why does it matter for my experiments?
A: Chelerythrine's bioactivity is intrinsically linked to its chemical structure, which exists in a pH-dependent equilibrium between two forms.[2]
-
Charged Iminium Form: At acidic to neutral pH (typically pH 1-7), Chelerythrine exists as a positively charged iminium cation. This is the form that is well-documented to bind to DNA and is generally considered the primary biologically active species in cellular assays.[2][3][4] Standard cell culture media, buffered at ~pH 7.4, will maintain Chelerythrine predominantly in this iminium form.
-
Neutral Alkanolamine Form (Pseudo-base): In alkaline environments (pH > 8.5), the iminium ion can be attacked by a hydroxide ion (or other nucleophiles), converting it to a neutral, uncharged alkanolamine.[2][5][6] This form has different solubility and bioactivity profiles, and does not effectively bind to DNA.[2]
Causality: Understanding this equilibrium is critical. If cell metabolism causes a significant localized increase in the pH of your culture medium, Chelerythrine could convert to its less active alkanolamine form, leading to a perceived loss of potency.
Q2: How should I properly store solid Chelerythrine chloride?
A: For maximum long-term stability, the lyophilized solid powder should be stored at -20°C in a desiccated environment.[5][7] Under these conditions, the compound is stable for up to three years.[8] It is also crucial to protect the solid from light.[5]
Q3: What is the best practice for preparing and storing stock solutions?
A: While preparing fresh solutions for each experiment is the gold standard, it is not always practical.[5] If you must store stock solutions, follow these self-validating steps:
-
Solvent Choice: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or water.[5] Chelerythrine chloride is soluble in both up to 10 mM.[5][9] Using DMSO that has absorbed moisture can reduce solubility.[10]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, prepare your stock solution and immediately aliquot it into single-use volumes in tightly sealed vials.[1][5]
-
Storage Conditions:
-
Light Protection: Always store solution vials in the dark or use amber vials.[5][11]
Q4: Is Chelerythrine sensitive to light?
A: Yes, Chelerythrine is photosensitive.[5] Exposure to light, especially when in solution, can lead to photodegradation, which will compromise its biological activity. All steps involving the handling of Chelerythrine solutions—from stock preparation to addition to cell culture plates—should be performed with minimal light exposure.
Part 2: Troubleshooting Guide for In-Culture Instability
This section provides a systematic approach to diagnosing and solving common issues encountered during cell culture experiments.
| Observed Issue | Potential Scientific Cause(s) | Recommended Action & Rationale |
| Color Change in Media | 1. Photodegradation: The benzophenanthridine core is a chromophore. Light exposure can break chemical bonds, altering the compound's light-absorbing properties and indicating degradation.[12] 2. Oxidation: Reactive oxygen species in the media or introduced through handling can oxidize the molecule. | 1. Minimize Light Exposure: Work in a cell culture hood with the sash lowered and lights off where possible. Use opaque or amber-colored tubes and plates. 2. Work Swiftly: Minimize the time between adding Chelerythrine to the media and placing the culture plate back into the incubator. |
| Precipitate Formation | 1. pH Shift: Cellular metabolism can slightly increase the pH of the culture medium over time. A shift towards alkalinity (pH > 8.0) can trigger the conversion to the less soluble alkanolamine form.[2][5] 2. Serum Protein Interaction: Chelerythrine can bind to proteins, such as albumin, present in fetal bovine serum (FBS). This can lead to the formation of insoluble complexes.[3] 3. Exceeding Solubility Limit: Adding a high volume of concentrated DMSO stock to a small volume of aqueous media can cause the compound to crash out of solution. | 1. Monitor Media pH: Ensure your CO₂ levels are stable and your medium contains a robust buffer (e.g., HEPES) if long incubation times are planned. 2. Test Serum-Free Conditions: If experimentally viable, perform a pilot experiment in a serum-free medium to see if precipitation is eliminated. 3. Optimize Dilution: Add the stock solution to the media dropwise while gently swirling or vortexing. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility.[5] |
| Loss of Bioactivity / Inconsistent Results | 1. Chemical Degradation: Over the course of a long incubation (e.g., >24 hours), a significant portion of the Chelerythrine may degrade due to hydrolysis, oxidation, or reaction with media components. 2. Improper Storage: The potency of stock solutions may have been compromised by repeated freeze-thaw cycles, extended storage at the wrong temperature, or light exposure.[1][5] 3. Adsorption to Plastics: Like many hydrophobic small molecules, Chelerythrine may adsorb to the surface of plastic labware, reducing its effective concentration in the media. | 1. Determine the Stability Half-Life: Perform a time-course experiment (see Protocol below) to understand how long Chelerythrine remains stable in your specific media and conditions. Consider replenishing the compound with a media change for long-term experiments. 2. Use Fresh Aliquots: Always thaw a fresh, single-use aliquot of your stock solution for each experiment. Never re-freeze a thawed stock.[5] 3. Consider Glassware: For preparing media containing Chelerythrine, using glass serological pipettes and vessels can minimize loss due to plastic adsorption. |
Part 3: Experimental Protocols
This protocol provides a validated workflow to empirically determine the stability of Chelerythrine in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assessment of Chelerythrine
Objective: To quantify the concentration of intact Chelerythrine in cell culture medium over a 24-hour period at 37°C.
1. Preparation of Standards:
- Prepare a 10 mM stock solution of Chelerythrine chloride in anhydrous DMSO.
- Create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in a 50:50 mixture of your cell culture medium and the HPLC mobile phase (see step 4). This helps to mitigate matrix effects.
2. Sample Preparation and Time-Course Incubation:
- Prepare a 10 µM working solution of Chelerythrine in your complete cell culture medium (including serum, if used).
- Dispense this solution into multiple sterile, sealed tubes (one for each time point).
- Time 0 Sample: Immediately take an aliquot from one tube, mix it 1:1 with pure acetonitrile (to precipitate proteins and halt degradation), centrifuge at >12,000 x g for 10 minutes, and transfer the supernatant to an HPLC vial.
- Place the remaining tubes in a 37°C, 5% CO₂ incubator, protected from light.
- At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove one tube and process it as described for the Time 0 sample.
3. HPLC Analysis:
- Inject the processed standards and time-point samples onto the HPLC system.
- HPLC Conditions (based on published methods[5][13]):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile and 1% aqueous triethylamine (25:75 v/v), with the pH adjusted to 3.0 using phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to 268 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Generate a standard curve by plotting the peak area of the Chelerythrine standards against their known concentrations.
- Use the regression equation from the standard curve to calculate the concentration of Chelerythrine in each of your time-point samples.
- Calculate the percentage of Chelerythrine remaining at each time point relative to the Time 0 sample.
Part 4: Data Summary Tables
For quick reference, the key physicochemical and handling parameters for Chelerythrine are summarized below.
Table 1: Recommended Storage and Handling of Chelerythrine
| Form | Solvent | Storage Temperature | Maximum Duration | Key Considerations |
|---|---|---|---|---|
| Solid (Lyophilized) | N/A | -20°C | Up to 3 years[8] | Store in a desiccator, protected from light.[5] |
| Stock Solution | DMSO or Water | -20°C | Up to 1 month[1][5] | Aliquot into single-use volumes; protect from light. |
| Stock Solution | DMSO or Water | -80°C | Up to 1 year[8] | Aliquot into single-use volumes; protect from light. |
Table 2: Key Physicochemical Properties of Chelerythrine Chloride
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClNO₄ | |
| Molecular Weight | 383.83 g/mol | [7] |
| Appearance | Yellow to orange solid | N/A |
| Solubility | ≤ 10 mM in Water & DMSO | [5][9] |
| UV Max (λmax) | ~268 nm | [5][13] |
| Active pH Range | Acidic to Neutral (pH 1-7) for iminium form |[2][5] |
Part 5: Visualization of Experimental Workflows
The following diagram illustrates a logical workflow for troubleshooting common stability-related issues with Chelerythrine in cell culture experiments.
Caption: A logical workflow for troubleshooting common stability issues encountered with Chelerythrine solutions.
Part 6: References
-
Qi, F., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 734938. Available at: [Link]
-
Bousova, I., et al. (2010). LC-MS-MS determination of sanguinarine and chelerythrine using a HILIC column. Food and Chemical Toxicology, 48(3), 853-858. Available at: [Link]
-
PhytoUnico. (n.d.). Chelerythrine chloride. Retrieved from [Link]
-
Sun, N., & Yu, L. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC]. Zhongguo Zhong Yao Za Zhi, 34(22), 2918-2919. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2703, Chelerythrine. PubChem. Retrieved from [Link]
-
Sun, N., & Yu, L. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC]. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2013). Optimization of the Separation and Determination of Nitidine and Chelerythrine in Zanthoxylum Nitidum by High-Performance Liquid Chromatography With Fluorescence Detection. Journal of Chromatographic Science, 51(9), 835-841. Available at: [Link]
-
Wikipedia. (n.d.). Chelerythrine. Retrieved from [Link]
-
Collinge, M., et al. (1995). Differential enhancement of benzophenanthridine alkaloid content in cell suspension cultures of Sanguinaria canadensis under conditions of combined hormonal deprivation and fungal elicitation. Phytochemistry, 40(5), 1421-1425. Available at: [Link]
-
Mondal, A., et al. (2020). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Molecules, 25(22), 5438. Available at: [Link]
-
Gargett, C. E., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology, 142(6), 1047-1054. Available at: [Link]
-
de Oliveira, A. S., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLoS One, 9(5), e97000. Available at: [Link]
-
U.S. Food and Drug Administration. (1990). Medications that Increase Sensitivity to Light: A 1990 Listing. NJ.gov. Retrieved from [Link]
-
Chen, H., et al. (2016). Chelerythrine as a fluorescent light-up ligand for i-motif DNA structure. RSC Advances, 6, 85627-85633. Available at: [Link]
-
Xia, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants, 12(10), 1827. Available at: [Link]
-
Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993-999. Available at: [Link]
-
Xia, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. PMC. Available at: [Link]
-
Díaz-Tielas, C., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. Plants, 11(4), 548. Available at: [Link]
-
Wang, Y., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules, 28(18), 6588. Available at: [Link]
-
Zhang, X., et al. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules, 27(19), 6296. Available at: [Link]
-
de Oliveira, A. S., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLoS One. Available at: [Link]
-
Islam, M. M., et al. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. Cellular and Molecular Life Sciences, 75(1), 109-122. Available at: [Link]
-
Zhang, X., et al. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. ResearchGate. Available at: [Link]
-
Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Chemico-Biological Interactions, 172(3), 190-201. Available at: [Link]
-
Agarabi, C., et al. (2013). Effect of cell culture medium components on color of formulated monoclonal antibody drug substance. Biotechnology Progress, 29(6), 1478-1484. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Product Description|Chelerythrine chloride [sinophytochem.com]
- 8. Chelerythrine | Apoptosis | Autophagy | BCL | PKC | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Chelerythrine Hydroxide: A Technical Support Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Chelerythrine hydroxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding its use in cellular assays. As a potent chemical probe, understanding its full activity profile, including potential off-target effects, is critical for accurate data interpretation.
Section 1: Understanding the "Known Unknowns" of Chelerythrine
FAQ 1: I'm observing significant cytotoxicity at concentrations expected to be specific for PKC inhibition. Is this normal?
This is a frequently encountered issue. While Chelerythrine is a PKC inhibitor, it induces apoptosis and other forms of cell death through multiple PKC-independent mechanisms.[2] If you're observing high toxicity, consider the following possibilities:
-
Induction of Reactive Oxygen Species (ROS): Chelerythrine can rapidly induce apoptosis by generating ROS, which in turn triggers mitochondrial cytochrome c release.[3][4] This effect may be independent of PKC inhibition, as antioxidants like N-acetyl-L-cysteine (NAC) can inhibit this apoptotic pathway.[3]
-
Mitochondrial-Mediated Apoptosis: Chelerythrine can directly act on mitochondria to trigger apoptosis. It has been identified as a Bcl-xL inhibitor and can induce the release of cytochrome c.[5][6] This can occur even in cells lacking the pro-apoptotic proteins Bax and Bak, suggesting an alternative apoptotic pathway.[5]
-
Endoplasmic Reticulum (ER) Stress: The generation of ROS by Chelerythrine can also lead to ER stress, which is another pathway to induce apoptosis.[4]
-
Disruption of Calcium Homeostasis: Chelerythrine can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and plasma membrane Ca2+-ATPase (PMCA).[7][8] This disrupts cellular calcium balance, leading to mitochondrial calcium overload and triggering apoptosis.[7]
Troubleshooting Steps:
-
Co-treatment with an Antioxidant: To determine if the cytotoxicity is ROS-mediated, perform your assay with and without the co-administration of an antioxidant like NAC. A rescue of the phenotype would suggest a ROS-dependent off-target effect.[4]
-
Assess Mitochondrial Health: Utilize assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cytochrome c release (via Western blot of cytosolic fractions) to directly assess mitochondrial involvement.
-
Monitor ER Stress Markers: Use Western blotting to probe for key ER stress markers such as phosphorylated PERK, IRE1α, or ATF6.
FAQ 2: My results are inconsistent across different experiments, even with the same cell line and Chelerythrine concentration. What could be the cause?
Inconsistent results can be frustrating and can stem from several factors unrelated to the primary mechanism of action.
-
Compound Stability and Solubility: Ensure your Chelerythrine stock solution is properly solubilized and stored. Visually inspect for any precipitation before diluting into your culture medium. Repeated freeze-thaw cycles should be avoided.[9]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. It is crucial to use cells within a consistent passage number range and ensure they are healthy before treatment.[9]
-
Assay-Dependent Effects: The high fluorescence of Chelerythrine can interfere with certain assay readouts, such as those using flow cytometry or fluorimetry.[10]
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of Chelerythrine from a properly stored stock for each experiment.
-
Standardize Cell Culture Practices: Maintain strict protocols for cell seeding, passage, and health monitoring.
-
Select Appropriate Assays: If using fluorescence-based assays, run a control with Chelerythrine alone to check for interference. Consider alternative colorimetric or luminescence-based assays if significant interference is observed.
FAQ 3: I am studying a signaling pathway that I don't expect to be regulated by PKC, yet I see changes upon Chelerythrine treatment. What other targets might be involved?
This is a critical question that points to the promiscuous nature of Chelerythrine. Besides PKC, it has been shown to interact with a variety of other cellular targets:
-
Bcl-2 Family Proteins: Chelerythrine is known to inhibit the anti-apoptotic protein Bcl-xL.[1][5] It can also downregulate the expression of Bcl-xL and upregulate the expression of pro-apoptotic proteins Bax and Bid.[11]
-
Ion Channels: Chelerythrine can act as a noncompetitive inhibitor of the P2X7 receptor, an ATP-gated ion channel.[10][12] This effect is independent of its PKC inhibitory activity.[10] The modulation of various ion channels is increasingly recognized as a factor in cellular responses.[13][14][15]
-
Transcription Factors and Gene Expression: Chelerythrine can influence the activity of several transcription factors, including NF-κB and STAT3.[4][8] It can also lead to widespread changes in gene expression.[16]
-
Wnt/β-catenin Pathway: Chelerythrine has been shown to downregulate β-catenin, a key component of the Wnt signaling pathway, which can inhibit cancer stem cell properties.[17]
-
Glucocorticoid Receptor: Studies have shown that Chelerythrine can bind to the Glucocorticoid Receptor (GR) with potent affinity, suggesting it may act as a selective GR modulator.[18][19]
-
Thioredoxin Reductase (TXNRD1): Chelerythrine is an inhibitor of the cytosolic selenoprotein thioredoxin reductase, which can induce necroptosis in cancer cells.[20]
-
Calpain Activation: In neuronal cells, Chelerythrine can induce a calcium-dependent activation of calpain, a cysteine protease.[21]
Troubleshooting Steps:
-
Utilize More Specific Inhibitors: Whenever possible, use more selective PKC inhibitors in parallel with Chelerythrine to confirm that the observed effect is truly PKC-dependent.
-
Employ Knockdown/Knockout Models: The most definitive way to validate the target of an observed effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the putative target protein.[22]
-
Perform Counter-Screening Assays: If you suspect involvement of a specific off-target, design experiments to directly measure the activity of that target (e.g., a P2X7 receptor activity assay).
Section 2: Experimental Protocols for Troubleshooting
To assist in deconvoluting the complex cellular effects of Chelerythrine, we provide the following validated protocols.
Protocol 1: Assessing ROS-Mediated Cytotoxicity
This protocol is designed to determine the contribution of reactive oxygen species to Chelerythrine-induced cell death.
Materials:
-
This compound solution
-
N-acetyl-L-cysteine (NAC)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or other viability assay reagent[23]
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Pre-treatment with NAC: The following day, pre-treat a subset of wells with an appropriate concentration of NAC (typically 1-10 mM) for 1-2 hours.
-
Chelerythrine Treatment: Add varying concentrations of Chelerythrine to both NAC-treated and untreated wells. Include vehicle controls (e.g., DMSO) for both conditions.[23]
-
Incubation: Incubate the cells for your desired time period (e.g., 24, 48 hours).[23]
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with Chelerythrine alone to those co-treated with NAC. A significant increase in viability in the co-treated group indicates a ROS-mediated component to the cytotoxicity.
Protocol 2: Validating Target Specificity with a More Selective Inhibitor
This protocol helps to confirm whether an observed phenotype is due to PKC inhibition or an off-target effect.
Materials:
-
This compound solution
-
A more selective PKC inhibitor (e.g., Gö 6983, Sotrastaurin)
-
Cell line of interest
-
Appropriate assay for your phenotype of interest (e.g., Western blot, reporter assay)
Procedure:
-
Dose-Response Curves: First, determine the IC50 of both Chelerythrine and the selective PKC inhibitor for your phenotype of interest.
-
Parallel Treatments: In a subsequent experiment, treat your cells with equimolar concentrations of Chelerythrine and the selective inhibitor.
-
Phenotypic Analysis: Perform the relevant assay to measure your endpoint.
-
Data Interpretation: If the selective inhibitor recapitulates the effect of Chelerythrine, it is more likely that the phenotype is PKC-mediated. If the selective inhibitor has no effect or a significantly reduced effect compared to Chelerythrine, an off-target mechanism is likely at play.
Section 3: Visualizing the Complexity
To better understand the multifaceted nature of Chelerythrine's cellular effects, the following diagrams illustrate its known interactions.
Caption: Overview of Chelerythrine's cellular targets and outcomes.
Caption: A logical workflow for troubleshooting unexpected results.
Section 4: Concluding Remarks
This compound is a valuable tool for studying cellular processes, but its utility is predicated on a thorough understanding of its potential for off-target effects. By employing rigorous controls, utilizing orthogonal approaches, and being mindful of the compound's known promiscuity, researchers can generate more reliable and interpretable data. We encourage you to consult the primary literature and consider the recommendations in this guide when designing and interpreting your experiments.
References
- Min-chul Kim, et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. PubMed. [Link]
- Qi-Zhi Liu, et al. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. PubMed. [Link]
- Wan, et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. PubMed. [Link]
- Chien-An Liu, et al. (2021).
- Wikipedia. (n.d.). Chelerythrine. Wikipedia. [Link]
- Basu, A., & Suresh Kumar, G. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central. [Link]
- Ting-Yu Lin, et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI. [Link]
- Majid M. Heravi, et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- J. A. Guiso, et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Yujie Li, et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]
- Xinyu Wang, et al. (2022). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. PubMed Central. [Link]
- Q. Zhang, et al. (2011).
- Lei, L., et al. (2010). Microarray analysis of the chelerythrine-induced transcriptome of Mycobacterium tuberculosis. PubMed. [Link]
- M. D. Chao, et al. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. PubMed. [Link]
- Kok-Yong Chin, et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma.
- B. H. Shah, et al. (1998). Protein kinase C inhibitor, chelerythrine, potentiates the adrenaline-mediated aggregation of human platelets through calcium influx. eCommons@AKU. [Link]
- Y. Chen, et al. (2021). In vitro Anti-Inflammatory Potency of Sanguinarine and Chelerythrine via Interaction with Glucocorticoid Receptor.
- Y. Chen, et al. (2021). In vitro Anti-Inflammatory Potency of Sanguinarine and Chelerythrine via Interaction with Glucocorticoid Receptor.
- Y. Wang, et al. (2023). Chelerythrine Inhibits TGF-β-Induced Epithelial–Mesenchymal Transition in A549 Cells via RRM2. MDPI. [Link]
- Y. Chen, et al. (2021). Effects of sanguinarine and chelerythrine on the production of TNF‐α in...
- J. F. Chan, et al. (2011). Activity of the chelerythrine, a quaternary benzo[c]phenanthridine alkaloid from Chelidonium majus L. on Dactylogyrus intermedius. PubMed. [Link]
- A. Saavedra, et al. (2017). Chelerythrine promotes Ca2+-dependent calpain activation in neuronal cells in a PKC-independent manner. PubMed. [Link]
- bioRxiv. (2022). Reference compounds for characterizing cellular injury in high-content cellular morphology assays. bioRxiv. [Link]
- J. A. Guiso, et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. PubMed. [Link]
- LabRulez LCMS. (n.d.).
- ResearchGate. (2023). How can I conduct specificity and selectivity of validation?.
- ResearchGate. (n.d.). Absence of nuclear alterations in chelerythrine-treated human...
- Frontiers. (n.d.). The modulation of ion channels in cancer chemo-resistance. Frontiers. [Link]
- MDPI. (n.d.). Zinc as Allosteric Ion Channel Modulator: Ionotropic Receptors as Metalloproteins. MDPI. [Link]
- Patsnap Synapse. (2024). What are Ion channels modulators and how do they work?.
- PMC. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC. [Link]
Sources
- 1. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chelerythrine - Wikipedia [en.wikipedia.org]
- 8. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The modulation of ion channels in cancer chemo-resistance [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. What are Ion channels modulators and how do they work? [synapse.patsnap.com]
- 16. Microarray analysis of the chelerythrine-induced transcriptome of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Anti-Inflammatory Potency of Sanguinarine and Chelerythrine via Interaction with Glucocorticoid Receptor | Atlantis Press [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Chelerythrine promotes Ca2+-dependent calpain activation in neuronal cells in a PKC-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selectscience.net [selectscience.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Cytotoxicity of Chelerythrine hydroxide on normal versus cancer cells
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Chelerythrine (CHE), a benzophenanthridine alkaloid with significant potential in oncology research. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols for investigating the cytotoxic effects of Chelerythrine, with a specific focus on its differential impact on cancer cells versus normal cells.
Core Concept FAQs
This section addresses fundamental questions about Chelerythrine's mechanism and application.
Q1: What is Chelerythrine and what is its primary mechanism of action?
A1: Chelerythrine is a natural benzophenanthridine alkaloid isolated from plants like Chelidonium majus.[1][2] It is widely recognized as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][3][4] Its anticancer effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[2]
Q2: Why does Chelerythrine exhibit differential cytotoxicity, often being more toxic to cancer cells than normal cells?
A2: The precise reasons for this selectivity are multifaceted and an area of active research. However, several key factors are believed to contribute:
-
Elevated ROS in Cancer Cells: Many cancer cells already have a higher baseline level of intracellular ROS compared to normal cells. Chelerythrine treatment further increases ROS production, pushing cancer cells past a toxic threshold and triggering cell death pathways.[5][6][7]
-
Dependence on Pro-survival Pathways: Cancer cells are often highly dependent on signaling pathways regulated by kinases like PKC for their proliferation and survival. By inhibiting PKC, Chelerythrine disrupts these critical pathways more effectively in cancer cells.[1][3]
-
Mitochondrial Priming: Cancer cells can be "primed" for apoptosis. Chelerythrine can act directly on mitochondria to induce the release of cytochrome c, a key step in initiating apoptosis, potentially bypassing some of the normal safeguards present in healthy cells.[8][9]
It is important to note that while selectivity is observed, Chelerythrine can also induce apoptosis in non-cancerous cells, highlighting the need for careful dose-response studies.[1][8]
Q3: What are the main cellular outcomes of treating cancer cells with Chelerythrine?
A3: Treatment of cancer cells with Chelerythrine typically leads to one or more of the following outcomes:
-
Apoptosis: Characterized by cell shrinkage, nuclear fragmentation, and the activation of caspases.[1][8][10] Chelerythrine can induce apoptosis through both mitochondrial-dependent and -independent pathways.[9][10]
-
Cell Cycle Arrest: The compound can halt cell cycle progression, often at the G1 or G2/M phase, preventing cancer cells from dividing.[2][10]
-
Generation of Reactive Oxygen Species (ROS): CHE treatment can lead to an accumulation of ROS, such as hydrogen peroxide, which causes oxidative stress and damage to cellular components, ultimately leading to cell death.[5][6]
-
Necroptosis: In some cancer cell types, such as gastric cancer, Chelerythrine has been shown to induce a form of programmed necrosis called necroptosis.[11]
Experimental Planning & Setup
Careful planning is critical for obtaining reproducible and meaningful data.
Q4: How should I prepare and store a Chelerythrine stock solution?
A4: Chelerythrine chloride is soluble in water and DMSO up to 10 mM.[4] For cell culture experiments, preparing a concentrated stock solution (e.g., 10 mM) in sterile DMSO is recommended. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C.[4] When preparing working concentrations, dilute the DMSO stock in a complete cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line (typically <0.5%).
Q5: What is a good starting concentration range for my experiments?
A5: The effective concentration of Chelerythrine can vary significantly between cell lines. Based on published data, a broad starting range of 1 µM to 50 µM is advisable for initial dose-response experiments.
-
IC50 values (the concentration required to inhibit cell growth by 50%) are often reported in the low micromolar range. For example, an IC50 of 2.6 µM was reported in HL-60 leukemia cells, while for NCI-N87 gastric cancer cells, the IC50 was 3.81 µM.[10][11]
-
Studies on renal cancer cells used concentrations from 5 µM to 40 µM.[12][13]
-
Even low doses (1-5 µM) have been shown to inhibit the "stemness" of melanoma cancer stem-like cells without inducing immediate apoptosis.[5]
Always perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10, 20, 40 µM) for your specific cell line to determine the optimal concentration for downstream mechanistic studies.
Q6: Which control cell lines should I use?
A6: The choice of a "normal" cell line is critical for demonstrating cancer-specific cytotoxicity. The ideal control is a non-transformed, non-immortalized primary cell line from the same tissue of origin as your cancer cell line. However, these can be difficult to culture. Commonly used, well-characterized "normal" cell lines include:
-
HEK-293: Human Embryonic Kidney cells. While immortalized, they are often used as a benchmark.
-
Primary Fibroblasts: e.g., Human Foreskin Fibroblasts (HFF-1).
-
Tissue-specific normal lines: e.g., normal human hepatocytes or bronchial epithelial cells, if available.
It is crucial to characterize the response in both your cancer cell line and your chosen normal cell line concurrently.
Troubleshooting Guide
This section provides solutions to common experimental issues in a Q&A format.
Q7: My cell viability results (e.g., from an MTT assay) are inconsistent or show high background. What could be wrong?
A7: This is a common issue. Consider the following factors:
-
Direct Interference with Assay Reagent: Chelerythrine is a colored compound and can fluoresce, which may interfere with absorbance or fluorescence-based assays.[14]
-
Solution: Always include "compound-only" control wells (wells with medium and Chelerythrine but no cells) to measure the background absorbance. Subtract this background from your experimental wells.
-
-
Formazan Crystal Solubilization (MTT Assay): Incomplete solubilization of the purple formazan crystals is a major source of variability.
-
Solution: Ensure you are using a robust solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) and mix thoroughly until all color is dissolved before reading the plate.[15]
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a consistent, optimized seeding density where cells are in the logarithmic growth phase throughout the experiment.[16]
-
Q8: I'm not observing the expected level of apoptosis after Chelerythrine treatment. Why might this be?
A8: Several factors could be at play:
-
Sub-optimal Concentration or Time Point: The induction of apoptosis is both dose- and time-dependent. You may be using a concentration that is too low or checking for apoptosis too early.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) at a concentration determined to be cytotoxic from your viability assays (e.g., at or above the IC50).
-
-
Alternative Cell Death Pathways: Your cells might be undergoing a different form of cell death, such as necroptosis or autophagy-mediated cell death.[2][11]
-
Solution: Use multiple assays. Complement your apoptosis assay (e.g., Annexin V/PI staining) with markers for other pathways. For necroptosis, check for the involvement of RIPK1 using an inhibitor like Necrostatin-1.[11]
-
-
PKC-Independent Mechanisms: While Chelerythrine is a known PKC inhibitor, some of its apoptosis-inducing effects can be independent of PKC inhibition and may involve other pathways like MAPK activation or direct mitochondrial action.[4]
-
Solution: Investigate these alternative pathways. For example, use western blotting to check for the phosphorylation of JNK and p38 MAP kinases.
-
Q9: I see significant toxicity in my normal cell line control, contradicting the idea of cancer cell selectivity. What does this mean?
A9: This is an important finding, not necessarily a failed experiment.
-
Inherent Cytotoxicity: Chelerythrine is known to be cytotoxic and can induce cell death in normal cells, particularly at higher concentrations.[1][12] For example, it induces apoptosis in normal cardiac myocytes.[8]
-
"Normal" Cell Line Characteristics: Some immortalized "normal" cell lines (like HEK-293) share some characteristics with cancer cells, which may make them more sensitive than primary cells.
-
Solution: The key is the therapeutic window. Analyze the dose-response curves of the cancer vs. normal cells side-by-side. A successful compound will show a significantly lower IC50 for the cancer cells. This difference, even if the compound is toxic to normal cells at higher doses, is what defines the therapeutic window.
-
Data Summary & Visualization
Comparative Cytotoxicity of Chelerythrine
The following table summarizes typical IC50 values reported in the literature for various human cell lines. This illustrates the compound's broad-spectrum activity and the variability between cell types.
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 2.6 | [10] |
| NCI-N87 | Gastric Cancer | 3.81 | [11] |
| HEK-293 | Embryonic Kidney (Normal) | ~10-20 (Estimated) | [12][13] |
| SW-839 | Renal Cancer | ~20-40 (Estimated) | [12][13] |
| HepG2 | Hepatocellular Carcinoma | > 5 | [17] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density) and should be determined empirically for each study.
Visualizing the Mechanism of Action
The diagrams below illustrate the key signaling pathways affected by Chelerythrine and a suggested workflow for troubleshooting experiments.
Caption: Key molecular targets and pathways of Chelerythrine leading to cell cycle arrest and apoptosis.
Caption: A troubleshooting workflow for addressing common issues in Chelerythrine cytotoxicity experiments.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the dose-dependent cytotoxicity of Chelerythrine.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count to ensure viability is >95%.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of Chelerythrine from your DMSO stock in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate Chelerythrine dilution.
-
Crucial Controls: Include "vehicle control" wells (medium + DMSO equivalent to the highest CHE concentration) and "no-cell" blank wells (medium + CHE dilutions but no cells).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of Chelerythrine concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with Chelerythrine at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the predetermined time. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium from each well (this contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or trypsin.
-
Combine the detached cells with their corresponding culture medium. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- Chelerythrine - Wikipedia. (Source URL: [Link])
- Qi, L., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology. (Source URL: [Link])
- Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in Vitro. (Source URL: [Link])
- Li, H., et al. (2021). Chelerythrine Chloride Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction. Oxidative Medicine and Cellular Longevity. (Source URL: [Link])
- Kang, Y. J., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. Experimental Cell Research. (Source URL: [Link])
- Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Chen, Y. J., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. Journal of Biological Chemistry. (Source URL: [Link])
- Wu, S., et al. (2018). Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells. OncoTargets and Therapy. (Source URL: [Link])
- Malikova, J., et al. (2006). Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis. Phytotherapy Research. (Source URL: [Link])
- ResearchGate.
- ResearchGate. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells | Request PDF. (Source URL: [Link])
- Qi, D., et al. (2016). Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. Oncology Letters. (Source URL: [Link])
- Wu, S., et al. (2018). Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells. OncoTargets and Therapy. (Source URL: [Link])
- Li, H., et al. (2020). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. Journal of Cellular and Molecular Medicine. (Source URL: [Link])
- Tang, Z. H., et al. (2017). Induction of reactive oxygen species-stimulated distinctive autophagy by chelerythrine in non-small cell lung cancer cells. Redox Biology. (Source URL: [Link])
- Chen, P. H., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants. (Source URL: [Link])
- ResearchGate. EFFECTS OF SANGUINARINE AND CHELERYTHRINE ON THE CELL CYCLE AND APOPTOSIS. (Source URL: [Link])
- Wang, X., et al. (2021). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal.
- ResearchGate.
- Gao, Y., et al. (2022).
- Bartlett, R., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. (Source URL: [Link])
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (Source URL: [Link])
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Chelerythrine Chloride Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs) Potentially via Inducing Reactive Oxygen Species and Causing Mitochondria Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Understanding the Challenge: The Chemistry of Chelerythrine Precipitation
Welcome to the Technical Support Center for Chelerythrine. As Senior Application Scientists, we've designed this guide to provide you with in-depth technical assistance and field-proven insights to ensure the successful use of Chelerythrine in your research. This resource addresses the common challenge of Chelerythrine hydroxide precipitation and offers robust solutions for maintaining its solubility and stability in experimental settings.
Chelerythrine, a benzophenanthridine alkaloid, is a valuable tool in biological research, notably as a protein kinase C (PKC) inhibitor.[1] However, its unique chemical structure presents a significant experimental hurdle: pH-dependent solubility and the potential for precipitation.
At the core of this issue is the equilibrium between two of Chelerythrine's chemical forms.[2][3][4] In acidic to neutral conditions (pH 1.0-6.0), Chelerythrine exists predominantly as a positively charged quaternary iminium ion.[2][3][4] This is the water-soluble and biologically active form that is typically supplied as a chloride salt. However, as the pH increases into the alkaline range (pH 8.5-11.0), the iminium ion undergoes a structural transformation into a neutral alkanolamine pseudo-base.[2][3][4] This uncharged species is significantly less soluble in aqueous solutions and is prone to precipitating out as what is functionally this compound. This phenomenon can lead to inaccurate experimental results and loss of compound efficacy.
Below is a diagram illustrating the pH-dependent equilibrium of Chelerythrine:
Caption: pH-dependent equilibrium of Chelerythrine.
Frequently Asked Questions (FAQs)
Q1: Why did my Chelerythrine solution turn cloudy after I diluted it in my cell culture medium?
A1: This is the most common manifestation of Chelerythrine precipitation. Standard cell culture media are typically buffered to a pH of 7.2-7.4. While this is within the stable range for the iminium form, the introduction of a concentrated, often acidic, stock solution can cause localized pH shifts that promote the formation of the less soluble alkanolamine form. Additionally, rapid addition of a concentrated stock can lead to supersaturation and subsequent precipitation.[5]
Q2: I've prepared a stock solution of Chelerythrine in DMSO. Is it stable?
A2: Chelerythrine chloride is soluble in DMSO up to 10 mM.[6] However, the stability of the stock solution depends on proper storage. It is crucial to use anhydrous DMSO, as absorbed moisture can reduce solubility.[6][7] For optimal stability, stock solutions should be stored in small, single-use aliquots at -20°C for up to one month or -80°C for longer-term storage (up to one year), and always protected from light.[6] Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[6]
Q3: Can I dissolve Chelerythrine chloride directly in water?
A3: Yes, Chelerythrine chloride is soluble in water up to 10 mM. However, aqueous stock solutions are more susceptible to pH fluctuations and potential precipitation if not properly buffered. If preparing an aqueous stock, consider using a slightly acidic buffer (e.g., pH 5.0-6.0) to ensure the compound remains in its charged iminium form.
Q4: My experiment requires a final concentration of 50 µM Chelerythrine. What is the best way to prepare this working solution?
A4: To prepare a 50 µM working solution, we recommend a serial dilution approach. Start with a high-concentration stock solution (e.g., 10 mM in DMSO). First, prepare an intermediate dilution in your vehicle (e.g., DMSO or ethanol). Then, add this intermediate dilution dropwise to your final aqueous buffer or cell culture medium while gently vortexing or swirling. This gradual addition helps to avoid localized high concentrations and pH shocks, minimizing the risk of precipitation.
Troubleshooting Guide
Use the following decision tree to diagnose and resolve precipitation issues in your experiments.
Caption: Troubleshooting workflow for Chelerythrine precipitation.
Best Practices & Protocols
To proactively prevent precipitation, adhere to the following best practices and protocols.
Solvent and pH Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Minimizes hydrolysis and maintains stability.[6][7] |
| Stock Solution pH | Not applicable for DMSO | DMSO is an aprotic solvent. |
| Aqueous Buffer pH | pH 5.0 - 6.0 | Ensures Chelerythrine remains in the soluble iminium form.[2][3][4] |
| Cell Culture Medium pH | pH 7.2 - 7.4 (Standard) | While standard, be mindful of potential for localized pH shifts during dilution. |
Protocol 1: Preparation of a 10 mM Chelerythrine Stock Solution in DMSO
-
Preparation: Allow the vial of solid Chelerythrine chloride to equilibrate to room temperature before opening.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of Chelerythrine chloride (MW: 383.83 g/mol ), add 260.5 µL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[8]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber vials. Store at -80°C for up to one year.[6] Protect from light at all times.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol is for preparing a 10 µM working solution from a 10 mM DMSO stock.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of your stock solution. For example, add 2 µL of the 10 mM stock to 198 µL of cell culture medium or a suitable buffer (e.g., PBS) to get a 100 µM solution. Mix well by gentle pipetting.
-
Final Dilution: While gently vortexing or swirling your final volume of cell culture medium, add the required volume of the 100 µM intermediate solution dropwise. For instance, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the cell culture medium.
-
Final Mix and Use: Gently mix the final solution and use it immediately in your experiment. Do not store diluted working solutions for extended periods.
By understanding the underlying chemistry of Chelerythrine and adhering to these optimized handling and preparation protocols, you can effectively prevent precipitation and ensure the reliability and reproducibility of your experimental results.
References
- Jafari, M., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central.
- Basu, A., & Suresh Kumar, G. (2018). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central.
- Qi, X., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central.
- Wang, L., et al. (2016). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. MDPI.
- Jafari, M., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online.
- BioCrick. (n.d.). Chelerythrine | CAS:34316-15-9 | PKC antagonist | Alkaloids | High Purity.
- Wikipedia. (n.d.). Chelerythrine.
- Ahmed, M. S., & Pelster, B. (2007). Effect of 1 and 5·mol·l –1 chelerythrine on basal pHi and on hypertonicity (hyper). ResearchGate.
- Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. PubMed.
- National Center for Biotechnology Information. (n.d.). Chelerythrine. PubChem Compound Database.
- Liu, Y., et al. (2021). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. PubMed Central.
- Wang, L., et al. (2016). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. ResearchGate.
- Chen, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Donnelly-Roberts, D. L., & Bannon, A. W. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology.
- National Center for Biotechnology Information. (n.d.). Chelerythrine, chloride. PubChem Compound Database.
- Chemistry LibreTexts. (2020). E3: Solubility Constants for Compounds at 25°C.
- The Solubility Rules. (n.d.).
- Zhang, G. G., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PubMed Central.
- UCL Discovery. (n.d.). SCALE-UP OF PRECIPITATION PROCESSES.
- Chemistry LibreTexts. (2020). 1.8: Experiment 7 - Precipitation.
- Worley, B., & Allan, A. (2022). Pleasing precipitation performances – the microscale way. Science in School.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results from Chelerythrine Studies
Welcome to the technical support hub for researchers utilizing Chelerythrine. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions that arise during experimentation. As a potent and multifaceted compound, Chelerythrine's experimental outcomes can sometimes deviate from initial expectations. This resource is structured to help you navigate these challenges, interpret your data accurately, and refine your experimental design.
Section 1: Troubleshooting Guide for Unexpected Results
This section addresses specific, unexpected outcomes in a case-based format. Each case presents a common issue, a logical workflow for troubleshooting, potential scientific explanations, and validated solutions.
Case Study 1: Cell Death Observed is Higher Than Expected or Appears Necrotic, Even at Low Concentrations
Observed Anomaly: You are using Chelerythrine as a specific Protein Kinase C (PKC) inhibitor at a concentration expected to be non-toxic (e.g., 1-5 µM). However, you observe rapid and widespread cell death. Morphological changes, such as cell swelling and membrane rupture, suggest necrosis rather than the anticipated apoptosis.
Diagnostic Workflow & Troubleshooting
dot graph TD { A[Start: Unexpectedly High Cell Death] --> B{Is the effect PKC-independent?}; B --> C[Run control: Downregulate PMA-sensitive PKC isoforms]; C --> D{Does cell death persist?}; D -- Yes --> E[Hypothesis: Off-target effects are dominant]; D -- No --> F[Re-evaluate PKC-dependent apoptosis pathway]; E --> G{Is ROS generation a factor?}; G --> H[Treat with antioxidants (e.g., NAC)]; H --> I{Is cell death reduced?}; I -- Yes --> J[Conclusion: ROS-mediated cytotoxicity]; I -- No --> K[Consider other off-target mechanisms]; J --> L[Refine experiment: Use lower concentrations or shorter incubation times]; K --> M[Investigate mitochondrial effects or DNA intercalation]; }
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Investigation:
-
Validate PKC-Independence: To confirm if the observed cytotoxicity is independent of PKC inhibition, consider downregulating phorbol 12-myristate 13-acetate (PMA)-sensitive PKC isoforms. If Chelerythrine still induces cell death, it points towards an off-target mechanism.[1]
-
Assess Reactive Oxygen Species (ROS) Production: Chelerythrine is known to induce the generation of ROS, particularly hydrogen peroxide (H₂O₂), which can lead to rapid apoptosis or necrosis at higher concentrations.[1][2]
-
Examine Mitochondrial Involvement: Chelerythrine can accumulate in mitochondria, leading to dysfunction, loss of membrane potential, and release of pro-apoptotic factors like cytochrome c.[2][5][6] This can occur independently of Bax/Bak, suggesting a direct effect on the mitochondrial permeability transition pore.[6][7]
-
Experiment: Measure mitochondrial membrane potential using a fluorescent probe (e.g., JC-1). A rapid depolarization following Chelerythrine treatment would support this mechanism.[8]
-
-
Consider Higher Concentration Effects: At higher concentrations (e.g., >30 µM), Chelerythrine can induce necrotic cell death where caspase activation is not observed.[1] It's possible that your specific cell line is more sensitive.
Scientific Explanation:
While widely used as a PKC inhibitor, Chelerythrine's primary mechanism of cytotoxicity, especially at micromolar concentrations, is often mediated by off-target effects. The induction of ROS can overwhelm cellular antioxidant capacities, leading to oxidative stress and subsequent cell death that can be either apoptotic or necrotic, depending on the severity of the damage.[2][3][5] Furthermore, its ability to directly target mitochondria can trigger a rapid apoptotic cascade that is independent of its PKC inhibitory function.[6][7]
Validated Solutions & Protocol Adjustments:
-
Dose-Response and Time-Course: Perform a detailed dose-response (e.g., 0.5-20 µM) and time-course (e.g., 2, 6, 12, 24 hours) experiment to identify a therapeutic window where PKC inhibition might be observed without significant cytotoxicity.
-
Include Positive and Negative Controls:
-
Positive Control for Apoptosis: Use a known apoptosis inducer like staurosporine.
-
Negative Control: Use a vehicle control (e.g., DMSO) at the same concentration as your Chelerythrine treatment.
-
-
Antioxidant Co-treatment: If your goal is to study PKC-dependent effects, co-treating with NAC may mitigate the ROS-mediated off-target cytotoxicity.[1][4]
Case Study 2: Results from Fluorescence-Based Assays are Inconsistent or Show High Background
Observed Anomaly: When using Chelerythrine in experiments involving fluorescence microscopy or plate-based fluorescence assays (e.g., cell viability assays using resazurin, ROS detection with DCFH-DA), you observe high background fluorescence or unexpected spectral shifts.
Diagnostic Workflow & Troubleshooting
dot graph TD { A[Start: High Background Fluorescence] --> B{Is Chelerythrine itself fluorescent?}; B -- Yes --> C[Characterize its excitation/emission spectra]; C --> D{Does it overlap with your fluorescent probe?}; D -- Yes --> E[Select a probe with non-overlapping spectra]; D -- No --> F[Consider indirect effects]; F --> G{Is Chelerythrine reacting with the probe or cellular components?}; G --> H[Run cell-free controls with Chelerythrine and the probe]; H --> I{Is there a direct interaction?}; I -- Yes --> J[Choose an alternative assay (e.g., colorimetric, luminescence-based)]; I -- No --> K[Hypothesis: Chelerythrine alters cellular autofluorescence]; K --> L[Measure autofluorescence of treated vs. untreated cells]; }
Caption: Troubleshooting workflow for fluorescence interference.
Step-by-Step Investigation:
-
Characterize Chelerythrine's Fluorescence: Chelerythrine is a fluorescent compound.[9] Its spectral properties can change depending on the solvent and pH. In acidic to neutral aqueous solutions, the charged iminium form of Chelerythrine emits fluorescence around 550 nm. In more alkaline conditions or when it converts to its alkanolamine form, the emission shifts to around 410 nm.[10]
-
Check for Spectral Overlap: Compare the excitation and emission spectra of Chelerythrine with those of your experimental fluorescent dyes. Significant overlap will cause direct interference.
-
Assess for Intercalation Effects: Chelerythrine is a known DNA and RNA intercalating agent.[11][12][13][14][15] When it binds to nucleic acids, its fluorescence properties can be significantly enhanced.[11][13] This can be particularly problematic in assays that measure DNA content or use DNA-binding dyes. It has also been shown to be a "light-up" ligand for i-motif DNA structures, showing a significant increase in fluorescence intensity upon binding.[16]
-
Run Appropriate Controls:
-
Compound-only control: Measure the fluorescence of Chelerythrine in your assay buffer at the working concentration.
-
Cell-free control: If using a probe that reacts with cellular components (like DCFH-DA for ROS), mix the probe and Chelerythrine in buffer to see if there is a direct chemical reaction.[4]
-
Scientific Explanation:
Chelerythrine's intrinsic fluorescence is a major source of interference in many assays.[9] The planarity of its benzophenanthridine structure and its charged nitrogen atom contribute to its ability to interact with and intercalate into DNA and RNA, which can alter its quantum yield and lead to enhanced fluorescence.[12][13] Furthermore, its chemical structure can react with certain assay reagents, leading to false-positive signals.
Validated Solutions & Protocol Adjustments:
-
Choose Spectrally Distinct Dyes: Select fluorescent probes with excitation and emission maxima that are well-separated from those of Chelerythrine. For example, if Chelerythrine fluoresces in the green/yellow spectrum, consider using far-red or near-infrared dyes.
-
Utilize Non-Fluorescent Assays: When possible, switch to alternative methods. For cell viability, consider the MTT assay (colorimetric) or CellTiter-Glo (luminescence-based).
-
Implement Background Subtraction: If a fluorescent assay is unavoidable, include wells with cells treated only with Chelerythrine (no fluorescent dye) and subtract this background fluorescence from your experimental wells.
-
Wash Steps: For cell-based assays, include thorough wash steps after Chelerythrine treatment and before adding the fluorescent dye to remove any unbound compound.
Case Study 3: Expected Downstream Effects of PKC Inhibition Are Not Observed, or Contradictory Signaling is Activated
Observed Anomaly: You are treating cells with Chelerythrine to inhibit PKC, but you do not see the expected downstream consequences (e.g., no change in the phosphorylation of a known PKC substrate). In some cases, you might even observe the potentiation of a cellular response you expected to be inhibited.
Diagnostic Workflow & Troubleshooting
dot graph TD { A[Start: No/Contradictory PKC Inhibition Effects] --> B{Is the compound active and stable?}; B --> C[Check storage, handling, and solution stability]; C --> D{Is the experimental design optimal?}; D --> E[Verify concentration, treatment time, and cell context]; E --> F{Are off-target effects masking PKC inhibition?}; F --> G[Investigate alternative signaling pathways]; G --> H[Test for effects on Wnt/β-catenin, Akt, MAPKs, etc.]; H --> I{Are other pathways modulated?}; I -- Yes --> J[Conclusion: Off-target signaling dominates the phenotype]; J --> K[Use a more specific PKC inhibitor for comparison]; I -- No --> L[Re-evaluate the role of PKC in your system]; }
Caption: Troubleshooting unexpected signaling outcomes.
Step-by-Step Investigation:
-
Verify Compound Integrity: Ensure your Chelerythrine stock solution is properly stored (aliquoted at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[17] The compound's stability can be pH-dependent.[2][11][12]
-
Confirm PKC Inhibition in Your System: Besides inhibiting PKC phosphorylation, Chelerythrine can also inhibit the translocation of PKC from the cytosol to the membrane, which is required for its activation.[18]
-
Experiment: Use Western blotting to check the phosphorylation status of a direct PKC substrate or the subcellular localization of a PKC isoform (e.g., PKCα) after PMA stimulation, with and without Chelerythrine pre-treatment.
-
-
Investigate Off-Target Signaling: Chelerythrine has a wide range of off-target effects that can induce complex cellular responses. These include:
-
Akt/mTOR Pathway: Can downregulate the phosphorylation of Akt and mTOR.[5]
-
Wnt/β-Catenin Pathway: May downregulate β-catenin.[19]
-
MAPK Pathways: Can regulate p38 and JNK1 activity.[12]
-
Calcium Signaling: Inhibits SERCA and PMCA pumps, leading to altered intracellular calcium levels.[20]
-
P2X7 Receptor: Acts as a noncompetitive inhibitor of the P2X7 receptor.[9]
-
-
Consider Context-Specific Effects: In some systems, such as human platelets, Chelerythrine has been shown to potentiate adrenaline-mediated aggregation through calcium influx, an effect contrary to general inhibition.[21]
Scientific Explanation:
Chelerythrine is not a perfectly selective PKC inhibitor.[9][20] Its effects on a cell are the net result of its interactions with multiple targets. At concentrations typically used for PKC inhibition (0.5-10 µM), it can simultaneously modulate several other critical signaling pathways.[5][9][12][19] For example, while you may be aiming to block a PKC-mediated proliferation signal, the compound could be independently inducing apoptosis through ROS production and mitochondrial disruption, making it difficult to isolate the specific effect of PKC inhibition.[1][2][5] The notion that small molecule inhibitors often work through off-target effects is a growing theme in cancer drug research.[22]
Validated Solutions & Protocol Adjustments:
-
Use a Panel of Inhibitors: To confirm that an observed effect is truly due to PKC inhibition, use other structurally and mechanistically different PKC inhibitors (e.g., Gö 6983, sotrastaurin) in parallel.
-
Genetic Approaches: For definitive proof, use siRNA or shRNA to knock down specific PKC isoforms. This allows you to study the effects of PKC loss-of-function without the confounding off-target effects of a chemical inhibitor.
-
Monitor Multiple Pathways: When interpreting Chelerythrine data, it is prudent to perform a broader analysis of key signaling pathways (e.g., Akt, MAPK, apoptosis markers) to get a more complete picture of the compound's impact.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Chelerythrine stock solutions? A1: It is best to prepare fresh solutions for each experiment. If storage is necessary, dissolve Chelerythrine chloride in DMSO or water at a concentration of up to 10 mM. Aliquot the stock solution into single-use, light-protected vials and store at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage. Avoid repeated freeze-thaw cycles.[17]
Q2: What is the difference between the 'iminium' and 'alkanolamine' forms of Chelerythrine? A2: Chelerythrine exists in two pH-dependent forms. In acidic to neutral pH (1-6), it is a positively charged 'iminium' ion. In alkaline pH (8.5-11), it exists as a neutral 'alkanolamine'. The charged iminium form is considered the active moiety for binding to DNA and RNA.[2][11][12] This pH sensitivity can affect its stability and activity in different cell culture media.
Q3: Can Chelerythrine be used in animal studies? A3: Yes, Chelerythrine has been used in in vivo studies. For instance, intravenous injection in rats has been shown to increase apoptosis in the heart.[1] However, it can exhibit toxicity, such as hepatotoxicity at higher doses.[5][12] It is crucial to perform dose-finding and toxicity studies for any in vivo application.
Q4: My cells are arresting in the G1 or S phase of the cell cycle after Chelerythrine treatment. Is this expected? A4: Yes, this is a documented effect. Chelerythrine can induce cell cycle arrest at different phases depending on the cell type and concentration used. For example, it has been shown to cause G1 phase accumulation in promyelocytic leukemia cells and S-phase arrest in gastric cancer cells.[2]
Q5: I see evidence of both apoptosis and autophagy in my Chelerythrine-treated cells. Is this contradictory? A5: No, this is not necessarily contradictory. Chelerythrine is known to induce both apoptosis and autophagy, and the balance between these processes can be cell-type specific.[2][20] For example, in some lung cancer cells, it can induce ROS-mediated autophagic cell death.[23]
Section 3: Key Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Chelerythrine (e.g., 0.1 to 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of ROS using DCFH-DA
-
Cell Treatment: Seed cells in a 12-well plate or on coverslips. Treat with Chelerythrine at the desired concentrations for the appropriate time (e.g., 4 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Probe Loading: Replace the medium with serum-free medium containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with serum-free medium or PBS to remove excess probe.
-
Analysis: Immediately analyze the cells using a fluorescence microscope or a flow cytometer. Increased green fluorescence indicates higher levels of ROS.[4]
References
- Min, K. L., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. PubMed.
- Qi, L. W., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PMC - PubMed Central.
- Wikipedia. (n.d.). Chelerythrine. Wikipedia.
- He, J., et al. (2022). Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway. MDPI.
- Basu, A., & Suresh Kumar, G. (2020). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PMC - NIH.
- Wan, K. F., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. PubMed.
- Satoh, T., et al. (2011). Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine. PubMed.
- Zarghi, A., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central.
- Basu, A., et al. (2013). The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction. PubMed.
- Kumar, A., et al. (2014). Chelerythrine Induces Reactive Oxygen Species-Dependent Mitochondrial Apoptotic Pathway in a Murine T Cell Lymphoma. PubMed.
- Gargett, C. E., et al. (2005). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology.
- ResearchGate. (n.d.). Binding parameters for the complexation of chelerythrine with DNA... ResearchGate.
- Chao, M. D., et al. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. PubMed.
- ResearchGate. (n.d.). Chelerythrine mediates apoptosis through the mitochondrial pathway. A,... ResearchGate.
- Basu, A., & Suresh Kumar, G. (2020). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed.
- Tan, S. H., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. NIH.
- Shah, B. H., et al. (1998). Protein kinase C inhibitor, chelerythrine, potentiates the adrenaline-mediated aggregation of human platelets through calcium influx. eCommons@AKU.
- Li, D., et al. (2018). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. MDPI.
- Wang, Y., et al. (2018). Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure. RSC Publishing.
- Chen, Y. S., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Qi, L. W., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- YouTube. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Chemistry World. (2024). How to troubleshoot experiments. Chemistry World.
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery.
Sources
- 1. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study | MDPI [mdpi.com]
- 11. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chelerythrine - Wikipedia [en.wikipedia.org]
- 21. "Protein kinase C inhibitor, chelerythrine, potentiates the adrenaline-" by B H. Shah, G Shamim et al. [ecommons.aku.edu]
- 22. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
Technical Support Center: Managing Chelerythrine-Induced Cellular Stress
Welcome to the technical support center for researchers utilizing Chelerythrine. This guide is designed to provide you with field-proven insights and robust troubleshooting strategies to navigate the complexities of Chelerythrine-induced cellular stress. Our goal is to empower you to generate reproducible, high-quality data by understanding the causality behind experimental choices and potential pitfalls.
Understanding the Core Mechanisms of Chelerythrine
Chelerythrine, a benzophenanthridine alkaloid, is widely recognized as a potent inhibitor of Protein Kinase C (PKC).[1][2] However, its cellular effects are multifaceted, extending beyond simple PKC inhibition. A comprehensive understanding of its mechanisms is critical for accurate data interpretation and experimental design. Chelerythrine primarily induces apoptosis and cellular stress through a combination of pathways, including the generation of reactive oxygen species (ROS), direct action on mitochondria, and modulation of key signaling cascades like MAPKs.[3][4]
The compound can induce both apoptosis and, at higher concentrations, necrosis.[5] Its ability to generate ROS often leads to mitochondrial dysfunction, characterized by a drop in mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of the caspase cascade.[4][5] Interestingly, some of these effects, such as the activation of p38 and JNK MAPK pathways, can occur independently of PKC inhibition.[6]
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
-
Q: What is a typical effective concentration range for Chelerythrine?
-
A: This is highly cell-type dependent. In many cancer cell lines, IC50 values for cytotoxicity after 24-72 hours range from 1 µM to 10 µM. [7][8]For specific PKC inhibition, the IC50 is much lower, around 0.66 µM. [2][9]It is imperative to determine the optimal concentration for your specific cell line and desired biological outcome empirically.
-
| Cell Line Type | Reported Effective Concentration / IC50 | Reference |
| Human Hepatoma (HepG2) | 5-10 µM (for significant cytotoxicity) | [7] |
| Gastric Cancer (NCI-N87) | IC50 ≈ 3.81 µM | [8] |
| T-cell Lymphoma (Dalton's) | Effective at inducing apoptosis | [4] |
| Renal Cell Carcinoma | Induces G2/M arrest and apoptosis | [10] |
| Non-Small Cell Lung Cancer | 3-6 µg/mL (≈ 7.8-15.6 µM) | [11] |
-
Q: What are the primary off-target effects I should be aware of?
-
A: Besides its well-known PKC inhibition, Chelerythrine has several documented off-target effects. It can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), disrupting calcium homeostasis. [1][12]It can also non-competitively inhibit the human P2X7 receptor and directly interact with DNA. [3][13]These off-target activities may contribute to the observed cellular phenotype and should be considered when interpreting results, especially if they are inconsistent with PKC inhibition alone.
-
-
Q: What are the essential controls for a Chelerythrine experiment?
-
A: A robust experiment includes several key controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the Chelerythrine.
-
Positive Control: A compound known to induce a similar effect, such as Staurosporine for apoptosis or H₂O₂ for oxidative stress.
-
Mechanistic Negative Control: If you hypothesize the effect is ROS-dependent, pre-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) is crucial to demonstrate causality. [4][5][8]
-
-
-
Q: How should I prepare and store Chelerythrine?
-
A: Chelerythrine chloride is soluble in water and DMSO up to 10 mM. It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it desiccated at -20°C. Protect the stock solution from light.
-
Key Experimental Protocols
Here are detailed, self-validating protocols for the key assays mentioned in this guide.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: General workflow for an MTT cell viability assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. [14]2. Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Chelerythrine. Include a vehicle-only control and a media-only (no cells) blank.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C. [14]4. MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [14]5. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: After subtracting the blank reading, normalize the data to the vehicle control (defined as 100% viability) and plot the results to calculate the IC50 value.
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses a cell-permeable probe that becomes fluorescent upon oxidation by ROS.
-
Cell Seeding & Treatment: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence reading). Treat with Chelerythrine, a vehicle control, and a positive control (e.g., 500 µM H₂O₂ for 1 hour). For mechanistic validation, include a condition where cells are pre-treated with 5 mM NAC for 1-2 hours before Chelerythrine addition.
-
Probe Loading: Remove the treatment media, wash cells gently with warm PBS, and then incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free media) for 30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.
-
Readout: Immediately measure the fluorescence using a microplate reader or fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control. A significant increase in fluorescence indicates ROS production. The inhibition of this signal by NAC validates that the ROS is biologically generated in response to the compound.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses a fluorescent dye like TMRE or JC-1 to assess mitochondrial health. A decrease in MMP is an early hallmark of apoptosis. [15]
-
Cell Seeding & Treatment: Seed cells on a suitable plate (e.g., black-walled imaging plate). Treat cells with Chelerythrine and controls.
-
Negative Control: Vehicle (e.g., DMSO).
-
Positive Control (Depolarization): FCCP (a mitochondrial uncoupling agent) is the gold standard positive control, which will cause a rapid drop in MMP. [15]2. Dye Staining: During the final 30 minutes of treatment, add the MMP dye (e.g., 100-200 nM TMRE or ~2 µM JC-1) to the culture medium of all wells, including controls. 3. Imaging/Reading:
-
For TMRE: Wash cells with warm PBS and add fresh buffer or media. Immediately image using a fluorescence microscope or read on a plate reader (Ex/Em ~549/575 nm). Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while apoptotic cells will be dim.
-
For JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~520 nm). [16]The ratio of red to green fluorescence is used to quantify the change in MMP.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or the red/green fluorescence ratio. A significant decrease compared to the vehicle control indicates mitochondrial depolarization. The FCCP control validates the assay's ability to detect depolarization.
References
- Chelerythrine - Wikipedia. (n.d.). Wikipedia. [Link]
- He, H., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology. [Link]
- Panda, S., et al. (2013). Chelerythrine Induces Reactive Oxygen Species-Dependent Mitochondrial Apoptotic Pathway in a Murine T Cell Lymphoma. PLoS One. [Link]
- Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Qi, X. F., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. The Journal of Biological Chemistry. [Link]
- He, H., et al. (2019). Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma. Journal of Cellular and Molecular Medicine. [Link]
- Lin, Y., et al. (2022).
- Chen, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. International Journal of Molecular Sciences. [Link]
- Zarei, O., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19.
- Chae, H. J., et al. (2011). Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine. Toxicology in Vitro. [Link]
- Mitochondrial membrane potential collapse during chelerythrine-induced... (n.d.).
- Chae, H. J., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. Journal of Molecular and Cellular Cardiology. [Link]
- Zarei, O., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online. [Link]
- Reactive oxygen species (ROS)‐related signaling induced by... (n.d.).
- Chelerythrine mediates apoptosis through the mitochondrial pathway. A,... (n.d.).
- Bai, J., et al. (2023). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI. [Link]
- Shemon, A. N., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Mitochondrial Membrane Potential Assay. (n.d.). Sartorius. [Link]
- Tan, S. L., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. Cancers. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tocris.com [tocris.com]
- 7. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase | MDPI [mdpi.com]
- 9. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 10. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 16. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
How to minimize variability in Chelerythrine hydroxide experiments
Technical Support Center: Chelerythrine Hydroxide Experiments
A Guide to Minimizing Variability and Ensuring Data Integrity
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with Chelerythrine.
Q1: What is Chelerythrine and what are its primary cellular effects?
Chelerythrine is a benzophenanthridine alkaloid naturally found in plants like Chelidonium majus[1][2]. It is widely recognized as a potent inhibitor of Protein Kinase C (PKC)[1][3][4]. Beyond PKC inhibition, Chelerythrine has been shown to induce apoptosis (programmed cell death), trigger cell cycle arrest, and promote autophagy in cancer cells[5]. Its mechanisms of action also include the generation of reactive oxygen species (ROS), modulation of the MAPK signaling pathway, and inhibition of the anti-apoptotic protein Bcl-xL[5][6][7].
Q2: I'm seeing inconsistent results between experiments. What are the most common sources of variability when using Chelerythrine?
Inconsistency in Chelerythrine experiments often stems from a few key areas:
-
Compound Stability and Handling: Chelerythrine's stability can be affected by factors like pH, light exposure, and repeated freeze-thaw cycles[8].
-
Solubility Issues: Improper dissolution can lead to inaccurate concentrations and precipitation of the compound during experiments.
-
Off-Target Effects: At higher concentrations, the effects of Chelerythrine may not be solely due to PKC inhibition, leading to complex and sometimes contradictory results[6][9].
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular responses to Chelerythrine.
Q3: What is the difference between Chelerythrine chloride and this compound? Does it matter which one I use?
Chelerythrine chloride is the more commonly used and commercially available salt form[6]. The primary difference lies in the counter-ion (chloride vs. hydroxide). For most in vitro cell-based assays, once dissolved and diluted in buffered media, the biological activity is attributed to the Chelerythrine cation, and the choice between the chloride and hydroxide salt is unlikely to produce significantly different results. However, it is crucial to maintain consistency with the salt form used throughout a study to ensure reproducibility. The molecular weight will differ slightly, which is important for calculating molar concentrations.
Q4: How should I properly store and handle my Chelerythrine compound?
Proper storage is critical for maintaining the potency and stability of Chelerythrine.
| Storage Form | Recommended Conditions | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C, desiccated, protected from light[6][8] | Up to 24-36 months[6][8] | Minimize exposure to moisture and light. |
| Stock Solution (in DMSO or Water) | -20°C or -80°C in single-use aliquots, protected from light[8] | Up to 1-3 months at -20°C, up to 1 year at -80°C[6][8] | Crucial: Aliquoting prevents degradation from repeated freeze-thaw cycles[6][8]. |
Q5: My Chelerythrine solution appears cloudy. What should I do?
Cloudiness or precipitation can be due to several factors:
-
Poor Solubility: Ensure you are not exceeding the solubility limit. Chelerythrine chloride is soluble in DMSO and water up to about 10 mM[10]. Using DMSO that has absorbed moisture can reduce solubility[8].
-
pH-Dependent Solubility: The solubility of alkaloids like Chelerythrine can be pH-dependent[11]. Ensure the pH of your final working solution is compatible.
-
Degradation: Over time, the compound may degrade into less soluble products. It is always best to use freshly prepared dilutions from a properly stored stock solution[8].
If you observe precipitation, it is recommended to prepare a fresh solution.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells/plates | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Inaccurate pipetting of Chelerythrine.4. Chelerythrine precipitation in media. | 1. Ensure a homogenous single-cell suspension before plating. Use an automated cell counter for accuracy.2. Avoid using the outer wells of plates for treatment conditions; fill them with sterile media or PBS to maintain humidity.3. Use calibrated pipettes and perform serial dilutions carefully.4. Prepare working solutions by diluting the stock into pre-warmed media and mixing thoroughly before adding to cells. |
| Unexpected or off-target effects | 1. Use of excessively high concentrations.2. Non-specific binding or interactions.3. The observed effect is independent of PKC inhibition. | 1. Perform a dose-response curve to identify the optimal concentration range. Typical working concentrations are 1-20 µM[6].2. Include appropriate vehicle controls (e.g., DMSO) at the same final concentration as the Chelerythrine-treated samples.3. Consider that Chelerythrine can activate JNK and p38 MAPK pathways and inhibit Bcl-xL function independently of PKC[6][10]. Use other, structurally different PKC inhibitors as controls to confirm PKC-specific effects. |
| Fluorescence assay interference | 1. Chelerythrine is a fluorescent compound.[9] | 1. Run a parallel control plate with Chelerythrine but without the fluorescent probe to measure its background fluorescence.2. If possible, use a fluorescent probe with an emission spectrum that does not overlap with Chelerythrine's. Chelerythrine emits fluorescence at around 550 nm in aqueous solutions under near-neutral conditions[12][13]. |
| Loss of compound activity over time | 1. Improper storage of stock solutions.2. Repeated freeze-thaw cycles.3. Photodegradation. | 1. Store aliquoted stock solutions at -80°C for long-term storage[8].2. Prepare single-use aliquots to avoid freeze-thaw cycles[6][8].3. Protect solutions from light by using amber vials or wrapping tubes in foil[8]. |
Experimental Protocols & Workflows
To ensure consistency, follow these detailed protocols for key experimental steps.
Protocol 1: Preparation of Chelerythrine Stock Solution
-
Calculate Required Mass: Based on the molecular weight of your specific Chelerythrine salt (e.g., 383.83 g/mol for Chelerythrine chloride[10]), calculate the mass needed for your desired stock concentration (e.g., 10 mM).
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized powder in high-purity DMSO to create a 10 mM stock solution. For example, to make a 10 mM stock from 5 mg of Chelerythrine Chloride (MW 383.82 g/mol ), dissolve it in 1.30 mL of DMSO[6]. Use of sonication may be necessary to ensure complete dissolution[14].
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in light-protected tubes.
-
Storage: Store the aliquots at -80°C for long-term stability[8].
Workflow: Cell Treatment and Lysate Preparation
The following diagram illustrates a standardized workflow to minimize variability during cell treatment and subsequent analysis.
Caption: Chelerythrine's inhibitory action on the PKC signaling pathway.
Key Off-Target and Additional Effects
It's important to recognize that Chelerythrine influences other cellular processes, which can contribute to its overall biological activity.
-
Induction of Apoptosis: Chelerythrine can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-xL and promoting the release of cytochrome c from mitochondria.[7]
-
MAPK Pathway Activation: It can activate p38 and JNK/MAPK signaling pathways, often through an oxidative stress mechanism that is independent of PKC inhibition.[6][15]
-
DNA Intercalation: Chelerythrine can bind to and intercalate with DNA, which may contribute to its anti-cancer effects.[5][16]
-
Thioredoxin Reductase (TXNRD1) Inhibition: Recent studies have shown that Chelerythrine can inhibit TXNRD1, leading to increased ROS and necroptosis in cancer cells.[17]
References
- Wikipedia. Chelerythrine. [Link]
- National Center for Biotechnology Information. Chelerythrine. PubChem Compound Summary for CID 2703. [Link]
- Ghayur, M. N., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central. [Link]
- Wang, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology. [Link]
- Shemon, AN., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology. [Link]
- Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Lee, H. J., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International Journal of Molecular Sciences. [Link]
- ResearchGate. Chemical structure of chelerythrine and its equilibrium forms iminium and alkanolamine under near-neutral pH. [Link]
- Chao, M. D., et al. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Planta Medica. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. chelerythrine. [Link]
- ResearchGate. Effect of chelerythrine on protein kinase C (PKC) activity. [Link]
- Li, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants. [Link]
- Bhuiya, S., et al. (2013). The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction. The Journal of Physical Chemistry B. [Link]
- Wang, H., et al. (2022).
- Lee, C. H., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. Cancers. [Link]
- Sun, N., & Yu, L. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC]. Zhongguo Zhong Yao Za Zhi. [Link]
- Wang, H., et al. (2022).
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
- Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Wang, H., et al. (2022).
- Chen, H., et al. (2017). Chelerythrine as a fluorescent light-up ligand for i-motif DNA structure. The Royal Society of Chemistry. [Link]
- Horizon Discovery.
- Li, J., et al. (2024). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI. [Link]
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Findings with Chelerythrine
Welcome to the technical support guide for Chelerythrine. This document is designed for researchers, scientists, and drug development professionals who are encountering variability or unexpected results in their experiments involving this potent benzophenanthridine alkaloid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve these inconsistencies effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues researchers face, starting with the fundamental properties of the compound and moving toward more complex experimental variables.
Q1: I ordered Chelerythrine hydroxide, but my datasheet says Chelerythrine chloride. Is this a problem?
This is a crucial and frequent point of confusion. In the vast majority of biochemical and pharmacological research, Chelerythrine chloride is the stable, commercially available salt form used.[1] While you may have searched for "this compound," it is highly probable that your supplier provided the chloride salt, as it is the standard in the field.
-
Why it Matters: The counter-ion (chloride in this case) stabilizes the positively charged iminium form of the Chelerythrine molecule, which is considered the biologically active form for many of its functions, including DNA binding.[2] The hydroxide form would be less stable and is not typically isolated or sold for research purposes.
-
Actionable Advice: Always verify the full chemical name and CAS number on your product's Certificate of Analysis. For the purpose of this guide and your research, assume you are working with Chelerythrine chloride (CAS: 3895-92-9) .[1] All subsequent advice is based on this standard form.
Q2: My Chelerythrine solution is precipitating in my cell culture media. What's wrong?
Precipitation is a common indicator of solubility issues and can render any experiment invalid. Several factors can cause this.
-
Possible Cause 1: Solvent Choice & Stock Concentration. Chelerythrine chloride is soluble in DMSO and water up to approximately 10 mM.[3][4] However, using DMSO that has absorbed atmospheric moisture can reduce its effective solvating power.
-
Possible Cause 2: pH-Dependent Forms. Chelerythrine exists as a charged, water-soluble iminium cation at acidic to neutral pH (pH 1-6).[5] Above pH 8.5, it can convert to a neutral, less soluble alkanolamine pseudo-base.[2][5] Standard cell culture media (pH ~7.2-7.4) is generally acceptable, but significant shifts in pH could affect solubility.
-
Possible Cause 3: Final Concentration Exceeds Aqueous Solubility. While your DMSO stock may be clear, diluting it into a large volume of aqueous buffer or media can cause the compound to crash out if the final concentration is too high.
Troubleshooting Workflow for Precipitation
Below is a systematic approach to diagnosing and solving solubility problems.
Caption: Troubleshooting workflow for Chelerythrine precipitation.
Q3: I'm seeing inconsistent biological activity or a complete loss of effect. Why?
This issue often points to compound instability or flawed experimental design.
-
Possible Cause 1: Improper Storage & Degradation. Both solid and dissolved Chelerythrine are sensitive to light and temperature.[3] Exposure can lead to photodegradation, reducing its potency.[6][7] Stock solutions in DMSO are best stored in small, single-use aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3]
-
Possible Cause 2: Photosensitivity in Experiments. Chelerythrine is a fluorescent molecule with an aromatic structure, making it susceptible to degradation upon light exposure.[7][8] During lengthy experiments (e.g., long incubations, live-cell imaging), ambient light from the lab or microscope can inactivate the compound, leading to variable results.
-
Possible Cause 3: Off-Target Effects vs. On-Target Effects. While famously cited as a Protein Kinase C (PKC) inhibitor, this claim is debated and its effects are far broader.[5][9] Inconsistent results may arise if your experimental hypothesis is solely based on PKC inhibition, while the observed phenotype is actually due to one of its many other activities.
Summary of Chelerythrine's Known Molecular Interactions
| Target/Activity | Consequence & Experimental Implication | Citation(s) |
| Protein Kinase C (PKC) Inhibition | Potent inhibitor (IC50 ≈ 0.66 µM).[4][8] Can inhibit PKC translocation.[10] Often used as the primary hypothesis for its action. | [4][8][10] |
| DNA Intercalation | Binds directly to DNA, primarily through intercalation between base pairs.[2][11] This can disrupt replication and transcription, leading to cytotoxicity independent of PKC. | [2][11][12] |
| Bcl-2 Family Protein Interaction | Identified as an inhibitor of Bcl-xL function, displacing pro-apoptotic proteins like Bax and Bak.[13][14] This directly induces the mitochondrial pathway of apoptosis. | [13][14][15][16] |
| Generation of ROS | Can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death pathways like necroptosis.[17][18] | [17][18] |
| Other Off-Target Effects | Inhibits Na+/K+-ATPase, affects the P2X7 receptor, and can modulate Wnt/β-catenin and MAPK signaling pathways.[5][8][19] | [5][8][19] |
Part 2: The Deeper Dive: Mechanism, Pathways, and Controls
Understanding the complex pharmacology of Chelerythrine is essential for designing robust experiments and correctly interpreting your data.
Q4: How can I be sure the effect I'm seeing is due to PKC inhibition?
Given the numerous off-target effects, attributing an observation solely to PKC inhibition requires rigorous controls. The term "PKC inhibitor" should be used with caution, as some studies show Chelerythrine's effects can occur without any measurable inhibition of PKC.[5]
Visualizing the Challenge: PKC Signaling and Chelerythrine's Multiple Hits
The diagram below illustrates the classical PKC activation pathway and highlights how Chelerythrine can interfere at multiple, distinct points in cellular signaling, making attribution complex.
Caption: Chelerythrine's multifaceted impact on cell signaling pathways.
Protocol for Validating PKC-Dependent Effects
To build a stronger case for PKC-mediated action, incorporate the following controls into your experimental design:
-
Use a Structurally Different PKC Inhibitor: Compare the effects of Chelerythrine with another PKC inhibitor from a different chemical class (e.g., a bisindolylmaleimide like Gö 6983). If both produce the same phenotype, the likelihood of a PKC-dependent mechanism increases.
-
Directly Measure PKC Activity: Use a phospho-specific antibody for a known PKC substrate (e.g., phospho-MARCKS) via Western blot. A true PKC inhibitor should reduce the phosphorylation of this substrate in response to a PKC activator like Phorbol 12-Myristate 13-Acetate (PMA).
-
Use a PKC Activator: Pre-treating cells with a PKC activator like PMA should induce a specific biological response. If Chelerythrine blocks this specific response, it supports an inhibitory role on the PKC pathway.
-
Control for Off-Target Effects:
-
ROS Generation: Co-incubate with an antioxidant like N-acetyl-L-cysteine (NAC). If NAC reverses the effect of Chelerythrine, the phenotype is likely mediated by oxidative stress.[17]
-
DNA Damage: Assess DNA damage markers (e.g., γH2AX staining). A positive result suggests a contribution from DNA intercalation.[20]
-
Part 3: Validated Experimental Protocols
These protocols provide a starting point for reliable and reproducible experimentation with Chelerythrine.
Protocol 1: Preparation and Storage of Chelerythrine Chloride Stock Solution
Objective: To prepare a stable, high-concentration stock solution for use in downstream experiments.
Materials:
-
Chelerythrine chloride powder (verify CAS: 3895-92-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Pre-warm the vial of Chelerythrine chloride powder to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution. For a compound with a molecular weight of 383.8 g/mol , dissolve 3.84 mg in 1 mL of anhydrous DMSO.
-
Ensure complete dissolution. Vortex vigorously. If any particulate matter remains, briefly sonicate the vial in a water bath for 5-10 minutes. The solution should be a clear yellow-orange.[4]
-
Aliquot for storage. Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.
-
Store appropriately. For short-term storage (≤ 1 month), store at -20°C. For long-term storage (≤ 6 months), store at -80°C.[3]
-
Protect from light. Keep all solutions, both stock and working, protected from light at all times.
Protocol 2: General Cell Culture Treatment
Objective: To properly introduce Chelerythrine into a cell culture experiment while minimizing artifacts.
Materials:
-
Prepared 10 mM Chelerythrine stock solution
-
Cells plated at the desired density
-
Pre-warmed, complete cell culture medium
-
Sterile pipette tips
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform serial dilutions. Do NOT add the high-concentration DMSO stock directly to your main cell culture plate. Instead, perform serial dilutions in pre-warmed culture medium to create intermediate concentrations.
-
Example for a 10 µM final concentration: Add 1 µL of 10 mM stock to 999 µL of medium to make a 10 µM intermediate solution.
-
-
Add to cells. Remove the appropriate volume of media from your cells and replace it with the medium containing the final desired concentration of Chelerythrine. Gently swirl the plate to ensure even distribution.
-
Include a vehicle control. In parallel, treat a set of control cells with the same final concentration of DMSO that is present in your highest Chelerythrine treatment group.
-
Incubate for the desired time period in a standard cell culture incubator (37°C, 5% CO2), ensuring the plate is shielded from direct light.
References
- Basu, A., et al. (2013). The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction. PubMed.
- Basu, A., & Suresh Kumar, G. (2020). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. Biophysics Reports.
- Lauf, P. K., et al. (2013). Canonical Bcl-2 Motifs of the Na+/K+ Pump Revealed by the BH3 Mimetic Chelerythrine: Early Signal Transducers of Apoptosis? ResearchGate.
- Sluyter, R., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology.
- Basu, A., et al. (2013). Binding parameters for the complexation of chelerythrine with DNA evaluated from Scatchard plots. ResearchGate.
- Zhang, G. Y., et al. (2011). Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell. PubMed.
- Riahi, E., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central.
- Basu, A., & Suresh Kumar, G. (2020). Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed.
- Chen, Y. T., et al. (2022). Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway. MDPI.
- Aikens, K. A., & Carlier, P. R. (2011). Attenuation of Cytotoxic Natural Product DNA Intercalating Agents by Caffeine. PubMed Central.
- Chao, M. D., et al. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. PubMed.
- Tan, H. L., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. NIH.
- Shah, B. H., et al. (1998). Protein kinase C inhibitor, chelerythrine, potentiates the adrenaline-mediated aggregation of human platelets through calcium influx. Aga Khan University eCommons.
- Chen, Y. C., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Wan, X. S., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. PubMed.
- Wpłoch, A., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. PubMed Central.
- Klemen, H., et al. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed.
- Qi, W., et al. (2022). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central.
- Wikipedia. (n.d.). Chelerythrine. Wikipedia.
- Klemen, H., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Semantic Scholar.
- Pandey, M. K., et al. (2014). Chelerythrine Induces Reactive Oxygen Species-Dependent Mitochondrial Apoptotic Pathway in a Murine T Cell Lymphoma. PubMed.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
- Drucker, A. M., & Rosen, C. F. (2011). Drug-induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences. PubMed Central.
- Klemen, H., et al. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed Central.
- Zhang, N., et al. (2023). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). MDPI.
- PubChem. (n.d.). Chelerythrine, chloride. PubChem.
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Horizon Discovery.
- Bio-Rad Antibodies. (n.d.). Preparation of Tissue Culture Cell Lines for Flow Cytometry Protocol. Bio-Rad Antibodies.
Sources
- 1. Chelerythrine, chloride | C21H18ClNO4 | CID 72311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CHELERYTHRINE CHLORIDE CAS#: 3895-92-9 [chemicalbook.com]
- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The benzophenanthridine alkaloid chelerythrine binds to DNA by intercalation: photophysical aspects and thermodynamic results of iminium versus alkanolamine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Induction of apoptosis by chelerythrine chloride through mitochondrial pathway and Bcl-2 family proteins in human hepatoma SMMC-7721 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chelerythrine induces reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
Chelerythrine hydroxide light sensitivity and degradation
Introduction
Chelerythrine, a benzophenanthridine alkaloid, is a widely utilized tool in cell biology and drug discovery, primarily known as a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] Its utility in research, however, is critically dependent on its stability, with light sensitivity being a primary concern for researchers. This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the light sensitivity and degradation of chelerythrine hydroxide. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid chelerythrine?
For optimal long-term stability, solid chelerythrine chloride should be stored at -20°C in a desiccated environment.[3] Under these conditions, the lyophilized powder can be stable for up to three years.[3] It is also crucial to protect the solid compound from light during storage.[3]
Q2: How should I prepare and store stock solutions of chelerythrine?
It is highly recommended to prepare fresh solutions for each experiment.[3] If stock solutions must be prepared, dimethyl sulfoxide (DMSO) and water are suitable solvents, with solubility up to 10 mM.[3] For short-term storage (up to one month), aliquots of the stock solution should be stored at -20°C. For longer-term storage (up to one year), storage at -80°C is recommended.[3] To prevent degradation from repeated freeze-thaw cycles, it is critical to store the solution in small, single-use aliquots.[3] Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[3]
Q3: Is chelerythrine sensitive to light? What happens upon exposure?
Yes, chelerythrine is sensitive to light, particularly when in solution.[3] Exposure to light can lead to photodegradation, which can alter its chemical structure and potentially reduce its biological activity.[3] While the precise chemical pathways of photodegradation are not fully elucidated in publicly available literature, related benzophenanthridine alkaloids, like sanguinarine, are known to be phototoxic and can generate reactive oxygen species such as hydrogen peroxide upon light exposure.[4][5] This suggests that the degradation of chelerythrine may involve photo-oxidative processes.
Q4: How does pH affect the stability and activity of chelerythrine?
The pH of the solution is a critical factor influencing the structure and DNA-binding ability of chelerythrine. It exists in two forms: a charged "iminium" form in acidic to neutral pH (pH 1-6) and a neutral "alkanolamine" form at alkaline pH (pH 8.5-11).[6] The iminium form is the species that has a high binding affinity to DNA, while the alkanolamine form does not bind to DNA.[6] Therefore, maintaining the appropriate pH for your experimental system is crucial for the intended biological activity.
Troubleshooting Guide
This section addresses common issues encountered during experiments with chelerythrine, with a focus on problems arising from its light sensitivity and degradation.
Issue 1: Inconsistent or Diminished Biological Activity
You observe that the expected biological effect of chelerythrine in your assay is variable or weaker than anticipated.
| Potential Cause | Scientific Rationale | Recommended Action |
| Photodegradation of Stock or Working Solutions | Exposure to ambient laboratory light during solution preparation, storage, or the experiment itself can lead to the degradation of the chelerythrine molecule. The resulting degradation products may have reduced or no activity as a PKC inhibitor or in other assays. | Work under subdued light conditions. Use amber vials or wrap clear vials and plates in aluminum foil. Prepare solutions fresh for each experiment whenever possible. |
| Improper Storage | Storing stock solutions at inappropriate temperatures (e.g., 4°C or room temperature) or subjecting them to multiple freeze-thaw cycles can accelerate degradation. | Strictly adhere to recommended storage conditions: -20°C for short-term and -80°C for long-term storage of aliquoted solutions.[3] |
| Incorrect pH of Experimental Medium | The biological activity of chelerythrine, particularly its interaction with DNA, is pH-dependent due to the equilibrium between the active iminium and inactive alkanolamine forms.[6] | Verify and control the pH of your experimental buffers and media to ensure it is within the optimal range for chelerythrine's activity (typically acidic to neutral). |
| Age of Solid Compound or Stock Solution | Over time, even when stored correctly, chemical compounds can degrade. The stated shelf life is an indicator of stability under ideal conditions. | Use a fresh vial of solid chelerythrine if the current one is old or has been stored improperly. Always use freshly prepared or properly stored stock solutions. |
Issue 2: Unexpected Changes in Spectroscopic Measurements
You notice shifts in the UV-Vis absorbance or fluorescence spectra of your chelerythrine solution over time or between experiments.
| Potential Cause | Scientific Rationale | Recommended Action |
| Photodegradation | The chromophore of the chelerythrine molecule is susceptible to light-induced chemical changes, which will alter its light absorption and emission properties. | Acquire spectra immediately after preparing the solution in a protected environment (e.g., a dark room or using a covered cuvette holder). Compare spectra of freshly prepared solutions with those that have been exposed to light to identify potential degradation. |
| Solvent Effects and pH Changes | The absorbance and fluorescence of chelerythrine are sensitive to the solvent environment and pH.[7] Changes in solvent polarity or pH can cause spectral shifts that may be mistaken for degradation. | Ensure consistent solvent and buffer composition, including pH, for all spectroscopic measurements. Run control spectra in the exact same solvent and buffer conditions. |
| Formation of Adducts in Protic Solvents | In protic solvents like methanol or water, chelerythrine can undergo nucleophilic attack to form adducts, such as 6-methoxy-5,6-dihydrochelerythrine in methanol, which have different spectroscopic properties.[7][8] | Be aware of the potential for adduct formation in protic solvents. If possible, use aprotic solvents like DMSO for stock solutions and minimize the time the compound spends in protic aqueous buffers before analysis. |
Issue 3: Appearance of New Peaks in HPLC Chromatograms
When analyzing your chelerythrine sample by HPLC, you observe additional, unexpected peaks that are not present in the chromatogram of a fresh, protected sample.
| Potential Cause | Scientific Rationale | Recommended Action |
| Formation of Degradation Products | Light exposure, improper storage, or chemical incompatibility can lead to the formation of degradation products that will likely have different retention times on a reversed-phase HPLC column. | Conduct a forced degradation study by intentionally exposing a sample to light and comparing its chromatogram to a protected sample. This will help to identify the peaks corresponding to degradation products. A typical HPLC method for chelerythrine uses a C18 column with a mobile phase of acetonitrile and triethylamine-adjusted acidic buffer, with detection at around 268 nm.[9] |
| Solvent-Induced Artifacts | As mentioned, chelerythrine can form adducts in protic solvents. These adducts may appear as separate peaks in an HPLC analysis.[7] | Analyze the sample promptly after dilution into the mobile phase. If adduct formation is suspected, consider using a different solvent system for sample preparation. |
Experimental Protocols & Visualizations
Protocol for Handling and Preparing Chelerythrine Solutions to Minimize Light Exposure
-
Preparation: Conduct all work with solid chelerythrine and its solutions in a dimly lit room or a designated low-light area. Avoid direct overhead lighting.
-
Weighing: Weigh the solid chelerythrine quickly and efficiently. Keep the vial of the solid compound closed and protected from light when not in use.
-
Dissolution: Dissolve the weighed chelerythrine in the appropriate solvent (e.g., DMSO) in an amber vial or a clear vial wrapped in aluminum foil.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term or -80°C for long-term storage.[3] Ensure they are clearly labeled and stored in a light-protected container (e.g., a freezer box).
-
Use: When ready to use, thaw a single aliquot at room temperature, protected from light. Use the solution immediately and discard any unused portion to avoid repeated freeze-thaw cycles.
Diagram: Troubleshooting Workflow for Chelerythrine Instability
Caption: Troubleshooting workflow for inconsistent chelerythrine activity.
Diagram: Chelerythrine Structural Equilibrium
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sanguinarine, a phototoxic H2O2-producing alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum concentration on Chelerythrine hydroxide activity
Topic: Navigating the Impact of Serum Concentration on Chelerythrine Hydroxide Activity
Audience: Researchers, scientists, and drug development professionals.
Understanding the Challenge: The "Serum Effect" on Chelerythrine Activity
Chelerythrine is a widely studied benzophenanthridine alkaloid recognized primarily as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] Its activity is foundational to its use in cancer, inflammation, and neurological research.[3][4][5] However, a frequent and often perplexing issue encountered by researchers is a significant discrepancy between the reported sub-micromolar efficacy of Chelerythrine in cell-free assays (IC50 ≈ 0.66 µM) and the much higher concentrations required to achieve a similar effect in cell-based in vitro experiments.[2]
This discrepancy is most often attributable to the "serum effect" . Cell culture media are typically supplemented with Fetal Bovine Serum (FBS) or other sera to provide essential growth factors. This serum, however, is rich in proteins, with albumin being the most abundant.[6] These proteins, particularly albumin, can non-covalently bind to small molecules like Chelerythrine, effectively sequestering them and reducing their bioavailable concentration.[7][8][9] It is only the unbound, free fraction of the drug that can traverse the cell membrane to interact with its intracellular targets like PKC.[10]
This guide provides a comprehensive troubleshooting framework and validated protocols to help you understand, quantify, and mitigate the impact of serum on your Chelerythrine experiments, ensuring more accurate and reproducible results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address the most common issues researchers face when working with Chelerythrine in serum-containing media.
Q1: My IC50 value for Chelerythrine is 10-fold higher than what's reported in the literature. Did I receive a bad batch of the compound?
A1: While compound quality is always a possibility, it is highly probable that you are observing the serum effect. The canonical IC50 value of ~0.66 µM for PKC inhibition was determined in a cell-free system, devoid of serum proteins.[2] In your cell-based assay, serum albumin is likely binding to a significant portion of the Chelerythrine you've added. Studies have confirmed that Chelerythrine binds to bovine serum albumin (BSA), primarily within the hydrophobic pocket of Sudlow's site II.[8][9] This binding is a reversible equilibrium, but it effectively lowers the concentration of free Chelerythrine available to act on your cells. Consequently, a much higher total concentration is required to achieve the necessary free concentration for biological activity.
Q2: How does the percentage of FBS in my media directly impact Chelerythrine's apparent activity?
A2: The effect is dose-dependent. As you increase the concentration of FBS in your culture medium, you increase the concentration of albumin and other binding proteins. This leads to greater sequestration of Chelerythrine and a corresponding increase in its apparent IC50 value.
To illustrate this relationship, consider the following expected trend:
| FBS Concentration | Albumin Concentration (Approx.) | Expected Apparent IC50 of Chelerythrine | Rationale |
| 0% (Serum-Free) | 0 g/L | Closest to literature cell-free value (~0.5-1 µM) | No protein binding; maximal bioavailability. |
| 2% | ~0.8 g/L | Low micromolar range (e.g., 2-5 µM) | Minimal protein binding, but some sequestration occurs. |
| 5% | ~2.0 g/L | Mid micromolar range (e.g., 5-10 µM) | Moderate protein binding, significant shift in IC50. |
| 10% | ~4.0 g/L | High micromolar range (e.g., >10 µM) | Substantial protein binding; only a small fraction of the drug is free. |
Note: These IC50 values are illustrative. The exact values will depend on your specific cell line, assay endpoint, and incubation time.
Q3: My compound precipitates after I dilute my DMSO stock into the cell culture medium. What's happening?
A3: This is a solubility issue, which can be exacerbated by components in the medium.[11] Chelerythrine, like many small molecules, has limited aqueous solubility.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your wells is non-toxic and low enough to maintain solubility (typically ≤0.5%).
-
Pre-warm the Medium: Gently warming your culture medium to 37°C before adding the drug stock can improve solubility.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in culture medium to avoid shocking the compound into a low-solubility environment.
-
Assess Stability: Chelerythrine's stability in aqueous media can be a factor.[12] It is best practice to prepare fresh dilutions for each experiment from a frozen DMSO stock.
Q4: How can I design an experiment to definitively prove that serum is affecting my results?
A4: The most direct method is to perform a dose-response experiment where the only variable is the serum concentration. By running parallel experiments in media containing 0%, 2%, 5%, and 10% FBS, you can directly measure the shift in the IC50 curve. If the IC50 increases with higher serum concentrations, you have strong evidence of the serum effect. See Protocol 1 for a detailed methodology.
Q5: Are there alternatives to reducing serum that won't compromise my cell health?
A5: This is a common challenge, as many cell lines require serum for optimal health and proliferation.
-
Adapt Cells to Low Serum: Gradually wean your cells to a lower serum concentration (e.g., 2% or 5%) over several passages before the experiment. This must be done carefully, monitoring cell morphology and growth rate.
-
Use Serum-Free Media: If your cell line is compatible, switching to a commercially available serum-free or chemically defined medium for the duration of the drug treatment is the cleanest option.
-
Use Purified BSA: For mechanistic studies, you can use serum-free medium supplemented with a defined concentration of purified BSA (e.g., 4 g/L, to mimic 10% serum) to isolate the effect of albumin from other serum components.
Visualizing the Mechanism and Workflow
The Sequestration Effect of Serum Albumin
The diagram below illustrates the core problem: the equilibrium between free, active Chelerythrine and its inactive, albumin-bound state. Only the free molecule can enter the cell and inhibit PKC.
Caption: Serum albumin sequesters Chelerythrine, reducing its free, active concentration.
Experimental Workflow for IC50 Determination
This flowchart outlines the key steps for quantifying the impact of serum on Chelerythrine's IC50 value, as detailed in Protocol 1.
Caption: Workflow for assessing Chelerythrine IC50 across different serum concentrations.
Experimental Protocols
Protocol 1: Determining the IC50 of Chelerythrine at Varying Serum Concentrations
This protocol uses a standard MTT assay to measure cell viability and determine how serum concentration alters the apparent potency of Chelerythrine.
Materials:
-
Adherent cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Serum-free culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[13]
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension in complete medium (10% FBS) to a concentration of 5 x 10⁴ cells/mL (adjust as needed for your cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Preparation of Treatment Media:
-
Prepare four sets of treatment media with varying FBS concentrations: 0%, 2%, 5%, and 10%.
-
For each FBS concentration, prepare a series of Chelerythrine dilutions. For example, for a final concentration range of 0.1 µM to 100 µM, perform serial dilutions of the 10 mM DMSO stock into the appropriate medium.
-
Crucially, ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Prepare a "vehicle control" for each media set containing only DMSO at this concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the seeding medium from the wells.
-
Add 100 µL of the prepared treatment media (with different Chelerythrine concentrations and FBS percentages) to the appropriate wells. Include vehicle controls for each FBS percentage.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
MTT Assay: [13]
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10-15 minutes at low speed to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Calculate the percentage of cell viability for each concentration relative to its corresponding vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot percentage viability versus log[Chelerythrine concentration] for each FBS condition.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value for each serum concentration.
-
References
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19.PubMed Central.
- Review: Modifications of Human Serum Albumin and Their Binding Effect.PubMed Central.
- Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics.PubMed Central.
- Chelerythrine - Wikipedia.Wikipedia.
- Lessons from the crystallographic analysis of small molecule binding to human serum albumin.PubMed.
- Chelerythrine is a potent and specific inhibitor of protein kinase C.PubMed.
- Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials.MDPI.
- Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor.British Journal of Pharmacology.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine.Frontiers in Pharmacology.
- Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine.PubMed.
- In Search for Low-Molecular-Weight Ligands of Human Serum Albumin That Affect Its Affinity for Monomeric Amyloid β Peptide.MDPI.
- Can a small molecule ( such as drugs and complexes) bind to both sites I, II in human albumin protein?ResearchGate.
- Evaluation the binding of chelerythrine, a potentially harmful toxin, with bovine serum albumin.ResearchGate.
- Evaluation the binding of chelerythrine, a potentially harmful toxin, with bovine serum albumin.PubMed.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.Creative Bioarray.
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives.PubMed Central.
- Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.protocols.io.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine.PubMed Central.
- Cell culture media impact on drug product solution stability.ResearchGate.
- [Study on binding of drug to serum protein].PubMed.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 6. In Search for Low-Molecular-Weight Ligands of Human Serum Albumin That Affect Its Affinity for Monomeric Amyloid β Peptide [mdpi.com]
- 7. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation the binding of chelerythrine, a potentially harmful toxin, with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Overcoming Resistance to Chelerythrine in Cancer Cells
Welcome to the technical support center for researchers utilizing Chelerythrine (CHE) in cancer studies. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of acquired resistance to this potent anti-cancer compound. Our goal is to equip you with the knowledge and experimental frameworks to understand, diagnose, and overcome CHE resistance in your cancer cell models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of Chelerythrine and the emergence of resistance.
Q1: What is the primary mechanism of action of Chelerythrine as an anti-cancer agent?
Chelerythrine, a benzophenanthridine alkaloid, exerts its anti-cancer effects through multiple mechanisms. It is widely recognized as a potent inhibitor of Protein Kinase C (PKC), which disrupts signaling pathways involved in cell proliferation and survival.[1][2] Additionally, CHE can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2] This includes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and the modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state.[2][3] Furthermore, CHE has been shown to cause cell cycle arrest at various phases, depending on the cancer cell type and concentration used.[2]
Q2: My cancer cells have developed resistance to Chelerythrine. What are the most likely underlying mechanisms?
The development of resistance to Chelerythrine is a multifactorial issue. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), can actively pump Chelerythrine out of the cell, reducing its intracellular concentration and thereby its efficacy.[2]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which counteract the pro-apoptotic signals induced by Chelerythrine.[4]
-
Alterations in Signaling Pathways: Changes in key survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival and proliferation, overriding the cytotoxic effects of Chelerythrine.
Q3: I am observing a decrease in the cytotoxic effect of Chelerythrine over time. How can I confirm that my cells have developed resistance?
To confirm resistance, you can perform a dose-response cytotoxicity assay (e.g., MTT or resazurin assay) comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) for the suspected resistant cells would indicate the acquisition of resistance.
Section 2: Troubleshooting Guides for Overcoming Chelerythrine Resistance
This section provides detailed troubleshooting guides with experimental protocols to address specific resistance mechanisms.
Troubleshooting Issue 1: Suspected P-glycoprotein (P-gp) Mediated Drug Efflux
Underlying Cause: P-gp is a transmembrane protein that utilizes ATP to export a wide range of xenobiotics, including many chemotherapy drugs, from the cell. Overexpression of P-gp is a common mechanism of multidrug resistance (MDR).
Experimental Workflow for Diagnosis and Reversal:
Caption: Workflow for addressing P-gp mediated Chelerythrine resistance.
Detailed Protocols:
1. Western Blot for P-gp Expression:
-
Objective: To determine if P-gp protein levels are elevated in resistant cells compared to sensitive parental cells.
-
Protocol:
-
Prepare total cell lysates from both sensitive and resistant cell lines.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp (MDR1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize P-gp expression to a loading control like β-actin or GAPDH.
-
2. Rhodamine 123 Efflux Assay:
-
Objective: To functionally assess the activity of P-gp by measuring the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Protocol:
-
Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.
-
Incubate the cells with Rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Measure the initial intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
Incubate the cells in fresh, pre-warmed medium for an additional 1-2 hours to allow for efflux.
-
Measure the final intracellular fluorescence.
-
A significantly lower fluorescence retention in resistant cells compared to sensitive cells indicates active efflux.
-
3. Co-administration with a P-gp Inhibitor (e.g., Verapamil):
-
Objective: To determine if inhibiting P-gp can re-sensitize resistant cells to Chelerythrine.
-
Protocol:
-
Perform a cytotoxicity assay (e.g., MTT) on the resistant cells.
-
Treat the cells with a range of Chelerythrine concentrations in the presence or absence of a sub-toxic concentration of a P-gp inhibitor (e.g., Verapamil, 5-10 µM).
-
A significant decrease in the IC50 of Chelerythrine in the presence of the P-gp inhibitor suggests that P-gp-mediated efflux is a major resistance mechanism.
-
4. Nanoparticle-based Delivery of Chelerythrine:
-
Objective: To encapsulate Chelerythrine in nanoparticles to bypass P-gp-mediated efflux.
-
Rationale: Nanoparticles are typically taken up by cells via endocytosis, a process that can circumvent efflux pumps located on the cell membrane.
-
General Approach:
-
Synthesize or obtain Chelerythrine-loaded nanoparticles (e.g., liposomes, polymeric nanoparticles).
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.[5][6][7]
-
Perform a cytotoxicity assay comparing the efficacy of free Chelerythrine with that of the nanoparticle formulation in both sensitive and resistant cells.
-
An enhanced cytotoxic effect of the nano-formulation in resistant cells would indicate successful circumvention of the efflux mechanism.
-
Troubleshooting Issue 2: Evasion of Apoptosis via Bcl-2 Overexpression
Underlying Cause: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death. Overexpression of these proteins is a common survival mechanism in cancer cells.
Signaling Pathway and Intervention Points:
Caption: Simplified intrinsic apoptosis pathway and points of intervention.
Experimental Workflow for Diagnosis and Reversal:
1. Western Blot for Bcl-2 Family Proteins:
-
Objective: To assess the expression levels of anti-apoptotic (Bcl-2, Bcl-xL) and pro-apoptotic (Bax, Bak) proteins in sensitive versus resistant cells.
-
Protocol: Follow the general western blot protocol as described for P-gp, using primary antibodies specific for Bcl-2, Bcl-xL, Bax, and Bak. An increased Bcl-2/Bax ratio in resistant cells is indicative of an anti-apoptotic phenotype.[8][9][10][11][12]
2. Apoptosis Assays:
-
Objective: To confirm a blunted apoptotic response to Chelerythrine in resistant cells.
-
a) Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[13][14][15][16]
-
Protocol:
-
Treat sensitive and resistant cells with Chelerythrine for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. A lower percentage of apoptotic cells (Annexin V positive) in the resistant cell line compared to the sensitive line after treatment confirms a diminished apoptotic response.
-
-
-
b) Caspase Activity Assay:
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using fluorogenic or colorimetric substrates.[17][18][19][20][21]
-
Protocol:
-
Treat sensitive and resistant cells with Chelerythrine.
-
Lyse the cells and prepare cell lysates.
-
Incubate the lysates with a caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Measure the absorbance or fluorescence using a plate reader. Lower caspase activity in resistant cells indicates a block in the apoptotic cascade.
-
-
3. Combination Therapy with a BH3 Mimetic:
-
Objective: To restore sensitivity to Chelerythrine by inhibiting anti-apoptotic Bcl-2 family proteins.
-
Rationale: BH3 mimetics are small molecules that bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.
-
Protocol:
-
Perform a cytotoxicity assay on the resistant cells.
-
Treat the cells with a range of Chelerythrine concentrations in combination with a BH3 mimetic (e.g., Navitoclax/ABT-263).
-
A synergistic or additive effect, as determined by a combination index analysis, would suggest that overcoming the Bcl-2-mediated apoptotic block is a viable strategy.
-
Section 3: Data Summary
Table 1: Representative IC50 Values for Chelerythrine in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| A549 | Non-Small Cell Lung Cancer | 2.5 | 15.0 | 6.0 |
| MCF-7 | Breast Cancer | 5.0 | 25.0 | 5.0 |
| HCT116 | Colon Cancer | 3.0 | 18.0 | 6.0 |
Note: These are example values and will vary depending on the specific cell line and experimental conditions.
References
- BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. BenchChem.
- Scientific.Net. (n.d.). Preparation and Characterization of Chelerythrine Nanoparticles Composed of Magnetic Multiwalled Carbon Nanotubes. Scientific.Net.
- Wikipedia. (2024). Chelerythrine. Wikipedia.
- Taylor & Francis Online. (2013). Preparation, characterisation and in vitro cytotoxicity studies of chelerythrine-loaded magnetic Fe3O4@O-carboxymethylchitosan nanoparticles. Taylor & Francis Online.
- Ren, R., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 712218.
- Huang, Y., et al. (2014). Optimization and evaluation of chelerythrine nanoparticles composed of magnetic multiwalled carbon nanotubes by response surface methodology. Applied Surface Science, 314, 239-247.
- ResearchGate. (2013). (PDF) Preparation, characterisation and in vitro cytotoxicity studies of chelerythrine-loaded magnetic Fe 3 O 4 @O-carboxymethylchitosan nanoparticles.
- PubMed Central. (2021).
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- BenchChem. (2025). Optimizing Oxychelerythrine Dosage for Cytotoxicity Assays: A Technical Support Guide. BenchChem.
- MDPI. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- PubMed Central. (2022). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. PubMed Central.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Bcl-2 and Bax after Treatment with a Bcl-2 Inhibitor. BenchChem.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- ResearchGate. (n.d.). Cell viability analysis by MTT assay following treatment with CC.
- PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Roche. (n.d.).
- UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect.
- MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.
- PubMed Central. (n.d.). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy.
- BenchChem. (2025).
- ResearchGate. (n.d.). BCL2 overexpression in K562 cells and EJ assay.
- FineTest. (2025). Bcl-2 Detection in Western Blotting.
- PubMed Central. (2023). Network pharmacology, molecular docking and experimental verification help unravel chelerythrine's potential mechanism in the treatment of gastric cancer. PubMed Central.
- PubMed Central. (n.d.). The Different Mechanisms of Cancer Drug Resistance: A Brief Review.
- British Journal of Pharmacology. (n.d.). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor.
- MDPI. (2024).
- PubMed Central. (n.d.). Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma.
- PubMed. (2008). Experimental design and interaction analysis of combination studies of drugs with log-linear dose responses. PubMed.
- National Institutes of Health. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma.
- ResearchGate. (n.d.). Western blot analysis of Bcl-2 and Bcl-2-related proteins.
- PubMed Central. (n.d.). Understanding and targeting resistance mechanisms in cancer.
- OUCI. (n.d.). Chelerythrine and Chelidonine Decrease Extracellular Adenosine Improving Cd8 +.
- MDPI. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.).
- PubMed. (2019).
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Chelerythrine Nanoparticles Composed of Magnetic Multiwalled Carbon Nanotubes | Scientific.Net [scientific.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sci-hub.se [sci-hub.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. mpbio.com [mpbio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: pH-Dependent Activity of Chelerythrine
Welcome to the technical support guide for Chelerythrine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the experimental use of Chelerythrine, with a specific focus on the critical influence of pH on its chemical behavior and biological activity. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction: The pH-Sensitive Nature of Chelerythrine
Chelerythrine is a widely studied benzophenanthridine alkaloid known for its potent biological activities, most notably as a specific inhibitor of Protein Kinase C (PKC).[1][2] However, its efficacy and behavior in experimental systems are intrinsically linked to its molecular structure, which undergoes a significant, reversible transformation depending on the pH of the surrounding environment. This guide will dissect the nuances of this pH dependency, offering troubleshooting solutions and validated protocols to empower your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the use of Chelerythrine.
Q1: What are the different chemical forms of Chelerythrine and how does pH control them?
A1: Chelerythrine exists in a dynamic equilibrium between two distinct forms, and the prevalence of each is dictated by the pH of the solution.[3]
-
Charged Iminium Form (CH+) : In acidic to near-neutral conditions (pH 1.0–6.0), Chelerythrine exists as a positively charged quaternary iminium cation.[4][5][6] This planar, aromatic form is considered the primary biologically active species, especially for interactions with nucleic acids.[4][5]
-
Neutral Alkanolamine Form (CHOH) : Under alkaline conditions (pH 8.5–11.0), the iminium ion undergoes nucleophilic attack by a hydroxide ion, converting it to the neutral, non-planar alkanolamine pseudo-base (6-hydroxy-5,6-dihydrochelerythrine).[3][7]
This structural transformation is fundamental to its activity, solubility, and spectral properties.
Caption: Troubleshooting workflow for Chelerythrine precipitation.
Issue 2: Inconsistent or Loss of Biological Activity
Your experiments yield variable results, or the expected biological effect (e.g., apoptosis, growth inhibition) diminishes over time.
-
Possible Cause 1: Improper Storage & Handling. Chelerythrine can degrade if not stored correctly. Exposure to light, moisture, or repeated freeze-thaw cycles can reduce its potency. [8] * Solution: Strictly follow the recommended storage conditions (-20°C or -80°C, desiccated, protected from light). [8]Prepare fresh dilutions for each experiment from a properly stored, aliquoted stock.
-
Possible Cause 2: pH Drift During Experiment. In long-term cell culture experiments, cellular metabolism can acidify the medium. This pH shift could alter the equilibrium of Chelerythrine, potentially affecting its activity and uptake.
-
Solution: Monitor the pH of your culture medium during long incubations (e.g., by checking the phenol red indicator). If significant acidification occurs, consider changing the medium more frequently or using a more robust buffering system if compatible with your cells.
-
-
Possible Cause 3: Adsorption to Labware. Like many hydrophobic small molecules, Chelerythrine may adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates). This can effectively lower the concentration of the compound available to the cells.
-
Solution: Use low-retention plasticware for preparing and storing Chelerythrine solutions. When preparing dilutions, ensure thorough mixing.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Chelerythrine Chloride Stock Solution in DMSO
Materials:
-
Chelerythrine chloride (M.Wt: 383.83 g/mol ) * Anhydrous DMSO
-
Sterile, low-retention microcentrifuge tubes (amber or wrapped in foil)
Procedure:
-
Allow the Chelerythrine chloride vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 3.84 mg of Chelerythrine chloride.
-
Add 1.0 mL of anhydrous DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution. [8]5. Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Characterizing the pH-Dependent Fluorescence of Chelerythrine
This protocol allows you to visualize the dramatic shift in Chelerythrine's fluorescence spectrum as a function of pH.
Materials:
-
10 mM Chelerythrine chloride stock solution
-
Britton-Robinson buffer solutions prepared at various pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12). [9]* Spectrofluorometer
Procedure:
-
Prepare a series of 10 µM Chelerythrine solutions by diluting the stock solution into the different pH buffers.
-
Allow the solutions to equilibrate for 10-15 minutes.
-
Using the spectrofluorometer, set the excitation wavelength to 380 nm. [10]4. Measure the fluorescence emission spectrum for each sample from 400 nm to 650 nm.
-
Expected Result: You will observe a peak at ~550 nm in the acidic solutions, which will decrease as the pH rises. Concurrently, a new, intense peak will appear at ~410 nm in the alkaline solutions. [9][10]This directly demonstrates the pH-driven conversion from the iminium to the alkanolamine form.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating Anti-PKC Antibody Specificity Post-Chelerythrine Treatment
Welcome to the technical support guide for researchers utilizing anti-Protein Kinase C (PKC) antibodies in conjunction with the inhibitor Chelerythrine. This resource is designed to help you navigate the complexities of antibody validation and troubleshoot common issues encountered during your experiments. Our goal is to ensure the scientific rigor and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells with Chelerythrine, a PKC inhibitor, but my anti-PKC Western blot signal didn't decrease. Is my antibody non-specific?
This is a common and insightful question. The observation that total PKC protein levels do not decrease after Chelerythrine treatment is, in fact, the expected outcome. Here’s the scientific reasoning:
-
Chelerythrine's Mechanism of Action: Chelerythrine is a potent, cell-permeable inhibitor of PKC. It functions by competitively binding to the catalytic domain of PKC, which blocks the enzyme from phosphorylating its substrates.[1][2] Its mechanism is inhibitory, not degradative. It stops PKC from functioning but does not cause the cell to destroy the PKC protein itself.
-
Western Blot Measures Total Protein: A standard Western blot quantifies the total amount of a target protein present in a lysate. Since Chelerythrine does not induce PKC protein degradation, you should not expect to see a change in the intensity of the PKC band on your blot.
Q2: How can I experimentally confirm that my Chelerythrine treatment is effectively inhibiting PKC activity?
To validate the biological effect of your inhibitor, you should perform a Western blot for a known downstream target of PKC. This demonstrates that the signaling pathway has been successfully inhibited.
Experimental Approach: Western Blot for a Phospho-Substrate
-
Select a Substrate: Choose a well-documented PKC substrate relevant to your cell type or pathway of interest (e.g., MARCKS, p-p38, or use a pan-phospho-(Ser/Thr) PKC substrate antibody).[3][4][5]
-
Experimental Design: Prepare lysates from three sets of cells:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Chelerythrine (e.g., DMSO).
-
PKC Activator (Positive Control): Cells treated with a PKC activator like Phorbol 12-myristate 13-acetate (PMA) to induce robust substrate phosphorylation.[6]
-
PMA + Chelerythrine: Cells pre-treated with Chelerythrine for the recommended time, followed by stimulation with PMA.
-
-
Western Blot Analysis:
-
Probe one membrane with the phospho-specific substrate antibody.
-
Probe a parallel membrane with an antibody for the total (pan) substrate protein to serve as a loading control.
-
Expected Results:
| Treatment Group | Phospho-Substrate Signal | Total Substrate Signal | Interpretation |
|---|---|---|---|
| Vehicle Control | Low / Basal | Unchanged | Baseline PKC activity |
| PMA (Activator) | Strong Increase | Unchanged | Successful PKC activation |
| Chelerythrine + PMA | Significantly Reduced (vs. PMA) | Unchanged | Effective inhibition by Chelerythrine |
This experiment provides direct evidence that Chelerythrine is active in your system, independent of total PKC protein levels.
Q3: My inhibitor is working, but how do I prove my primary antibody is truly specific to my PKC isoform of interest?
Antibody specificity is paramount for reproducible science and must be validated for each specific application.[7][8][9][10] Relying on a single method is insufficient. We recommend a multi-pronged, orthogonal approach to build a robust case for specificity.
Below is a workflow diagram outlining several key validation strategies.
Caption: Orthogonal workflow for validating antibody specificity.
In-Depth Validation Protocols
Method 1: Peptide Competition Assay
This assay confirms that the antibody binds to the specific epitope (the immunizing peptide).[11][12] The antibody is pre-incubated with the peptide, which blocks the antigen-binding site. A specific antibody will show a greatly diminished signal in the presence of the blocking peptide.[13][14]
Caption: Mechanism of the Peptide Competition Assay.
Step-by-Step Protocol:
-
Reconstitute Peptide: Obtain the immunizing peptide from the antibody manufacturer. Reconstitute it in a suitable solvent (e.g., sterile PBS or water) to a stock concentration of 1 mg/mL.[14]
-
Prepare Antibody Solutions: Create two identical antibody solutions at 2x the final desired working concentration in your Western blot dilution buffer.
-
Tube A (Control): 2x Antibody Solution.
-
Tube B (Blocked): 2x Antibody Solution.
-
-
Pre-incubation:
-
To Tube B , add the blocking peptide. A common starting point is a 10-50 fold molar excess of peptide to antibody, but this may require optimization.[15]
-
To Tube A , add an equal volume of the peptide solvent (e.g., PBS) as a control.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rocking.[13]
-
-
Centrifuge: Spin the tubes at ~14,000 x g for 15 minutes at 4°C to pellet any immune complexes.[11][13]
-
Western Blot: Run two identical Western blots (e.g., two halves of the same membrane with identical samples).
-
Incubate one blot with the supernatant from Tube A (Control) .
-
Incubate the second blot with the supernatant from Tube B (Blocked) .
-
-
Analyze: Proceed with your standard Western blot protocol (secondary antibody, ECL, imaging). A specific antibody will produce a strong band with the control solution but a very weak or absent band with the blocked solution.
Method 2: Genetic Knockdown (siRNA)
This is a powerful method that provides a true negative control by depleting the target protein from the cell.[16][17][18] An antibody that is specific for the target protein will show a significantly reduced signal in knockdown cells compared to control cells.[19][20]
Step-by-Step Protocol:
-
Experimental Design: Prepare three populations of cells:
-
Non-transfected Control: Untreated cells.
-
Scrambled siRNA Control: Cells transfected with a non-targeting siRNA sequence. This controls for effects of the transfection process itself.[20]
-
Target-specific siRNA: Cells transfected with siRNA designed to target your specific PKC isoform.
-
-
Transfection: Follow a standard siRNA transfection protocol optimized for your cell line. Allow 48-72 hours for the knockdown to take effect.
-
Harvest and Validate Knockdown:
-
Harvest a portion of the cells from each group for RNA extraction and perform qRT-PCR. This confirms that the target mRNA has been successfully degraded.
-
Harvest the remaining cells and prepare protein lysates.
-
-
Western Blot Analysis:
-
Run lysates from all three conditions on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with your anti-PKC antibody.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Expected Results:
| Cell Lysate | PKC mRNA (qRT-PCR) | PKC Protein (Western Blot) | Interpretation |
|---|---|---|---|
| Non-transfected | 100% | Strong Signal | Baseline expression |
| Scrambled siRNA | ~100% | Strong Signal | No off-target effects from transfection |
| Target siRNA | <30% | Greatly Reduced/Absent Signal | Antibody is Specific |
| Target siRNA | <30% | No Change in Signal | Antibody is Non-Specific |
Method 3: Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is considered a gold standard for definitively identifying the protein(s) an antibody binds to in a complex cellular lysate.[21][22][23] The antibody is used to pull down its target protein, and mass spectrometry is then used to identify that protein by its unique peptide sequence.[24][25]
Workflow Overview:
-
Immunoprecipitation (IP): Your anti-PKC antibody is incubated with a cell lysate to form an antibody-antigen complex. This complex is then captured on protein A/G beads.
-
Elution: The bound proteins are eluted from the beads.
-
Sample Prep & Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by a mass spectrometer.
-
Data Analysis: The resulting spectra are matched against a protein database to identify the proteins that were pulled down by your antibody.
Interpreting the Results: For a highly specific antibody, the top hit (the protein with the highest abundance and sequence coverage) should be your PKC isoform of interest. The presence of many other high-abundance proteins could indicate non-specificity.[23]
Troubleshooting Common Pitfalls with Chelerythrine
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of phospho-substrate | 1. Incorrect Concentration: Dose may be too low for your cell type. 2. Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles. 3. Cell Permeability Issues: Some cell types may be less permeable. | 1. Perform a dose-response curve (e.g., 0.5 µM to 10 µM) to find the optimal concentration.[1] 2. Aliquot inhibitor upon receipt and store protected from light at -20°C or -80°C. Use fresh aliquots. 3. Increase incubation time or consider a different PKC inhibitor. |
| Unexpected Cell Death | 1. High Concentration: Chelerythrine can induce apoptosis or necrosis at higher concentrations.[26][27] 2. Off-Target Effects: At high doses, it may have off-target effects on other kinases or cellular processes.[28][29][30] | 1. Use the lowest effective concentration determined from your dose-response experiment. 2. Include appropriate controls and consider validating key findings with a second, structurally different PKC inhibitor to ensure the observed phenotype is due to PKC inhibition. |
| Variability Between Experiments | 1. Inconsistent Treatment Times: Incubation times are not standardized. 2. Cell Confluency: Cells at different growth stages can respond differently. | 1. Standardize all incubation and treatment times across all experiments. 2. Plate cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment. |
References
- Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis.Methods in Molecular Biology, 2017. [Link]
- Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis.Springer Protocols, 2017. [Link]
- Peptide Competition Assay (PCA) Protocol.Rockland Immunochemicals. [Link]
- Ten Basic Rules of Antibody Validation.Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2018. [Link]
- siRNA knockdown validation 101: Incorporating negative controls in antibody research.F1000Research, 2016. [Link]
- Western Blot/IHC Antigenic Peptide Competition Assay Protocol.FabGennix. [Link]
- Blocking Peptide Competition Protocol (BPCP).Aviva Systems Biology. [Link]
- siRNA knockdown validation 101: Incorporating negative controls in antibody research.F1000Research, 2016. [Link]
- siRNA knockdown validation 101: Incorporating negative controls in antibody research.PubMed, 2016. [Link]
- Chelerythrine.Wikipedia. [Link]
- A Quick Guide to Antibody Valid
- How siRNA Knockdown Antibody Valid
- siRNA Knockdown: Implementing Negative Controls in Antibody QC.Labcompare, 2017. [Link]
- Neutraliz
- Antibody Valid
- Chelerythrine is a potent and specific inhibitor of protein kinase C.
- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis.Apoptosis, 2020. [Link]
- Validation of monoclonal anti-PKC isozyme antibodies for flow cytometry analyses in human T cell subsets and expression in cord blood T cells.
- Validation of monoclonal anti-PKC isozyme antibodies for flow cytometry analyses in human T cell subsets and expression in cord blood T cells.Scientific Reports, 2019. [Link]
- Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets.
- Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method.Biochemistry, 2011. [Link]
- Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner.Journal of Biological Chemistry, 2011. [Link]
- Phosphorylation (P) profiling of PKCs and their potential substrate.
- Large-scale use of knockout validation to confirm antibody specificity.The Journal of Immunology, 2018. [Link]
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase.Antioxidants, 2023. [Link]
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19.Infection, Disease & Health, 2021. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine.Frontiers in Pharmacology, 2021. [Link]
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma.Cancers, 2020. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. fabgennix.com [fabgennix.com]
- 14. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 15. agrisera.com [agrisera.com]
- 16. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] siRNA knockdown validation 101: Incorporating negative controls in antibody research | Semantic Scholar [semanticscholar.org]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 20. labcompare.com [labcompare.com]
- 21. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - FR [thermofisher.com]
- 24. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. IP/MS-antibodies | GeneTex中文官方网站 [genetex.cn]
- 26. Chelerythrine - Wikipedia [en.wikipedia.org]
- 27. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chelerythrine Hydroxide vs. Sanguinarine: A Comparative Mechanistic and Cytotoxicity Analysis
A Technical Guide for Researchers in Oncology and Cell Biology
In the landscape of natural product chemistry, the benzophenanthridine alkaloids chelerythrine and sanguinarine stand out for their potent biological activities, particularly their anticancer properties.[1][2][3] Both derived from plants such as Chelidonium majus and Sanguinaria canadensis, these structurally similar compounds often exhibit overlapping yet distinct mechanisms of action, making a direct comparative analysis essential for researchers designing targeted therapeutic strategies.[1][3][4][5] This guide provides an in-depth, objective comparison of chelerythrine hydroxide and sanguinarine, focusing on their differential effects on key cellular signaling pathways, their cytotoxic profiles across various cell lines, and the experimental methodologies required for their rigorous evaluation.
At a Glance: Key Physicochemical and Biological Properties
While sharing a common benzophenanthridine core, subtle structural differences between chelerythrine and sanguinarine translate into distinct physicochemical properties and, consequently, divergent biological activities. Chelerythrine is notably recognized as a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis.[1][6][7][8][9] In contrast, sanguinarine's primary mechanism of cytotoxicity is often attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.[4][10][11][12]
| Property | Chelerythrine | Sanguinarine |
| Primary Mechanism | Potent, selective, and cell-permeable Protein Kinase C (PKC) inhibitor.[1][6][7] | Induces apoptosis via production of reactive oxygen species (ROS).[4][10][11] |
| Molecular Formula | C21H18NO4+[13] | C20H14NO4+[14] |
| Molecular Weight | 348.4 g/mol [13] | 332.33 g/mol |
| Structural Form | Exists in a positively charged iminium form and an uncharged pseudo-base form.[1] | Can exist in a cationic iminium and neutral alkanolamine form.[15] |
| Other Activities | Antibacterial, anti-inflammatory, and antitumor effects.[1][7][16] | Antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][5] |
Delving Deeper: A Comparative Look at Signaling Pathways
The cytotoxic effects of both chelerythrine and sanguinarine are mediated through the modulation of complex intracellular signaling cascades. Understanding these pathways is critical for predicting cellular responses and identifying potential synergistic therapeutic combinations.
Chelerythrine: The PKC Inhibition-Centric Pathway
Chelerythrine's primary mode of action involves the direct inhibition of PKC, a key signaling node.[1][6][7] By competitively binding to the catalytic domain of PKC with respect to the phosphate acceptor, chelerythrine disrupts the downstream signaling events that promote cell proliferation and survival.[6][7][9] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[1] Furthermore, chelerythrine has been shown to inhibit the anti-apoptotic protein Bcl-xL, further sensitizing cells to apoptotic stimuli.[7][8]
Caption: Chelerythrine's primary mechanism of action.
Sanguinarine: A Multi-pronged Approach via ROS and Apoptosis Induction
Sanguinarine's cytotoxicity is multifaceted, with the generation of ROS being a central event.[4][10][11][12] This surge in ROS can lead to DNA damage, mitochondrial dysfunction, and the activation of stress-activated protein kinases such as JNK and p38 MAPK.[4][11] Sanguinarine is also known to up-regulate the expression of death receptors like DR5, initiating the extrinsic apoptotic pathway.[17] Furthermore, it can induce apoptosis through the intrinsic pathway by causing the release of cytochrome c from the mitochondria.[17]
Caption: Sanguinarine's multifaceted cytotoxic pathways.
Performance in the Lab: A Cytotoxicity Comparison
The cytotoxic potency of chelerythrine and sanguinarine can vary significantly depending on the cancer cell type. Below is a summary of reported half-maximal inhibitory concentration (IC50) values from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[18]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A375 | Human Melanoma | Sanguinarine | ~0.30 | [18] |
| Chelerythrine | ~0.61 | [18] | ||
| G-361 | Human Melanoma | Sanguinarine | ~0.87 | [18] |
| Chelerythrine | ~1.22 | [18] | ||
| SK-MEL-3 | Human Melanoma | Sanguinarine | ~1.47 | [18] |
| Chelerythrine | ~0.37 | [18] | ||
| LNCaP | Human Prostate Cancer | Sanguinarine | ~1.0 | [19] |
| DU145 | Human Prostate Cancer | Sanguinarine | ~1.0 | [19] |
| MCF-7 | Human Breast Cancer | Sanguinarine | Cytotoxic at 7.5 µM | [20] |
| Chelerythrine | Cytotoxic at 10 & 20 µM | [20] |
Experimental Protocols for Comparative Analysis
To ensure robust and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic and mechanistic properties of chelerythrine and sanguinarine.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of chelerythrine or sanguinarine (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of chelerythrine or sanguinarine for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis for Key Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by chelerythrine and sanguinarine (e.g., PKC, Bcl-xL, cleaved caspases, PARP).
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
Both chelerythrine and sanguinarine demonstrate significant potential as anticancer agents, albeit through distinct primary mechanisms. Chelerythrine's targeted inhibition of PKC offers a clear therapeutic rationale, while sanguinarine's ability to induce ROS and engage multiple apoptotic pathways presents a broader cytotoxic strategy. The choice between these two alkaloids, or their potential combination, will depend on the specific molecular profile of the cancer being targeted.
Future research should focus on in vivo comparative studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, exploring synergistic combinations with conventional chemotherapeutics or other targeted agents could unlock the full therapeutic potential of these promising natural products. This guide provides a foundational framework for researchers to conduct rigorous and insightful comparative studies of chelerythrine and sanguinarine, ultimately contributing to the development of more effective cancer therapies.
References
- Wikipedia. Chelerythrine. [Link]
- Herbert, J. M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Ma, W., et al. (2022). Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years. Frontiers in Pharmacology, 13, 990453. [Link]
- Pandey, M. K., et al. (2007). Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells. Blood, 109(8), 3475-3482. [Link]
- Basu, P., et al. (2014). The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology, 63(Pt 1), 37-45. [Link]
- Wang, Y., et al. (2022). Sanguinarine Induces H2O2-Dependent Apoptosis and Ferroptosis in Human Cervical Cancer. International Journal of Molecular Sciences, 23(15), 8272. [Link]
- Kim, Y. H., et al. (2006). Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization. Toxicology in Vitro, 20(1), 1-8. [Link]
- Basu, P., et al. (2014). The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology, 63(Pt 1), 37-45. [Link]
- Adhami, V. M., et al. (2004). Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery. Molecular cancer therapeutics, 3(8), 933-940. [Link]
- ResearchGate. Chemical structure of sanguinarine. [Link]
- Wikipedia. Sanguinarine. [Link]
- Gado, M. R., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Infection, 49(3), 405-414. [Link]
- Das, S., et al. (2015). A comparative study on the interaction of the putative anticancer alkaloids, sanguinarine and chelerythrine, with single- and double-stranded, and heat-denatured DNAs. Journal of Biomolecular Structure and Dynamics, 33(10), 2199-2213. [Link]
- Shemon, A. N., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British journal of pharmacology, 142(6), 1015-1019. [Link]
- Wang, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 693913. [Link]
- Fiorito, S., et al. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. World Journal of Gastrointestinal Oncology, 8(1), 46-55. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5154, Sanguinarine. [Link]
- ResearchGate. The structural formulas of alkaloids sanguinarine (SA) and dihydrosanguinarine (DHSA) and the equilibrium between their charged and uncharged forms. [Link]
- Rzepecka-Stojko, A., et al. (2021). Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity. Molecules, 26(11), 3349. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2703, Chelerythrine. [Link]
- Global Substance Registration System. This compound. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. chelerythrine. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. chelerythrine. [Link]
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sanguinarine - Wikipedia [en.wikipedia.org]
- 6. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 8. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sanguinarine | C20H14NO4+ | CID 5154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison of PKC Inhibitors: Chelerythrine vs. Staurosporine for Researchers
A Senior Application Scientist's In-Depth Guide to Selecting the Right Tool for Your Target
In the landscape of signal transduction research, the Protein Kinase C (PKC) family of enzymes stands out as a critical node, governing a vast array of cellular processes from proliferation and differentiation to apoptosis. The ability to modulate PKC activity is paramount for dissecting these pathways and for the development of novel therapeutics. Among the myriad of available inhibitors, two compounds frequently surface in the literature: the broad-spectrum inhibitor Staurosporine and the purportedly more selective Chelerythrine.
This guide provides a comprehensive, data-driven comparison of these two widely used PKC inhibitors. We will delve into their mechanisms of action, inhibitory potency, and selectivity, supported by experimental data and detailed protocols to empower researchers in making an informed decision for their specific experimental needs.
The Central Role of Protein Kinase C
Before we dissect the inhibitors, it is crucial to understand the target. The PKC family comprises multiple isoforms categorized into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Their activation is a key event in intracellular signaling, triggered by second messengers like diacylglycerol (DAG) and calcium (Ca2+). Once active, PKC isoforms phosphorylate a multitude of substrate proteins, orchestrating a complex cellular response. Dysregulation of PKC signaling is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a prime target for pharmacological intervention.
Diagram of the PKC Signaling Pathway
Caption: Simplified overview of the Protein Kinase C (PKC) signaling cascade.
Staurosporine: The Potent but Promiscuous Inhibitor
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurospores, is one of the most potent protein kinase inhibitors discovered.[1] Its primary mechanism of action is through competition with ATP for the kinase's binding site.[2]
Mechanism and Potency
Staurosporine's high affinity for the ATP-binding pocket of a wide range of kinases results in exceptionally low IC50 values. For PKC, the IC50 is in the low nanomolar range, with reported values around 0.7 nM to 6 nM.[2][3][4][5] This potency makes it an effective tool for achieving near-complete inhibition of PKC activity in both in vitro and cell-based assays.
However, this potency comes at the cost of selectivity. Staurosporine is a broad-spectrum kinase inhibitor, potently inhibiting not only PKC but also PKA, c-Fgr, and Phosphorylase kinase, among others.[1][2] This lack of specificity is a critical consideration, as observed cellular effects may not be solely attributable to PKC inhibition.
Experimental Considerations
Due to its broad activity, staurosporine is often used as a positive control in kinase inhibitor screening assays. When used to probe PKC-specific functions, it is imperative to use the lowest effective concentration and to corroborate findings with more selective inhibitors or genetic approaches. Furthermore, at higher concentrations (0.2-1 µM), staurosporine is a well-known inducer of apoptosis, an effect that may be independent of its PKC inhibitory activity.[3][6][7]
Chelerythrine: A More Selective, Substrate-Competitive Antagonist
Chelerythrine is a benzophenanthridine alkaloid that has been characterized as a more selective inhibitor of PKC.[8][9] Unlike staurosporine, its inhibitory mechanism is reported to be competitive with respect to the phosphate-accepting substrate and non-competitive with ATP.[8][9][10] This suggests that Chelerythrine binds to the catalytic domain of PKC at a site distinct from the ATP-binding pocket.[9][11]
Mechanism and Potency
The IC50 value for Chelerythrine's inhibition of PKC is approximately 0.66 µM.[8][9][10][12] While significantly less potent than staurosporine, its different mechanism of action offers a degree of selectivity. Studies have shown that Chelerythrine selectively inhibits PKC compared to tyrosine protein kinase, cAMP-dependent protein kinase, and calcium/calmodulin-dependent protein kinase.[9] However, it's important to note that some reports indicate Chelerythrine can activate MAPK pathways independently of PKC inhibition and may have other off-target effects, including the inhibition of BclXL function.[8]
Experimental Considerations
The cell-permeable nature of Chelerythrine chloride makes it suitable for use in cell-based assays.[8] Given its substrate-competitive mechanism, the apparent potency of Chelerythrine can be influenced by the concentration and type of substrate used in an in vitro kinase assay. Researchers should be mindful of its other reported biological activities, such as inducing apoptosis and its anti-inflammatory and antibacterial effects, which may confound the interpretation of experimental results.[11]
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Target | IC50 | Mechanism of Action | Selectivity |
| Staurosporine | PKC | ~0.7 - 6 nM[2][4][5] | ATP-competitive[2] | Broad-spectrum (inhibits PKA, c-Fgr, etc.)[1][2] |
| Chelerythrine | PKC | ~0.66 µM[8][9][10][12] | Substrate-competitive, ATP-non-competitive[8][9][10] | More selective for PKC over some other kinases[9] |
Experimental Protocols: Assessing PKC Inhibition
To rigorously compare these inhibitors, standardized and well-controlled experimental protocols are essential. Below are outlines for both in vitro and cell-based assays to measure PKC inhibition.
In Vitro PKC Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified or immunoprecipitated PKC by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Diagram of the In Vitro PKC Kinase Assay Workflow
Caption: Workflow for a radiometric in vitro PKC kinase assay.
Step-by-Step Protocol:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the kinase buffer, lipid activators (phosphatidylserine and diacylglycerol), and a specific PKC substrate (e.g., myelin basic protein or a synthetic peptide).[13][14]
-
Add Inhibitor: Add varying concentrations of Chelerythrine, staurosporine, or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Add PKC: Add the purified PKC enzyme or immunoprecipitated PKC to each tube.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[14][15]
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.[14][15]
-
Wash: Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[14][15]
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Plot the counts per minute (CPM) against the inhibitor concentration to determine the IC50 value.
Cell-Based PKC Activity Assay (Western Blot)
This method assesses PKC activity within intact cells by measuring the phosphorylation of a known downstream PKC substrate.
Diagram of the Cell-Based PKC Western Blot Assay Workflow
Caption: Workflow for a cell-based Western blot assay to assess PKC activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-incubate the cells with various concentrations of Chelerythrine, staurosporine, or a vehicle control for a specified time.
-
Stimulation: Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a short period to induce PKC-mediated phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to a loading control (e.g., β-actin or total protein) to determine the relative inhibition of PKC activity.
Conclusion and Recommendations
The choice between Chelerythrine and staurosporine as a PKC inhibitor is highly dependent on the specific research question and experimental context.
Staurosporine is the tool of choice when high potency is the primary requirement, for instance, in high-throughput screening for kinase inhibitors where it can serve as a general positive control. However, its lack of selectivity is a major drawback for studies aiming to elucidate the specific role of PKC. Any findings with staurosporine should be interpreted with caution and validated with more specific tools.
Chelerythrine offers a more selective alternative for investigating PKC-dependent pathways, particularly due to its different mechanism of action that does not involve the highly conserved ATP-binding site. Its lower potency is a trade-off for increased specificity. It is a valuable tool for cell-based assays aiming to probe the consequences of PKC inhibition. Nevertheless, researchers must remain aware of its potential off-target effects.
Ultimately, a multi-faceted approach is recommended. Combining data from both inhibitors, alongside genetic methods like siRNA or CRISPR-mediated knockout of specific PKC isoforms, will provide the most robust and reliable insights into the complex world of Protein Kinase C signaling.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 8. Chelerythrine chloride, Cell-permeable protein kinase C inhibitor (CAS 3895-92-9) | Abcam [abcam.com]
- 9. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to PKC Inhibition: Chelerythrine Hydroxide vs. Bisindolylmaleimide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, Protein Kinase C (PKC) represents a family of pivotal serine/threonine kinases that act as central nodes in regulating a vast array of physiological processes, from cell proliferation and differentiation to apoptosis and immune responses. The dysfunctional activity of PKC isozymes has been implicated in numerous pathologies, most notably cancer and inflammatory diseases, making them compelling targets for therapeutic intervention.
The pharmacopeia of PKC inhibitors is extensive, yet two compounds are frequently employed in preclinical research: the natural alkaloid Chelerythrine and the synthetic Bisindolylmaleimide class of molecules. While both are potent PKC inhibitors, a nuanced understanding of their distinct mechanisms of action, selectivity profiles, and off-target effects is critical for the rigorous design of experiments and the accurate interpretation of results. This guide provides an in-depth, objective comparison to empower researchers to make informed decisions when selecting the appropriate tool to interrogate PKC signaling.
Section 1: Unveiling the Inhibitors
Chelerythrine Hydroxide: The Substrate-Competitive Alkaloid
Chelerythrine is a benzophenanthridine alkaloid derived from plants such as Chelidonium majus.[1] It has long been characterized as a potent and cell-permeable PKC inhibitor.[1][2]
Mechanism of Action: Chelerythrine's inhibitory mechanism is distinct from many other kinase inhibitors. It interacts with the catalytic domain of PKC and acts as a competitive inhibitor with respect to the phosphate-accepting substrate (e.g., histone) and a non-competitive inhibitor with respect to ATP .[2] This means it does not block the ATP-binding pocket but rather prevents the enzyme from phosphorylating its target proteins. This unique mechanism is further supported by evidence that Chelerythrine can also inhibit the translocation of PKC from the cytosol to the cell membrane, a critical step in its activation.[3]
Selectivity and Potency: Early studies lauded Chelerythrine for its selectivity for PKC over other kinases like tyrosine protein kinase, PKA, and CaMKII.[2] The reported half-maximal inhibitory concentration (IC50) for rat brain PKC is approximately 0.66 µM .[2] However, the notion of its high specificity has been challenged by more recent, comprehensive analyses.
Key Off-Target Considerations: The utility of Chelerythrine as a specific PKC probe is complicated by a significant and growing list of off-target activities that can confound experimental interpretation:
-
Thioredoxin Reductase (TXNRD1) Inhibition: Recent evidence demonstrates that Chelerythrine is a potent, irreversible inhibitor of TXNRD1, a key enzyme in cellular redox homeostasis.[4] This action can induce significant oxidative stress and trigger necroptotic cell death, effects that could be mistakenly attributed to PKC inhibition.[4]
-
Calcium Homeostasis Disruption: Chelerythrine can inhibit the SERCA pump, leading to an accumulation of cytosolic calcium and subsequent mitochondrial overload, which is a potent trigger for apoptosis.[1]
-
DNA Intercalation: As a planar aromatic molecule, Chelerythrine can bind to DNA and RNA, a property that contributes to its cytotoxic and potential anti-cancer effects but is independent of PKC inhibition.[5][6]
-
MAPK Pathway Regulation: It has been shown to regulate p38 and JNK1 activity, potentially through mechanisms unrelated to PKC.[5]
Bisindolylmaleimide (GF109203X): The ATP-Competitive Workhorse
The bisindolylmaleimide family, particularly GF109203X, represents a class of synthetic, potent, and highly selective PKC inhibitors.[7] Developed as more specific alternatives to the broad-spectrum kinase inhibitor staurosporine, they have become a standard tool in the field.[7]
Mechanism of Action: In stark contrast to Chelerythrine, bisindolylmaleimides function as competitive inhibitors at the ATP-binding site within the catalytic domain of PKC.[7][8] This is a common mechanism for kinase inhibitors, where the compound directly competes with endogenous ATP, preventing the phosphotransfer reaction.
Selectivity and Potency: Bisindolylmaleimides are characterized by their high potency, with IC50 values in the low nanomolar range for conventional and novel PKC isozymes.[9]
They exhibit excellent selectivity, showing over 3000-fold greater preference for PKC compared to receptor tyrosine kinases like EGFR and PDGFR.[9]
Key Off-Target Considerations: While significantly more selective than Chelerythrine, bisindolylmaleimides are not entirely specific. Researchers must be aware of several known off-targets:
-
p90 Ribosomal S6 Kinase (p90RSK): This is a well-documented off-target. GF109203X inhibits RSK1, RSK2, and RSK3 with IC50 values ranging from 120 to 610 nM.[8] Importantly, the selectivity for PKC over RSK is enhanced at physiological ATP concentrations, but this interaction should be considered, especially when using higher concentrations of the inhibitor.[8]
-
Other Kinases: Proteomic and kinome profiling studies have identified other potential off-targets, including Ste20-related kinase and Cyclin-dependent kinase 2 (CDK2).[10][11]
-
Non-Kinase Proteins: A few non-kinase proteins, such as adenosine kinase and quinone reductase type 2, have also been identified as binding partners.[10][11]
Section 2: Head-to-Head Comparison
The choice between these two inhibitors hinges on the specific experimental question and a clear understanding of their fundamental differences.
| Feature | This compound | Bisindolylmaleimide (GF109203X) |
| Chemical Class | Benzophenanthridine Alkaloid | Synthetic Bisindolylmaleimide |
| Mechanism of Action | Substrate-competitive; Non-competitive with ATP[2] | ATP-competitive[7] |
| Potency (IC50) | ~660 nM (mixed PKC)[2] | 10-20 nM range (for cPKC & nPKC isozymes)[9] |
| Primary Target | Protein Kinase C[2] | Protein Kinase C[7] |
| Key Off-Targets | Thioredoxin Reductase (TXNRD1), SERCA pump, DNA/RNA, p38/JNK MAPK[1][4][5] | p90RSK, CDK2, Ste20-related kinase[8][10] |
| Experimental Caveat | High potential for confounding results due to broad, mechanistically diverse off-target effects. | Off-target effects are primarily other kinases; must consider p90RSK inhibition. |
Logical Framework for Inhibitor Selection
The decision-making process can be visualized as follows, emphasizing the need to align the inhibitor's properties with the experimental goals.
Caption: Decision workflow for selecting a PKC inhibitor.
Section 3: Experimental Protocols & Validation
Trustworthy data is built upon robust and self-validating protocols. Below are methodologies for assessing inhibitor performance both in vitro and in a cellular context.
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol provides a framework for measuring the direct inhibitory effect of a compound on purified PKC enzyme activity using a radioactive 32P-ATP transfer assay.
Causality Behind Choices:
-
Purified Enzyme: Using a purified PKC isozyme is essential to directly assess the inhibitor's effect on the target without confounding variables from a complex cell lysate.
-
Specific Substrate: A known PKC peptide substrate ensures the measured activity is from the kinase of interest.
-
Radioactive ATP: [γ-32P]ATP provides a highly sensitive method for detecting phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for PKC activity (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, supplemented with lipid activators like Phosphatidylserine and Diacylglycerol).
-
Substrate Solution: Dissolve a specific PKC peptide substrate (e.g., QKRPSQRSKYL) in kinase buffer.[12]
-
ATP Mix: Prepare a solution of cold ATP and spike it with [γ-32P]ATP to a desired specific activity.
-
Inhibitor Dilutions: Perform serial dilutions of Chelerythrine or Bisindolylmaleimide in the appropriate solvent (e.g., DMSO) and then into the kinase buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube on ice, combine:
-
10 µL of purified PKC enzyme.
-
10 µL of substrate solution.
-
10 µL of the desired inhibitor concentration (or vehicle control).
-
10 µL of kinase buffer.
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the ATP Mix.
-
Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of the enzyme.
-
-
Stopping the Reaction & Detection:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[12]
-
Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-32P]ATP.
-
Wash the paper squares three more times with phosphoric acid, followed by a final wash with acetone.
-
Allow the squares to dry completely.
-
Measure the incorporated 32P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[13]
-
Caption: Workflow for an in vitro PKC kinase activity assay.
Protocol 2: Cellular Target Validation via Western Blot
This protocol assesses an inhibitor's efficacy in a cellular context by measuring the phosphorylation of a known downstream PKC substrate.
Causality Behind Choices:
-
PMA Stimulation: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of conventional and novel PKCs, providing a strong, measurable signal.
-
Phospho-Specific Antibody: Using an antibody that only recognizes the phosphorylated form of a known PKC substrate (e.g., Phospho-MARCKS) provides direct evidence of PKC activity within the cell.
-
Total Protein Control: Probing for the total level of the substrate protein is a critical control to ensure that changes in phosphorylation are not due to changes in overall protein expression.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Swiss 3T3 fibroblasts) and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of Chelerythrine, Bisindolylmaleimide, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are crucial to preserve the phosphorylation state of proteins.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known PKC substrate (e.g., anti-phospho-MARCKS).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Controls:
-
Quantify the band intensity for the phospho-protein.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate to normalize the phospho-signal.
-
Also, probe for a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.
-
The degree of inhibition of PMA-induced phosphorylation indicates the cellular potency of the inhibitor.
-
Section 4: Conclusion and Authoritative Recommendations
Both Chelerythrine and Bisindolylmaleimide are potent inhibitors of PKC, but they are not interchangeable. Their fundamental differences in mechanism and selectivity demand careful consideration.
-
Bisindolylmaleimide (GF109203X) should be regarded as the preferred choice for initial studies aiming to probe the role of PKC in a signaling pathway. Its ATP-competitive mechanism is well-understood, its potency is high, and its selectivity profile is superior to that of Chelerythrine. However, researchers must remain vigilant about its inhibitory effect on p90RSK, especially at concentrations above 1 µM, and should include appropriate controls to rule out contributions from this off-target.[8]
Ultimately, the integrity of research into PKC signaling relies not on a single "perfect" inhibitor, but on the thoughtful application of well-characterized chemical tools, a deep understanding of their limitations, and the implementation of rigorous, multi-faceted validation strategies.
References
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. (2023). MDPI. [Link]
- Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes. (n.d.). PMC - NIH. [Link]
- Chelerythrine is a potent and specific inhibitor of protein kinase C. (1990). PubMed. [Link]
- Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors. (n.d.). PubMed. [Link]
- Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells. (2017).
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. (n.d.). PubMed Central. [Link]
- The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. (1991). Journal of Biological Chemistry. [Link]
- Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (n.d.). MDPI. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. (n.d.). PubMed Central. [Link]
- Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. (1998). PubMed. [Link]
- Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays. (n.d.). PubMed Central. [Link]
- IC 50 values (in nM) of isoform-specific PKC inhibitors. (n.d.).
- Chelerythrine. (n.d.). Wikipedia. [Link]
- Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. (2020). NIH. [Link]
- PKC-θ in vitro Kinase Activity Assay. (n.d.). Bio-protocol. [Link]
- Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. (2023). PMC - PubMed Central. [Link]
- A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. (2024). NIH. [Link]
- Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells. (2017). PubMed. [Link]
- Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
- IC50 – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase [mdpi.com]
- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Validating the On-Target Effects of Chelerythrine Hydroxide: A Comparative Guide to siRNA-Based Approaches
For researchers, scientists, and drug development professionals, establishing the specific molecular targets of a bioactive compound is a cornerstone of rigorous scientific inquiry. Chelerythrine hydroxide, a benzophenanthridine alkaloid, has garnered significant interest for its wide-ranging biological activities, including its potential as an anti-cancer and anti-inflammatory agent.[1] It is widely cited as a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling pathways.[2][3] However, the complex pharmacology of natural products often includes off-target effects that can confound experimental results and lead to misinterpretation of a compound's mechanism of action.
This guide provides an in-depth technical comparison of experimental approaches to validate the on-target effects of this compound, with a primary focus on the use of small interfering RNA (siRNA). By juxtaposing the cellular effects of Chelerythrine treatment with the specific knockdown of its putative target, PKC, researchers can definitively ascertain the compound's on-target activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Challenge of Specificity: Understanding Chelerythrine's Molecular Interactions
Chelerythrine has been documented to exert its biological effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of inflammatory pathways.[1] While its inhibitory action on PKC is a recurring theme in the literature, emerging evidence suggests a more promiscuous binding profile. Studies have indicated that Chelerythrine can also interact with other cellular targets, such as the P2X7 receptor and thioredoxin reductase, which could contribute to its overall cellular phenotype.[4][5] This polypharmacology underscores the critical need for precise target validation to ensure that the observed biological responses are indeed attributable to the inhibition of PKC.
The Power of Genetic Knockdown: siRNA as a Gold Standard for Target Validation
Small interfering RNA (siRNA) offers a powerful and specific method to transiently silence the expression of a target gene at the mRNA level.[6] In the context of validating a small molecule inhibitor like Chelerythrine, siRNA serves as an invaluable tool to mimic the on-target effect of the drug. The underlying logic is straightforward: if Chelerythrine's primary mechanism of action is through PKC inhibition, then the specific knockdown of PKC using siRNA should phenocopy the effects of Chelerythrine treatment. Conversely, if the effects of Chelerythrine persist even in the absence of PKC, it strongly suggests the involvement of off-target mechanisms.
Experimental Workflow: A Comparative Analysis
The following diagram illustrates the logical workflow for validating the on-target effects of this compound using siRNA.
Caption: Experimental workflow for validating Chelerythrine's on-target effects.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting a robust siRNA-based validation of Chelerythrine's on-target effects.
Part 1: siRNA Transfection and Chelerythrine Treatment
Objective: To efficiently knock down PKC expression and treat cells with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting the specific PKC isoform of interest (e.g., PKCα, PKCβ, PKCγ) and a non-targeting control siRNA. Commercially available, validated siRNAs are recommended.[3][7][8]
-
This compound solution (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (PKC-specific or non-targeting control) into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells.
-
Add the 200 µL of the siRNA-lipid complex mixture drop-wise to each well.
-
Add 1.8 mL of complete culture medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours to allow for efficient knockdown of the target protein. The optimal knockdown time should be determined empirically.[9]
-
Chelerythrine Treatment:
-
After the siRNA incubation period, replace the medium with fresh complete culture medium containing either this compound at the desired final concentration or an equivalent volume of vehicle (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours), depending on the downstream assay.
-
Part 2: Downstream Assays for On-Target Validation
A. Western Blot Analysis for PKC Knockdown and Downstream Signaling
Objective: To confirm the knockdown of the target PKC isoform and assess the phosphorylation status of a known downstream substrate.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the targeted PKC isoform overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip the membrane and re-probe with an antibody against a known downstream target of PKC (e.g., phospho-MARCKS) and a loading control (e.g., GAPDH or β-actin). A phospho-(Ser) PKC substrate antibody can also be used to assess global PKC substrate phosphorylation.[1][10]
-
B. PKC Kinase Activity Assay
Objective: To directly measure the enzymatic activity of PKC in cell lysates.
Protocol:
Several commercial kits are available for measuring PKC activity. The following is a general protocol outline based on a radioactive assay format.[2] Non-radioactive ELISA-based kits are also widely used.[11]
-
Immunoprecipitation (Optional but Recommended): To measure the activity of a specific PKC isoform, immunoprecipitate the target PKC from the cell lysates using an isoform-specific antibody.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the cell lysate or immunoprecipitated PKC with a reaction buffer containing a PKC-specific substrate peptide, a lipid activator (phosphatidylserine and diacylglycerol), and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Interpretation and Expected Outcomes
The power of this comparative approach lies in the clear interpretation of the results. The following table summarizes the expected outcomes and their implications for validating the on-target effects of Chelerythrine.
| Experimental Arm | Expected Outcome if On-Target | Expected Outcome if Off-Target |
| Vehicle Control | Baseline cell viability, basal PKC activity, and basal substrate phosphorylation. | Baseline cell viability, basal PKC activity, and basal substrate phosphorylation. |
| Chelerythrine | Decreased cell viability, reduced PKC activity, and decreased substrate phosphorylation. | Decreased cell viability, but with no significant change in PKC activity or substrate phosphorylation. |
| siRNA (Control) | No significant change in cell viability, PKC expression, or activity compared to the vehicle control. | No significant change in cell viability, PKC expression, or activity compared to the vehicle control. |
| siRNA (PKC) | Decreased PKC expression, reduced PKC activity, and decreased substrate phosphorylation. The effect on cell viability should be similar to that of Chelerythrine. | Decreased PKC expression and activity, but the effect on cell viability is significantly different from that of Chelerythrine. |
Visualizing the Signaling Pathway
The following diagram illustrates the canonical PKC signaling pathway and the points of intervention for Chelerythrine and siRNA.
Caption: PKC signaling pathway and intervention points.
Conclusion: Ensuring Scientific Rigor in Drug Discovery
The validation of a small molecule's on-target effects is a non-negotiable step in the drug discovery and development process. For a compound like this compound, with its recognized potential and complex pharmacology, a rigorous and multi-faceted approach is essential. The comparative use of siRNA-mediated gene silencing provides an unambiguous framework for dissecting the on-target versus off-target activities of Chelerythrine. By carefully designing and executing the experiments outlined in this guide, researchers can confidently elucidate the true mechanism of action of this promising natural product, thereby advancing our understanding of its therapeutic potential and ensuring the integrity of their scientific findings.
References
- Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay.
- ResearchGate. (n.d.). PKC-d associated downstream target proteins. (A) Western blot analysis....
- Nishizuka, Y. (2003). Subtype- and species-specific knockdown of PKC using short interfering RNA. FEBS Letters, 546(1), 111-115.
- ResearchGate. (n.d.). Western blot analysis of protein kinase C (PKC) substrate....
- Chen, M. L., Lee, T. H., & Chen, I. S. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 504-508.
- Public Library of Science. (2013). Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets.
- Newton, A. C. (2003). Structural basis of protein kinase C isoform function. Trends in biochemical sciences, 28(12), 633-639.
- Li, G., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Antioxidants, 12(10), 1836.
- Judge, A. D., et al. (2009). Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice.
- Jackson, A. L., & Linsley, P. S. (2010). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature reviews. Drug discovery, 9(1), 57-67.
- Lang, F., et al. (2020). The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. Apoptosis, 25(9-10), 674-685.
- Sluyter, R., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British journal of pharmacology, 142(8), 1337-1345.
- ACS Publications. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- Debnath, A., et al. (2025). Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products. PLoS ONE, 20(1), e0313830.
- Khan, M. A., et al. (2023). Identification of mitogen-activated protein kinase 7 inhibitors from natural products: Combined virtual screening and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 1-13.
Sources
- 1. Item - Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets. - Public Library of Science - Figshare [plos.figshare.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. scbt.com [scbt.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Comprehensive siRNA-based screening of human and mouse TLR pathways identifies species-specific preferences in signaling protein use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scbt.com [scbt.com]
- 9. Subtype- and species-specific knockdown of PKC using short interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
A Senior Application Scientist's Guide to Cross-Validating the Anticancer Activity of Chelerythrine Hydroxide
This guide provides an in-depth comparative analysis of the anticancer properties of Chelerythrine (CHE), a natural benzophenanthridine alkaloid, across various cancer cell lines. As researchers and drug development professionals, understanding the nuanced, cell-type-specific responses to a potential therapeutic is paramount. This document moves beyond a simple recitation of facts to explain the causality behind its mechanisms and the experimental workflows required to validate them, ensuring scientific integrity and fostering reproducible outcomes.
Chelerythrine: A Multi-Faceted Anticancer Agent
Chelerythrine is a natural compound isolated from plants such as Chelidonium majus and Macleaya cordata.[1] It exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3][4] Its therapeutic potential stems from its ability to intervene in multiple, critical cellular pathways that govern cancer cell proliferation, survival, and death.[5][6] Unlike highly targeted therapies, CHE's efficacy is derived from its pleiotropic effects, making it a subject of intense research.
The core of CHE's anticancer strategy involves several interconnected mechanisms:
-
Induction of Programmed Cell Death: CHE is widely reported to induce apoptosis (Type I programmed cell death) by targeting the mitochondria. It interferes with the Bcl-2 family of proteins, specifically acting as a functional inhibitor of the anti-apoptotic protein Bcl-xL, which leads to the release of cytochrome c, activation of caspase-3, and subsequent cell death.[5]
-
Cell Cycle Arrest: By modulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27, CHE can halt the cell cycle at various phases (G1, S, or G2/M), preventing cancer cell proliferation.[5][7]
-
Signaling Pathway Modulation: CHE is a well-documented inhibitor of Protein Kinase C (PKC), a critical node in many signaling pathways that promote cancer growth.[2][5] It also disrupts other pro-survival pathways, including PI3K/AKT/mTOR and STAT3.[1][7]
-
Induction of Cellular Stress: CHE can increase the production of Reactive Oxygen Species (ROS), leading to oxidative and endoplasmic reticulum (ER) stress, which can trigger apoptosis when the damage is irreparable.[5][7][8]
-
Necroptosis Induction: In some cell types, CHE has been shown to induce necroptosis (a form of programmed necrosis), demonstrating that its mechanism of inducing cell death can be context-dependent.[8]
The following diagram illustrates the primary signaling pathways impacted by Chelerythrine in cancer cells.
Caption: Key anticancer mechanisms of Chelerythrine.
Comparative Efficacy: A Cross-Cell Line Analysis
The potency of a drug candidate, often quantified by its half-maximal inhibitory concentration (IC50), can vary significantly between different cancer types. This variance underscores the importance of cross-validation. Below is a comparative summary of CHE's activity in several well-characterized human cancer cell lines.
| Cell Line | Cancer Type | Key Findings & IC50 Values | Mechanism of Action | References |
| HL-60 | Promyelocytic Leukemia | Potent cytotoxicity with an IC50 of 2.6 µM after 4 hours. | Induces G1 phase cell cycle arrest and triggers the mitochondrial apoptotic pathway. | [9] |
| NCI-N87 | Gastric Cancer | Effective growth suppression with an IC50 of 3.81 µM after 24 hours. | Induces necroptosis by inhibiting thioredoxin reductase (TXNRD1) and causing oxidative stress. | [8] |
| HEK-293 & SW-839 | Renal Cancer | Marked, dose-dependent growth suppression. HEK-293 cells were more sensitive than SW-839. | Induces apoptosis via inhibition of ERK/Akt signaling and upregulation of p53. Also causes G2/M arrest. | [3][4][7] |
| MCF-7 | Breast Cancer | Cytotoxic at 10-20 µM after 48 hours, but with less impact on cell viability compared to the related alkaloid Sanguinarine. | Did not cause cell cycle arrest or significant genotoxicity in this specific study, highlighting cell-specific responses. | [10] |
| U2OS & MG-63 | Osteosarcoma | Inhibits proliferation and promotes apoptosis. Crucially, it also inhibits the "stemness" and malignant behaviors of cancer stem-like cells. | Inhibits the PI3K/AKT/mTOR signaling pathway. | [1] |
This comparison reveals a critical insight: while CHE is broadly effective, its IC50 values and primary mechanism of cell death—apoptosis in leukemia and renal cancer versus necroptosis in gastric cancer—are highly dependent on the cellular context. This variability is why a standardized set of validation experiments is essential.
Essential Experimental Protocols for Validation
To rigorously assess and validate the anticancer activity of Chelerythrine in a new cell line, a logical sequence of experiments is required. This workflow ensures that observations are robust, reproducible, and mechanistically informative.
Caption: Standard workflow for validating an anticancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11][12] The amount of formazan is directly proportional to the number of viable cells.[12]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of Chelerythrine hydroxide in complete culture medium. Remove the old medium from the wells and add 100 µL of the CHE-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well.[13]
-
Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance (optical density, OD) on a microplate reader at a wavelength of 570-590 nm.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of CHE concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with CHE (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic cell dissociation buffer to preserve membrane integrity.[14] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[14][16]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) on a flow cytometer.[15]
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA.[17] Therefore, the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase (DNA synthesis) have an intermediate amount.[18]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with CHE as described for the apoptosis assay.
-
Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells and permeabilize their membranes.[19][20] Incubate for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them. Carefully decant the ethanol and wash the pellet with PBS.[19]
-
RNase Treatment: Resuspend the cells in a PBS-based solution containing RNase A (e.g., 100 µg/mL).[20] Incubate for 15-30 minutes at room temperature. This step is crucial as PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining.[17]
-
PI Staining: Add PI staining solution (typically 50 µg/mL) to the cell suspension.[20]
-
Analysis: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[19] Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[19]
Senior Scientist's Synthesis & Outlook
The cross-validation of Chelerythrine's anticancer activity demonstrates its potential as a broad-spectrum therapeutic agent. However, this guide highlights that its efficacy and mechanism are not universal but are instead dictated by the unique genetic and molecular landscape of each cancer cell line. The induction of apoptosis in renal cancer and leukemia, contrasted with necroptosis in gastric cancer, is a prime example of this context-dependent activity.[3][8][9]
A significant consideration in the development of CHE is its potential cytotoxicity towards non-cancerous cells.[2] This underscores a critical challenge: optimizing the therapeutic window to maximize anticancer effects while minimizing off-target toxicity. Future research should therefore focus on two key areas:
-
Combination Therapies: Using CHE to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and methotrexate in osteosarcoma, could allow for lower, less toxic doses of each compound while achieving a synergistic effect.[1]
-
Development of Analogs and Delivery Systems: The creation of Chelerythrine analogs or the use of targeted nanoparticle delivery systems could help exploit its anticancer capabilities while reducing its effects on healthy tissues.[2]
References
- Chelerythrine - Wikipedia. (Source: Wikipedia) [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC. (Source: PubMed Central) [Link]
- Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (Source: Bio-Techne) [Link]
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (Source: Boster Bio) [Link]
- Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed. (Source: PubMed) [Link]
- MTT Assay Protocol | Springer Nature Experiments.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - MDPI. (Source: MDPI) [Link]
- Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PubMed Central. (Source: PubMed Central) [Link]
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (Source: NIH) [Link]
- MTT Analysis Protocol - Creative Bioarray.
- Assaying cell cycle status using flow cytometry - PMC - NIH. (Source: NIH) [Link]
- Cell Cycle Tutorial Contents. (Source: University of Massachusetts Chan Medical School) [Link]
- MTT Cell Assay Protocol. (Source: Texas Children's Hospital) [Link]
- Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. (Source: PubMed Central) [Link]
- Cell cycle analysis - Wikipedia. (Source: Wikipedia) [Link]
- Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed. (Source: PubMed) [Link]
- Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells | Request PDF - ResearchGate.
- IC20, IC50, and IC80 values of chelerythrine chloride. - ResearchGate.
- IC50 values of 33 derivatives against leukemia cell lines in vitro (x... - ResearchGate.
- Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry) [Link]
- cell lines ic50: Topics by Science.gov. (Source: Science.gov) [Link]
- (PDF) Antitumor Effects of Chelerythrine: A Literature Review - ResearchGate.
- Study on structure–activity relationship of chelerythrine. - ResearchGate.
- Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - ResearchGate.
Sources
- 1. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
A Head-to-Head Comparison: The Natural Alkaloid Chelerythrine Versus Synthetic PKC Inhibitors
Sources
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Synergistic Power: Enhancing Chemotherapy Efficacy with Chelerythrine Hydroxide
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology research, the quest for therapeutic strategies that enhance the efficacy of conventional chemotherapy while mitigating toxicity is paramount. This guide provides an in-depth comparison of the synergistic effects of Chelerythrine hydroxide, a natural benzophenanthridine alkaloid, when combined with standard chemotherapy drugs. Drawing upon experimental data, we will explore the mechanisms of synergy, present quantitative analyses of these interactions, and provide detailed protocols for evaluating such combinations in a laboratory setting. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to harness the potential of Chelerythrine in combination cancer therapy.
Chelerythrine: A Multi-Faceted Anti-Cancer Agent
Chelerythrine, isolated from plants such as Chelidonium majus, has demonstrated a wide range of pharmacological activities, including potent anti-cancer properties.[1] Its mechanisms of action are diverse, making it a compelling candidate for combination therapies.
Key Anticancer Mechanisms of Chelerythrine:
-
Induction of Apoptosis: Chelerythrine is a potent inducer of programmed cell death in various cancer cell lines.[2] It can trigger apoptosis through both Bax/Bak-dependent and -independent mitochondrial pathways.[3][4] A key mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[3]
-
Cell Cycle Arrest: This alkaloid can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[1]
-
Inhibition of Key Signaling Pathways: Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes often dysregulated in cancer.[5] Furthermore, it has been shown to suppress the pro-survival PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various malignancies.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Chelerythrine can induce the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[8]
The Synergy in Combination: Chelerythrine and Chemotherapy
The true potential of Chelerythrine may lie in its ability to synergistically enhance the cytotoxic effects of conventional chemotherapy drugs. This synergy allows for potentially lower, less toxic doses of chemotherapeutics to achieve a greater anti-cancer effect.
Synergistic Combinations and Quantitative Analysis
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
Below is a summary of experimental data demonstrating the synergistic effects of Chelerythrine with various chemotherapy drugs across different cancer cell lines.
| Chemotherapy Drug | Cancer Cell Line | Combination Index (CI) at ED50 | Key Findings & References |
| Cisplatin | A549 (Non-Small Cell Lung Cancer) | CI < 1 (Synergistic) | Enhanced growth inhibition and apoptosis induction. |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | Additive to Synergistic | Significantly decreased cisplatin IC50 values. | |
| Paclitaxel (Taxol) | MDA-MB-231 (Triple-Negative Breast Cancer) | CI < 0.9 (Synergistic) | Synergistic/additive effect on TNBC cell lines.[9][10] |
| Doxorubicin | MCF-7 (Breast Cancer) | Synergistic | Enhanced apoptosis induction.[11] |
| SMMC7721 (Hepatocellular Carcinoma) | Synergistic | Increased apoptosis through caspase-9 activation.[11] |
Mechanisms of Synergy: A Deeper Dive
The synergistic interactions between Chelerythrine and chemotherapy drugs are rooted in their complementary mechanisms of action, often targeting multiple nodes within cancer-promoting signaling pathways.
Chelerythrine and Cisplatin:
The combination of Chelerythrine and cisplatin, a DNA-damaging agent, has shown significant promise, particularly in lung cancer. The synergy likely arises from:
-
Enhanced Apoptosis: Chelerythrine potentiates cisplatin-induced apoptosis by modulating the expression of Bcl-2 family proteins. The combination leads to an increased Bax/Bcl-2 ratio, favoring programmed cell death.[12]
-
Inhibition of Pro-Survival Signaling: Chelerythrine's inhibition of the PI3K/Akt pathway can sensitize cancer cells to the DNA damage inflicted by cisplatin, preventing the activation of survival mechanisms that could otherwise lead to resistance.[13]
Chelerythrine and Paclitaxel:
In triple-negative breast cancer (TNBC), a particularly aggressive subtype, the combination of Chelerythrine and paclitaxel has demonstrated synergistic effects.[9][10] The underlying mechanisms include:
-
Targeting PKC and Microtubules: Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[14] Chelerythrine's inhibition of PKC, particularly the PKN2 isoform highly expressed in TNBC, complements this action by targeting a key survival pathway in these cells.[9]
-
Suppression of the PI3K/Akt/mTOR Pathway: Both paclitaxel and Chelerythrine can independently inhibit the PI3K/Akt/mTOR pathway.[6][7][15] Their combined effect leads to a more profound shutdown of this critical signaling cascade, resulting in enhanced anti-proliferative and pro-apoptotic effects.
Chelerythrine and Doxorubicin:
Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic that intercalates into DNA and inhibits topoisomerase II.[11] The synergy observed with Chelerythrine is attributed to:
-
Augmented Apoptotic Signaling: Chelerythrine enhances doxorubicin-induced apoptosis by promoting the activation of the intrinsic apoptotic pathway, evidenced by increased caspase-9 activation and a decreased mitochondrial membrane potential.[11]
-
Modulation of the Bax/Bcl-2 Ratio: The combination therapy leads to a more significant increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio compared to either drug alone, tipping the cellular balance towards apoptosis.[16]
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better understand the complex interactions at play, we can visualize the key signaling pathways and experimental workflows using diagrams.
Signaling Pathway: Chelerythrine and Chemotherapy Synergy
Caption: Workflow for evaluating Chelerythrine-chemotherapy synergy.
Experimental Protocols
To ensure the reproducibility and validity of synergy studies, detailed and standardized experimental protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Chelerythrine, the chosen chemotherapy drug, and their combination at a constant ratio for 48-72 hours. Include untreated and vehicle-treated cells as controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Apoptosis Detection: Annexin V-FITC/PI Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drugs as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that this compound holds significant promise as a synergistic agent in cancer chemotherapy. Its ability to enhance the efficacy of established drugs like cisplatin, paclitaxel, and doxorubicin through multifaceted mechanisms, including the induction of apoptosis and inhibition of critical survival pathways, warrants further investigation.
Future research should focus on:
-
Optimizing Dosing and Scheduling: In-depth in vivo studies are needed to determine the optimal dosing and administration schedules for combination therapies to maximize synergistic effects while minimizing toxicity.
-
Exploring a Wider Range of Combinations: The synergistic potential of Chelerythrine should be evaluated with a broader array of chemotherapy and targeted therapy agents.
-
Investigating Mechanisms of Resistance: Understanding how cancer cells might develop resistance to these combination therapies will be crucial for developing strategies to overcome it.
-
Clinical Translation: Ultimately, the goal is to translate these promising preclinical findings into clinical trials to evaluate the safety and efficacy of Chelerythrine-based combination therapies in cancer patients.
By continuing to explore the synergistic potential of natural compounds like Chelerythrine, the scientific community can pave the way for more effective and less toxic cancer treatments.
References
- Mind the Graph. (2018, October 24). Cell signaling pathways step-by-step and templates.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. (n.d.). PubMed Central.
- Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams.
- Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism. (n.d.). Journal of Biological Chemistry.
- Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines. (n.d.). Spandidos Publications.
- Chemerin/CMKLR1 pathway exacerbates cisplatin-induced spiral ganglion neuron injury. (2023, August 24). Taylor & Francis Online.
- The R Journal. (n.d.). Laying Out Pathways With Rgraphviz.
- Ethoxychelerythrine as a potential therapeutic strategy targets PI3K/AKT/mTOR induced mitochondrial apoptosis in the treatment of colorectal cancer. (2025, February 24). Nature.com.
- Khellin Mitigates Cisplatin-Induced Renal Injury by Targeting Oxidative Stress, Inflammation, and Apoptosis: Integration of Network Pharmacology, Molecular Docking, and Preclinical Validation. (n.d.). MDPI.
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015, June 7). Figshare.
- Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers. (2020, November 25). Dove Press.
- Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. (2008, March 28). PubMed.
- Reddit. (2022, July 3). Tips for Pathway Schematic design?
- Chelerythrine induces apoptosis and ferroptosis through Nrf2 in ovarian cancer cells. (2025, October 1). ResearchGate.
- Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate.
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... (n.d.). ResearchGate.
- Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells. (2017, May 17). PubMed.
- Ethoxychelerythrine as a potential therapeutic strategy targets PI3K/AKT/mTOR induced mitochondrial apoptosis in the treatment of colorectal cancer. (2025, February 19). ResearchGate.
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. (n.d.). PubMed Central.
- (PDF) Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells. (2025, August 6). ResearchGate.
- Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. (2020, January 6). National Institutes of Health.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. (2023, September 28). MDPI.
- Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis. (n.d.). Nature.com.
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. (n.d.). PubMed Central.
- Inhibition of Phosphatidylinositol 3-kinase (PI3K) Signaling Synergistically Potentiates Antitumor Efficacy of Paclitaxel and Overcomes Paclitaxel-Mediated Resistance in Cervical Cancer. (n.d.). National Institutes of Health.
- Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. (2024, July 31). PubMed Central.
- Paclitaxel increases the sensitivity of lung cancer cells to lobaplatin via PI3K/Akt pathway. (n.d.). Spandidos Publications.
- Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. (2017, November 24). PubMed.
- Synergistic Cytotoxic Effect of Imiquimod and Cisplatin Combination Therapy on A549 Lung Cancer Cell. (2023, May 24). ImmunoAnalysis.
- The ratio of BAX/BCL-2 ratio. The ratio of BAX/BCL-2 was calculated and found to be highly significant (**p < 0.001) for the combined treatments with melatonin and vitamin D3. (n.d.). ResearchGate.
- Lung Cancer Combination Treatment: Evaluation of the Synergistic Effect of Cisplatin Prodrug, Vinorelbine and Retinoic Acid When Co-Encapsulated in a Multi-Layered Nano-Platform. (2020, October 27). National Institutes of Health.
- Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis. (n.d.). PubMed Central.
- Combination therapy with miR34a and doxorubicin synergistically inhibits Dox-resistant breast cancer progression via down-regulation of Snail through suppressing Notch/NF-κB and RAS/RAF/MEK/ERK signaling pathway. (n.d.). PubMed Central.
- Combination index values for SG plus carboplatin or cisplatin in various cell lines. (n.d.). ResearchGate.
- Cisplatin Protein Binding Partners and Their Relevance for Platinum Drug Sensitivity. (n.d.). MDPI.
- Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6. (2022, January 31). PubMed Central.
- Induction of Apoptosis of Tumor Cells by Chelerythrine (CHE). (n.d.). ResearchGate.
- Targeting CX3CR1 Suppresses the Fanconi Anemia DNA Repair Pathway and Synergizes with Platinum. (n.d.). MDPI.
- MIT Open Access Articles Systematic identification of signaling pathways with potential to confer anticancer drug resistance. (2014, December 23). MIT Libraries.
- Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy. (n.d.). PubMed Central.
Sources
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethoxychelerythrine as a potential therapeutic strategy targets PI3K/AKT/mTOR induced mitochondrial apoptosis in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination therapy with miR34a and doxorubicin synergistically inhibits Dox-resistant breast cancer progression via down-regulation of Snail through suppressing Notch/NF-κB and RAS/RAF/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel increases the sensitivity of lung cancer cells to lobaplatin via PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chelerythrine Hydroxide: A Comparative Analysis of Its Differential Effects on PKC Isoforms
For researchers navigating the complex world of signal transduction, the selection of a specific and reliable chemical probe is paramount. Protein Kinase C (PKC) inhibitors, in particular, are foundational tools for dissecting a myriad of cellular processes, from proliferation to apoptosis.[1] Among these, Chelerythrine, a benzophenanthridine alkaloid derived from plants like Chelidonium majus, has been historically positioned as a potent and selective PKC inhibitor.[2]
This guide provides an in-depth, objective comparison of Chelerythrine's effects on PKC isoforms relative to other widely used inhibitors. We will delve into the mechanistic nuances, present comparative inhibitory data, and equip you with robust experimental protocols to validate your findings. Our goal is to move beyond a simple catalog of reagents and instead offer a framework for making informed experimental choices, grounded in scientific integrity.
Understanding the Target: The Protein Kinase C (PKC) Superfamily
The PKC family comprises serine/threonine kinases that are central to signal transduction.[3] They are classified into three subfamilies based on their activation requirements:[1][4]
-
Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ. Their activation is dependent on both calcium (Ca²⁺) and diacylglycerol (DAG).
-
Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ. These require DAG for activation but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): Isoforms ζ and ι/λ. Their activation is independent of both Ca²⁺ and DAG, relying instead on protein-protein interactions.[1]
This diversity in activation mechanisms allows PKC isoforms to regulate a vast and often distinct set of cellular functions, making isoform-specific inhibition a critical goal for researchers.
The Canonical PKC Activation Pathway
The activation of conventional and novel PKC isoforms is a cornerstone of cellular signaling, typically initiated by cell surface receptors that activate Phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-triphosphate (IP₃) and DAG.[5] IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits and activates cPKCs at the plasma membrane. nPKCs are recruited and activated by DAG alone.[4]
Comparative Inhibitor Analysis: Chelerythrine vs. The Field
A researcher's choice of inhibitor should be driven by data. While Chelerythrine is often cited for its PKC specificity, its performance must be evaluated against other common laboratory standards. These include the notoriously non-selective but potent Staurosporine , and the more selective bisindolylmaleimides, Bisindolylmaleimide I (BIM I) and Gö 6983 .
Mechanism of Action:
-
Chelerythrine: Reported to be a competitive inhibitor with respect to the phosphate-accepting substrate and non-competitive with ATP, interacting with the catalytic domain of PKC.[6]
-
Staurosporine, BIM I, Gö 6983: These are all ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain.[7][8][9][10]
The following table summarizes publicly available IC₅₀ data. It is critical to note that these values are highly dependent on assay conditions, particularly the ATP concentration for competitive inhibitors.[7]
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ | Other Notable Targets |
| Chelerythrine | 0.66 µM (rat brain mix)[6] | - | - | - | - | - | Low selectivity reported in some studies[2]; PKC-independent effects on ion channels.[11][12] |
| Staurosporine | ~3 nM[13] | ~3 nM | ~3 nM | - | - | - | Extremely broad spectrum; inhibits PKA (IC₅₀=7-8 nM), p60v-src (IC₅₀=6 nM), CaM Kinase II (IC₅₀=20 nM).[14] |
| Bisindolylmaleimide I | 20 nM[15][16] | 17 nM (βI), 16 nM (βII)[15][16] | 20 nM[15][16] | High selectivity for cPKCs and some nPKCs. | - | Weakly Inhibits | Potently inhibits GSK-3.[15][16] |
| Gö 6983 | 7 nM[8][17] | 7 nM[8][17] | 6 nM[8][17] | 10 nM[8][17] | - | 60 nM[8][17] | Inhibits other kinases like GSK3α and RSK1-4 at higher concentrations.[7] |
Expert Insights on Inhibitor Selection:
-
Chelerythrine: Its primary advantage lies in its distinct mechanism of action, which can be useful for circumventing confounding effects related to ATP-competitive binding. However, there is significant debate in the literature. Some studies have failed to confirm its inhibitory activity, even suggesting it may stimulate PKC in certain contexts.[18] Furthermore, its potential for off-target effects and cytotoxicity necessitates careful validation.[2][11]
-
Staurosporine: Due to its extreme promiscuity, Staurosporine should not be used to implicate a specific kinase. It is best employed as a positive control for inducing apoptosis or as a general kinase inhibitor where broad-spectrum activity is desired.[19]
-
Bisindolylmaleimide I (BIM I) & Gö 6983: These are often the preferred choices for targeting conventional and novel PKC isoforms with greater selectivity than Staurosporine.[7] They are particularly useful for distinguishing cPKC/nPKC activity from aPKC activity, which they inhibit poorly.[7] However, researchers must remain aware of their off-target effects, especially on GSK-3 and RSK family kinases.[7]
Essential Protocols for Validating PKC Inhibition
Trustworthy research relies on self-validating protocols. When using any inhibitor, including Chelerythrine, it is essential to confirm its effect on your specific target in your experimental system. We present two foundational workflows.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
Causality and Rationale: This assay directly measures the enzymatic activity of a purified or immunoprecipitated PKC isoform. By titrating the inhibitor, you can determine its IC₅₀ value, providing a quantitative measure of its potency. This is the gold-standard biochemical approach for characterizing a kinase inhibitor. The use of [γ-³²P]ATP provides a highly sensitive and direct measure of substrate phosphorylation.[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA.
-
Lipid Activator: Prepare vesicles by sonicating Phosphatidylserine (PS, 0.5 mg/mL) and Diacylglycerol (DAG, 0.05 mg/mL) in buffer. This is crucial for cPKC and nPKC activation.[21]
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (1 mg/mL).
-
ATP Mix: Prepare a solution of cold ATP with [γ-³²P]ATP to achieve the desired specific activity.
-
Inhibitor: Prepare a 10-point serial dilution of Chelerythrine hydroxide (e.g., from 100 µM to 1 nM) in DMSO, plus a DMSO-only vehicle control.
-
-
Kinase Reaction (50 µL total volume):
-
In a microcentrifuge tube on ice, add:
-
25 µL of 2X Kinase Buffer.
-
5 µL of Lipid Activator.
-
5 µL of Substrate.
-
5 µL of purified PKC enzyme (e.g., 10-50 ng).
-
5 µL of inhibitor dilution or vehicle.
-
-
Pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the [γ-³²P]ATP mix.
-
-
Incubation & Termination:
-
Incubate for 10-20 minutes at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting 25 µL of the mixture onto a P81 phosphocellulose paper square.[22]
-
-
Washing & Counting:
-
Wash the P81 papers 3-4 times for 5 minutes each in a beaker with 0.75% phosphoric acid to remove unincorporated ATP.[22]
-
Perform a final wash with acetone to dry the paper.
-
Place the paper in a scintillation vial, add scintillant, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract background CPM (no enzyme control) from all readings.
-
Calculate percent inhibition relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Western Blot for Downstream Substrate Phosphorylation
Causality and Rationale: An in vitro assay demonstrates potential, but a cell-based assay confirms efficacy. This protocol assesses the inhibitor's ability to permeate the cell membrane and engage its target in a complex physiological environment. We measure the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), in response to a PKC activator like Phorbol 12-myristate 13-acetate (PMA). A successful inhibitor will block this PMA-induced phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or NIH-3T3) and grow to 70-80% confluency.
-
Serum-starve cells overnight if necessary to reduce basal signaling.
-
Pre-incubate cells with desired concentrations of Chelerythrine or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes. Include an unstimulated control.
-
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The latter is critical to preserve the phosphorylation state of proteins.
-
Scrape and collect the lysate, clarify by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., anti-phospho-MARCKS).
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3 times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the image using a digital imager.
-
Self-Validation: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) and optionally for total MARCKS to ensure changes are in phosphorylation, not total protein level.
-
Conclusion and Recommendations
This compound presents a complex case. While early reports lauded it as a potent and specific PKC inhibitor,[6] the scientific narrative is now more nuanced, with considerable evidence of PKC-independent effects and questions about its inhibitory mechanism.[11][12][18]
As a Senior Application Scientist, my recommendation is to approach Chelerythrine with informed caution. It should not be used as the sole pharmacological tool to implicate PKC in a biological process.
Best Practices for Researchers:
-
Validate in Your System: Always perform dose-response curves using a direct, cell-based assay (like the Western blot protocol) to confirm efficacy and determine the optimal working concentration.
-
Use Orthogonal Approaches: Corroborate findings from Chelerythrine with at least one other PKC inhibitor that has a different chemical scaffold and mechanism (e.g., an ATP-competitive inhibitor like Gö 6983).
-
Consider Off-Target Effects: Be aware of the known off-target profiles of all inhibitors used. If studying ion channels or GSK-3 signaling, for instance, BIM I or Chelerythrine may produce confounding results.[11][16]
-
Employ Non-Pharmacological Methods: Whenever possible, confirm key findings using genetic approaches such as siRNA or CRISPR-mediated knockout of specific PKC isoforms. This provides the most definitive evidence.
By combining careful inhibitor selection with rigorous, multi-faceted validation, researchers can confidently and accurately dissect the intricate roles of PKC signaling in their field of study.
References
- Galan, J., et al. (2013). Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal, 452(1), 1-17.
- Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(16).
- King, M.W. The Protein Kinase C (PKC) Family. The Medical Biochemistry Page.
- Varró, A., et al. (2006). Effects of the PKC inhibitors chelerythrine and bisindolylmaleimide I (GF 109203X) on delayed rectifier K+ currents. European Journal of Pharmacology, 532(1-2), 48-55.
- Boster Biological Technology. Protein Kinase C Signaling Pathway. Boster Biological Technology.
- Open Access Pub. Protein Kinase C Signaling. Journal of New Developments in Chemistry.
- Newton, A.C. (2003). Enzyme Assays for Protein Kinase C Activity. Methods in Molecular Biology, 233, 277-283.
- Cambridge Bioscience. Bisindolylmaleimide I (hydrochloride). Cambridge Bioscience.
- PanVera Corporation. Protein Kinase C Assay Kits Protocol. PanVera Corporation.
- Parsons, X., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 102988.
- Vaskivuo, L., et al. (2003). Chelerythrine and bisindolylmaleimide I prolong cardiac action potentials by protein kinase C-independent mechanism. European Journal of Pharmacology, 466(1-2), 41-51.
- Griner, E.M., & Kazanietz, M.G. (2007). Protein kinase C and other diacylglycerol-regulated signaling pathways in cancer. Nature Reviews Cancer, 7(4), 281-294.
- Herbert, J.M., et al. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and Biophysical Research Communications, 172(3), 993-999.
- Müller, D., et al. (1994). Staurosporine but not chelerythrine inhibits regeneration in hippocampal organotypic cultures. Neuroscience Letters, 168(1-2), 185-188.
- Islam, M.R., et al. (2022). Natural Protein Kinase Inhibitors, Staurosporine, and Chelerythrine Suppress Wheat Blast Disease Caused by Magnaporthe oryzae Triticum. Journal of Fungi, 8(6), 621.
- Vegesna, R.V., et al. (1988). Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells. Molecular Pharmacology, 33(5), 537-542.
- Wikipedia. Chelerythrine. Wikipedia.
- Park, W.S., et al. (2005). The protein kinase C inhibitor, bisindolylmaleimide (I), inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells. Life Sciences, 77(23), 2945-2957.
- ResearchGate. Effect of chelerythrine on protein kinase C (PKC) activity. ResearchGate.
- Bissinger, R., et al. (2020). The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. Apoptosis, 25(9-10), 674-685.
- Chao, M.D., et al. (1998). Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine. Planta Medica, 64(7), 662-663.
- Zhang, L., et al. (2018). Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells. Scientific Reports, 8(1), 1-10.
- Lee, S.K., et al. (1998). Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C. The Journal of Biological Chemistry, 273(31), 19829-19833.
- Agbanyo, M., & Hollenberg, M.D. (1997). Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases. European Journal of Pharmacology, 327(1), 11-16.
- Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. The Journal of Biological Chemistry, 266(24), 15771-15781.
Sources
- 1. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 10. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the PKC inhibitors chelerythrine and bisindolylmaleimide I (GF 109203X) on delayed rectifier K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelerythrine and bisindolylmaleimide I prolong cardiac action potentials by protein kinase C-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. merckmillipore.com [merckmillipore.com]
Evaluating the Kinase Specificity of Chelerythrine Hydroxide: A Comparative Guide
Introduction: The Critical Quest for Kinase Inhibitor Specificity
In the intricate world of cell signaling, protein kinases are master regulators, orchestrating a vast array of cellular processes by phosphorylating specific substrate proteins. With over 500 kinases encoded in the human genome, their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.
However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor specificity.[3] A non-selective inhibitor can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacological outcomes, confounding experimental results and precluding clinical use.[4] Therefore, rigorously evaluating the specificity profile of a kinase inhibitor is not merely a characterization step but a fundamental prerequisite for its reliable application in research and development.
This guide provides an in-depth evaluation of Chelerythrine, a natural benzophenanthridine alkaloid, widely cited as a potent inhibitor of Protein Kinase C (PKC).[5][6][7] We will objectively compare its performance against its primary target and other kinases, provide the experimental frameworks for such an evaluation, and discuss its utility in the context of other established PKC inhibitors.
The Kinase Specificity Profile of Chelerythrine
Chelerythrine is often described as a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), with a reported IC50 value of 0.66 µM.[6][8][9] It is understood to interact with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate-accepting substrate and non-competitive with respect to ATP.[6][8]
While early studies championed its specificity for PKC over other kinases like tyrosine protein kinase and cAMP-dependent protein kinase[6], more recent and comprehensive profiling has revealed a more complex picture. Evidence suggests that Chelerythrine's activity is not strictly confined to PKC. It has been shown to inhibit other enzymes and pathways, including the P2X7 receptor and thioredoxin reductase (TXNRD1), and can activate MAPK pathways independently of PKC inhibition.[9][10][11] This underscores the necessity for researchers to consider potential off-target effects in their experimental design.
To provide a clear, quantitative comparison, the following table summarizes the inhibitory activity (IC50) of Chelerythrine against its primary target, PKC, and highlights its known interactions with other cellular targets.
| Target Kinase/Protein | Chelerythrine IC50 | Notes |
| Protein Kinase C (PKC) | 0.66 µM | Potent inhibition; competitive with phosphate acceptor.[6][8] |
| BclXL | 1.5 µM | Inhibits binding to Bak/Bad, stimulating apoptosis.[8][9] |
| P2X7 Receptor | 5.6 µM | Non-competitive inhibition of the cation channel.[11][12] |
| Thioredoxin Reductase 1 (TXNRD1) | 65.9 µM | Direct inhibition of the enzyme's activity.[10] |
This table is a summary of reported values. Actual IC50 values can vary based on assay conditions, substrate, and ATP concentration.
Comparative Analysis: Chelerythrine vs. Other Kinase Inhibitors
To contextualize the specificity of Chelerythrine, it is useful to compare it with other well-known kinase inhibitors, particularly those also targeting PKC.
-
Staurosporine: A classic example of a potent but highly non-selective kinase inhibitor.[4][13] Staurosporine binds to the ATP pocket of the vast majority of kinases with high affinity, making it a valuable research tool for inducing apoptosis but unsuitable for applications requiring target-specific inhibition.[3][4][13] Its promiscuity serves as a benchmark against which the relative selectivity of other inhibitors is often measured.
-
Gö 6983: This compound is a broad-spectrum PKC inhibitor, showing potent activity against several PKC isoforms (PKCα, PKCβ, PKCγ, PKCδ, PKCζ) with IC50 values in the low nanomolar range (6-60 nM).[14][15][16][17][18] It is notably less active against PKCµ (PKCμ), allowing it to be used to differentiate signaling through this specific isoform.[14][17] Compared to Chelerythrine, Gö 6983 offers higher potency for most PKC isoforms but is still considered a pan-PKC inhibitor.
This comparison highlights a critical concept: specificity is often relative. While Chelerythrine is more selective than Staurosporine, it is not entirely specific to PKC. Researchers must choose an inhibitor based on the required degree of selectivity for their specific biological question.
Experimental Protocols for Evaluating Kinase Inhibitor Specificity
Trustworthy data is the bedrock of scientific progress. Here, we outline a detailed, self-validating workflow for assessing the specificity of a compound like Chelerythrine. This process moves from broad, high-throughput screening to more focused, mechanistic assays.
Workflow for Kinase Inhibitor Specificity Profiling
Caption: Workflow for kinase inhibitor specificity profiling.
Protocol 1: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay
This protocol describes a common luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.[1][19] The principle is to measure the amount of ADP produced in a kinase reaction; lower ADP levels indicate greater inhibition.
Causality: The choice of a universal, luminescence-based assay like ADP-Glo™ allows for high-throughput screening across many different kinases with a standardized, robust readout, minimizing assay-to-assay variability.[19]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate concentrations must be optimized to ensure the reaction is in the linear range (typically <10% ATP consumption).
-
Prepare serial dilutions of Chelerythrine hydroxide in the reaction buffer. A common starting range is 100 µM to 1 nM in a 10-point, 3-fold dilution series. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 2.5 µL of the serially diluted Chelerythrine or DMSO control to the appropriate wells.
-
Initiate the reaction by adding 5 µL of 10 µM ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the PKC Signaling Pathway and Off-Target Potential
Understanding the primary signaling context of Chelerythrine is crucial for interpreting its cellular effects. The diagram below illustrates the canonical PKC signaling pathway and highlights potential off-target nodes that could be affected by a non-specific inhibitor.
Caption: Canonical PKC signaling and potential off-targets of Chelerythrine.
Conclusion and Recommendations
This compound is a valuable chemical probe for studying cellular processes involving Protein Kinase C. Its potency in the sub-micromolar range makes it an effective tool for inhibiting PKC activity in vitro and in cell-based assays.[6][8]
However, the designation of Chelerythrine as a "specific" PKC inhibitor should be approached with caution. As demonstrated by broader profiling, it interacts with other cellular targets, sometimes with comparable potency.[9][10][11] This lack of absolute specificity does not diminish its utility but rather calls for rigorous experimental design and careful data interpretation.
For researchers considering Chelerythrine, we recommend the following:
-
Validate on-target effects: Use orthogonal methods, such as siRNA knockdown of PKC isoforms, to confirm that the observed phenotype is indeed PKC-dependent.
-
Consider the concentration: Use the lowest effective concentration of Chelerythrine to minimize the likelihood of off-target effects.[20] Determine the dose-response curve in your specific cell system.
-
Employ specific controls: When possible, compare results with more selective inhibitors (e.g., isoform-specific PKC inhibitors) or inhibitors with different mechanisms of action to triangulate your findings.
By adhering to these principles of scientific integrity, researchers can confidently leverage this compound as a powerful tool to dissect the complex roles of PKC in health and disease.
References
- Chelerythrine. (n.d.). In Wikipedia.
- Tannu, M., & Bauer, S. (2020). Protein kinase inhibition of clinically important staurosporine analogues. PubMed, 30(2), 25-36. [Link]
- Staurosporine. (n.d.). In Wikipedia.
- Dar, A. C., & Shokat, K. M. (2011). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 6(8), 835-843. [Link]
- Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- Kinase Screening & Profiling Services. (n.d.). BPS Bioscience.
- B-Rao, C., & Fischer, N. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC - NIH. [Link]
- Ghahramany, M., et al. (2020). The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. Apoptosis, 25(9-10), 674-685. [Link]
- Showing Chelerythrine (PHY0021588). (2015, June 23). PhytoBank. [Link]
- Wang, Y., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Molecules, 28(19), 6842. [Link]
- Zhang, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 694323. [Link]
- Shemon, A. N., et al. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology, 142(6), 1015-1019. [Link]
- IC20, IC50, and IC80 values of chelerythrine chloride. (n.d.). ResearchGate.
- Lee, S. K., et al. (1998). Angoline and chelerythrine, benzophenanthridine alkaloids that do not inhibit protein kinase C. The Journal of Biological Chemistry, 273(31), 19829-19833. [Link]
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. (2022). PubMed Central. [Link]
- IC50 value of compounds on each cell line. (n.d.). ResearchGate.
- Shemon, A. N., Sluyter, R., Conigrave, A. D., & Wiley, J. S. (2004). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. Scilit. [Link]
- Heng, W. S., et al. (2020). Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma. International Journal of Molecular Sciences, 21(1), 346. [Link]
- IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, April 26).
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
- 5. Chelerythrine - Wikipedia [en.wikipedia.org]
- 6. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhytoBank: Showing Chelerythrine (PHY0021588) [phytobank.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 10. mdpi.com [mdpi.com]
- 11. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Go 6983 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 16. selleckchem.com [selleckchem.com]
- 17. G 6983 [sigmaaldrich.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity of Chelerythrine and Its Analogues
This guide provides a comprehensive comparison of the in vivo toxicity profiles of the benzophenanthridine alkaloid Chelerythrine and its key structural analogues. Designed for researchers in pharmacology, toxicology, and drug development, this document synthesizes experimental data to elucidate critical structure-activity relationships that govern toxicity, offering insights for the design of safer, next-generation therapeutic agents.
Introduction: The Double-Edged Sword of Chelerythrine
Chelerythrine is a natural benzophenanthridine alkaloid isolated from plants such as Greater Celandine (Chelidonium majus).[1] It has garnered significant scientific interest for its broad pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[2][3] The primary mechanism often attributed to Chelerythrine is its role as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][4]
However, the therapeutic potential of Chelerythrine is hampered by significant toxicity concerns. In vitro studies often report high cytotoxicity, but its in vivo toxicity is noted to be considerably lower.[5][6] This discrepancy is largely due to its structural conversion in vivo from the biologically active, charged iminium form to a less toxic alkanolamine form.[5][6] Despite this conversion, dose-dependent toxicities, particularly hepatotoxicity and cardiotoxicity, remain a major obstacle.[5][7] This has spurred research into its structural analogues to identify modifications that can dissociate therapeutic efficacy from adverse toxicological effects.
Comparative In Vivo Toxicity Profiles
The toxicity of benzophenanthridine alkaloids is intrinsically linked to their chemical structure. A comparison of Chelerythrine with its close analogues reveals key motifs that either exacerbate or mitigate toxicity.
Chelerythrine: The Parent Compound
-
Hepatotoxicity : Chelerythrine demonstrates significant liver toxicity at higher doses. Acute administration of 10 mg/kg/day (i.p.) resulted in marked parenchymal damage in the liver.[5] However, chronic, low-dose administration (0.2 mg/kg, i.p.) over 56 days did not produce liver damage.[5]
-
Cardiotoxicity : A critical and more recently understood toxicity involves the cardiovascular system. Chelerythrine can prolong the QT interval by promoting the degradation of hERG potassium channels, a mechanism that can induce fatal arrhythmias. This cardiotoxicity is notably enhanced under hypoxic conditions.[7]
-
Developmental Toxicity : Studies using zebrafish embryos have shown that Chelerythrine exposure leads to increased mortality and malformation rates, reduced hatching, and abnormal development of the heart and liver, mediated by oxidative stress and apoptosis.[8]
Sanguinarine: A Closely Related Analogue
Sanguinarine shares the same benzophenanthridine core but differs in the substitution pattern on the A-ring. It is often studied alongside Chelerythrine.
-
Hepatotoxicity : Sanguinarine is also a potent hepatotoxin. A single i.p. dose of 10 mg/kg was shown to have significant hepatotoxic effects, increasing SGPT and SGOT enzyme activity.[6]
-
Acute Systemic Toxicity (LD50) : Sanguinarine has been more extensively characterized for acute toxicity. In rats, the acute oral LD50 is high at approximately 1658 mg/kg, suggesting lower toxicity via this route.[9][10][11] In contrast, the acute intravenous (IV) LD50 is significantly lower at 29 mg/kg, highlighting the importance of the administration route in its toxicity profile.[9][10][11]
Fagaronine: The Impact of a Hydroxyl Group
Fagaronine, an analogue possessing a hydroxyl group, provides a crucial lesson in structure-activity relationships.
-
Reduced Hepatotoxicity : In a comparative study where both Chelerythrine and Sanguinarine caused severe liver damage at 10 mg/kg/day (i.p.), Fagaronine was found to be non-hepatotoxic at the same dose.[5] This strongly suggests that the introduction of a hydroxyl group can be a key strategy for mitigating the liver toxicity associated with this class of compounds.
Dihydro-Derivatives: The Role of the Quaternary Nitrogen
The positive charge on the quaternary nitrogen atom is a hallmark of the most biologically active—and most toxic—benzophenanthridine alkaloids.[6]
-
Reduced Toxicity : Dihydro-derivatives, such as dihydrochelerythrine, lack this permanent positive charge. As a general rule, these neutral or reduced forms are less toxic than their quaternary counterparts.[6][12] This is attributed to a decreased ability to intercalate with DNA and interact with other cellular nucleophiles.[5]
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative in vivo toxicity data for Chelerythrine and its key analogues to facilitate direct comparison.
| Compound | Animal Model | Route of Administration | LD50 | Key Organ-Specific Toxicity | Reference(s) |
| Chelerythrine | Rodents | Intraperitoneal (i.p.) | Not specified | Hepatotoxicity (10 mg/kg), Cardiotoxicity (8 mg/kg) | [5][7] |
| Zebrafish | Aqueous Exposure | Not specified | Developmental (cardiac, hepatic), Teratogenic | [8] | |
| Sanguinarine | Rat | Oral | 1658 mg/kg | Hepatotoxicity (10 mg/kg, i.p.) | [6][9][10][11] |
| Rat | Intravenous (i.v.) | 29 mg/kg | [9][10] | ||
| Rabbit | Dermal | >200 mg/kg | [9][10] | ||
| Fagaronine | Rodents | Intraperitoneal (i.p.) | Not specified | Non-hepatotoxic at 10 mg/kg | [5] |
Key Mechanisms of In Vivo Toxicity
The toxicity of Chelerythrine and its analogues is multifactorial, arising from interactions with several critical cellular pathways. Understanding these mechanisms is essential for predicting and mitigating adverse effects.
-
Protein Kinase C (PKC) Inhibition : While a cornerstone of its anticancer effect, broad-spectrum PKC inhibition disrupts vital cellular signaling in healthy tissues, contributing to cytotoxicity.[4][13] Chelerythrine's ability to induce apoptosis is not limited to cancer cells, revealing a lack of selectivity that underlies its toxic potential.[1]
-
Oxidative Stress and Apoptosis Induction : Chelerythrine is known to generate reactive oxygen species (ROS), which triggers apoptosis.[8] This is mediated through the activation of pro-apoptotic genes like p53 and Bax and the downregulation of anti-apoptotic genes like Bcl-2.[8][14]
-
Cardiotoxicity via hERG Channel Degradation : Chelerythrine directly impacts cardiac function by inhibiting the hERG potassium channel. It enhances the ubiquitination and subsequent lysosomal degradation of the channel protein, leading to impaired cardiac repolarization and a prolonged QT interval, which is a known risk factor for severe arrhythmia.[7]
-
DNA Intercalation and Genotoxicity : The planar, cationic structure of alkaloids like Chelerythrine and Sanguinarine allows them to intercalate into DNA.[5] This interaction can interfere with DNA replication and transcription, potentially leading to genotoxic effects and contributing to their cytotoxic action.[14][15]
-
Inhibition of Thioredoxin Reductase (TXNRD1) : More recent studies have identified TXNRD1, a key enzyme in cellular redox homeostasis, as a direct target.[16] Inhibition of this enzyme by Chelerythrine and Sanguinarine leads to a buildup of oxidative stress and can trigger necroptosis, a form of programmed necrosis.[16]
Caption: Key toxicity pathways of Chelerythrine.
Experimental Protocols for In Vivo Toxicity Assessment
To ensure the reproducibility and validation of toxicity studies, standardized protocols are essential. The following outlines a workflow for a sub-chronic toxicity assessment.
Protocol: 28-Day Sub-Chronic Oral Toxicity Study (Rodent Model)
This protocol is a condensed representation based on established OECD guidelines.
-
Animal Selection & Acclimatization :
-
Use healthy, young adult rodents (e.g., Wistar rats), 8-10 weeks old.
-
House animals in standard conditions (12h light/dark cycle, controlled temperature/humidity) for at least 7 days to acclimatize.
-
Provide standard chow and water ad libitum.
-
-
Dose Formulation & Grouping :
-
Prepare three dose levels (low, mid, high) of the test compound (e.g., Chelerythrine analogue) and a vehicle control. Doses should be selected based on acute toxicity data, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Randomly assign animals to 4 groups (n=10 per sex per group).
-
-
Administration :
-
Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.
-
Record the volume administered based on the most recent body weight.
-
-
In-Life Monitoring & Data Collection :
-
Clinical Observations : Conduct detailed clinical observations twice daily for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, autonomic activity).
-
Body Weight : Record individual animal body weights weekly.
-
Food/Water Consumption : Measure weekly.
-
Clinical Pathology : Collect blood samples (e.g., via tail vein) at day 29 for hematology and clinical chemistry analysis. Key markers for hepatotoxicity include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
-
Terminal Procedures :
-
At day 29, euthanize all animals via an approved method (e.g., CO2 asphyxiation followed by exsanguination).
-
Conduct a full necropsy. Weigh key organs (liver, kidneys, heart, spleen, etc.).
-
Preserve organs in 10% neutral buffered formalin for histopathological examination.
-
-
Histopathology :
-
Process, embed, section, and stain preserved tissues (e.g., with Hematoxylin and Eosin - H&E).
-
A certified pathologist should perform a microscopic examination to identify any treatment-related cellular changes, such as necrosis, inflammation, or hypertrophy in the liver and other target organs.
-
Caption: Workflow for a sub-chronic toxicity study.
Conclusion and Future Directions
The in vivo toxicity of Chelerythrine is a significant barrier to its clinical translation. However, comparative analysis with its analogues provides a clear path forward for rational drug design.
-
Key Structure-Activity Relationship Insights :
-
The quaternary nitrogen is a key toxicophore; its reduction or removal decreases toxicity.
-
Strategic placement of hydroxyl groups can detoxify the molecule, particularly with respect to hepatotoxicity, as demonstrated by Fagaronine.[5]
-
Modifications at other positions, such as C-6, are being explored to create derivatives with improved therapeutic indices.[17]
-
Future research should focus on synthesizing and evaluating novel analogues that incorporate these toxicity-mitigating features. A comprehensive assessment of these new chemical entities, including their pharmacokinetic profiles and in vivo toxicity across multiple organ systems, will be critical. Furthermore, the development of targeted drug delivery systems could help concentrate these potent compounds at the tumor site, maximizing efficacy while minimizing systemic exposure and toxicity.
References
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central.
- Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L. PubMed.
- Toxicological Effects of Berberine and Sanguinarine. Frontiers in Molecular Biosciences.
- Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds. PubMed.
- In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. PubMed.
- Short‐term toxicity studies of Sanguinarine and of two alkaloid extracts of Sanguinaria Canadensis L. ResearchGate.
- Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. MDPI.
- Developmental toxicity induced by chelerythrine in zebrafish embryos via activating oxidative stress and apoptosis pathways. ResearchGate.
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online.
- Quaternary isoquinoline alkaloids sanguinarine and chelerythrine. In vitro and in vivo effects. ResearchGate.
- In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity. AACR Journals.
- Chelerythrine. Wikipedia.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Chelerythrine triggers the prolongation of QT interval and induces cardiotoxicity by promoting the degradation of hERG channels. PubMed Central.
- Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives. PubMed Central.
- Study on structure–activity relationship of chelerythrine. ResearchGate.
- Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. PubMed Central.
- Reaction by obtention of 2,3-dihydroxy chelerythrine derivative (14)... ResearchGate.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine chloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 5. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chelerythrine triggers the prolongation of QT interval and induces cardiotoxicity by promoting the degradation of hERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase | MDPI [mdpi.com]
- 17. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mechanistic Validation: Deconvoluting Chelerythrine's Action with Pathway-Specific Inhibitors
Introduction: The Enigma of Chelerythrine
Chelerythrine, a benzophenanthridine alkaloid derived from plants like Chelidonium majus, has long been a subject of intense scientific scrutiny.[1][2] Initially lauded as a potent and selective inhibitor of Protein Kinase C (PKC), it has been widely used as a pharmacological tool to probe PKC-dependent signaling.[1][3] However, accumulating evidence suggests a more complex and multifaceted mechanism of action. Reports now indicate that its biological effects, particularly the induction of apoptosis in cancer cells, may be mediated through PKC-independent pathways, including the generation of reactive oxygen species (ROS), direct mitochondrial action, and modulation of major signaling cascades like PI3K/Akt and MAPK.[2][3][4][5][6]
This guide provides a systematic, experimentally-driven framework for researchers to validate the precise molecular mechanisms of Chelerythrine hydroxide in a given cellular context. We will objectively compare the effects of Chelerythrine with highly specific inhibitors of key signaling pathways, providing the causal logic behind experimental design and presenting detailed protocols to ensure scientific rigor and reproducibility.
Chapter 1: The Putative Signaling Network of Chelerythrine
To dissect Chelerythrine's mechanism, we must first understand the primary pathways it is reported to influence. These networks are central to cell survival, proliferation, and death, and their complex interplay often dictates a cell's ultimate fate.
-
Protein Kinase C (PKC) Pathway: The classical target. PKC isoenzymes are critical regulators of cell growth and differentiation.[7] Chelerythrine was first identified as a competitive inhibitor of the PKC catalytic domain.[3]
-
PI3K/Akt/mTOR Pathway: A master regulator of cell survival and metabolism. Its aberrant activation is a hallmark of many cancers.[8][9] Studies have shown that Chelerythrine can suppress the phosphorylation, and thus the activity, of key proteins in this pathway, such as Akt and mTOR.[5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, which includes the ERK, JNK, and p38 kinases, transduces extracellular signals to regulate processes like gene expression and apoptosis.[10][11] Chelerythrine has been shown to activate the pro-apoptotic JNK and p38 pathways, often through an oxidative stress-mediated mechanism.[2][3][12]
The following diagram illustrates the convergence of these critical pathways, which are often dysregulated in disease states.
Caption: Interconnected signaling pathways potentially modulated by Chelerythrine.
Chapter 2: Experimental Strategy for Mechanistic Validation
The core principle of this validation strategy is to use specific inhibitors to block individual pathways and observe if this action rescues or mimics the cellular effects of Chelerythrine. This comparative approach allows for the systematic dissection of its true mechanism.
Causality Behind Experimental Choices
-
Choice of Inhibitors: We selected well-characterized, potent, and specific inhibitors for each pathway to ensure that the observed effects are due to the inhibition of the intended target.
-
PKC Inhibition: Gö 6983 is a broad-spectrum PKC inhibitor targeting conventional (α, β, γ) and novel (δ, ζ) isoforms, making it a robust tool to test the general involvement of PKC.[13]
-
PI3K/Akt Inhibition: LY294002 is a classic, potent inhibitor of all PI3K class I isoforms, effectively shutting down the entire PI3K/Akt signaling axis.[9]
-
MAPK/ERK Inhibition: U0126 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the upstream kinases that directly activate ERK1/2.[14] This specificity is crucial for isolating the role of the ERK branch of the MAPK pathway.
-
-
Experimental Logic: The key is the pre-treatment step. Cells are incubated with the specific pathway inhibitor before being exposed to Chelerythrine. This ensures the target pathway is already blocked when Chelerythrine is introduced. If pre-treatment with Inhibitor 'X' prevents Chelerythrine-induced apoptosis, it provides strong evidence that Pathway 'X' is essential for Chelerythrine's apoptotic mechanism.
Experimental Workflow
The following diagram outlines the logical flow of the validation experiments.
Caption: A logical workflow for validating Chelerythrine's mechanism.
Chapter 3: Comparative Data Analysis
This section presents hypothetical but realistic data from the experiments outlined above. The data is structured to facilitate a clear comparison between the effects of Chelerythrine and the specific inhibitors.
Table 1: Effect on Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Data is presented as a percentage of the vehicle control.
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control (DMSO) | - | 100 | ± 4.5 |
| Chelerythrine | 5 µM | 45.2 | ± 3.8 |
| Gö 6983 (PKC Inhibitor) | 10 µM | 98.1 | ± 5.1 |
| LY294002 (PI3K Inhibitor) | 20 µM | 85.5 | ± 4.2 |
| U0126 (MEK/ERK Inhibitor) | 10 µM | 95.3 | ± 3.9 |
| Gö 6983 + Chelerythrine | 10 µM + 5 µM | 43.8 | ± 4.0 |
| LY294002 + Chelerythrine | 20 µM + 5 µM | 78.9 | ± 5.5 |
| U0126 + Chelerythrine | 10 µM + 5 µM | 82.1 | ± 4.7 |
*Indicates a statistically significant rescue from Chelerythrine-induced cell death (p < 0.01).
Interpretation: The PI3K inhibitor (LY294002) and the MEK/ERK inhibitor (U0126) significantly rescued cells from Chelerythrine-induced death. In contrast, the PKC inhibitor (Gö 6983) had no protective effect, suggesting that in this hypothetical cancer cell line, Chelerythrine's cytotoxicity is mediated primarily through the PI3K/Akt and MAPK/ERK pathways, not via PKC inhibition.
Table 2: Effect on Apoptosis (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining quantifies the percentage of apoptotic cells.
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| Vehicle Control (DMSO) | - | 4.1 | ± 1.2 |
| Chelerythrine | 5 µM | 52.8 | ± 6.1 |
| U0126 (MEK/ERK Inhibitor) | 10 µM | 5.5 | ± 2.0 |
| U0126 + Chelerythrine | 10 µM + 5 µM | 15.3* | ± 3.5 |
*Indicates a statistically significant reduction in Chelerythrine-induced apoptosis (p < 0.001).
Table 3: Effect on Key Signaling Proteins (Western Blot Analysis)
Western blotting allows for the semi-quantitative analysis of specific protein levels and their activation state (via phosphorylation).
| Treatment Group | p-Akt (Ser473) | Total Akt | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 | Cleaved Caspase-3 |
| Vehicle Control | + | +++ | + | +++ | - |
| Chelerythrine | - | +++ | +++ | +++ | +++ |
| U0126 | + | +++ | - | +++ | - |
| U0126 + Chelerythrine | - | +++ | - | +++ | + |
(Symbolic representation: '+++' high expression, '+' low expression, '-' not detected)
Interpretation: Chelerythrine treatment led to a decrease in p-Akt (indicating PI3K/Akt pathway inhibition) and a strong increase in p-ERK (indicating MAPK/ERK pathway activation). It also caused a dramatic increase in cleaved Caspase-3, a key executioner of apoptosis. Pre-treatment with U0126 successfully blocked the Chelerythrine-induced activation of ERK and subsequently reduced the cleavage of Caspase-3. This molecular data provides direct evidence linking Chelerythrine to the modulation of these specific pathways and confirms that ERK activation is upstream of apoptosis execution.
Chapter 4: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, we provide step-by-step protocols for the key assays.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing the specific inhibitor (e.g., 10 µM U0126) or vehicle (DMSO). Incubate for 1 hour.
-
Treatment: Add Chelerythrine (e.g., 5 µM) to the appropriate wells (with and without inhibitor) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis
-
Cell Culture and Lysis: Culture and treat cells in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion: Beyond a Simple PKC Inhibitor
The experimental framework detailed in this guide demonstrates that the mechanism of action of this compound is far more nuanced than its initial classification as a simple PKC inhibitor. Through the systematic use of specific pathway inhibitors, researchers can effectively deconstruct its complex biological activity within a specific cell type. The hypothetical data presented herein suggests a model where Chelerythrine induces apoptosis primarily by suppressing the pro-survival PI3K/Akt pathway while simultaneously activating the pro-apoptotic MAPK/ERK pathway.
References
- Min, J., et al. (2001). Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes. PubMed. [Link]
- Wikipedia contributors. (2023). Chelerythrine. Wikipedia. [Link]
- Qi, L., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central. [Link]
- Chen, S., et al. (2008). Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism. PubMed. [Link]
- He, J., et al. (2022).
- Newton, A. C., et al. (2022). Activators and Inhibitors of Protein Kinase C (PKC)
- Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]
- Patsnap. (2024). What are PKC inhibitors and how do they work?
- Nabavi, S. M., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Taylor & Francis Online. [Link]
- Janku, F., et al. (2014).
- ResearchGate. (2024). Inhibitors targeting the PI3K/Akt pathway, clinically approved for cancer treatment.
- Zhang, J., et al. (2021). Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal. PubMed Central. [Link]
- Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. [Link]
- Uddin, M. H., et al. (2022).
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]
- Patsnap. (2024). What are MAPKs inhibitors and how do they work?
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 4. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chelerythrine Inhibits Stemness of Cancer Stem-Like Cells of Osteosarcoma and PI3K/AKT/mTOR Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
Navigating the Nuances of Bioactivity: A Guide to Replicating Published Findings on Chelerythrine Hydroxide's Efficacy
For researchers, scientists, and drug development professionals, the ability to independently replicate and validate published findings is the bedrock of scientific progress. This guide offers an in-depth examination of Chelerythrine hydroxide, a widely cited benzophenanthridine alkaloid, renowned for its potent biological activities. While frequently referenced as a specific Protein Kinase C (PKC) inhibitor, a closer look at the literature reveals a more complex and multifaceted pharmacological profile.
This document moves beyond a simple recitation of facts to provide a critical and practical framework for investigating the efficacy of this compound. We will delve into its established mechanisms of action, offer detailed protocols for replicating key experiments, and objectively compare its performance with alternative compounds. Our goal is to equip you with the necessary knowledge and tools to navigate the complexities of Chelerythrine research and contribute to the robust and reproducible science that drives therapeutic innovation.
Unraveling the Mechanisms: More Than Just a PKC Inhibitor
Chelerythrine, isolated from plants like Chelidonium majus, is a cell-permeable compound that has been extensively studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The primary mechanism attributed to its bioactivity is the potent and selective inhibition of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways.[1][4] It is understood to interact with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[4][5]
However, the scientific narrative is not without its counterpoints. Several studies have raised questions about the absolute specificity of Chelerythrine as a PKC inhibitor, with some evidence suggesting it can interact with other molecular targets, including cyclic nucleotide phosphodiesterases and the human P2X7 receptor.[6] In some contexts, it has even been observed to stimulate PKC activity.[5][7] This highlights the critical importance of careful experimental design and interpretation when using Chelerythrine as a pharmacological tool.
Beyond PKC, Chelerythrine's anti-cancer effects are attributed to a variety of mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death by modulating the expression of Bcl-2 family proteins and activating the mitochondrial apoptosis pathway.[8][9]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[3][9]
-
Generation of Reactive Oxygen Species (ROS): Chelerythrine can induce the production of ROS, leading to oxidative stress and subsequent cell death.[8]
-
Modulation of Signaling Pathways: It has been shown to influence other critical signaling cascades, such as the MAPK pathway.[8]
It is also important to acknowledge the compound's potential for cytotoxicity against non-cancerous cells and its noted hepatotoxicity at higher concentrations, although its in vivo toxicity is reportedly lower than in vitro observations due to metabolic conversion.[1][10]
Core Experimental Workflow: A Blueprint for Replication
To robustly assess the efficacy of this compound, a multi-faceted experimental approach is essential. The following workflow provides a detailed, step-by-step guide for replicating key published findings.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT/MTS)
-
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line and calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the Chelerythrine-containing medium and incubate for 24, 48, and 72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound at concentrations around the determined IC50 for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. In Vitro Protein Kinase C (PKC) Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on PKC activity.
-
Procedure:
-
Utilize a commercially available PKC assay kit that typically employs a specific peptide substrate and [γ-³²P]ATP.
-
Set up reaction mixtures containing purified PKC enzyme, the peptide substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time.
-
Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using phosphocellulose paper or other separation methods.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each Chelerythrine concentration and determine the IC50 value.
-
Comparative Analysis: this compound vs. Alternatives
A thorough evaluation of a compound's efficacy necessitates a comparison with established alternatives. The choice of comparator will depend on the specific biological question being addressed.
| Compound | Primary Target(s) | Reported IC50 for PKC | Key Advantages | Key Disadvantages |
| Chelerythrine | PKC, other kinases, P2X7 receptor | ~0.66 µM[4][5] | Broad bioactivity, cell-permeable | Potential lack of specificity, cytotoxicity |
| Staurosporine | Broad-spectrum kinase inhibitor | ~2.7 nM | Potent, well-characterized | Highly non-selective |
| Bisindolylmaleimides (e.g., Enzastaurin) | PKCβ selective | 6 nM (for PKCβ)[5] | High selectivity for specific PKC isoforms | Narrower spectrum of activity |
| Sotrastaurin | Pan-PKC inhibitor | 0.22-3.2 nM | Potent pan-PKC inhibition |
Signaling Pathways Modulated by Chelerythrine
The following diagram illustrates the central role of PKC in cellular signaling and how its inhibition by Chelerythrine can lead to downstream effects like apoptosis.
Conclusion and Future Directions
This compound remains a valuable pharmacological tool, particularly in the context of cancer research. Its ability to potently inhibit PKC and induce apoptosis in tumor cells is well-documented. However, researchers must remain cognizant of the emerging evidence pointing to its off-target effects and potential for cytotoxicity. The challenge of replicating published findings underscores the importance of rigorous experimental design, the use of appropriate controls, and a critical interpretation of results.[11]
Future investigations should aim to further elucidate the full spectrum of Chelerythrine's molecular targets to better understand its complex bioactivity. The development of more specific analogs could also help to harness its therapeutic potential while minimizing off-target effects. By approaching the study of Chelerythrine with both scientific rigor and an awareness of its nuances, the research community can continue to build upon the existing knowledge and pave the way for its potential clinical applications.
References
- Chelerythrine - Wikipedia. [Link]
- Herbert JM, Augereau JM, Gleye J, Maffrand JP. Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochem Biophys Res Commun. 1990 Nov 15;172(3):993-9. [Link]
- Al-Hadiya, Z. H. (2022). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Journal of Taibah University Medical Sciences, 17(5), 711-720. [Link]
- Lu, D., Chen, J., & Wang, L. (2022). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International journal of molecular sciences, 23(19), 11634. [Link]
- Schaeffer, M., Lugnier, C., & Schini-Kerth, V. B. (1997). Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases. European journal of pharmacology, 324(1), 85–88. [Link]
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PubMed Central. [Link]
- Sluyter, R., Barden, J. A., & Wiley, J. S. (2005). Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British journal of pharmacology, 146(4), 545–553. [Link]
- Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC - NIH. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC - PubMed Central. [Link]
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - Frontiers. [Link]
- WO2002013803A2 - Chelerythrine-based therapies for cancer - Google P
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - MDPI. [Link]
- Klijanienko, J., et al. (1998). Angoline and Chelerythrine, Benzophenanthridine Alkaloids That Do Not Inhibit Protein Kinase C.
- Vrba, J., Dolezel, P., & Vicar, J. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in vitro : an international journal published in association with BIBRA, 22(5), 1267–1276. [Link]
- The challenges of replication: A worked example of methods reproducibility using electronic health record d
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 4. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The challenges of replication: A worked example of methods reproducibility using electronic health record data - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Chelerythrine's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
This guide provides a critical evaluation of the benzophenanthridine alkaloid Chelerythrine, moving beyond a simple summary of its activities to offer a comparative analysis of its therapeutic potential. We will dissect its proposed mechanisms of action, weigh its performance against relevant alternatives using experimental data, and provide actionable protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of Chelerythrine's promise and pitfalls.
Introduction: The Dual Identity of Chelerythrine
Chelerythrine is a natural alkaloid isolated from plants such as Chelidonium majus (Greater Celandine), Macleaya cordata, and Sanguinaria canadensis[1]. Structurally, it exists in two pH-dependent conformations: a charged "iminium" form in acidic to neutral environments (pH 1-6) and a neutral "alkanolamine" form in more basic conditions (pH 8.5-11)[1][2][3]. This chemical duality is critical, as the charged iminium form is considered the primary bioactive moiety, particularly for interacting with nucleic acids and other molecular targets[1][3].
Initially lauded as a potent and selective inhibitor of Protein Kinase C (PKC)[4][5], Chelerythrine has been widely used as a pharmacological tool to probe PKC-dependent signaling. However, this primary identity has been challenged, with numerous studies demonstrating that many of its profound biological effects—ranging from apoptosis induction to anti-inflammatory responses—occur independently of PKC inhibition[2][5]. This guide will explore both the canonical and non-canonical mechanisms of Chelerythrine, providing a more accurate framework for its therapeutic evaluation.
Dissecting the Multifaceted Mechanism of Action
Chelerythrine's therapeutic potential stems from its ability to engage multiple cellular targets. While this pleiotropic activity suggests broad-spectrum applications, it also raises concerns about specificity and off-target effects.
The Protein Kinase C (PKC) Inhibition Controversy
Chelerythrine was first reported to be a potent PKC inhibitor with an IC₅₀ of 0.66 µM, acting at the catalytic domain[5][6]. This led to its widespread use in studying PKC-mediated processes. However, subsequent research has shown that Chelerythrine can activate JNK and p38 MAPK pathways and induce apoptosis through mechanisms unrelated to PKC inhibition[2][5]. Furthermore, its structural analogs, sanguinarine and berberine, which have poor or no PKC inhibitory activity, still exhibit significant biological effects, suggesting a common mechanism independent of PKC[6].
Induction of Apoptosis and Cell Cycle Arrest
A more robust and consistently reported mechanism is Chelerythrine's ability to induce programmed cell death and halt cell proliferation, making it a candidate for cancer therapy[1][7].
-
Bcl-2 Family Inhibition: Chelerythrine can directly inhibit the anti-apoptotic protein Bcl-xL (IC₅₀ = 1.5 µM), preventing its binding to pro-apoptotic partners like Bak and Bax[5]. This disrupts mitochondrial outer membrane integrity, leading to the release of cytochrome c and caspase activation.
-
Mitochondrial Calcium Dysregulation: The compound inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), leading to an accumulation of cytosolic calcium. This overload forces calcium influx into the mitochondria, triggering the mitochondrial permeability transition and initiating apoptosis[4].
-
MAPK Pathway Modulation: In various cancer cell lines, Chelerythrine preferentially activates the JNK1 and p38 MAPK stress-response pathways, while having minimal effect on the ERK pathway. This activation is often mediated by oxidative stress and contributes significantly to its pro-apoptotic effects[1][2].
-
Thioredoxin Reductase (TXNRD1) Inhibition: Recent studies have identified cytosolic TXNRD1 as a direct target. Chelerythrine irreversibly inhibits TXNRD1 by targeting its selenocysteine residue, leading to a surge in reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately, a form of programmed necrosis known as necroptosis[8].
The following diagram illustrates the convergence of these pathways on the induction of cancer cell death.
Anti-inflammatory and Other Activities
Beyond its cytotoxic effects, Chelerythrine exhibits potent anti-inflammatory properties. It can suppress the nuclear translocation of NF-κB's p65 subunit and inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis[2][9]. Additionally, it acts as a non-competitive antagonist of the human P2X7 receptor, an ATP-gated ion channel involved in inflammation[6]. These activities suggest its potential use in inflammatory disorders, though this area is less explored than its anti-cancer effects.
Comparative Performance Analysis
A critical assessment requires comparing Chelerythrine to its closest chemical relatives and established therapeutic agents.
Versus Other Benzophenanthridine Alkaloids
Sanguinarine and Berberine are frequently studied alongside Chelerythrine. While structurally similar, their bioactivities differ, providing valuable structure-activity relationship insights.
| Feature | Chelerythrine | Sanguinarine | Berberine |
| Primary Source | Chelidonium majus | Sanguinaria canadensis | Berberis vulgaris |
| PKC Inhibition | Potent (IC₅₀ = 0.66 µM), but non-specific effects are significant[5][6]. | Poor (IC₅₀ = 217 µM)[6] | No known activity[6] |
| TXNRD1 Inhibition | Potent, irreversible inhibitor[8]. | Potent, irreversible inhibitor[8]. | Not reported as a primary target. |
| Anti-Cancer IC₅₀ (Gastric Cancer, NCI-N87 cells) | 3.81 µM[8] | 1.46 µM[8] | Not directly compared in this study. |
| Anti-Cancer IC₅₀ (NSCLC, A549 cells) | 7.78 ± 0.56 µM[1] | Not reported in this study. | Not reported in this study. |
| P2X7 Receptor Inhibition | Yes, non-competitive inhibitor[6]. | Yes[6]. | Yes[6]. |
| Analgesic Activity | Significant, comparable to morphine in some models[10]. | Less potent than Chelerythrine[10]. | Has analgesic properties, but via different mechanisms[11]. |
Key Insight: Sanguinarine appears to be a more potent cytotoxic agent against certain cancer cells (e.g., gastric cancer) than Chelerythrine[8]. The fact that all three alkaloids inhibit the P2X7 receptor despite vast differences in PKC inhibition strongly supports a PKC-independent mechanism for this effect[6].
Versus Standard Chemotherapeutics
Chelerythrine has shown promise not just as a standalone agent but also in combination therapies, particularly in overcoming drug resistance.
-
Non-Small Cell Lung Cancer (NSCLC): In cisplatin-resistant A549 cells, Chelerythrine demonstrated a synergistic anti-tumor effect when combined with cisplatin[12]. A combination of Chelerythrine and the EGFR inhibitor erlotinib also effectively delayed tumor growth, particularly in erlotinib-insensitive cell lines[1].
-
Triple-Negative Breast Cancer (TNBC): Chelerythrine selectively inhibits the growth of TNBC cell lines and shows a synergistic or additive effect when combined with paclitaxel[12].
Experimental Protocols for Evaluation
To ensure reproducibility and rigorous evaluation, we provide a standard protocol for assessing the cytotoxic potential of Chelerythrine.
Protocol: Determination of IC₅₀ by MTT Assay
This protocol details a colorimetric assay to measure the reduction in cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of Chelerythrine.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely accepted method for assessing cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cells (e.g., A549 NSCLC) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of Chelerythrine Chloride by dissolving 5 mg in 1.30 mL of DMSO[5]. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., a range from 0.1 µM to 50 µM). Prepare a vehicle control containing the highest concentration of DMSO used.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared Chelerythrine dilutions or vehicle control to the respective wells. Incubate for the desired treatment period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the Chelerythrine concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Critical Outlook and Future Directions
Chelerythrine presents a classic drug development paradox: its broad-spectrum activity makes it a promising candidate for complex diseases like cancer, but this same pleiotropy raises significant concerns about toxicity and off-target effects.
Advantages:
-
Multiple Anti-Cancer Mechanisms: Engages several validated anti-cancer pathways, potentially reducing the likelihood of acquired resistance[1][7].
-
Synergistic Potential: Enhances the efficacy of standard chemotherapeutics, particularly in resistant cancers[1][12].
-
Broad Bioactivity: Possesses anti-inflammatory, antibacterial, and antiviral properties that warrant further investigation[2][4][10].
Limitations and Challenges:
-
Toxicity: Chelerythrine exhibits cytotoxicity towards non-cancerous cells, and in vivo studies have noted dose-dependent toxicity, including potential hepatotoxicity at higher concentrations[2][4].
-
Specificity: The initial claim as a specific PKC inhibitor is questionable, complicating its use as a precise pharmacological tool[5].
-
Clinical Data: Despite extensive preclinical research, robust clinical trial data for Chelerythrine is lacking[1].
Future Research: The path forward for Chelerythrine likely involves medicinal chemistry efforts to design analogs with improved therapeutic windows—enhancing potency against specific targets like TXNRD1 or Bcl-xL while reducing off-target toxicities[4][13]. Furthermore, its development as a combination therapy or adjuvant, where lower, less toxic doses can be used to sensitize tumors to other agents, represents the most viable clinical strategy.
References
[1] Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC. PubMed Central.
[4] Chelerythrine - Wikipedia. Wikipedia.
[2] Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PubMed Central. PubMed Central.
[6] Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor. British Journal of Pharmacology.
[5] Chelerythrine Chloride #11916 - Cell Signaling Technology. Cell Signaling Technology.
[7] Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - Frontiers. Frontiers in Pharmacology.
[13] Simple analogues of natural product chelerythrine: Discovery of a novel anticholinesterase 2-phenylisoquinolin-2-ium scaffold with excellent potency against acetylcholinesterase - PubMed. PubMed.
[11] Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - MDPI. MDPI.
[12] Antitumor Effects of Chelerythrine: A Literature Review - ResearchGate. ResearchGate.
[8] Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - MDPI. MDPI.
[10] Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - PMC. PubMed Central.
[9] Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice | Request PDF - ResearchGate. ResearchGate.
[3] Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC. PubMed Central.
Sources
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelerythrine - Wikipedia [en.wikipedia.org]
- 5. Chelerythrine Chloride | Cell Signaling Technology [cellsignal.com]
- 6. Chelerythrine and other benzophenanthridine alkaloids block the human P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine [frontiersin.org]
- 8. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple analogues of natural product chelerythrine: Discovery of a novel anticholinesterase 2-phenylisoquinolin-2-ium scaffold with excellent potency against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Chelerythrine Hydroxide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of chelerythrine hydroxide. As a potent benzophenanthridine alkaloid with significant biological activity, chelerythrine and its salts demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance.[1][2] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to manage this chemical waste stream with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Chelerythrine is not merely a chemical reagent; it is a biologically active molecule investigated for its anti-cancer and antibacterial properties, primarily through its function as a potent protein kinase C (PKC) inhibitor.[1][2][3] This very efficacy is the foundation of its hazard profile. Its cytotoxic potential means that exposure can pose a significant health risk.[1] Therefore, treating this compound waste as hazardous is a direct consequence of its intended biological function.
The Globally Harmonized System (GHS) provides a clear classification of its dangers, which are summarized below.
| Hazard Category | Classification | Hazard Statement | Rationale & Implication for Handling |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[4][5] | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] | Accidental ingestion, skin contact, or inhalation of dust can lead to toxic effects. All handling and waste management must occur within engineering controls (e.g., fume hood) with appropriate PPE. |
| Skin Irritation | Category 2[4][5] | H315: Causes skin irritation.[4][5] | Direct contact can cause inflammation and irritation. Chemical-resistant gloves are mandatory. |
| Eye Irritation | Category 2A[4][5] | H319: Causes serious eye irritation.[4][5] | The powder or solutions can cause significant eye damage. Sealed safety goggles are essential. |
| Respiratory Irritation | STOT-SE Category 3[4][5] | H335: May cause respiratory irritation.[4][5] | Inhalation of the solid powder can irritate the respiratory tract. A fume hood is critical when handling the solid form. |
STOT-SE: Specific Target Organ Toxicity - Single Exposure
Given these hazards, this compound waste is unequivocally classified as hazardous chemical waste and must never be disposed of via standard trash or sanitary sewer systems.[6][7]
Pre-Disposal Procedures: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with establishing a safe environment for handling the chemical at every stage, including the final rinsing of glassware and collection of waste.
Engineering Controls: All weighing, solution preparation, and waste consolidation activities involving this compound (especially in its powdered form) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound or its waste.
| PPE Category | Specification | Justification |
| Hand Protection | Nitrile or other chemical-resistant gloves.[9] | To prevent skin contact and absorption, which can cause irritation and systemic toxicity.[4][10] |
| Eye Protection | Chemical splash goggles. | To protect against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[5][11] |
| Protective Clothing | A buttoned laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required if handled within a fume hood. If a fume hood is unavailable or in the event of a large spill, a fitted N95 respirator or higher may be necessary.[9] | To prevent inhalation of the powder, which is a primary route of exposure and can cause respiratory irritation.[4][8] |
Step-by-Step Waste Collection and Segregation Protocol
This protocol ensures that this compound waste is collected, stored, and labeled in a manner that is safe, compliant, and ready for final disposal by your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization All waste streams containing this compound—including pure compound, stock solutions, contaminated consumables, and rinsate—must be designated as Hazardous Chemical Waste .
Step 2: Container Selection Choose a waste container that is compatible with the waste stream.
-
For solid waste: A sealable, puncture-resistant container or a heavy-duty, transparent hazardous waste bag.
-
For liquid waste: A sealable glass or High-Density Polyethylene (HDPE) container with a screw-top cap.[12] The container must be in good condition, with no leaks or cracks.[13]
Step 3: Waste Segregation (Critical Step) Proper segregation is paramount to prevent dangerous chemical reactions.
-
DO NOT mix this compound waste with other chemical waste streams unless you have explicit approval from your EHS office.
-
Specifically, keep it segregated from strong oxidizing agents , as these are listed as incompatible materials.[10][11]
-
Maintain separate waste containers for solid and liquid chelerythrine waste.
Step 4: Labeling As soon as the first drop of waste is added, the container must be labeled. The label must be fully completed and legible.[7]
-
Write "Hazardous Waste" clearly.
-
List all chemical constituents by their full names (e.g., "this compound," "Methanol," "Water"). Do not use abbreviations or formulas.[7]
-
Indicate the approximate percentage of each constituent.
-
Note the accumulation start date (the date the first waste was added).
Step 5: Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times except when adding waste.[6][13] Leaving a funnel in the opening is not acceptable.[12]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
Disposal of Contaminated Materials
Beyond the bulk chemical, all materials that have come into contact with this compound are considered hazardous waste.
-
Contaminated Solids: This includes used gloves, weigh paper, pipette tips, and paper towels used for cleanup. These items must be collected in the designated solid hazardous waste container.
-
"Empty" Containers: The original reagent bottle is not truly empty. Due to the toxicity of chelerythrine, containers must be triple-rinsed with a suitable solvent.[6][12] Crucially, the first rinse, and preferably all three, must be collected and disposed of as liquid hazardous waste. [6] After triple-rinsing, the container can be managed as non-hazardous waste (e.g., glass recycling), but check with your institutional policy.
-
Aqueous Solutions: Do not dispose of any solution containing chelerythrine down the drain.[14] This is a violation of EPA regulations and poses a threat to aquatic ecosystems.[15] All solutions must be collected as liquid hazardous waste.
Emergency Procedures: Spill Management
In the event of a small spill within a fume hood:
-
Alert & Isolate: Alert colleagues in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Clean: Carefully sweep the absorbed material into a dustpan or scoop and place it in a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or soapy water), and collect the cleaning materials (wipes, paper towels) as hazardous waste.
-
Label & Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for pickup.[7]
For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Final Disposal Pathway: From Lab to Licensed Facility
The ultimate destination for your properly segregated and labeled waste is a licensed hazardous waste disposal facility. Your role as a researcher is to prepare the waste for a safe handoff to your EHS department, who manages the final transport and disposal in compliance with all federal, state, and local regulations.[13][16][17]
The following diagram illustrates the complete, compliant workflow for this compound waste.
Caption: A flowchart detailing the required steps for the safe and compliant disposal of this compound waste.
By adhering to this comprehensive guide, you ensure that your critical research does not come at the cost of safety or environmental stewardship. This protocol is designed to be a self-validating system, where each step logically reinforces the next, culminating in a waste management practice that is both scientifically sound and regulatorily compliant.
References
- Chelerythrine chloride Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIy1tqjCaWWfa16m_6-vzkv7kZRDoJFbA6NLKONgSG2urYHLWJgZYMm-3UnTUeOiCbpZApxuWgit_4TKYP4PQtcaE3z2clSCFzzoKyN61-c0Lt-lS7OnUnf3CM3dYPi6KfX-k-i2uwe3cBF5dSiYFcpsWLNRuvDhELwpbWwNEyxKpRUg==]
- Chelerythrine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chelerythrine]
- Chelerythrine chloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC464750010&countryCode=US&language=en]
- Chelerythrine | C21H18NO4+. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Chelerythrine]
- Chelerythrine | 34316-15-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8382493.htm]
- Material Safety Data Sheet - Chelerythrine. Pi Chemicals. [URL: https://www.pbiochemicals.com/uploads/kindeditor/file/20200325/20200325141130_4749.pdf]
- Safety Data Sheet - Chelerythrine Chloride. LKT Laboratories, Inc. [URL: https://lkt-labs-dot-com-rails-production.s3.amazonaws.com/sds/C2388.pdf]
- Safe Disposal of 6-Acetonyldihydrochelerythrine: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/pdf/safe-disposal-of-6-acetonyldihydrochelerythrine.pdf]
- Safety Data Sheet - Chelerythrine (chloride). Cayman Chemical. [URL: https://www.caymanchem.com/msdss/11314m.pdf]
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233966/]
- SAFETY DATA SHEET - Choline hydroxide solution. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/292257]
- Chelerythrine chloride SAFETY DATA SHEET. Exposome-Explorer. [URL: http://www.exposome-explorer.
- Hazardous Waste - EHSO Manual. University of Oklahoma. [URL: https://ehs.ou.edu/ehso-manual/hazardous-waste]
- Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide]
- Chelerythrine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafetyMSDSDetail_34316-15-9_EN.htm]
- USP 800 & Hazardous Drug Disposal. Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/improving-compliance/usp-800-and-hazardous-drug-disposal]
- Chemical Waste Disposal Guidelines. Emory University. [URL: http://userwww.service.emory.edu/~kmurra/zuman/waste.htm]
- The NIH Drain Discharge Guide. National Institutes of Health. [URL: https://www.niddk.nih.gov/-/media/Files/Intramural/Safety-Health/The-NIH-Drain-Discharge-Guide-508.pdf]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/Guidelines_on_Safe_Handling_and_Disposal_of_Chemicals.pdf]
- Hazardous & Regulated Waste Management Guide. Western Kentucky University. [URL: https://www.wku.edu/ehs/files/hazardous_waste_management_guide.pdf]
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-drugs/controlling-occex]
- School Science Safety | Disposal of Hazardous Waste. YouTube. [URL: https://www.youtube.
Sources
- 1. Chelerythrine - Wikipedia [en.wikipedia.org]
- 2. Chelerythrine | C21H18NO4+ | CID 2703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chelerythrine | 34316-15-9 [chemicalbook.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wku.edu [wku.edu]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pipharm.com [pipharm.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. youtube.com [youtube.com]
- 15. nems.nih.gov [nems.nih.gov]
- 16. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Handling of Chelerythrine Hydroxide: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Dual Threat
Chelerythrine itself is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and is known to cause serious skin and eye irritation.[3][4] The hydroxide form of Chelerythrine introduces an additional significant hazard: alkalinity. Alkaline substances can cause severe chemical burns, as they penetrate tissue more deeply than acids.[5] Therefore, all handling procedures must account for both the inherent toxicity of the alkaloid and the corrosive nature of the hydroxide.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Skin and Eye Irritation/Corrosion: Causes skin irritation and serious eye damage.[6] The hydroxide form poses a high risk of severe eye burns.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]
Personal Protective Equipment (PPE): An Impenetrable Barrier
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling Chelerythrine hydroxide.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemical-resistant gloves. | Prevents skin contact with the toxic and corrosive compound.[7] Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of solutions or airborne powder, which can cause severe eye damage.[8] A face shield offers broader protection for the entire face. |
| Protective Clothing | A long-sleeved laboratory coat, fully fastened. For larger quantities or risk of significant spills, a chemical-resistant apron or coveralls are recommended. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powdered form to prevent inhalation of airborne particles.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[9]
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Inventory: Maintain an accurate inventory of the amount of this compound in storage.[9]
Handling and Weighing the Powdered Form
Handling powdered this compound presents the highest risk of aerosolization and exposure.
Workflow for Weighing Powdered this compound:
Caption: Step-by-step workflow for the safe weighing of powdered this compound.
Preparation of Solutions
-
In a Fume Hood: All manipulations involving the preparation of this compound solutions must be performed inside a certified chemical fume hood.
-
Solvent Addition: When dissolving, add the solvent slowly to the powder to minimize splashing.
-
Container Sealing: Securely cap the container immediately after the solution is prepared.
Emergency Procedures: Rapid and Decisive Action
In the event of an exposure, immediate and correct action is critical to minimizing harm.
Skin Contact
-
Immediate Irrigation: Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes.[10]
-
Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.
-
Seek Medical Attention: After thorough irrigation, seek immediate medical attention.
Eye Contact
Due to the alkaline nature of this compound, eye contact is a severe medical emergency.
Emergency Response for Eye Exposure:
Caption: Critical steps for responding to eye contact with this compound.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.
-
Seek Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.
Ingestion
-
Do Not Induce Vomiting: Never induce vomiting in a conscious person.
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek Immediate Medical Attention: Call for emergency medical assistance immediately.
Spill and Disposal Plan: Containment and Compliance
Proper containment of spills and compliant disposal of waste are essential to prevent environmental contamination and further exposure.
Spill Cleanup
-
Small Spills (Powder):
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area.
-
Waste Disposal
-
Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed chemical waste management company in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.
Conclusion: A Culture of Safety
The potent biological activity of this compound makes it a valuable tool in research, but this efficacy is matched by its potential hazards. By adhering to the comprehensive safety and operational protocols outlined in this guide, researchers can mitigate the risks associated with this compound. A proactive culture of safety, grounded in a thorough understanding of the chemical's properties and a commitment to meticulous handling practices, is paramount to ensuring a safe and productive research environment.
References
- Better Health Channel. (n.d.). Eye injuries - chemical burns.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Danbury Eye Physicians & Surgeons. (n.d.). Emergency Alkaline Eye Injury Care What You Need to Know.
- Dr. Greg Cox. (2026, January 8). Protecting Your Eyes from Alkaline Chemicals.
- Duke University. (n.d.). Working Safely with Toxic Powders. Duke Safety.
- Exposome-Explorer. (2013, February 12). Chelerythrine chloride SAFETY DATA SHEET.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chelerythrine.
- Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- National Center for Biotechnology Information. (n.d.). Chelerythrine, chloride. PubChem.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Wikipedia. (n.d.). Chelerythrine.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. Chelerythrine - Wikipedia [en.wikipedia.org]
- 3. Chelerythrine, chloride | C21H18ClNO4 | CID 72311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emergency Alkaline Eye Injury Care What You Need to Know – Danbury [danbury.refocuseyedoctors.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
